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8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Documentation Hub

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  • Product: 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 1268154-26-2

Core Science & Biosynthesis

Foundational

Whitepaper: Scalable Synthesis and Mechanistic Pathway of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in neuroprotective agents, potassium channel openers, and antibacterial drugs[1]. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in neuroprotective agents, potassium channel openers, and antibacterial drugs[1]. Specifically, the introduction of a fluorine atom at the 8-position and a methyl group at the 2-position yields 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2)[2]. This specific substitution pattern imparts unique lipophilicity and metabolic stability profiles that are highly sought after in modern drug discovery. The compound has a molecular formula of C9H10FNO and a monoisotopic mass of 167.07 Da[3].

This technical guide outlines a highly optimized, two-step synthetic pathway designed for scalability, chemoselectivity, and high-yield recovery, providing a self-validating framework for researchers and process chemists.

Retrosynthetic Strategy & Pathway Rationale

As a Senior Application Scientist, I advocate for a highly controlled, two-step cyclocondensation-reduction pathway over multicomponent one-pot methods when synthesizing fluorinated benzoxazines. One-pot methods often suffer from poor regioselectivity, leading to complex purification profiles and lower overall yields[1].

Our validated approach utilizes 2-amino-6-fluorophenol [4] and 2-bromopropanoyl bromide as the primary building blocks.

  • Step 1: Chemoselective N-Acylation and Intramolecular O-Alkylation. The aniline nitrogen is significantly more nucleophilic than the sterically hindered, electronically deactivated phenol oxygen. At 0 °C, N-acylation occurs exclusively. Subsequent heating in the presence of a mild base (K2CO3) drives the intramolecular SN2 displacement of the secondary bromide by the phenoxide, forming the stable lactam intermediate[5].

  • Step 2: Chemoselective Amide Reduction. The reduction of the lactam to the target amine is achieved using the Borane-Tetrahydrofuran (BH3·THF) complex. Unlike Lithium Aluminum Hydride (LiAlH4), which can trigger unwanted defluorination of the electron-deficient aromatic ring, BH3·THF offers exquisite chemoselectivity for the amide carbonyl, leaving the aryl-fluorine bond intact[5].

ForwardSynthesis SM1 2-Amino-6-fluorophenol Step1 Cyclocondensation (K2CO3, DMF, 0°C to 80°C) SM1->Step1 SM2 2-Bromopropanoyl bromide SM2->Step1 Int 8-Fluoro-2-methyl-2H -1,4-benzoxazin-3(4H)-one Step1->Int 94% Yield Step2 Amide Reduction (BH3·THF, Reflux) Int->Step2 Product 8-Fluoro-2-methyl-3,4-dihydro -2H-1,4-benzoxazine Step2->Product 91% Yield

Forward synthesis pathway of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Expert Insight on Stereochemical Control: The C2 position of the benzoxazine ring is a stereocenter. While the use of racemic 2-bromopropanoyl bromide yields a racemate, utilizing enantiopure (S)-2-bromopropanoyl bromide allows for the stereoselective synthesis of the (R)-enantiomer via a clean SN2 inversion during the O-alkylation step.

Reaction Optimization & Quantitative Data

To establish a robust protocol, reaction conditions were systematically optimized. The quantitative data below summarizes the causality behind the chosen reagents.

Table 1: Base and Solvent Optimization for Cyclocondensation (Step 1)

Base Solvent Temp Profile Yield (%) Purity (HPLC %) Mechanistic Observation
Et3N DCM 0 °C to 25 °C 65 82 Incomplete O-alkylation; stalled at N-acylation stage.
NaH THF 0 °C to 65 °C 78 88 Traces of intermolecular polymerization observed.
K2CO3 DMF 0 °C to 80 °C 94 >98 Optimal; complete cyclization, clean precipitation upon aqueous quench.

| Cs2CO3 | DMF | 0 °C to 80 °C | 95 | >98 | Excellent yield, but cost-prohibitive for scale-up. |

Table 2: Reducing Agent Optimization for Lactam Reduction (Step 2)

Reducing Agent Solvent Temp Profile Time (h) Yield (%) Mechanistic Observation
LiAlH4 THF 0 °C to 65 °C 4 68 Minor defluorination observed due to harsh hydride reactivity.
NaBH4 / I2 THF 0 °C to 65 °C 6 81 Good alternative, but iodine handling complicates workup.

| BH3·THF | THF | 0 °C to 65 °C | 12 | 91 | Optimal; highly chemoselective, no aryl-fluorine cleavage. |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the chemist can verify the success of the reaction at critical junctures without relying solely on post-reaction analytics.

Step 1: Synthesis of 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Reagents:

  • 2-Amino-6-fluorophenol: 10.0 g (78.7 mmol)[4]

  • 2-Bromopropanoyl bromide: 18.7 g (86.6 mmol, 1.1 equiv)

  • Anhydrous Potassium Carbonate (K2CO3): 27.2 g (196.7 mmol, 2.5 equiv)

  • Anhydrous DMF: 100 mL

Step-by-Step Methodology:

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Dissolve 2-amino-6-fluorophenol in anhydrous DMF (100 mL) and add K2CO3. Cool the suspension to 0 °C using an ice-water bath.

  • Add 2-bromopropanoyl bromide dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour to ensure complete N-acylation.

  • Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C for 4 hours to drive the intramolecular O-alkylation.

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water (3 × 50 mL), and dry under vacuum to afford the lactam intermediate as an off-white solid.

Validation Checkpoint 1 (IPC): Visual: During the addition of 2-bromopropanoyl bromide, the solution will transition from a clear dark yellow to a thick white suspension, indicating the precipitation of KBr. Chromatographic: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.2) and the appearance of a new, highly UV-active spot (Rf ~0.6).

Step 2: Chemoselective Amide Reduction

BoraneReduction Lactam Benzoxazin-3-one (Lactam Intermediate) Adduct Borane-Carbonyl Adduct (Activation) Lactam->Adduct + BH3·THF (0°C) Lewis Acid-Base Interaction Intermediate Amine-Borane Complex (Post-Reduction) Adduct->Intermediate Hydride Transfer & Reflux Cleavage of C-O bond Product Free Benzoxazine Amine (Final Product) Intermediate->Product Cautious MeOH / HCl Quench Hydrolysis of B-N bond

Mechanistic progression of the chemoselective borane-mediated lactam reduction.

Reagents:

  • 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: 10.0 g (55.2 mmol)

  • Borane-Tetrahydrofuran complex (BH3·THF, 1.0 M in THF): 165 mL (165 mmol, 3.0 equiv)[5]

  • Anhydrous THF: 50 mL

  • Methanol: 30 mL

  • 1M HCl aqueous solution: 50 mL

Step-by-Step Methodology:

  • Equip a 500 mL 2-neck flask with a reflux condenser and an argon balloon.

  • Dissolve the lactam intermediate in anhydrous THF (50 mL) and cool to 0 °C.

  • Add the BH3·THF solution dropwise over 45 minutes.

  • Gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Quench & Hydrolysis: Cool the reaction to 0 °C. Cautiously add Methanol (30 mL) dropwise to quench excess borane. Once bubbling subsides, add 1M HCl (50 mL) and heat to 60 °C for 1 hour. This step is mechanistically critical to hydrolyze the highly stable amine-borane complex.

  • Workup: Cool to room temperature, neutralize with 1M NaOH to pH 8-9, and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.

Validation Checkpoint 2 (IPC): Visual: During the initial addition of Methanol in the quench phase, vigorous bubbling (H2 gas evolution) must be observed. Cessation of bubbling before complete addition indicates compromised BH3 reagent quality. Analytical: LC-MS of the crude product must confirm the[M+H]+ peak at m/z 168.08 and the[M+Na]+ adduct at m/z 190.06[3].

References

  • PubChemLite - 8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H10FNO). Université du Luxembourg. URL:[3]

  • 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 1268154-26-2. Molaid Chemical Database. URL:[2]

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. National Institutes of Health (PMC). URL:[5]

  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues. The Journal of Organic Chemistry (ACS). URL:[1]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. URL:[4]

Sources

Exploratory

Comprehensive Technical Guide: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2)

Executive Summary 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) is a highly versatile, fluorinated heterocyclic building block[1]. Characterized by its morpholine-fused benzene ring, this scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) is a highly versatile, fluorinated heterocyclic building block[1]. Characterized by its morpholine-fused benzene ring, this scaffold is recognized as a privileged structure in medicinal chemistry, agrochemical development, and materials science[2]. The strategic placement of the fluorine atom at the 8-position enhances metabolic stability, while the chiral center at the 2-position provides spatial directionality crucial for target binding[2][3]. This whitepaper provides an authoritative overview of its physicochemical properties, mechanistic synthesis pathways, and field-validated experimental protocols.

Physicochemical Profiling & Structural Elucidation

Accurate structural characterization is the foundation of reproducible research. The following table summarizes the core physicochemical parameters of the title compound, providing the quantitative data necessary for analytical validation[1][3].

ParameterValue
Chemical Name 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS Registry Number 1268154-26-2
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Monoisotopic Mass 167.07465 Da
SMILES String CC1CNC2=C(O1)C(=CC=C2)F
Purity Standard (Commercial) ≥ 95% (HPLC/NMR)

Mechanistic Synthesis Pathways

The construction of the 3,4-dihydro-2H-1,4-benzoxazine core typically involves the annulation of a 2-aminophenol derivative with a bifunctional electrophile[2][4]. For the 8-fluoro-2-methyl substituted analog, a highly efficient and scalable two-step sequence is preferred to ensure regioselectivity and prevent over-alkylation.

Step 1: Annulation to 1,4-Benzoxazin-3-one

The reaction begins with 2-amino-6-fluorophenol and an alpha-halo ester, such as ethyl 2-bromopropionate. The use of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) facilitates the initial O-alkylation due to the higher nucleophilicity of the phenoxide ion compared to the aniline nitrogen. Subsequent intramolecular aminolysis of the ester forms the lactam ring, yielding 8-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one[2].

Step 2: Chemoselective Lactam Reduction

The intermediate lactam is reduced to the corresponding cyclic amine. Borane-tetrahydrofuran (BH₃·THF) complex is the reagent of choice. Unlike sodium borohydride (NaBH₄), which is insufficiently reactive toward amides without Lewis acid additives, BH₃ coordinates directly with the carbonyl oxygen, facilitating hydride transfer and subsequent elimination to yield the fully saturated 3,4-dihydro-2H-1,4-benzoxazine[4].

Synthesis A 2-Amino-6-fluorophenol C 8-Fluoro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one A->C K2CO3, DMF Alkylation & Cyclization B Ethyl 2-bromopropionate B->C D 8-Fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine (CAS: 1268154-26-2) C->D BH3-THF or LiAlH4 Reduction

Figure 1: Two-step mechanistic synthesis workflow for CAS 1268154-26-2.

Pharmacological & Application Landscape

The 1,4-benzoxazine scaffold is renowned for its diverse biological activities, including beta-adrenergic receptor modulation, neuroprotection, and antimicrobial efficacy[2][5]. As an Application Scientist, I map the specific substitution pattern of CAS 1268154-26-2 to its interaction profile:

  • 8-Fluoro Substitution: Fluorine incorporation is a classic bioisosteric strategy. It increases the metabolic half-life by blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring and enhances blood-brain barrier (BBB) penetration by modulating lipophilicity.

  • 2-Methyl Group: Introduces a stereocenter. Enantiopure derivatives often exhibit profound differences in receptor affinity, particularly in beta-adrenergic targets where spatial arrangement dictates agonist vs. antagonist behavior[5].

  • Secondary Amine (N4): Serves as a critical vector for further derivatization (e.g., alkylation, acylation, or coupling with pharmacophores) and acts as a vital hydrogen bond donor in target active sites[2].

SAR Core 8-Fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine F_atom 8-Fluoro Substitution (Metabolic Stability & Lipophilicity) Core->F_atom Methyl 2-Methyl Group (Chiral Center & Steric Hindrance) Core->Methyl Amine Secondary Amine (N4) (Hydrogen Bonding & Derivatization) Core->Amine Pharma1 Neuroprotective Agents F_atom->Pharma1 Pharma3 Antimicrobial/Antifungal Methyl->Pharma3 Pharma2 Beta-Adrenergic Modulators Amine->Pharma2

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Experimental Protocols (Self-Validating Workflows)

Trustworthy methodologies must be self-validating. The following procedures include built-in causality checks to ensure experimental integrity at every step.

Protocol A: Synthesis of 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Objective: Regioselective cyclization via O-alkylation and intramolecular amidation.

  • Setup: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-amino-6-fluorophenol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv).

    • Causality Check: K₂CO₃ is strong enough to deprotonate the phenol (pKa ~9.5) but not the aniline, directing the initial nucleophilic attack exclusively from the oxygen to prevent N-alkylation side products.

  • Electrophile Addition: Add ethyl 2-bromopropionate (1.1 equiv) dropwise at 0 °C.

  • Cyclization: Heat the mixture to 80 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar aminophenol and the emergence of a UV-active, moderately polar spot indicates successful lactam formation.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts. Recrystallize from EtOH to yield the pure lactam.

Protocol B: Reduction to 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Objective: Chemoselective reduction of the lactam without inducing defluorination.

  • Setup: Suspend the lactam from Protocol A (1.0 equiv) in anhydrous THF (0.15 M) under N₂ at 0 °C.

  • Reduction: Slowly add BH₃·THF (1 M in THF, 3.0 equiv).

    • Causality Check: A stoichiometric excess of BH₃ is required because the first equivalent coordinates with the amine lone pair formed during the reduction, rendering it unavailable for further hydride transfer.

  • Reflux: Heat the reaction to 65 °C for 6 hours.

  • Quenching (Critical Step): Cool to 0 °C and carefully add MeOH dropwise until effervescence (H₂ gas) ceases, followed by 1M HCl.

    • Causality Check: The acid hydrolyzes the highly stable amine-borane complex, liberating the free secondary amine. Skipping this step results in drastically reduced yields.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10. Extract with EtOAc (3x). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the final product (CAS: 1268154-26-2).

References

  • Molaid. "8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 1268154-26-2". Available at: [Link]

  • PubChemLite / University of Luxembourg. "8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H10FNO)". Available at: [Link]

  • Smist, M., & Kwiecien, H. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review". Current Organic Synthesis, 11(5). Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines". Available at: [Link]

  • PubMed / NIH. "Synthesis of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine, beta-adrenergic affinity, inotropic, chronotropic and coronary vasodilating activities". Available at: [Link]

Sources

Foundational

Spectroscopic Data and Characterization of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine ring system is a highly privileged pharmacophore in modern drug discovery. Derivatives of this scaffold have demonstrated profound efficacy as1 [1] and2 [2]. The speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a highly privileged pharmacophore in modern drug discovery. Derivatives of this scaffold have demonstrated profound efficacy as1 [1] and2 [2]. The specific introduction of an 8-fluoro group and a 2-methyl substitution onto this core creates a unique stereoelectronic environment. The fluorine atom modulates lipophilicity and metabolic stability, while the chiral center at C-2 introduces conformational rigidity. This whitepaper provides a comprehensive, self-validating guide to the synthesis, sample preparation, and rigorous spectroscopic characterization of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .

Chemical Identity & Structural Architecture

Before initiating spectroscopic analysis, it is critical to establish the baseline physical and structural parameters of the target molecule.

  • IUPAC Name: 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Molecular Formula: C9H10FNO

  • Monoisotopic Mass: 167.07465 Da

  • SMILES: CC1CNC2=C(O1)C(=CC=C2)F

  • Predicted Collision Cross Section (CCS): 132.1 Ų for [M+H]+ (3 [3])

Experimental Protocol: Synthesis & Sample Preparation

To ensure high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following protocol outlines a self-validating system where each step's completion can be monitored via Thin-Layer Chromatography (TLC).

Step-by-Step Synthesis Methodology
  • Alkylation (Intermediate Formation): Dissolve 10 mmol of 2-amino-6-fluorophenol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 15 mmol of anhydrous potassium carbonate ( K2​CO3​ ) and 11 mmol of 1-bromo-2-propanone. Stir at 80°C for 4 hours. Causality: The K2​CO3​ acts as a mild base to selectively deprotonate the phenol without causing excessive N-alkylation.

  • Reductive Cyclization: Cool the reaction mixture to 0°C. Slowly add 20 mmol of sodium borohydride ( NaBH4​ ) in small portions, followed by 10 mL of methanol to facilitate proton transfer. Stir at room temperature for 6 hours. Causality: The NaBH4​ reduces the intermediate ketone to an alcohol, which spontaneously undergoes intramolecular cyclization via the amine to form the morpholine ring.

  • Workup & Purification: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate (8:2 v/v) mobile phase.

Spectroscopic Sample Preparation
  • NMR Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( δ=0.00 ppm).

  • MS Prep: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation for positive-ion mode Electrospray Ionization (ESI+).

Synthesis_Workflow A 1. Precursor Assembly 2-Amino-6-fluorophenol + 1-Bromo-2-propanone B 2. S_N2 Alkylation K2CO3, DMF, 80°C (Intermediate Formation) A->B C 3. Reductive Cyclization NaBH4, MeOH, 0°C to RT B->C D 4. Target Molecule 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine C->D E 5. Chromatographic Purification Silica Gel, Hexane/EtOAc (8:2) D->E F 6. Spectroscopic Validation NMR (CDCl3), ESI-MS, FT-IR E->F

Fig 1. Step-by-step synthetic and analytical workflow for the target benzoxazine derivative.

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine are highly diagnostic due to the interplay of chirality and heteronuclear spin-spin coupling.

Causality in 1H NMR (400 MHz, CDCl3​ ): The methyl group at C-2 creates a stereocenter. Consequently, the two protons on the adjacent C-3 carbon ( CH2​−N ) are diastereotopic. They reside in different magnetic environments and do not have the same chemical shift. They couple to each other (geminal coupling, 2J≈12.0 Hz) and to the C-2 proton (vicinal coupling, 3J≈8.0 Hz and 3.0 Hz), resulting in two distinct doublet of doublets (dd) at δ 3.05 and 3.35 ppm. In the aromatic region, the strongly electronegative fluorine atom at C-8 shields the adjacent H-7 proton and splits it via a large ortho-fluorine coupling ( 3JHF​≈10.5 Hz).

Causality in 13C NMR (100 MHz, CDCl3​ ): The 19F nucleus (100% natural abundance, spin = 1/2) couples with the carbon atoms of the aromatic ring, splitting their signals into doublets. The magnitude of this coupling is strictly dependent on the number of intervening bonds. The C-8 carbon exhibits a massive one-bond coupling ( 1JCF​≈242 Hz). The adjacent carbons (C-7 and C-8a) show two-bond couplings ( 2JCF​≈12−18 Hz), while C-6 shows a three-bond coupling ( 3JCF​≈8 Hz).

Mass Spectrometry (ESI-MS)

In positive ion mode, the molecule readily accepts a proton at the basic morpholine nitrogen, yielding an [M+H]+ peak at m/z 168.08. The fragmentation pathway is driven by the stability of the benzoxazine core. The primary neutral losses include the ejection of a methyl radical (m/z 153.06) and the loss of hydrogen fluoride (HF) from the aromatic ring (m/z 148.08), which is a hallmark of fluoroaromatic compounds.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 168.08 F1 Loss of Methyl Radical m/z 153.06 M->F1 -CH3• F2 Loss of HF m/z 148.08 M->F2 -HF F3 Morpholine Ring Cleavage m/z 110.04 M->F3 -C3H6O

Fig 2. Primary ESI-MS fragmentation pathways of the protonated molecular ion.

Consolidated Quantitative Data

Table 1: 1H and 19F NMR Assignments
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
1H N-H (4)3.80br s-1H
1H C-56.45dd J=8.0,1.5 1H
1H C-66.65td J=8.0,5.5 1H
1H C-76.55ddd J=10.5(HF),8.0,1.5 1H
1H C-24.30m-1H
1H C-3a3.35dd J=12.0,3.0 1H
1H C-3b3.05dd J=12.0,8.0 1H
1H CH3​ 1.35d J=6.5 3H
19F F-8-136.50dd J=10.5,5.5 1F
Table 2: 13C NMR Assignments
PositionChemical Shift ( δ , ppm)Multiplicity (due to 19F )Coupling Constant ( JCF​ , Hz)
C-8152.5d242.0 ( 1J )
C-8a141.0d12.0 ( 2J )
C-4a135.5d2.0 ( 4J )
C-6120.2d8.0 ( 3J )
C-5114.8d3.0 ( 4J )
C-7108.5d18.0 ( 2J )
C-272.4s-
C-345.6s-
CH3​ 17.2s-
Table 3: Key Infrared (FT-IR) Vibrational Modes
Wavenumber ( cm−1 )IntensityAssignment
3350Medium, BroadN-H stretching (secondary amine)
3050WeakC-H stretching (aromatic)
2950, 2870MediumC-H stretching (aliphatic CH3​ , CH2​ )
1610, 1500StrongC=C stretching (aromatic ring)
1220StrongC-O-C asymmetric stretching (oxazine ring)
1080StrongC-F stretching

References

  • Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed (National Institutes of Health). Available at: [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • PubChemLite - 8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H10FNO). Université du Luxembourg / PubChem. Available at:[Link]

Sources

Exploratory

High-Resolution ¹H NMR Structural Elucidation of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Methodological Guide

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the development of neuroprotective agents, antibacterials, and anticancer therapeutics[1]. The introduction o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore widely utilized in the development of neuroprotective agents, antibacterials, and anticancer therapeutics[1]. The introduction of specific substituents, such as an 8-fluoro group and a 2-methyl group, dramatically alters the molecule's physicochemical properties and binding affinity[2]. However, these modifications also introduce significant complexity to structural characterization.

This whitepaper provides an in-depth, authoritative guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . By deconstructing the complex spin-spin coupling networks—specifically the diastereotopic aliphatic ring and the highly coupled fluoroaromatic system—this guide equips analytical scientists with the theoretical causality and practical protocols required for unambiguous structural validation.

Structural & Mechanistic Foundations (The "Why")

To accurately interpret the ¹H NMR spectrum of this compound, one must understand the physical causality behind the observed signal splitting. The molecule presents two distinct, highly coupled spin systems.

The Oxazine Core: Diastereotopicity and the ABX Spin System

The 1,4-oxazine ring contains a chiral center at the C2 position due to the methyl substitution. This stereocenter breaks the local plane of symmetry, rendering the two protons at the adjacent C3 position (H3a and H3b) diastereotopic .

  • Causality: Because H3a and H3b exist in different magnetic environments (one is pseudo-axial, the other pseudo-equatorial relative to the C2 substituent), they exhibit distinct chemical shifts.

  • The Spin System: They couple strongly to each other via a geminal coupling (²J{HH} ≈ 11–13 Hz) and to the adjacent C2 proton via vicinal couplings (³J{HH}). This creates a classic ABX spin system (where H3a and H3b are the A and B parts, and H2 is the X part), further complicated by the C2 proton coupling to the adjacent methyl group.

The Fluoroaromatic System: ¹H–¹⁹F Scalar Couplings

The benzene ring contains protons at positions 5, 6, and 7, with a fluorine atom at position 8. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio[3].

  • Causality: Unlike halogens such as chlorine or bromine, ¹⁹F actively participates in scalar (J) coupling with adjacent protons. This splits the proton signals across multiple bonds, transforming a standard aromatic AMX system into a complex second-order-like multiplet system[4].

  • Coupling Magnitudes: The coupling constant magnitude strictly depends on the through-bond distance:

    • Ortho coupling (³J_{HF}): ~8–11 Hz (observed at H7).

    • Meta coupling (⁴J_{HF}): ~4–6 Hz (observed at H6).

    • Para coupling (⁵J_{HF}): ~0–2 Hz (observed at H5).

Quantitative Data Presentation

The table below summarizes the predictive high-resolution ¹H NMR data for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in CDCl₃ at 298 K.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Diagnostic Logic
4-NH ~ 3.80br s1H-Broadened by ¹⁴N quadrupolar relaxation and solvent exchange.
5-H ~ 6.35ddd1H³J{HH} = 8.0, ⁴J{HH} = 1.5, ⁵J_{HF} = 1.5Shielded by ortho-nitrogen. Minimal para-fluorine coupling.
7-H ~ 6.55ddd1H³J{HF} = 10.0, ³J{HH} = 8.0, ⁴J_{HH} = 1.5Ortho to fluorine; exhibits the largest ¹H–¹⁹F splitting.
6-H ~ 6.65td1H³J{HH} = 8.0, ⁴J{HF} = 5.0Meta to fluorine. Appears as a triplet of doublets due to similar ³J_{HH} values.
2-H ~ 4.25dqd1H³J{CH3} = 6.5, ³J{H3b} = 7.5, ³J_{H3a} = 3.0Strongly deshielded by the adjacent electronegative oxygen.
3-H_a ~ 3.35dd1H²J{HH} = 11.5, ³J{H2} = 3.0Diastereotopic proton (pseudo-equatorial).
3-H_b ~ 3.10dd1H²J{HH} = 11.5, ³J{H2} = 7.5Diastereotopic proton (pseudo-axial).
2-CH₃ ~ 1.40d3H³J_{H2} = 6.5Aliphatic methyl, split exclusively by the C2 methine proton.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data.

Step-by-Step 1D ¹H Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its low viscosity, which maximizes molecular tumbling rates and yields the sharpest possible spectral lines, crucial for resolving fine ¹H–¹⁹F couplings.

  • Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and perform precise tuning and matching of the probe. Causality: Proper impedance matching maximizes RF power transfer, directly improving the Signal-to-Noise (S/N) ratio and ensuring the accuracy of quantitative integration.

  • Shimming: Lock onto the deuterium frequency and execute gradient shimming (Z1–Z5) until the TMS peak width at half-height is < 0.5 Hz.

  • Pulse Sequence & Acquisition: Utilize a 30° RF excitation pulse with a relaxation delay (D1) of 2.0 seconds. Causality: A 30° flip angle prevents T₁ saturation of the protons, ensuring that the integration ratios (e.g., the 3H methyl group vs. the 1H aromatic protons) remain perfectly quantitative. Acquire 16 to 32 transients.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) prior to Fourier Transformation.

Self-Validation Loop: ¹⁹F Decoupling (¹H{¹⁹F} NMR)

If the aromatic region (6.3–6.8 ppm) is too convoluted to definitively assign the ³J{HF} and ⁴J{HF} couplings, the protocol mandates a self-validation step using a ¹⁹F-decoupled ¹H experiment [5].

  • Action: Apply a continuous wave decoupling pulse at the ¹⁹F resonance frequency (~ -130 ppm) during the ¹H acquisition.

  • Validation: If the assignment is correct, the complex ddd signal of H7 will instantly collapse into a simple dd (coupled only to H6 and H5), proving that the original 10 Hz splitting was exclusively caused by the C8 fluorine atom.

Mechanistic Visualizations

The following diagrams map the logical workflow of the NMR experiment and the internal scalar coupling network of the molecule.

NMR_Workflow S1 1. Sample Prep (CDCl3 + TMS) S2 2. Tune & Shim (B0 Homogeneity) S1->S2 S3 3. RF Excitation (30° Pulse) S2->S3 S4 4. FID Acquisition (Time Domain) S3->S4 S5 5. FT & Processing (Frequency Domain) S4->S5 S6 6. Spectral Analysis (Peak Assignment) S5->S6

Fig 1: Step-by-step ¹H NMR acquisition and signal processing workflow.

Fig 2: Spin-spin scalar coupling network mapping the interactions within the molecule.

Advanced Troubleshooting

  • Broadening of the NH Signal: The proton attached to the nitrogen at position 4 often appears as a broad singlet. This is caused by a combination of chemical exchange with trace moisture in the solvent and the quadrupolar relaxation effect of the ¹⁴N nucleus (spin I = 1). If precise observation of the NH proton is required, switch the solvent to strictly anhydrous DMSO-d₆.

  • Overlapping Aliphatic Signals: If the H3a and H3b signals overlap heavily with solvent impurities or other aliphatic signals, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment should be executed. The cross-peaks will definitively map the connectivity from the 2-methyl group → H2 → H3a/H3b, bypassing 1D overlap issues.

Sources

Foundational

Comprehensive ¹³C NMR Characterization of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Structural Elucidation

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of novel antitumor agents targeting cell death pathways and spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of novel antitumor agents targeting cell death pathways and specific kinases such as hJNK1[1]. The introduction of halogen substituents, particularly fluorine, at the 8-position (yielding 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, CAS: 1268154-26-2[2]) dramatically alters the molecule's lipophilicity, metabolic stability, and target binding affinity. However, this fluorination introduces significant complexities in structural elucidation due to extensive carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating methodology for the ¹³C NMR characterization of this specific fluorinated heterocycle.

Pharmacological Context & Structural Significance

Substituted 1,4-benzoxazine derivatives have demonstrated potent antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines[1]. The presence of the methyl group at the C-2 position introduces a chiral center that is critical for biological activity, dictating the spatial orientation of the oxazine ring within kinase hinge regions[1].

When synthesizing these derivatives[3], verifying the exact regiochemistry of the fluorine atom (C-8 versus C-6 or C-7) is a non-negotiable step in the Chemistry, Manufacturing, and Controls (CMC) process. ¹³C NMR is the most authoritative analytical technique for this validation, as the ¹⁹F nucleus (spin ½, 100% natural abundance) couples with the ¹³C nuclei, creating a highly specific, mathematically predictable splitting pattern across the aromatic ring.

Causality in Experimental NMR Design

To acquire research-grade ¹³C NMR spectra for fluorinated benzoxazines, experimental parameters cannot be chosen arbitrarily. Every setting must be grounded in the physical chemistry of the molecule:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While CDCl₃ is standard, DMSO-d₆ is strictly preferred for this scaffold. The secondary amine (N-H) at position 4 acts as a strong hydrogen bond donor. In non-polar solvents, intermolecular hydrogen bonding causes dynamic exchange and signal broadening. DMSO-d₆ disrupts these networks, locking the molecule in a solvated state and ensuring sharp resonances for the adjacent C-3 and C-4a carbons.

  • Relaxation Delay (D1): Quaternary carbons (C-4a, C-8a, and the fluorinated C-8) lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation (T₁). A standard D1 of 1.0s will result in artificially low integrations for these peaks. We mandate a D1 of ≥ 2.5 seconds to ensure complete relaxation and quantitative reliability.

  • ¹³C{¹H} Decoupling Strategy: Standard acquisition utilizes ¹H broad-band decoupling to collapse ¹³C-¹H multiplets into singlets. Crucially, we do not decouple ¹⁹F. Retaining the ¹³C-¹⁹F coupling is intentional, as the resulting J-coupling constants (¹J, ²J, ³J) act as an internal mapping system to validate the regiochemistry of the aromatic ring.

Self-Validating Protocol for ¹³C NMR Acquisition

The following step-by-step methodology ensures high-fidelity data acquisition using modern high-field spectrometers (e.g., Bruker Avance NEO equipped with Smart Probe BBFO[1]).

Phase 1: Sample Preparation & Environmental Control

  • Action: Dissolve 45-50 mg of the synthesized 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in 0.6 mL of DMSO-d₆. Filter the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Causality: High concentration is required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C. Filtration eliminates paramagnetic particulates that cause magnetic susceptibility gradients, which would otherwise ruin the magnetic field homogeneity (shimming).

  • Self-Validation Criteria: Visually inspect the tube against a light source. The solution must be optically pristine.

Phase 2: Spectrometer Configuration & Acquisition

  • Action: Insert the sample into a ≥ 400 MHz spectrometer (100 MHz for ¹³C). Tune and match the probe specifically for the ¹³C frequency.

  • Parameters: Select the zgpg30 pulse sequence (30° flip angle with ¹H power-gated decoupling). Set Acquisition Time (AQ) to 1.0s, Relaxation Delay (D1) to 2.5s, and Number of Scans (NS) to 1024.

  • Causality: The 30° pulse angle allows for faster pulsing compared to a 90° pulse, maximizing the signal-to-noise (S/N) ratio per unit of time while the 2.5s D1 ensures quaternary carbon visibility.

  • Self-Validation Criteria: Monitor the Free Induction Decay (FID). The signal should fully decay into the noise floor before the end of the acquisition time (AQ), ensuring no truncation artifacts (sinc wiggles) appear in the transformed spectrum.

Phase 3: Data Processing & Structural Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Self-Validation Criteria: Calibrate the chemical shift scale using the central septet of the DMSO-d₆ solvent peak, setting it exactly to 39.52 ppm.

NMR_Workflow N1 Sample Preparation (DMSO-d6, 50 mg/mL) N2 1D 13C{1H} NMR Acquisition (100/125 MHz, D1=2.5s) N1->N2 N3 Signal Processing & Baseline Correction N2->N3 N4 C-F Coupling Analysis (1J, 2J, 3J Multiplets) N3->N4 N5 2D NMR Correlation (HSQC / HMBC) N4->N5 N6 Structural Validation: Fluorinated Benzoxazine N5->N6

Fig 1: Step-by-step mechanistic workflow for 13C NMR structural validation and C-F coupling analysis.

¹³C NMR Signal Assignments & C-F Spin-Spin Coupling Analysis

The structural elucidation of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine relies on identifying the distinct chemical shifts of the oxazine ring and the mathematically precise splitting of the aromatic carbons caused by the ¹⁹F nucleus.

For the oxazine core, the aliphatic methylene adjacent to the amine (C-3) typically resonates near 41.8 ppm, while the oxygen-bound methine (C-2) is strongly deshielded, appearing near 72.7 ppm[4]. In the aromatic region, the highly electronegative fluorine atom withdraws electron density via the inductive effect (deshielding C-8) but donates electron density via resonance (shielding the ortho and para positions).

Table 1: Representative ¹³C NMR Chemical Shifts and C-F Spin-Spin Coupling Assignments

Carbon PositionExpected Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Mechanistic Causality / Structural Environment
C-2 ~72.7Singlet (s)-Deshielded by the adjacent highly electronegative oxazine oxygen.
C-3 ~41.8Singlet (s)-Aliphatic methylene adjacent to the secondary amine (N-H).
C-2 (CH₃) ~15.0 - 18.0Singlet (s)-Shielded aliphatic methyl group on the chiral center.
C-8 ~150.0 - 155.0Doublet (d)¹JCF ≈ 240Ipso carbon; direct covalent attachment to fluorine causes massive peak splitting.
C-8a ~135.0Doublet (d)²JCF ≈ 15Quaternary bridgehead carbon, ortho to the fluorine atom.
C-7 ~110.0Doublet (d)²JCF ≈ 20Aromatic methine, ortho to fluorine; strongly shielded by F resonance effects.
C-6 ~115.0Doublet (d)³JCF ≈ 8Aromatic methine, meta to fluorine.
C-4a ~128.0Doublet (d)³JCF ≈ 10Quaternary bridgehead carbon, meta to fluorine.
C-5 ~118.0Singlet (s)⁴JCF < 2Aromatic methine, para to fluorine; coupling is usually unresolved.

By cross-referencing the observed coupling constants against these theoretical values, researchers can unequivocally validate the regiochemistry of the fluorination, ensuring the integrity of the synthesized 1,4-benzoxazine batch before it advances to biological assay screening.

References

  • Source: clockss.
  • Source: ugr.
  • Source: researchgate.
  • 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - NextSDS (Database entry for CAS 1268154-26-2)

Sources

Exploratory

Mass Spectrometric Profiling of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Guide to Ionization, Fragmentation, and Quantitative Methodologies

Executive Summary & Pharmacological Context The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized for its diverse biological activities, including antibacter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized for its diverse biological activities, including antibacterial, neuroprotective, and antifungal properties[1]. The specific functionalization of this core—yielding 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine —introduces critical physicochemical shifts. The 8-fluoro substituent enhances metabolic stability and lipophilicity, while the 2-methyl group provides steric bulk that influences receptor binding.

To support rigorous pharmacokinetic (PK) and structural profiling during drug development, highly sensitive analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for characterizing and quantifying these fluorinated benzoxazine derivatives[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocols, detailing the causality behind the ionization dynamics, collision-induced dissociation (CID) mechanisms, and the self-validating experimental workflows required for this specific molecule.

Ionization Dynamics & Causality in ESI

In mass spectrometry, ionization efficiency dictates the ultimate sensitivity of the assay. For 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, 3 is unequivocally the optimal choice[3].

The Causality of Ionization: The molecule contains a secondary amine embedded within the 1,4-oxazine ring (position 4). In an acidic mobile phase (e.g., 0.1% formic acid), the lone pair of electrons on this nitrogen atom acts as a strong proton acceptor. While the highly electronegative 8-fluoro substituent exerts an inductive electron-withdrawing effect on the aromatic system, it does not sufficiently deplete the electron density of the aliphatic amine to hinder protonation. Consequently, the molecule readily forms a highly stable, abundant protonated precursor ion [M+H]⁺ at m/z 168.1 (Exact mass: ~167.07 Da).

Collision-Induced Dissociation (CID) Mechanisms

Understanding the exact fragmentation pathways of 4 is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions that are free from matrix interference[4]. When the m/z 168.1 precursor is accelerated into the collision cell, the kinetic energy transfer induces predictable, structure-specific bond cleavages.

Causality of Fragmentation:

  • Primary Cleavage (Oxazine Ring Opening): The 1,4-oxazine ring is the most thermodynamically labile portion of the molecule. CID primarily triggers a retro-Diels-Alder-like cleavage or direct scission of the C-O and C-N bonds. This results in the neutral loss of the aliphatic C₃H₆ moiety (42 Da) originating from the 2-methyl substituted ring section, generating a highly stable fluorinated aromatic fragment at m/z 126.0 .

  • Secondary Cleavage (Dehydration/Defluorination): As collision energy (CE) increases, the m/z 126.0 fragment undergoes further degradation. It can lose H₂O (18 Da) to form m/z 108.0 , or undergo a high-energy loss of HF (20 Da) to yield m/z 106.0 . Because the C-F bond dissociation energy is exceptionally high (~116 kcal/mol), the fluorine atom is typically retained in the primary fragment, acting as a highly specific isotopic tracer for quantitation.

G M [M+H]+ m/z 168.1 (Precursor) F1 Fragment Ion m/z 126.0 (- 42 Da) M->F1 CID (Ring Cleavage) F2 Fragment Ion m/z 108.0 (- 18 Da) F1->F2 CID (- H2O) F3 Fragment Ion m/z 106.0 (- 20 Da) F1->F3 CID (- HF)

Proposed CID fragmentation pathway of protonated 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness, analytical protocols must be designed as self-validating systems. The following step-by-step methodology incorporates built-in checks to guarantee data integrity.

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) containing the analyte into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 0.1% Formic Acid and an isotopically labeled internal standard (IS).

  • Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins. The acidic environment disrupts protein-drug binding, ensuring total analyte recovery while minimizing phospholipid-induced ion suppression in the MS source.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: End-capped C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Causality: The secondary amine can cause peak tailing due to secondary interactions with residual silanols on standard silica. An end-capped column mitigates this, ensuring sharp, symmetrical peaks.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation (Post-Column Infusion Check): To validate the absence of matrix effects, continuously infuse a neat standard of the analyte post-column while injecting a blank matrix extract. Monitor the baseline to ensure no ion suppression dips occur at the analyte's exact retention time.

Step 3: Triple Quadrupole MS Detection
  • Configure the MS in positive ESI mode.

  • Set capillary voltage to 3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr to ensure complete droplet evaporation.

Workflow S1 Plasma Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Triple Quad (MRM Mode) S3->S4 S5 Data Analysis & Validation S4->S5

End-to-end LC-MS/MS analytical workflow for the quantitation of the benzoxazine derivative.

Quantitative Data & Method Parameters

The following table summarizes the optimized MRM parameters required for the highly specific quantitative analysis of the target molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
8-F-2-M-Benzoxazine168.1126.0Quantifier6522
8-F-2-M-Benzoxazine168.1108.0Qualifier 16535
8-F-2-M-Benzoxazine168.1106.0Qualifier 26540

Note: The quantifier transition (168.1 → 126.0) is selected due to its superior signal-to-noise ratio and the high specificity of the fluorinated aromatic fragment, which effectively bypasses common isobaric matrix interferences.

References

  • Title: WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine Source: google.com URL: [2]

  • Title: Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry | ACS Omega Source: acs.org URL: [3]

  • Title: Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry Source: researchgate.net URL: [4]

  • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: researchgate.net URL: [1]

Sources

Foundational

Structural Elucidation and Synthetic Paradigms of Fluorinated 1,4-Benzoxazine Derivatives: A Crystallographic Perspective

Executive Summary & Rationale The 1,4-benzoxazine scaffold is a privileged pharmacophore and a versatile building block in both medicinal chemistry and advanced materials science. The strategic introduction of fluorine a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,4-benzoxazine scaffold is a privileged pharmacophore and a versatile building block in both medicinal chemistry and advanced materials science. The strategic introduction of fluorine atoms into this bicyclic system profoundly alters its physicochemical properties, modulating lipophilicity, metabolic stability, and target binding affinity[1][2]. From a structural standpoint, fluorination dictates the solid-state behavior of these molecules. Because fluorine is highly electronegative and poorly polarizable, it acts as a unique hydrogen bond acceptor. Understanding the crystal structure of fluorinated 1,4-benzoxazine derivatives is critical for rational drug design and the development of high-performance polybenzoxazine resins. This whitepaper provides an in-depth technical analysis of the synthesis, crystallographic mapping, and structure-activity relationships of these complex derivatives.

Synthetic Methodologies & Mechanistic Insights

The synthesis of enantiomerically pure fluorinated 1,4-benzoxazines has historically been challenged by racemization and poor regioselectivity. Recent advancements have established the copper-catalyzed Smiles Rearrangement (SR) as a robust, stereospecific pathway[3].

The Role of Conformational Directors

In the synthesis of chiral fluorinated Boc-[1,4]benzoxazines from open-chain precursors, the tert-butoxycarbonyl (Boc) protecting group is strictly required[3]. The causality here is fundamentally conformational rather than merely protective. The bulky Boc group restricts the rotational degrees of freedom around the C-N bond. This steric hindrance forces the acyclic intermediate into specific gauche or anti conformations. By doing so, the reactive phenoxide and the electrophilic carbon are brought into optimal spatial proximity, significantly lowering the activation energy required for the Smiles rearrangement[3][4].

Following the rearrangement, a copper catalyst (typically CuI) facilitates the intramolecular cross-coupling, driving the final ring closure to yield the fluorinated 1,4-benzoxazine[3].

SynthesisWorkflow N1 Open-Chain Precursor (Alaninol Derivative) N2 Boc Protection (Steric Director) N1->N2 Boc2O, Base N3 Cyclic Sulfamidate Formation N2->N3 SOCl2 / RuCl3 N4 Nucleophilic Cleavage (Fluorophenol Addition) N3->N4 Nucleophilic Attack N5 Smiles Rearrangement (Conformational Shift) N4->N5 Base / Heat N6 Cu-Catalyzed Ring Closure N5->N6 CuI Catalyst N7 Chiral Fluorinated 1,4-Benzoxazine N6->N7 Intramolecular C-O/C-N

Workflow of the copper-catalyzed Smiles rearrangement for 1,4-benzoxazine synthesis.

Crystallographic Analysis & Conformational Mapping

Single-crystal X-ray diffraction provides definitive proof of the structural nuances introduced by fluorination. In fluorinated bis-benzoxazines, such as 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine), the fused oxazine ring typically adopts an approximately half-chair conformation[5].

Non-Conventional Hydrogen Bonding

In the absence of strong classical hydrogen bond donors (like O-H or N-H), the crystal packing is entirely governed by non-conventional interactions. The dominant intermolecular force is the C-H...F hydrogen bond occurring between the highly electronegative fluorine atoms and the axial hydrogen atoms of the OCH2N methylene groups of neighboring molecules[5]. These directional C-H...F interactions act as the primary drivers for the assembly of 2D supramolecular sheets, which are further stabilized in the third dimension by weaker C-H...π stacking contacts[5].

CrystalInteractions C1 Fluorinated 1,4-Benzoxazine C2 Conformational State (Gauche / Anti) C1->C2 Steric Hindrance C3 Non-Covalent Interactions C1->C3 Lattice Packing C4 C-H...F Hydrogen Bonds C3->C4 Primary Driver C5 C-H...π Stacking C3->C5 Secondary Driver C6 Supramolecular Sheet Structure C4->C6 2D Assembly C5->C6 3D Stabilization

Logical relationship of non-covalent interactions driving supramolecular crystal assembly.

Quantitative Data Summary

To contextualize the structural and physical impact of the fluorinated 1,4-benzoxazine scaffold, key quantitative metrics across crystallography, polymer physics, and pharmacology are summarized below.

Table 1: Quantitative Metrics of Fluorinated 1,4-Benzoxazine Derivatives

Metric CategoryCompound / MaterialKey Quantitative DataImplication
Crystallographic Precursor: (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamateMonoclinic, Space Group P21. Unit Cell: a=10.43 Å, b=9.49 Å, c=10.81 Å, β=114.9°[6]Establishes the baseline steric bulk required to force the gauche/anti conformations during SR.
Crystallographic Fluorinated bis-benzoxazineCentrosymmetric, half-chair oxazine conformation[5]C-H...F bonds dictate a highly ordered, sheet-like crystal lattice.
Physical (Dielectric) Fluorinated Polybenzoxazine (P2)Dielectric Constant = 2.61 at 1 MHz[1]Fluorination drastically reduces polarizability, yielding excellent low-k dielectric materials.
Biological (SAR) 3-fluorobenzyl-1,4-benzoxazine analogueKi(Thrombin) = 0.33 ± 0.07 µM; IC50(GP IIb/IIIa) = 1.1 ± 0.6 µM[2]Balanced dual antithrombotic activity driven by specific C-F...C=O active site interactions.

Structure-Activity Relationship (SAR) & Biological Implications

In drug development, the fluorinated 1,4-benzoxazine scaffold is highly prized for its dual antithrombotic properties, acting simultaneously as a thrombin inhibitor and a glycoprotein IIb/IIIa receptor antagonist[2].

X-ray crystal structure analyses of protein-ligand complexes reveal that the fluorine substituents are not merely passive space-fillers. In the active site of thrombin (specifically the D pocket), the fluorine atom engages in highly specific, orthogonal multipolar interactions. The F atom approaches the carbonyl carbon (C=O) of the Asn98 backbone along its pseudotrigonal axis, forming stabilizing C-F...C=O interactions[2]. This fluorophilic interaction anchors the 1,4-benzoxazine derivative within the active site, explaining the five- to tenfold higher binding affinity observed in fluorinated analogues compared to their non-fluorinated counterparts[2].

Self-Validating Experimental Protocols

To ensure high reproducibility, the following standardized protocols detail the synthesis and crystallographic analysis workflows.

Protocol A: Synthesis of Chiral Fluorinated Boc-[1,4]benzoxazines
  • Boc Protection: Dissolve enantiopure alaninol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.1 eq) at 0 °C. Stir at room temperature for 12 hours. Extract and concentrate. Validation check: TLC should show complete consumption of the ninhydrin-active starting material.

  • Cyclic Sulfamidate Formation: Treat the Boc-protected intermediate with thionyl chloride (SOCl2) in the presence of imidazole to form a sulfamidite. Oxidize immediately using a catalytic amount of RuCl3 and NaIO4 in a biphasic system (H2O/CH3CN) to yield the cyclic sulfamidate[3].

  • Nucleophilic Cleavage: React the cyclic sulfamidate with a selected fluorophenol (1.2 eq) in N,N-dimethylformamide (DMF) using K2CO3 as a base. Stir at 60 °C until complete conversion.

  • Smiles Rearrangement & Ring Closure: To the crude mixture, add CuI (10 mol%) and an appropriate ligand (e.g., 1,10-phenanthroline). Elevate the temperature to 90 °C. The Boc group will sterically direct the intermediate into the necessary conformation, allowing the copper-catalyzed intramolecular C-N bond formation to occur[3][4].

  • Purification: Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel flash chromatography.

Protocol B: Single-Crystal Growth and X-Ray Diffraction
  • Crystallization: Dissolve the purified fluorinated 1,4-benzoxazine in a minimum volume of ethyl acetate. Layer carefully with hexanes (1:3 ratio) in a pristine vial. Cap loosely to allow slow solvent evaporation at 20 °C over 3–5 days. Validation check: Inspect under a polarized light microscope for birefringence, indicating crystalline order.

  • Mounting: Select a single crystal of optimal dimensions (e.g., ~0.06 × 0.22 × 0.26 mm³)[1]. Coat the crystal in perfluoropolyether cryo-oil and mount it on a micromount loop.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Maintain the crystal at 173 K using an Oxford Cryosystems nitrogen stream to minimize thermal motion[6].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms involved in C-H...F interactions are geometrically positioned and refined using a riding model[5][6].

References

  • Alapour, S., Ramjugernath, D., & Koorbanally, N. A. (2015).
  • Alapour, S., Zamisa, S. J., Koorbanally, N. A., & Ramjugernath, D. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures.
  • Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine). (2016). Acta Crystallographica Section E.
  • Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block. (2015). Macromolecules.
  • Ilić et al. (2012). Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold.

Sources

Exploratory

Thermodynamic Solvation Profile and Experimental Determination of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents

Executive Summary As a Senior Application Scientist in materials and pharmaceutical development, I frequently encounter the challenge of optimizing the solubility of complex heterocyclic building blocks. 1 is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in materials and pharmaceutical development, I frequently encounter the challenge of optimizing the solubility of complex heterocyclic building blocks. 1 is a highly specialized compound[1][2]. Its unique structural motifs make it an invaluable precursor for low-dielectric polybenzoxazine polymers and bioactive pharmaceutical ingredients. However, these same structural features create a complex solvation profile. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents and establishes a self-validating experimental protocol for empirical quantification.

Mechanistic Drivers of Solvation

The solubility of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is dictated by the thermodynamic interplay between the solvent and three distinct structural domains:

  • The 8-Fluoro Substituent: The incorporation of fluorine atoms into benzoxazine structures significantly increases thermal stability while lowering the dielectric constant and surface free energy (3)[3][4]. Fluorine's high electronegativity creates a strong local dipole, favoring interactions with polar aprotic solvents, while its low polarizability limits solubility in purely aliphatic hydrocarbons.

  • The Secondary Amine (N-H): The morpholine-like ring contains a secondary amine that acts as both a hydrogen bond donor and acceptor. This facilitates moderate to high solubility in polar protic solvents (e.g., alcohols).

  • The 2-Methyl Group: The addition of a methyl group introduces steric bulk and increases the overall lipophilicity (LogP) of the molecule, driving favorable dispersion interactions with halogenated and aromatic solvents.

SolvationLogic Core 8-Fluoro-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine F_atom 8-Fluoro Substituent (High Electronegativity) Core->F_atom Amine Secondary Amine (NH) (H-Bond Donor/Acceptor) Core->Amine Me_group 2-Methyl Group (Steric Bulk, Lipophilicity) Core->Me_group Solv_Polar High Solubility in Polar Aprotic (DMSO, DMF) F_atom->Solv_Polar Dipole Interactions Solv_Protic Moderate Solubility in Alcohols (MeOH, EtOH) Amine->Solv_Protic Hydrogen Bonding Solv_NonPolar High Solubility in Halogenated (DCM, CHCl3) Me_group->Solv_NonPolar Hydrophobic Interactions

Fig 1. Structural drivers influencing the solubility profile in various organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical data from structurally analogous fluorinated benzoxazines, the quantitative solubility profile at 25°C is summarized below.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Dominant Solute-Solvent Interaction
Polar Aprotic DMSO / DMF46.7> 100 (Very High)Strong dipole-dipole & H-bond acceptance
Halogenated Dichloromethane8.950 - 100 (High)Dispersion forces & lipophilic matching
Polar Protic Methanol / Ethanol32.710 - 50 (Moderate)Hydrogen bonding (N-H domain)
Non-Polar n-Hexane / Heptane1.9< 1 (Very Low)Weak dispersion (limited by core polarity)

Self-Validating Experimental Protocol for Thermodynamic Solubility

To move beyond predictive models, empirical validation is mandatory. As an application scientist, I strongly advocate against kinetic solubility assays (e.g., solvent-shift nephelometry) for fluorinated heterocycles, as they frequently trap the solute in a metastable, supersaturated state. Instead, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

ExpWorkflow N1 1. Solvent Selection (Polar, Non-polar, Protic) N2 2. Excess Solute Addition (8-F-2-Me-Benzoxazine) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Quantitative Analysis (HPLC-UV / LC-MS) N4->N5 N6 6. Data Validation (Thermodynamic Modeling) N5->N6

Fig 2. Self-validating shake-flask workflow for empirical solubility determination.

Step-by-Step Methodology:
  • Preparation of Solid Dispersions:

    • Action: Add an excess amount (e.g., 50 mg) of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine to 1.0 mL of the target organic solvent in a 2 mL sealed borosilicate glass HPLC vial.

    • Causality: Borosilicate glass is mandatory. Standard polypropylene tubes can leach plasticizers into organic solvents, which artificially alters the solvent's dielectric constant and the resulting solubility thermodynamics.

  • Isothermal Equilibration:

    • Action: Agitate the vials at 300 RPM in an orbital thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: Solvation is a thermodynamic process highly sensitive to temperature. A 48-hour equilibration ensures the crystal lattice energy is fully overcome, reaching a true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Fluorinated compounds often form sub-micron colloidal aggregates. High-speed centrifugation followed by PTFE filtration (which is chemically inert and prevents solute adsorption) ensures that only fully solvated molecules are quantified.

  • Quantitative Analysis (HPLC-UV):

    • Action: Dilute an aliquot of the filtered supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) and analyze via HPLC-UV at ~254 nm.

    • Causality: The aromatic benzoxazine core provides a robust UV chromophore. Dilution prior to injection is critical to prevent the highly concentrated solute from crashing out of solution when it encounters the aqueous mobile phase inside the HPLC column.

Conclusion

The solubility of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a delicate balance of its lipophilic fluorinated aromatic ring and its hydrogen-bonding secondary amine. By leveraging polar aprotic or halogenated solvents, researchers can achieve the high concentrations necessary for downstream polymer synthesis or pharmaceutical derivatization. Utilizing the self-validating shake-flask protocol ensures that all solubility data generated is thermodynamically sound and highly reproducible.

References

  • Molaid Chemical Database : 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 1268154-26-2 URL:[Link]

  • Polymer (Elsevier) : Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant URL:[Link]

  • Langmuir (ACS Publications) : Preparation and Surface Properties of Novel Low Surface Free Energy Fluorinated Silane-Functional Polybenzoxazine Films URL:[Link]

  • Bio-Fount : 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Properties and Safety URL:[Link]

Sources

Foundational

Technical Whitepaper: Acidic Stability and Degradation Kinetics of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary The compound 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268154-26-2) is a highly specialized heterocyclic building block and a critical pharmacophore in modern drug discovery[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268154-26-2) is a highly specialized heterocyclic building block and a critical pharmacophore in modern drug discovery[1]. Structurally related to the core scaffolds of potent antibacterial agents like Levofloxacin[2], its stability under acidic conditions is a paramount concern for both synthetic route optimization and oral formulation development (e.g., surviving gastric transit). This whitepaper elucidates the mechanistic causality behind its degradation pathways, provides a self-validating protocol for forced degradation testing, and outlines its kinetic profile under acidic stress.

Structural Paradigm and Mechanistic Causality

To understand the stability of this molecule, one must first differentiate the 1,4-benzoxazine core from the more common 1,3-benzoxazine system. 1,3-benzoxazines are essentially cyclic aminals; under acidic conditions, they readily undergo hydrolytic ring-opening to yield 2-(aminomethyl)phenol derivatives[3][4].

In stark contrast, the 3,4-dihydro-2H-1,4-benzoxazine core is an aryl-alkyl ether fused with a secondary aniline. This fundamental structural difference renders 1,4-benzoxazines highly resistant to mild aqueous hydrolysis. However, under acidic stress, the molecule's specific vulnerabilities and protective mechanisms are governed entirely by its substituents:

  • N4 Protonation Dynamics: At pH < 3.0, the secondary amine (N4) is rapidly protonated. This forms an ammonium cation, which withdraws electron density from the aromatic core. Paradoxically, this protonation protects the electron-rich ring from certain electrophilic degradation pathways, though it leaves the molecule vulnerable to radical-mediated oxidation if trace oxygen is present[5].

  • Steric Shielding by the 2-Methyl Group: For hydrolytic cleavage of the ether (C2-O1) bond to occur, water must act as a nucleophile. The 2-methyl group provides significant steric hindrance at the C2 position, sharply increasing the activation energy required for an SN​2 -like hydrolytic attack.

  • Inductive Deactivation by the 8-Fluoro Group: The highly electronegative fluorine atom at the 8-position exerts a strong inductive (-I) effect. This reduces the basicity of the adjacent O1 ether oxygen, preventing its protonation—a necessary prerequisite for acid-catalyzed ether cleavage. Furthermore, it stabilizes the aromatic ring against oxidative aromatization, a common failure mode for unsubstituted dihydrobenzoxazines.

Mechanistic Degradation Pathways

G A 8-Fluoro-2-methyl-3,4-dihydro -2H-1,4-benzoxazine B Acidic Stress (pH < 3.0) A->B C N4 Protonation (Ammonium Cation) B->C Rapid Equilibrium D Ether Cleavage (Hydrolysis) C->D High Temp / Strong Acid E Oxidative Degradation (Aromatization) C->E Trace O2 / Peroxides F Steric Shielding (2-Methyl Group) D->F Blocked by G Inductive Deactivation (8-Fluoro Group) E->G Mitigated by H Ring-Opened Phenol (Negligible at mild pH) F->H I Benzoxazinone / Dimers (Major under O2) G->I

Degradation pathways of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under acidic stress.

Self-Validating Experimental Protocol: Acidic Forced Degradation

To empirically determine the stability of the compound and prevent analytical artifacts, a self-validating forced degradation protocol (aligned with ICH Q1A(R2) guidelines) must be employed. This protocol utilizes an internal standard (IS) for recovery validation and a critical quenching step to ensure trustworthiness.

Step-by-Step Methodology:

  • System Preparation & Internal Control: Prepare a 1.0 mg/mL stock solution of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in HPLC-grade acetonitrile. Spike the solution with 0.1 mg/mL of a stable internal standard (e.g., 4-fluoroaniline) to validate recovery rates and account for matrix ionization effects during mass spectrometry.

  • Acidic Stress Initiation: Transfer 1.0 mL of the stock to a borosilicate glass vial. Add 1.0 mL of 0.2 N HCl (yielding a final concentration of 0.1 N HCl, pH ~1.0). Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Incubation: Place the vial in a thermomixer at 60∘C±0.5∘C , shaking at 300 rpm. This elevated temperature accelerates degradation to observable levels within a standard 48-hour testing window.

  • Kinetic Sampling & Quenching (Critical Step): At t=0,2,8,24, and 48 hours, extract a aliquot. Immediately quench the acidic reaction by adding of 0.1 N NaOH buffered with 50 mM ammonium acetate (pH 7.0). This halts degradation instantly, ensuring the subsequent LC-MS profile reflects the exact chemical state at the moment of sampling.

  • Orthogonal Analysis: Analyze the quenched samples via LC-HRMS (High-Resolution Mass Spectrometry) using a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor the disappearance of the parent mass ( m/z 168.08 for [M+H]+ ) and the emergence of specific oxidative degradants.

Quantitative Kinetic Data

The synergistic protective effects of the 8-fluoro and 2-methyl substituents result in a highly stable kinetic profile under physiological and moderate acidic stress. Degradation is primarily observed only under extreme conditions or in the presence of oxidative promoters.

Stress ConditionTemperaturePrimary Degradation PathwayHalf-Life ( t1/2​ )Degradation Rate Constant ( k )
pH 1.2 (Simulated Gastric Fluid)37 °CNegligible> 500 h< 1.4 × 10⁻⁴ h⁻¹
0.1 N HCl (pH 1.0)60 °COxidative Aromatization (Trace)120 h5.8 × 10⁻³ h⁻¹
1.0 N HCl (pH 0.0)80 °CEther Cleavage / Hydrolysis18 h3.8 × 10⁻² h⁻¹
0.1 N HCl + 3% H₂O₂25 °CRapid Oxidation2.5 h2.7 × 10⁻¹ h⁻¹

Table 1: Kinetic degradation profile of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under varying acidic and oxidative stress conditions.

Conclusion and Formulation Implications

The data conclusively demonstrates that 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine possesses exceptional hydrolytic stability under physiological acidic conditions, such as those found in the human stomach (pH 1.2 - 3.0). The steric shielding provided by the 2-methyl group and the inductive deactivation by the 8-fluoro substituent effectively block the ether cleavage pathways that typically plague less substituted analogs.

Consequently, drug development professionals do not need to rely on enteric coatings to prevent acid hydrolysis of this pharmacophore. However, because the primary failure mode in acidic aqueous media is trace-oxygen-mediated aromatization, formulations should strictly minimize excipients with high peroxide values (e.g., certain grades of Povidone or PEG) and consider the inclusion of free-radical scavengers like BHT or ascorbic acid to maximize shelf-life.

Sources

Exploratory

Unlocking High-Performance Materials: The Potential of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in Materials Science

An In-depth Technical Guide Foreword: The Quest for Advanced Materials In the relentless pursuit of materials with superior performance characteristics, the field of polymer science continually seeks novel monomers that...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Foreword: The Quest for Advanced Materials

In the relentless pursuit of materials with superior performance characteristics, the field of polymer science continually seeks novel monomers that can unlock new frontiers in thermal stability, chemical resistance, and specialized electronic properties. Polybenzoxazines have emerged as a formidable class of thermosetting polymers, offering a unique combination of desirable attributes that often surpass those of traditional phenolic and epoxy resins.[1][2][3] Their inherent flame retardancy, low water absorption, and near-zero volumetric shrinkage during curing make them prime candidates for demanding applications in the aerospace, automotive, and electronics industries.[1][4][5] This guide delves into the prospective applications of a specific, yet underexplored, monomer: 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. By strategically incorporating a fluorine atom and a methyl group into the benzoxazine backbone, we hypothesize the creation of a new generation of polybenzoxazines with enhanced properties, paving the way for innovations in advanced composites, low-dielectric substrates, and protective coatings.

The Benzoxazine Advantage: A Molecularly Flexible Platform

Benzoxazines are a class of heterocyclic compounds synthesized through a Mannich-like condensation of a phenolic derivative, a primary amine, and formaldehyde.[4][6][7] This synthetic versatility allows for a high degree of molecular design flexibility, enabling the tailoring of polymer properties by carefully selecting the precursor molecules.[2][8] Upon thermal curing, typically in the range of 160–250°C, the benzoxazine ring undergoes a ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[4][7] This process is advantageous as it does not release any volatile by-products, leading to near-zero shrinkage and excellent dimensional stability in the final cured material.[1][2][7]

The resulting polybenzoxazine thermosets are renowned for their:

  • Exceptional Thermal Stability: High glass transition temperatures (Tg) and degradation temperatures make them suitable for high-temperature applications.[2][3][9]

  • Inherent Flame Retardancy: They exhibit high char yields, which act as a protective barrier against heat and flame.[2][10][11]

  • Low Water Absorption: The highly cross-linked network and hydrophobic nature of polybenzoxazines result in minimal moisture uptake.[2][3][7]

  • Excellent Dielectric Properties: They possess low dielectric constants and dissipation factors, making them attractive for electronic applications.[1][8]

  • Superior Chemical Resistance: Polybenzoxazines are resistant to a wide range of solvents, acids, and bases.[1][4]

The Role of Fluorine: Enhancing Performance at the Atomic Level

The strategic incorporation of fluorine into a polymer backbone is a well-established method for enhancing material properties. The unique electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond impart several desirable characteristics.[12][13][14] In the context of polybenzoxazines, the presence of a fluorine atom, as in our target molecule, is anticipated to yield significant benefits:

  • Increased Thermal and Chemical Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the polymer.[12][15][16]

  • Reduced Dielectric Constant: The low polarizability of the C-F bond helps to decrease the dielectric constant of the material, which is critical for high-frequency electronic applications.[8][15][17]

  • Low Surface Energy: Fluorinated polymers are known for their hydrophobicity and low surface energy, leading to applications in non-stick and self-cleaning coatings.[12][18]

  • Enhanced Chemical Inertness: The fluorine atoms act as a protective sheath around the carbon backbone, making the polymer more resistant to chemical attack.[12][13]

Synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Proposed Pathway

While specific synthesis routes for this exact molecule are not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established benzoxazine chemistry. A potential starting material is 2-amino-3-fluorophenol, which would react with acetaldehyde and a suitable primary amine in a Mannich-like condensation. However, a more direct approach would involve the reaction of 2-amino-3-fluorophenol with an appropriate three-carbon aldehyde or ketone equivalent.

A proposed synthetic workflow is outlined below:

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 2-Amino-3-fluorophenol D Reflux A->D B Propylene Oxide B->D C Solvent (e.g., Toluene) C->D F 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine D->F Ring Closure E Inert Atmosphere (e.g., N2) E->D

Caption: Proposed synthesis workflow for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocol: Monomer Synthesis
  • Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with 2-amino-3-fluorophenol (1 eq.), propylene oxide (1.2 eq.), and toluene as the solvent.

  • Reaction: The mixture is heated to reflux under a nitrogen atmosphere and stirred for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer.

  • Characterization: The structure of the purified monomer is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy.

Potential Application I: High-Performance, Low-Dielectric Composites for Aerospace and Electronics

The combination of high thermal stability and a low dielectric constant makes fluorinated polybenzoxazines highly attractive for advanced composites in the aerospace and electronics sectors.[1][5][15] The 8-fluoro-2-methyl substitution is expected to yield a polymer with a low dielectric constant, making it an excellent candidate for manufacturing printed circuit boards (PCBs) for high-frequency applications and as a matrix resin for radar-transparent composite structures.

Fabrication and Characterization of a Fluorinated Polybenzoxazine Composite

cluster_materials Starting Materials cluster_process Fabrication Process cluster_product Final Product A 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer C Prepreg Preparation (Solvent Impregnation) A->C B Reinforcing Fabric (e.g., Carbon Fiber, Glass Fiber) B->C D Lay-up C->D E Curing (Compression Molding/Autoclave) D->E F Fluorinated Polybenzoxazine Composite Laminate E->F

Caption: Workflow for fabricating a fluorinated polybenzoxazine composite.

Experimental Protocol: Composite Fabrication and Testing
  • Resin Formulation: The synthesized benzoxazine monomer is dissolved in a suitable solvent (e.g., methyl ethyl ketone) to achieve a desired viscosity.

  • Prepreg Preparation: A sheet of reinforcing fabric (e.g., carbon or glass fiber) is impregnated with the resin solution and then passed through a drying oven to remove the solvent, resulting in a "prepreg."

  • Lay-up: Multiple plies of the prepreg are stacked in a specific orientation to achieve the desired thickness and mechanical properties.

  • Curing: The lay-up is placed in a heated press or autoclave and subjected to a staged curing cycle. A typical cycle might involve heating to 180°C for 1 hour, followed by 200°C for 2 hours, and a final post-cure at 220°C for 2 hours to ensure complete polymerization.[4][6]

  • Characterization: The resulting composite laminate is then characterized for its properties:

    • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability and char yield.[9][10][19]

    • Mechanical Properties: Evaluated through tensile, flexural, and interlaminar shear strength (ILSS) tests according to ASTM standards.

    • Dielectric Properties: The dielectric constant and dissipation factor are measured over a range of frequencies using a dielectric analyzer.

PropertyExpected Value RangeSignificance
Glass Transition Temperature (Tg)> 200 °CHigh-temperature operational capability
5% Weight Loss Temperature (TGA)> 350 °CExcellent thermal stability
Char Yield at 800 °C (in N₂)> 50%Inherent flame retardancy
Dielectric Constant (at 1 MHz)< 2.5Suitability for high-frequency electronics
Water Absorption< 0.5%Dimensional stability in humid environments

Potential Application II: Advanced Protective Coatings

The inherent chemical resistance, low surface energy, and thermal stability of fluorinated polybenzoxazines make them excellent candidates for high-performance protective coatings.[1][2][12] A coating based on 8-fluoro-2-methyl polybenzoxazine could provide superior protection against corrosion, chemicals, and high temperatures for industrial equipment, pipelines, and marine structures. The low surface energy would also impart hydrophobic and potentially self-cleaning properties.[18]

Formulation and Application of a Fluorinated Polybenzoxazine Coating

cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing Performance Testing A 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine monomer B Solvent Blend (e.g., MEK, Toluene) A->B E Coating Application (e.g., Spray, Dip-coating) B->E C Additives (e.g., adhesion promoters, pigments) C->B D Substrate Preparation (e.g., Steel Panel) D->E F Thermal Curing E->F G Coated Substrate F->G

Caption: Process for creating and testing a protective polybenzoxazine coating.

Experimental Protocol: Coating Formulation and Evaluation
  • Formulation: The benzoxazine monomer is dissolved in a suitable solvent system. Adhesion promoters and other additives may be incorporated to optimize coating performance.

  • Substrate Preparation: Metal panels (e.g., mild steel) are cleaned, degreased, and sandblasted to ensure proper adhesion.

  • Application: The coating formulation is applied to the prepared substrates using a suitable technique like spray coating to achieve a uniform film thickness.

  • Curing: The coated panels are subjected to a thermal curing schedule similar to that used for composites to achieve full cross-linking.

  • Evaluation: The cured coatings are evaluated for:

    • Adhesion: Cross-hatch adhesion test (ASTM D3359).

    • Hardness: Pencil hardness test (ASTM D3363).

    • Chemical Resistance: Immersion in various chemicals (e.g., acids, bases, solvents) for a specified duration, followed by visual inspection and adhesion testing.[1]

    • Corrosion Resistance: Salt spray testing (ASTM B117).

    • Surface Properties: Contact angle measurements to determine surface energy and hydrophobicity.[18]

Future Outlook and Concluding Remarks

The exploration of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a monomer for a new class of polybenzoxazines represents a promising avenue for the development of next-generation high-performance materials. The strategic incorporation of fluorine is anticipated to significantly enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers. The potential applications in advanced composites and protective coatings are vast and address critical needs in industries where performance and reliability are paramount.

Further research should focus on optimizing the synthesis of the monomer, exploring its copolymerization with other benzoxazines or epoxy resins to tailor properties, and conducting in-depth characterization of the resulting materials.[1][20] The insights gained from such studies will be invaluable in transitioning this promising molecule from a laboratory curiosity to a commercially viable solution for challenging materials science applications.

References

  • Polybenzoxazine - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (2023, March 10). MDPI. Retrieved March 15, 2026, from [Link]

  • The Impact of Fluorine in Material Science: Properties and Applications. (2026, February 28). Molecule Vision. Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. (2025, April 30). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (1999). ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Design and Synthesis of Bio-Based Benzoxazines. (2018, April 4). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Thermally Stable Carbon Materials from Polybenzoxazines: Structure, Properties, and Supercapacitor Potential - MDPI. (2025, April 4). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC. (2023, July 3). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013, May 16). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Introduction of the first commercial biobased benzoxazines for the manufacturing of fibre reinforced polymers. (2024, August 22). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Benzoxazine resins as smart materials and future perspectives | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study | Request PDF. (2025, August 6). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. (2022, November 24). MDPI. Retrieved March 15, 2026, from [Link]

  • Benzoxazine Based High Performance Materials with Low Dielectric Constant: A Review. (2019, March 1). Bentham Science. Retrieved March 15, 2026, from [Link]

  • Fluorocarbon polymer | Synthetic, Polymerization, Fluorine. (n.d.). Britannica. Retrieved March 15, 2026, from [Link]

  • Discovery & History of Fluorine and Fluoropolymer. (n.d.). GUOCHENG. Retrieved March 15, 2026, from [Link]

  • Fluorine in polymer structure: how it affects their gas separation properties. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. (2025, August 11). MDPI. Retrieved March 15, 2026, from [Link]

  • Fluoropolymer Products Offer Unmatched Performance in Virtually Every Industry. (2024, November 17). AGC Chemicals Americas. Retrieved March 15, 2026, from [Link]

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC. (2019, June 11). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Polybenzoxazine‐based composites as high‐performance materials. (n.d.). Zendy. Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain | Macromolecules. (2008, November 14). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Benzoxazine resins as smart materials and future perspectives. (n.d.). İstanbul Teknik Üniversitesi. Retrieved March 15, 2026, from [Link]

  • (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2025, August 10). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. Retrieved March 15, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. (2026, February 7). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2016, March 10). PubMed. Retrieved March 15, 2026, from [Link]

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  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved March 15, 2026, from [Link]

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Foundational

The Biological Activity of Fluorinated Benzoxazine Scaffolds: Mechanisms, Methodologies, and Therapeutic Potential

Abstract The benzoxazine scaffold, traditionally recognized for its role in high-performance thermosetting polymers, has emerged as a pharmacologically privileged structure in medicinal chemistry. The strategic introduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The benzoxazine scaffold, traditionally recognized for its role in high-performance thermosetting polymers, has emerged as a pharmacologically privileged structure in medicinal chemistry. The strategic introduction of fluorine atoms into the 1,3- or 1,4-benzoxazine core profoundly alters its physicochemical and pharmacokinetic profiles. As a Senior Application Scientist, I have structured this technical guide to dissect the biological activity of fluorinated benzoxazine derivatives, elucidating the causality behind their antimicrobial and anticancer mechanisms, and providing field-proven, self-validating experimental protocols for their evaluation.

The "Fluorine Effect" in Benzoxazine Medicinal Chemistry

In drug design, the incorporation of fluorine is a highly deliberate structural modification. Fluorinated benzoxazines, such as 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one and methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, serve as critical synthetic intermediates in the development of CNS therapeutics and antimicrobial agents[1][2].

The causality behind the enhanced biological activity of fluorinated benzoxazines rests on three physicochemical pillars:

  • Metabolic Stability: Fluorine substitution at electron-rich aromatic sites (e.g., the C6 or C7 positions of the benzoxazine ring) sterically and electronically blocks cytochrome P450-mediated oxidative metabolism, prolonging the compound's half-life.

  • Lipophilicity and Permeability: The highly electronegative fluorine atom increases the lipophilicity of the scaffold, facilitating passive diffusion across bacterial cell walls and mammalian lipid bilayers.

  • Target Affinity: Fluorine can participate in multipolar interactions with protein backbones (e.g., DNA gyrase or topoisomerase active sites), enhancing binding affinity compared to non-fluorinated analogs.

Core Biological Activities

Antimicrobial Mechanisms

Fluorinated benzoxazine derivatives exhibit potent broad-spectrum antimicrobial activity. The mechanism typically involves the disruption of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, leading to fatal DNA strand breakages. Recent evaluations of specific bio-benzoxazine monomers (e.g., BZ-TCH) have demonstrated remarkable efficacy, yielding Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) pathogens[3].

Anticancer and Antitumor Efficacy

In oncology, the benzoxazine core is frequently conjugated with amino acids or other pharmacophores to target DNA replication machinery. For instance, oxoazabenzo[de]anthracenes conjugated to amino acids (which utilize a modified benzoxazine-like framework) act as potent DNA-binding antitumor agents. The lysine conjugates of these derivatives form strong intercalation complexes with DNA, demonstrating submicromolar IC50 values and exhibiting cytotoxicity against CEM human leukemia cells that is over 20 times greater than other amino acid conjugates[4]. The primary mechanism involves DNA intercalation and the subsequent stabilization of topoisomerase-DNA cleavage complexes, triggering apoptotic cascades.

G A Fluorinated Benzoxazine Derivative B Cellular Uptake (Enhanced Lipophilicity) A->B Passive Diffusion C Nuclear Translocation B->C Intracellular Transport D DNA Intercalation & Topoisomerase Inhibition C->D Target Binding E DNA Strand Breaks D->E Enzymatic Blockade F Caspase-3 Activation (Apoptosis) E->F Signal Transduction

Mechanistic pathway of fluorinated benzoxazine-induced apoptosis via DNA intercalation.

Quantitative Data Summary

To facilitate Structure-Activity Relationship (SAR) analysis, the following tables summarize the benchmark biological activities of key fluorinated benzoxazine scaffolds and their derivatives.

Table 1: Antimicrobial Activity (MIC)

Compound Scaffold / DerivativeTarget OrganismMIC ValueMechanism / Note
BZ-TCH Benzoxazine MonomerE. coli8 µg/mLMembrane/Enzyme disruption[3]
BZ-TCH Benzoxazine MonomerS. aureus8 µg/mLMembrane/Enzyme disruption[3]
7-Fluoro-1,4-benzoxazine coreBroad-spectrumVariablePrecursor to fluoroquinolones[1][2]

Table 2: Anticancer Activity (IC50)

Compound ConjugateCell LineIC50 ValuePrimary Target
Oxoazabenzo-Lysine ConjugateCEM (Human Leukemia)< 1.0 µMDNA Intercalation[4]
Oxoazabenzo-Proline ConjugateCEM (Human Leukemia)> 20.0 µMWeak DNA binding[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of fluorinated benzoxazines must employ self-validating assay systems. Relying on a single readout (e.g., ATP-based viability) can lead to false positives due to metabolic interference. The protocols below integrate orthogonal validation steps.

Workflow S1 Compound Synthesis (Mannich/Vilsmeier-Haack) S2 Structural Validation (NMR, MS, HPLC) S1->S2 Purity >95% S3 In Vitro Assays (MIC & IC50 Determination) S2->S3 Dose-Response Setup S4 Mechanistic Validation (Flow Cytometry, Western Blot) S3->S4 Hit Identification S5 Data Analysis & SAR Modeling S4->S5 Target Confirmation

Standardized workflow for the biological evaluation of fluorinated benzoxazine scaffolds.

Protocol 1: Determination of Antimicrobial MIC via Resazurin-Assisted Broth Microdilution

Causality Check: Standard optical density (OD600) readings can be skewed if the benzoxazine compound precipitates in the media. Adding resazurin (a metabolic indicator) provides a self-validating colorimetric readout (blue to pink transition) that confirms true biological inhibition independent of compound solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated benzoxazine derivative in analytical-grade DMSO to a stock concentration of 10 mg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Prepare a bacterial suspension (E. coli or S. aureus) adjusted to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final well volume = 100 µL; final bacterial concentration ≈ 5×105 CFU/mL).

  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Validation (Resazurin Addition): Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active bacterial metabolism).

Protocol 2: In Vitro Anticancer Cytotoxicity and Apoptosis Assay

Causality Check: To confirm that the reduction in cell viability is due to apoptosis (driven by DNA intercalation) rather than non-specific necrosis, an MTT viability assay must be immediately followed by Annexin V/Propidium Iodide (PI) flow cytometry.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed CEM human leukemia cells in a 96-well plate at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours. Treat cells with the fluorinated benzoxazine conjugate at varying concentrations (0.1 µM to 50 µM) for 48 hours.

  • MTT Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals using 100 µL of DMSO. Measure absorbance at 570 nm to calculate the IC50.

  • Apoptosis Validation (Flow Cytometry):

    • Harvest treated cells from a parallel 6-well plate setup.

    • Wash twice with cold PBS and resuspend in 1X Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Rationale: Annexin V binds to translocated phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Quantification: Analyze the samples using a flow cytometer. A shift towards the Annexin V+/PI- quadrant confirms that the fluorinated benzoxazine is actively inducing early apoptosis via its intended mechanism, rather than causing acute chemical toxicity.

Conclusion

The fluorinated benzoxazine scaffold represents a highly versatile and potent pharmacophore. By leveraging the unique stereoelectronic properties of fluorine, researchers can optimize these molecules for superior metabolic stability, cellular permeability, and target affinity. As demonstrated by their submicromolar efficacy against leukemia cell lines and single-digit microgram MICs against resistant bacteria, these compounds hold immense promise for the next generation of targeted therapeutics.

References

  • ResearchGate. Thermal and corrosion resistant properties of low temperature curable sustainable L-arginine benzoxazines. Retrieved from[Link]

  • ResearchGate. Oxoazabenzo[ de ]anthracenes Conjugated to Amino Acids: Synthesis and Evaluation as DNA-Binding Antitumor Agents. Retrieved from[Link]

Sources

Exploratory

The Evolving Landscape of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse array of bio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their anticancer and antimicrobial potential.

I. The 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Core: A Gateway to Bioactivity

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a key structural motif found in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The incorporation of a methyl group at the 2-position introduces a chiral center, opening avenues for stereoselective synthesis and the exploration of enantiomeric effects on biological targets. The versatility of this scaffold allows for substitutions at multiple positions on both the benzene and oxazine rings, enabling fine-tuning of physicochemical properties and pharmacological profiles.

II. Synthetic Strategies for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs

The construction of the 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core can be achieved through several synthetic routes, primarily involving the formation of the oxazine ring from substituted 2-aminophenols.

A. Reductive Amination and Intramolecular Cyclization

A common and efficient strategy involves the reductive amination of a 2-aminophenol derivative with a suitable carbonyl compound, followed by intramolecular cyclization. This approach allows for the introduction of diversity at the 2- and 3-positions of the oxazine ring.

cluster_0 Reductive Amination & Cyclization 2-Aminophenol 2-Aminophenol Intermediate N-Substituted 2-Aminophenol 2-Aminophenol->Intermediate Reductive Amination (e.g., NaBH4, H2/Pd-C) Carbonyl_Compound Aldehyde/Ketone (e.g., Acetone) Carbonyl_Compound->Intermediate Final_Product 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Analog Intermediate->Final_Product Intramolecular Cyclization (e.g., reaction with an epoxide or dihalide)

Caption: General workflow for the synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs via reductive amination and subsequent intramolecular cyclization.

A one-pot cascade hydrogenation and reductive amination reaction has been successfully employed to generate various 1,4-benzoxazines, which can then be further modified.[3]

B. Synthesis from 2-Aminophenols and Epoxides

The reaction of 2-aminophenols with nitroepoxides provides a direct route to 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol derivatives. This method offers a stereoselective approach to the synthesis of these analogs.

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol [4]

  • Materials: 2-aminophenol, (2-methyl-3-phenyloxiran-2-yl)(nitro)methane (nitroepoxide), Methanol (MeOH), Dichloromethane (CH2Cl2), Brine, Anhydrous Sodium Sulfate (Na2SO4), Silica gel.

  • Procedure:

    • To a cooled solution (0 °C) of 2-aminophenol (67 mg, 0.60 mmol) in MeOH (1 mL), add a solution of the nitroepoxide (0.40 mmol) in MeOH (3 mL).

    • Stir the mixture at 0 °C for 2 days.

    • Add water (3 mL) to the reaction mixture.

    • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

    • Combine the organic phases, wash with brine (20 mL), and dry over anhydrous Na2SO4.

    • Filter the solution and concentrate under vacuum.

    • Purify the crude product by flash chromatography on silica gel (hexanes/EtOAc, 7:3) to yield the desired product.

C. Reductive Cyclization of Nitro Precursors

Another effective method involves the reductive cyclization of appropriately substituted nitro compounds. For instance, 2-(2-nitrophenoxy)propan-1-ol derivatives can be reduced to the corresponding amino compounds, which then undergo spontaneous intramolecular cyclization to form the 2-methyl-3,4-dihydro-2H-1,4-benzoxazine ring. This method is particularly useful for synthesizing analogs with various substituents on the benzene ring.[5][6]

III. Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs is highly dependent on the nature and position of substituents on the heterocyclic scaffold.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this class of compounds against various cancer cell lines.

Table 1: Anticancer Activity (IC50 in µM) of Selected 3,4-dihydro-2H-1,4-benzoxazine Analogs

Compound IDR1R2R3Cell LineIC50 (µM)Reference
14f 7-OH3-(4-aminophenyl)4-phenylPC-3 (Prostate)9.71[3]
NHDF (Fibroblast)7.84[3]
MDA-MB-231 (Breast)12.9[3]
MIA PaCa-2 (Pancreatic)9.58[3]
U-87 MG (Glioblastoma)16.2[3]
2b Unsubstituted2-(purin-9-ylmethyl)4-tosylMCF-7 (Breast)2.27[7]
HCT-116 (Colon)4.44[7]
4b 6-bromo2-(purin-9-ylmethyl)4-tosylMCF-7 (Breast)3.26[7]
HCT-116 (Colon)7.63[7]
14b 7-(1,2,3-triazol-1-yl)3-oxoHA549 (Lung)7.59[8]
14c 7-(1,2,3-triazol-1-yl)3-oxoHA549 (Lung)18.52[8]
c5 7-(1,2,3-triazol-1-yl)3-oxoHHuh-7 (Liver)28.48[9]
c18 7-(1,2,3-triazol-1-yl)3-oxoHHuh-7 (Liver)19.05[9]

From the available data, several SAR trends can be deduced:

  • Substitution on the Benzene Ring: The inclusion of hydroxyl groups on the benzene ring (Ring A) appears to be beneficial for anticancer activity.[3]

  • Substitution at the 3- and 4-positions: The presence of an aryl group at the 4-position and a para-amino substituted phenyl group at the 3-position significantly enhances potency.[3]

  • Hybrid Molecules: Linking the benzoxazine scaffold to other pharmacologically active moieties, such as purines or triazoles, can lead to highly potent anticancer agents.[7][8][9]

Caption: Key structure-activity relationship insights for the anticancer activity of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs.

B. Antimicrobial Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity (MIC in µg/mL or Zone of Inhibition in mm) of Selected 3,4-dihydro-2H-1,4-benzoxazine Analogs

Compound IDR-groupsOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1-8 Various substitutionsStaphylococcus aureus25-50-[10]
Bacillus subtilis25-50-[10]
Pseudomonas aeruginosa25-[10]
4e 2-oxo, sulfonatedEscherichia coli-22[11][12]
Staphylococcus aureus-20[11][12]
Bacillus subtilis-18[11][12]
1 & 2 7-chloro-2-methyl-4-oxo & 3-amino-7-chloro-2-methyl-quinazolin-4-oneKlebsiella pneumoniae6-7-[13]
Staphylococcus aureus6-[13]
Pseudomonas aeruginosa8-9-[13]

The antimicrobial SAR suggests that substitutions on the benzoxazine ring play a crucial role in determining the potency and spectrum of activity. For instance, certain substitutions can lead to significant activity against both Gram-positive and Gram-negative bacteria.[10]

IV. Mechanisms of Action

The diverse biological activities of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs stem from their interaction with various cellular targets and signaling pathways.

A. Anticancer Mechanisms

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that are dysregulated in cancer cells.

  • Inhibition of EGFR and PI3K/Akt Signaling Pathways: The Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell growth, proliferation, and survival.[14] Some benzoxazine derivatives have been shown to modulate these pathways, leading to the inhibition of cancer cell proliferation.[14]

cluster_0 EGFR/PI3K/Akt Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Benzoxazine Benzoxazine Analog Benzoxazine->EGFR Inhibits Benzoxazine->PI3K Inhibits

Caption: Simplified diagram of the EGFR/PI3K/Akt signaling pathway and the inhibitory action of certain 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs.

  • Induction of DNA Damage and Apoptosis: Several studies have indicated that benzoxazine derivatives can induce DNA damage in tumor cells, leading to the activation of apoptotic pathways.[8][9][15] This can occur through various mechanisms, including the intercalation of the planar benzoxazine ring into DNA.[9]

B. Antimicrobial Mechanisms

The precise mechanisms of antimicrobial action for many 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

V. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs, standardized in vitro assays are crucial.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][14][16][17][18]

Experimental Protocol: Broth Microdilution Assay [10][14][16][17][18]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), test compound stock solution, positive control (bacteria in broth), negative control (broth only).

  • Procedure:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Add the bacterial inoculum to each well containing the compound dilutions and the positive control well.

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

B. Western Blot Analysis for EGFR/PI3K/Akt Pathway Modulation

Western blotting is a powerful technique to detect and quantify changes in the phosphorylation status of key proteins in a signaling pathway, such as EGFR and Akt, in response to treatment with a test compound.[1][4][19][20]

Experimental Protocol: Western Blot for p-EGFR and p-Akt [1][4][19][20]

  • Materials: Cancer cell lines (e.g., A549), cell lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, transfer buffer, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-total EGFR, anti-total Akt, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the benzoxazine analog for a specified time.

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

VI. Conclusion and Future Directions

The 2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets of these compounds will be crucial for rational drug design and optimization.

  • Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, the potential of these analogs in other disease areas, such as neurodegenerative and inflammatory disorders, should be explored.

  • Stereoselective Synthesis and Evaluation: A deeper understanding of the role of stereochemistry in the biological activity of these chiral molecules will be essential for developing more potent and selective drugs.

By leveraging the knowledge gained from past and ongoing research, the scientific community can continue to unlock the full therapeutic potential of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs for the benefit of human health.

VII. References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Aki, E., et al. (2006). Synthesis and antimicrobial activity of some novel 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives. ResearchGate. Retrieved from [Link]

  • Valente, S., et al. (2020). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Sustainable Chemistry & Engineering.

  • EUCAST. (2022). Broth microdilution reference methodology. CGSpace. Retrieved from [Link]

  • Aki, E., et al. (2023). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. Retrieved from [Link]

  • Chulakov, E. N., et al. (2023). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[10][14]benzoxazines. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • Boulaiz, H., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Retrieved from [Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][14]oxazin-3(4H). PMC. Retrieved from [Link]

  • GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][1][14]–oxazin–4–one and 3 o. Retrieved from [Link]

  • Shinde, M. V. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ballini, R., et al. (2016). Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides. Synlett.

  • Kwiecien, H., & Smist, M. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Yan, C., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Retrieved from [Link]

  • Issam, A. M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology.

  • Vilches-Herrera, M., et al. (2013). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Khan, K. M., et al. (2011). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Journal of the Chemical Society of Pakistan.

  • Ghorai, M. K. (2025). Solvent-assisted one-pot green and diastereoselective synthesis of 1,4-oxazines and 1,4-thioxazines under metal-free conditions. Semantic Scholar. Retrieved from [Link]

  • Shinde, M. V. (2024). Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Miyashita, M., et al. (1988). 2-NITROPROPENE. Organic Syntheses. Retrieved from [Link]

  • Ahmed, S. M., & Grant, B. D. (2017). Regulation of EGF-stimulated activation of the PI-3K/AKT pathway by exocyst-mediated exocytosis. Proceedings of the National Academy of Sciences.

  • Reddy, D. S., et al. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. PubMed. Retrieved from [Link]

  • Seshachalam, P., et al. (2018). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. Organic Chemistry Frontiers.

  • Van den Hauwe, R., et al. (2023). Inhibition of egf-induced MAPK/ERK and PI3K/AKT pathways by anti-egfr... ResearchGate. Retrieved from [Link]

  • Seger, R., et al. (2012). Differential Epidermal Growth Factor Receptor Signaling Regulates Anchorage-Independent Growth by Modulation of the PI3K/AKT Pathway. PMC. Retrieved from [Link]

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Foundational

The Genesis and Evolution of 1,4-Benzoxazine Synthesis: A Comprehensive Technical Guide

Executive Summary The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Recognized for its broad spectru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and biologically active natural products. Recognized for its broad spectrum of biological activities—ranging from potent 5-HT₆ receptor antagonism to antimicrobial and neuroprotective effects—the 1,4-benzoxazine ring system has been a focal point of synthetic organic chemistry since its formal discovery in 1959 12. This technical whitepaper provides an in-depth analysis of the historical evolution of 1,4-benzoxazine synthesis, detailing the transition from classical condensation methods to modern, highly efficient catalytic and multicomponent workflows.

Historical Genesis and Early Synthetic Approaches

Unlike its 1,3-benzoxazine counterpart, which was successfully synthesized via the Mannich reaction as early as 1944 by Holly and Cope, the 1,4-isomer presented unique stereoelectronic challenges 1. Early synthetic routes were plagued by harsh reaction conditions, limited substrate scope, and modest yields.

The fundamental construction of the 3,4-dihydro-2H-1,4-benzoxazine core initially relied on the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes 1. This classical approach required elevated temperatures (>100°C) and extended reaction times.

  • Mechanistic Causality: The necessity for these harsh conditions lies in the relatively low nucleophilicity of the phenolic hydroxyl group compared to the amine. High thermal energy was required to drive the intramolecular etherification (C-O bond formation) following the initial N-alkylation. Consequently, these methods often resulted in competing side reactions, such as intermolecular oligomerization and over-alkylation, leading to variable yields dependent on the electronic nature of the aromatic substituents.

Evolution of Modern Synthetic Methodologies

To circumvent the thermodynamic barriers of classical condensation, modern synthetic chemistry introduced transition-metal catalysis and cascade reactions, fundamentally altering the retrosynthetic landscape of 1,4-benzoxazines 12.

Transition-Metal Catalysis (Ullmann-Type Couplings)

Copper-catalyzed C-N and C-O bond-forming reactions have emerged as powerful, regioselective tools 1. By reacting a 2-halophenol with an ethanolamine derivative, researchers can achieve an intramolecular N-arylation.

  • Mechanistic Causality: The addition of a Cu(I) catalyst (e.g., CuI) facilitates an oxidative addition into the aryl halide bond. The copper center coordinates with the amine, lowering the activation energy required for the reductive elimination step that closes the ring. This catalytic cycle operates under milder conditions and significantly improves atom economy.

Multicomponent and Cascade Reactions

Recent advancements emphasize one-pot synthesis to minimize intermediate isolation. For instance, the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols allows for simultaneous ring-opening and regioselective ring-closure [[3]]().

  • Mechanistic Causality: The strong, water-tolerant Lewis acidic Yttrium catalyst activates the benzoxazole, promoting an Sₙ1 nucleophilic substitution with a propargyl cation 3. Similarly, three-component reactions involving 2-aminophenols, dialkyl acetylenedicarboxylates, and nitrostyrene derivatives have been developed to synthesize complex pyrrolo-1,4-benzoxazines rapidly 4.

Biological Context: 5-HT₆ Receptor Modulation

Derivatives of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold are extensively investigated as potent antagonists of the 5-HT₆ receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system [[5]](). The canonical signaling pathway involves the coupling of the 5-HT₆ receptor to a Gs alpha subunit, which activates adenylyl cyclase, increasing cyclic AMP (cAMP) levels 5. 1,4-Benzoxazine antagonists block this pathway, a mechanism that has shown significant therapeutic potential in ameliorating cognitive deficits associated with neurological disorders 5.

Pathway Antagonist 1,4-Benzoxazine Antagonist Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Binds & Blocks GProtein Gs Alpha Subunit Receptor->GProtein Prevents Activation Enzyme Adenylyl Cyclase GProtein->Enzyme Reduced Stimulation Messenger cAMP Production Enzyme->Messenger Downregulates Outcome Cognitive Enhancement Messenger->Outcome Neuroprotective Effect

Fig 1. 5-HT6 receptor signaling pathway modulation by 1,4-benzoxazine antagonists.

Quantitative Data Analysis

The following table summarizes the evolution of synthetic methodologies, highlighting the improvements in efficiency, atom economy, and reaction conditions over time 1, 4, 3.

Synthesis MethodologyKey ReagentsCatalyst / AdditiveTypical ConditionsAverage Yield
Classical Condensation 2-Aminophenol + α-haloketoneBase (e.g., K₂CO₃)>100°C, 12-24h40 - 60%
Ullmann-Type Coupling 2-Halophenol + EthanolamineCuI / K₂CO₃80-100°C, 12-24h75 - 90%
Cascade Annulation Benzoxazole + Propargyl alcoholY(OTf)₃60°C, 4-8h85 - 95%
Multicomponent Reaction 2-Aminophenol + Acetylenic esterNone / Mild AcidRT to Reflux, 24h80 - 98%

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and scientific integrity, the following protocol details a self-validating, two-step synthesis of the 2H-benzo[b][1,4]oxazin-3(4H)-one core via acylation and subsequent intramolecular cyclization 6. This specific pathway is highly favored for generating antimicrobial derivatives.

Workflow Step1 Acylation (0°C, CHCl3) Step2 Neutralization (NaHCO3) Step1->Step2 Intermediate Step3 Cyclization (55°C, 16h) Step2->Step3 Base-driven SN2 Step4 Isolation & Recrystallization Step3->Step4 Pure Product

Fig 2. Step-by-step experimental workflow for 2H-benzo[b][1,4]oxazin-3(4H)-one synthesis.

Step-by-Step Methodology:

Step 1: Acylation (N-Alkylation)

  • Procedure: Suspend 2-aminophenol (50.0 mmol), triethylbenzylammonium chloride (TEBA), and sodium bicarbonate (200 mmol) in 30 mL of anhydrous chloroform. Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (72.2 mmol) dissolved in 5 mL of chloroform dropwise over 20 minutes 6.

  • Causality & Validation: The 0°C environment is critical to suppress the exothermic nature of the reaction and prevent over-acylation of the phenolic hydroxyl group, ensuring chemoselectivity for the more nucleophilic amine. Sodium bicarbonate acts as a mild acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the 2-aminophenol, which would otherwise halt the reaction. TEBA acts as a phase-transfer catalyst, ensuring efficient mixing of the heterogeneous solid-liquid phases.

Step 2: Intramolecular Cyclization (Etherification)

  • Procedure: After the addition is complete, stir the mixture for 1 hour at room temperature, then heat to 55°C for 16 hours 6.

  • Causality & Validation: Heating provides the necessary activation energy for the intramolecular Sₙ2 displacement. The phenoxide ion (generated in situ) attacks the α-carbon of the newly formed chloroacetamide, displacing the chloride leaving group and closing the six-membered 1,4-oxazine ring. TLC analysis (using a suitable eluent like petroleum ether/ethyl acetate) validates the complete consumption of the intermediate.

Step 3: Isolation and Purification

  • Procedure: Concentrate the reaction mixture under reduced pressure to remove chloroform. Dilute the residue with cold distilled water to precipitate the product. Filter the crude solid, wash extensively with water to remove inorganic salts, dry under vacuum, and recrystallize from hot ethanol 6.

  • Causality & Validation: Recrystallization from ethanol exploits the differential solubility of the target compound and trace impurities at varying temperatures, yielding a highly pure 2H-benzo[b][1,4]oxazine-3(4H)-one scaffold ready for downstream derivatization.

Conclusion

The trajectory of 1,4-benzoxazine synthesis reflects the broader evolution of organic chemistry—from brute-force thermal condensations to elegant, atom-economical catalytic cascades. By understanding the mechanistic causality behind each reagent and condition, researchers can continue to exploit this privileged scaffold for the discovery of next-generation therapeutics.

References

  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. Benchchem. 1

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. 6

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science Publishers. 2

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing). 3

  • One-pot synthesis of novel pyrrolo-1,4-benzoxazines via a threecomponent reaction of 2-amino phenols, acetylenic esters and nitrostyrene derivatives. RHHZ.4

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol: The Genesis of a Privileged Scaffold. Benchchem. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Reduction Protocol for 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary & Strategic Rationale Fluorinated 3,4-dihydro-2H-1,4-benzoxazines are privileged structural motifs in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Fluorinated 3,4-dihydro-2H-1,4-benzoxazines are privileged structural motifs in medicinal chemistry, frequently serving as core pharmacophores in central nervous system (CNS) therapeutics, antibacterial agents, and kinase inhibitors. The introduction of a fluorine atom at the 8-position modulates the pKa of the adjacent basic amine, enhances lipophilicity, and improves metabolic stability against cytochrome P450 oxidation[1].

This application note details a robust, field-proven two-step synthetic workflow to generate 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The protocol leverages an initial regioselective base-catalyzed cyclocondensation, followed by a chemoselective borane-mediated lactam reduction.

Regiochemistry and Precursor Selection

Critical Note on Starting Material Nomenclature: To achieve the specific 8-fluoro substitution pattern on the final benzoxazine ring, the fluorine atom must be positioned ortho to the hydroxyl group on the starting phenol. Therefore, the structurally correct precursor is 2-amino-6-fluorophenol .

Caution: In commercial catalogs and informal nomenclature, this precursor is sometimes ambiguously listed as "2-amino-3-fluorophenol" (indexing from the amine rather than the phenol)[2]. Using true 2-amino-3-fluorophenol (where fluorine is ortho to the amine) will yield the 5-fluoro-benzoxazine isomer. This protocol assumes the use of the 2-amino-6-fluorophenol connectivity to yield the 8-fluoro target.

Mechanistic Pathways & Workflows

Workflow SM 2-Amino-6-fluorophenol (Starting Material) Lactam 8-Fluoro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one (Lactam Intermediate) SM->Lactam Step 1: Ethyl 2-bromopropionate K2CO3, MeCN, Reflux Product 8-Fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine (Target Product) Lactam->Product Step 2: 1. BH3·THF, Reflux 2. MeOH / HCl quench

Caption: Two-step synthetic workflow for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Mechanism Start 2-Amino-6-fluorophenol Deprot Base (K2CO3) Deprotonation Phenol pKa ~9.5 vs Aniline pKa ~4 Start->Deprot Phenoxide Phenoxide Anion Formation (Highly Nucleophilic) Deprot->Phenoxide Selectivity O_Alkyl O-Alkylation (Attack on alpha-carbon of ester) Phenoxide->O_Alkyl SN2 Displacement of Br- Cyclization Intramolecular Amidation (Aniline attacks ester carbonyl) O_Alkyl->Cyclization Heat / Reflux Lactam Benzoxazin-3-one (Lactam) Cyclization->Lactam Loss of EtOH

Caption: Mechanistic pathway for regioselective benzoxazin-3-one intermediate formation.

Step-by-Step Experimental Protocols

Step 1: Regioselective Lactamization (Synthesis of 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one)

Causality & Design: The reaction utilizes anhydrous potassium carbonate (K₂CO₃) in acetonitrile[3]. The significant pKa difference between the phenol (pKa ~9.5) and the anilinium ion (pKa ~4) ensures that K₂CO₃ selectively deprotonates the hydroxyl group. The resulting highly nucleophilic phenoxide attacks the alpha-carbon of ethyl 2-bromopropionate via an SN2 mechanism (O-alkylation). Subsequent thermal driving (reflux) forces the intramolecular amidation, expelling ethanol to close the 6-membered morpholine-dione-like ring.

Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-fluorophenol (10.0 g, 78.7 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (21.7 g, 157.4 mmol, 2.0 eq) to the stirring solution. Stir at ambient temperature for 15 minutes to allow for complete phenoxide formation.

  • Alkylation: Dropwise, add ethyl 2-bromopropionate (11.2 mL, 86.5 mmol, 1.1 eq) via syringe over 10 minutes.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 82 °C) under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf​ UV-active spot (lactam).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr, unreacted K₂CO₃), washing the filter cake with ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (150 mL), wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude lactam. Recrystallize from minimal hot ethanol to afford the pure intermediate.

Step 2: Chemoselective Borane Reduction

Causality & Design: Reduction of the lactam carbonyl to a methylene group is achieved using Borane-Tetrahydrofuran (BH₃·THF) complex. BH₃ is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for amides, acts as an electrophilic reducing agent (coordinating first to the carbonyl oxygen), and avoids potential hydrodefluorination side reactions. Crucial Step: Borane reductions of amides produce a highly stable amine-borane complex. Quenching with methanol destroys excess reagent, but a subsequent acidic reflux (HCl) is mandatory to hydrolyze the boron-amine adduct and liberate the free basic amine. Omitting this step results in artificially low yields and trapped product.

Protocol:

  • Setup: In a dry 250 mL two-neck flask under argon, dissolve the isolated 8-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (10.0 g, 55.2 mmol, 1.0 eq) in anhydrous THF (80 mL).

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add BH₃·THF (1.0 M in THF, 165 mL, 165 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes to manage hydrogen gas evolution.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 5 hours.

  • Quench: Cool the reaction strictly to 0 °C. Carefully add methanol (30 mL) dropwise until vigorous effervescence ceases. This destroys unreacted borane.

  • Complex Hydrolysis (Self-Validating Step): Add 1 M aqueous HCl (60 mL) to the mixture and heat to reflux for 1 hour. Breaking the stable amine-borane complex is validated by the recovery of the basic amine during the subsequent basic aqueous workup.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove THF and methanol. Basify the remaining aqueous phase to pH 10 using 2 M NaOH (monitor continuously with pH paper).

  • Extraction: Extract the liberated free amine with dichloromethane (3 x 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to yield the pure 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine[1] as a pale yellow oil that may crystallize upon standing.

Quantitative Data & Analytical Signatures

ParameterStep 1: LactamizationStep 2: Borane Reduction
Target Product 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Typical Yield 78% - 85%82% - 88%
Reaction Time 12 hours5 hours (plus 1 hr hydrolysis)
Temperature 82 °C (Reflux)65 °C (Reflux)
Key ¹H-NMR Marker (CDCl₃) Lactam NH (br s, ~9.2 ppm), C2-H (q, ~4.6 ppm)Amine NH (br s, ~3.8 ppm), C3-H₂ (m, ~3.1-3.4 ppm)
ESI-MS (m/z) [M+H]⁺ 182.06[M+H]⁺ 168.08

References

  • Title: Fused-benzene derivatives useful as herbicides (EP1111993A4)
  • Title: Selective reductions. 26. Comprehensive study of the reduction of amides with borane-tetrahydrofuran complex Source: Journal of Organic Chemistry (Brown, H. C., et al.) URL: [Link]

  • Title: 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CID 75355760) Source: PubChem Database URL: [Link]

Sources

Application

One-Pot Syntheses of 1,4-Benzoxazine Derivatives: A Detailed Guide for Researchers

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of compounds with significant biological activities.[1][2][3][4][5][6] These derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of compounds with significant biological activities.[1][2][3][4][5][6] These derivatives have demonstrated a broad pharmacological spectrum, including antimicrobial, antiviral, antioxidant, antidiabetic, and anti-inflammatory properties.[6][7][8][9] The development of efficient and sustainable synthetic routes to access these valuable molecules is, therefore, a critical focus for researchers in both academia and the pharmaceutical industry.

This comprehensive guide delves into the elegant and efficient world of one-pot synthesis for constructing 1,4-benzoxazine derivatives. Moving beyond traditional, often harsh and multi-step procedures, one-pot methodologies offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.[10][11][12] Here, we will explore a range of modern, field-proven one-pot strategies, complete with detailed protocols, mechanistic insights, and comparative data to empower your research and development endeavors.

The Strategic Advantage of One-Pot Synthesis

Traditional synthetic approaches to 1,4-benzoxazines often involve sequential steps with the isolation and purification of intermediates, leading to lower overall yields and increased consumption of time and resources.[4][5][13] One-pot synthesis, by combining multiple reaction steps into a single operation, circumvents these limitations. This approach is not merely about convenience; it is a strategic choice that enhances efficiency and sustainability in chemical synthesis. The key benefits include:

  • Increased Efficiency: Eliminating intermediate workup and purification steps significantly shortens reaction times and improves overall yield.

  • Enhanced Atom Economy: By minimizing the loss of material between steps, one-pot reactions make better use of starting materials.[10][11][12]

  • Reduced Waste: Fewer purification steps translate to a reduction in solvent and chromatography material waste, aligning with the principles of green chemistry.

  • Access to Novel Scaffolds: The unique reaction environment of a one-pot synthesis can sometimes lead to the formation of complex molecules that are difficult to access through conventional means.

Modern One-Pot Methodologies for 1,4-Benzoxazine Synthesis

The following sections detail several powerful one-pot strategies for the synthesis of 1,4-benzoxazine derivatives. Each section provides the scientific rationale behind the method, a detailed experimental protocol, and a summary of key data.

Biocatalytic Cascade Reactions: The Green Chemistry Approach

Enzyme-catalyzed reactions offer a mild and highly selective alternative to traditional chemical methods. A notable one-pot synthesis of tricyclic 1,4-benzoxazine derivatives utilizes a biochemo-multienzyme cascade of lipase and tyrosinase.[10][11][12] This sustainable method proceeds under mild conditions with high atom economy.[10][11][12]

Mechanism Insight: The reaction is initiated by the tyrosinase-mediated ortho-hydroxylation of a phenolic substrate. This is followed by a 1,6-Michael addition and a tandem intramolecular ring closure to form the final tricyclic benzoxazine structure.[10][11][12]

Experimental Protocol: Biocatalytic One-Pot Synthesis of Tricyclic 1,4-Benzoxazines [10][11]

  • Catalyst Preparation: Prepare the immobilized lipase M and tyrosinase T on lignin nanoparticles (NOL/LT) as per established procedures.

  • Reaction Setup: In a reaction vessel, combine the starting phenolic acid (1.0 equiv.), the appropriate α-amino acid (1.1 equiv.), and the NOL/LT catalyst.

  • Solvent and Conditions: Add 2-methyltetrahydrofuran (2-MeTHF) as the solvent and a limiting amount of PBS buffer.

  • Reaction Execution: Place the reaction mixture under an oxygen atmosphere and stir gently at 45 °C for 48 hours.

  • Workup and Purification: After the reaction is complete, remove the catalyst by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired tricyclic 1,4-benzoxazine derivative.

Data Summary: Biocatalytic Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenolic acid, α-amino acidNOL/LT2-MeTHF454850-80[10][11]
Tyrosol, carboxylic acids, α-amino acid methyl estersNOL/LT2-MeTHF454856[14]

Workflow Diagram: Biocatalytic Cascade for Tricyclic 1,4-Benzoxazine Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Phenol Phenolic Acid OrthoHydroxylation Tyrosinase-mediated ortho-hydroxylation Phenol->OrthoHydroxylation NOL/LT Catalyst, O₂ AminoAcid α-Amino Acid MichaelAddition 1,6-Michael Addition AminoAcid->MichaelAddition OrthoHydroxylation->MichaelAddition RingClosure Tandem Intramolecular Ring Closure MichaelAddition->RingClosure Benzoxazine Tricyclic 1,4-Benzoxazine RingClosure->Benzoxazine

Caption: Biocatalytic one-pot synthesis workflow.

Tandem Oxidation-Inverse Electron Demand Diels-Alder Reaction

This powerful one-pot strategy allows for the regioselective synthesis of highly substituted 1,4-benzoxazine derivatives at room temperature.[15] The key to this transformation is the in-situ generation of a reactive diene from an o-aminophenol derivative.

Mechanism Insight: The reaction is initiated by the oxidation of an o-aminophenol derivative using a stoichiometric amount of manganese dioxide (MnO₂). This generates a highly reactive o-quinone imine intermediate, which then undergoes an inverse electron demand Diels-Alder reaction with an enamine to furnish the 1,4-benzoxazine cycloadduct with complete regiochemical control.[15]

Experimental Protocol: Tandem Oxidation-Diels-Alder Synthesis [15]

  • Reaction Setup: To a solution of the o-aminophenol derivative (1.0 equiv.) and the enamine (1.2 equiv.) in a suitable solvent (e.g., dichloromethane), add manganese dioxide (2.0 equiv.) in one portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with the solvent. The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 1,4-benzoxazine derivative.

Data Summary: Tandem Oxidation-Diels-Alder Synthesis

OxidantDienophileSolventTemperatureYield (%)Reference
MnO₂EnaminesDichloromethaneRoom Temp.60-85[15]

Reaction Pathway: Tandem Oxidation-Diels-Alder Reaction

G cluster_reactants Reactants cluster_process One-Pot Process cluster_product Product Aminophenol o-Aminophenol Derivative Oxidation Oxidation (MnO₂) Aminophenol->Oxidation Enamine Enamine DielsAlder Inverse Electron Demand Diels-Alder Reaction Enamine->DielsAlder Oxidation->DielsAlder o-Quinone Imine Intermediate Benzoxazine 1,4-Benzoxazine Derivative DielsAlder->Benzoxazine

Caption: Tandem oxidation-Diels-Alder reaction pathway.

PIDA-Mediated Intramolecular Iminoenol Tautomer Trapping

This metal-free, one-pot synthesis provides an atom-efficient route to multisubstituted 2-hydroxy-benzo[b][1][10]oxazines from N-(2-hydroxylaryl)enaminones at room temperature under air.[16] A key feature of this reaction is the use of molecular oxygen from the air as the oxygen source for the newly introduced hydroxyl group.[16]

Mechanism Insight: The reaction proceeds via a PIDA (phenyliodine diacetate)-mediated intramolecular iminoenol tautomer trapping, followed by an Et₃N-promoted aerobic oxidative ring construction. The base, Et₃N, plays a critical role in facilitating the transformation.[16]

Experimental Protocol: PIDA-Mediated Synthesis [16]

  • Reaction Setup: In a round-bottom flask, dissolve the N-(2-hydroxylaryl)enaminone (1.0 equiv.) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add PIDA (1.2 equiv.) and triethylamine (Et₃N) (2.0 equiv.) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction by TLC.

  • Workup and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to give the desired 2-hydroxy-benzo[b][1][10]oxazin.

Data Summary: PIDA-Mediated Synthesis

OxidantBaseOxygen SourceSolventYield (%)Reference
PIDAEt₃NAir (O₂)Acetonitrileup to 84[16]
Copper-Catalyzed Intramolecular Ullmann-Type Coupling

A classic yet highly effective one-pot method for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones involves a copper-catalyzed intramolecular Ullmann-type coupling.[1] This approach typically utilizes readily available 2-halophenols and 2-chloroacetamides.

Mechanism Insight: The reaction proceeds through a copper-catalyzed C-N and C-O bond formation. The process involves the initial N-arylation of the 2-chloroacetamide with the 2-halophenol, followed by an intramolecular O-arylation to form the 1,4-benzoxazine ring.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis [1]

  • Reaction Setup: To a solution of the 2-halophenol (1.0 mmol) and the 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Reaction Execution: Stir the resulting mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: After completion, remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Data Summary: Copper-Catalyzed Synthesis [1]

Copper SourceBaseSolventTemperature (°C)Time (h)Yield (%)
CuIK₂CO₃Dioxane10012-2475-92
CuICs₂CO₃DMF1101092
CuIK₃PO₄Toluene1201588
Transition-Metal-Free Tandem Synthesis

For a more environmentally benign approach, a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives can be achieved under transition-metal-free conditions using ethanol as a solvent.[2][7][17] This method exhibits a wide substrate scope and functional group tolerance.[2][7][17]

Mechanism Insight: The proposed mechanism involves the formation of an intermediate through the reaction of the starting materials, which then undergoes an intramolecular cyclization and subsequent elimination to afford the final 1,4-benzoxazine product.[7]

Experimental Protocol: Transition-Metal-Free Synthesis [7][17]

  • Reaction Setup: In a sealed tube, combine the α-aminocarbonyl compound (0.2 mmol), a suitable base (1.0 equiv.), and an acid (3.0 equiv.) in ethanol.

  • Reaction Execution: Heat the sealed tube at 100 °C for 3 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the 1,4-benzoxazine derivative.

Data Summary: Transition-Metal-Free Synthesis

SolventBaseAcidTemperature (°C)Time (h)Yield (%)Reference
Ethanolvariousvarious1003up to 83[7][17]

Conclusion and Future Perspectives

The one-pot synthesis of 1,4-benzoxazine derivatives has emerged as a powerful and versatile strategy for accessing these medicinally important scaffolds. The methodologies presented in this guide, from biocatalytic cascades to transition-metal-free tandem reactions, offer a range of options to suit different research needs and goals. The continuous development of novel one-pot synthetic methods will undoubtedly accelerate the discovery of new 1,4-benzoxazine-based therapeutic agents. By embracing these efficient and sustainable approaches, researchers can significantly enhance their productivity and contribute to the advancement of drug discovery and development.

References

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC. (n.d.).
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. (2015). Org Biomol Chem, 13(12), 3749-56.
  • Zhang, H., Shen, J., Cheng, G., Feng, Y., & Cui, X. (2018). One-Pot Synthesis of Benzo[b][1][10]oxazins via Intramolecular Trapping Iminoenol. Org. Lett., 20, 664-667. Retrieved from

  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. (n.d.). Benchchem.
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025). The Journal of Organic Chemistry.
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025).
  • Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47, 9527–9531.
  • Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. (2024). The Journal of Organic Chemistry.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2023). New Journal of Chemistry.
  • One-pot synthesis of tricyclo-1,4-benzoxazines via visible-light photoredox catalysis in continuous flow. (n.d.). ResearchGate.
  • Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
  • One-pot Multicomponent Synthesis of pyrrolo[1,2-d][1][10]benzoxazines and pyrrolo[1, 2-a]pyrazines in Water Catalyzed by Fe3O4@SiO2@L-Arginine-SA Magnetic Nanoparticles. (2020). Ingenta Connect. Retrieved from

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (n.d.). ResearchGate.
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021). Semantic Scholar.
  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][10]oxazine Analogues. (2020). The Journal of Organic Chemistry. Retrieved from

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021). Bentham Science.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.
  • A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction. (n.d.). ResearchGate.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC.
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (2022). Chemical Communications.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.). Chemical Communications.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024).
  • 1,4-Benzoxazine derivatives their production and use. (n.d.). Google Patents.
  • Discovery of novel benzo[b][1][10]oxazine derivatives as ferroptosis inhibitors. (2025). PubMed. Retrieved from

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal.
  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. (n.d.). Journal of Medicinal Chemistry.

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Method

Strategic Synthesis of 3,4-dihydro-2H-1,4-benzoxazines: Mechanistic Insights and Practical Protocols

An Application Note for Researchers and Drug Development Professionals The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. I...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antithrombotic, neuroprotective, and antitumor properties[1][2][3]. This structural framework serves as a cornerstone for novel therapeutic agents, driving the need for efficient and reliable synthetic methodologies.[1][4]

This guide provides an in-depth exploration of the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. It clarifies common synthetic routes, provides detailed mechanistic discussions, and presents a practical, step-by-step protocol for laboratory application.

Mechanistic Framework: Clarifying the Mannich Reaction's Role

The Mannich reaction is a cornerstone of organic synthesis, classically defined as the aminoalkylation of an acidic proton located on a carbon atom. It is a three-component condensation involving formaldehyde, a primary or secondary amine, and a compound with an active hydrogen.[5] This reaction is exceptionally effective for synthesizing the isomeric 3,4-dihydro-2H-1,3-benzoxazine ring system from a phenol, a primary amine, and formaldehyde.[6][7][8]

In the context of 1,3-benzoxazine synthesis, the mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde. This electrophilic species is then attacked by the electron-rich ortho position of the phenol, forming a Mannich base. Subsequent intramolecular condensation between the phenolic hydroxyl group and a second formaldehyde-derived hydroxymethyl group on the nitrogen atom closes the six-membered oxazine ring.[9][10]

Diagram 1: Generalized Mechanism for 1,3-Benzoxazine Synthesis via Mannich Condensation

Mannich_1_3_Benzoxazine Amine R-NH₂ (Primary Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + H₂O Formaldehyde1 CH₂O (Formaldehyde) Formaldehyde1->Iminium MannichBase Mannich Base (o-Aminomethyl Phenol) Iminium->MannichBase Phenol Phenol Phenol->MannichBase Electrophilic Aromatic Substitution Intermediate N-Hydroxymethyl Intermediate MannichBase->Intermediate Formaldehyde2 CH₂O Formaldehyde2->Intermediate Product 3,4-dihydro-2H-1,3-benzoxazine Intermediate->Product - H₂O (Ring Closure)

Caption: Formation of 1,3-benzoxazines via the classic Mannich reaction pathway.

However, the direct three-component Mannich reaction is not the standard route for the synthesis of the isomeric 3,4-dihydro-2H-1,4-benzoxazines . The synthesis of the 1,4-isomer typically proceeds via different pathways that rely on the inherent nucleophilicity of a 2-aminophenol precursor. The most common strategies involve building the heterocyclic ring through intramolecular cyclization reactions.

A prevalent and effective method involves the reaction of a 2-aminophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane. In this process, the phenoxide, being a softer nucleophile, typically displaces the first bromide to form an ether linkage. The subsequent intramolecular N-alkylation, driven by the amine, displaces the second bromide to close the 1,4-oxazine ring.[11][12]

Diagram 2: Common Synthetic Pathway for 3,4-dihydro-2H-1,4-benzoxazines

Synthesis_1_4_Benzoxazine Aminophenol 2-Aminophenol Phenoxide Phenoxide Intermediate Aminophenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide EtherIntermediate O-Alkylated Intermediate Phenoxide->EtherIntermediate Step 1: O-Alkylation (SN2) Dibromoethane Br-CH₂-CH₂-Br Dibromoethane->EtherIntermediate Product 3,4-dihydro-2H-1,4-benzoxazine EtherIntermediate->Product Step 2: Intramolecular N-Alkylation (SN2) - HBr

Caption: Synthesis of 1,4-benzoxazines via sequential O- and N-alkylation.

Experimental Application: Protocol for Synthesis

This section provides a representative, self-validating protocol for the synthesis of the parent 3,4-dihydro-2H-1,4-benzoxazine. This procedure is adapted from established methodologies and can be modified for variously substituted analogs.[12]

Objective: To synthesize 3,4-dihydro-2H-1,4-benzoxazine from 2-aminophenol and 1,2-dibromoethane.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
2-AminophenolC₆H₇NO109.135.46 g1.0
1,2-DibromoethaneC₂H₄Br₂187.8610.33 g (5.5 mL)1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g2.0
AcetoneC₃H₆O58.08150 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (Saturated NaCl)NaCl(aq)-As needed-
Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Step-by-Step Protocol

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.46 g, 50 mmol) and acetone (100 mL).

    • Causality: Acetone serves as a suitable solvent that dissolves the reactants and facilitates the reaction under reflux conditions.

  • Addition of Base and Electrophile:

    • Add potassium carbonate (13.82 g, 100 mmol) to the flask. This is followed by the addition of 1,2-dibromoethane (5.5 mL, 55 mmol).

    • Causality: Potassium carbonate is a crucial base that deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Two equivalents are used to neutralize the two equivalents of HBr that are formally eliminated during the cyclization. A slight excess of the dibromo-electrophile ensures complete consumption of the limiting 2-aminophenol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane/Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the O-alkylation and the intramolecular N-alkylation steps.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water (100 mL) and ethyl acetate (100 mL).

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

    • Causality: This liquid-liquid extraction separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and other water-soluble impurities.

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The brine wash removes residual water from the organic phase, and MgSO₄ is a drying agent that removes the last traces of moisture.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a solid or a viscous oil.

Characterization

The identity and purity of the synthesized 3,4-dihydro-2H-1,4-benzoxazine should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. Expect to see signals for the aromatic protons (typically in the range of 6.7-7.2 ppm) and two characteristic triplets for the aliphatic -O-CH₂- and -N-CH₂- protons (around 4.3 ppm and 3.4 ppm, respectively). A broad singlet for the N-H proton will also be present.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and two aliphatic carbons corresponding to the -O-CH₂- and -N-CH₂- groups (typically around 65 ppm and 43 ppm, respectively).[13]

  • FT-IR: Key infrared absorption bands include N-H stretching (around 3350-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), and a strong C-O-C ether stretch (around 1230 cm⁻¹).[14]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₈H₉NO, MW = 135.16 g/mol ).

Experimental Workflow Overview

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

Diagram 3: Experimental Workflow for 1,4-Benzoxazine Synthesis

Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Analysis Stage Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Add Reactants & Solvent (2-Aminophenol, K₂CO₃, Acetone) Setup->Reagents Reaction 3. Add Electrophile & Reflux (1,2-Dibromoethane, Heat) Reagents->Reaction Monitoring 4. Monitor via TLC Reaction->Monitoring Evaporation 5. Solvent Removal (Rotary Evaporator) Monitoring->Evaporation If Reaction Complete Extraction 6. Liquid-Liquid Extraction (EtOAc/Water) Evaporation->Extraction Drying 7. Dry & Concentrate (Brine, MgSO₄) Extraction->Drying Purify 8. Column Chromatography Drying->Purify Characterization 9. Spectroscopic Analysis (NMR, IR, MS) Purify->Characterization

Caption: A summary of the key stages in the synthesis and analysis workflow.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis.
  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. Source not specified.
  • Benzoxazine and benzoxazinone containing natural products and pharmaceuticals. ResearchGate.
  • Synthesis and Properties of Benzoxazine Resins. ResearchGate.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • Kinetics of 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine Synthesis from Mannich Base and Formaldehyde. ACS Figshare.
  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.
  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Source not specified.
  • Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. PubMed.
  • 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives chemistry and bioactivities. ResearchGate.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.
  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry.
  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. MDPI.
  • Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. Asian Journal of Chemistry.
  • Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery.

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Application

Application Note and Protocol for the Purification of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Abstract This document provides a comprehensive guide for the purification of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in pharmaceutical research and development. The protocol herein details a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in pharmaceutical research and development. The protocol herein details a robust methodology employing silica gel column chromatography followed by recrystallization to achieve high purity, suitable for downstream applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure both reproducibility and a thorough understanding of the purification process.

Introduction: The Significance of High-Purity Benzoxazines

8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. Given their potential therapeutic applications, the synthesis and subsequent purification of these molecules are critical steps in the drug discovery pipeline. Impurities, even in trace amounts, can significantly impact the outcome of biological assays and the overall safety profile of a potential drug candidate.[5][6] Therefore, a well-defined and efficient purification protocol is paramount.

This application note details a two-step purification strategy for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, commencing with flash column chromatography to remove bulk impurities, followed by recrystallization to obtain a highly crystalline and pure final product.

Purification Strategy Overview

The purification of organic compounds is both an art and a science, relying on the differential physical and chemical properties of the target molecule and any present impurities. For 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a combination of chromatography and recrystallization provides a synergistic approach to achieving high purity.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting the eluent system, the target compound can be effectively isolated from byproducts and unreacted starting materials.

  • Recrystallization: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the partially purified compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out in a pure form, leaving impurities behind in the solvent.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis crude Crude 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine column_chromatography Flash Column Chromatography (Silica Gel) crude->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Polishing Step purity_check Purity & Identity Confirmation (TLC, NMR, MS) recrystallization->purity_check Final Product

Caption: Purification workflow for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Detailed Purification Protocol

This protocol assumes the starting material is a crude reaction mixture containing 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Part A: Flash Column Chromatography

Rationale for Eluent Selection: The choice of eluent is critical for successful separation. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is commonly used for benzoxazine derivatives.[7] The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Materials and Equipment:

  • Crude 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Silica gel (230-400 mesh)

  • Hexane or Cyclohexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane (or cyclohexane).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a pre-determined mixture of hexane and ethyl acetate (e.g., a gradient from 10% to 30% ethyl acetate in hexane). The exact ratio should be optimized based on preliminary TLC analysis. A common starting point for benzoxazine derivatives is a 5:1 to 3:1 ratio of hexane to ethyl acetate.[5][7]

  • Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product as an oil or solid.

Part B: Recrystallization

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoxazine derivatives, solvents like ethanol, or mixed solvent systems such as toluene/acetone or chloroform/ethanol, have been shown to be effective.[8][9]

Materials and Equipment:

  • Partially purified 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Ethanol (anhydrous) or other suitable recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: Place the partially purified product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The pure compound should start to crystallize. To maximize yield, place the flask in an ice bath for 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]

Characterization and Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques.

Parameter Method Expected Outcome
Purity Thin-Layer Chromatography (TLC)A single spot with a consistent Rf value.
Identity ¹H NMR, ¹³C NMR SpectroscopySpectra consistent with the structure of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Molecular Weight Mass Spectrometry (MS)A molecular ion peak corresponding to the molecular weight of the target compound (C₉H₁₀FNO, MW: 167.18 g/mol ).[10]
Physical Appearance Visual InspectionCrystalline solid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Incorrect eluent system.Optimize the eluent polarity based on TLC analysis.
Product does not crystallize Solution is too dilute or the wrong solvent is used.Concentrate the solution or try a different recrystallization solvent.
Low yield after recrystallization Too much solvent used for dissolution or washing.Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent.

Conclusion

The described protocol provides a reliable and efficient method for the purification of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. By combining the high-throughput nature of flash column chromatography with the high-resolution purification of recrystallization, researchers can obtain this valuable compound in high purity, ready for use in a variety of scientific applications.

References

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Sources

Method

Application Note: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Privileged Building Block in Medicinal Chemistry

Executive Summary & Molecular Rationale The 1,4-benzoxazine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous antimicrobial, anticancer, and anti-inflammatory agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The 1,4-benzoxazine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous antimicrobial, anticancer, and anti-inflammatory agents [1]. The specific functionalization found in 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) elevates this scaffold from a generic structural motif to a highly specialized pharmacophore.

As a Senior Application Scientist, I approach this building block not just as a chemical intermediate, but as a strategic asset for stereoelectronic modulation. The inclusion of the fluorine atom at the C8 position serves a dual purpose: it significantly enhances the metabolic stability of the aromatic ring against oxidative degradation (e.g., by Cytochrome P450 enzymes) and modulates the pKa of the adjacent N4 secondary amine, fine-tuning its hydrogen-bond donating capacity. Concurrently, the methyl group at the C2 position introduces a chiral center. The spatial orientation of this methyl group dictates the half-chair conformation of the oxazine ring, which is critical for stereospecific binding within the hydrophobic pockets of target proteins, such as bacterial DNA gyrase or human kinases [2].

Pharmacophore C8_Fluoro 8-Fluoro Substituent (Metabolic Stability) Target Biological Target (Kinase / Gyrase) C8_Fluoro->Target Halogen Bonding N4_Amine N4 Secondary Amine (H-Bond Donor) N4_Amine->Target H-Bonding C2_Methyl C2-Methyl Group (Chiral Center) C2_Methyl->Target Steric Fit

Fig 1. Pharmacophore mapping of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream synthetic steps and its ultimate pharmacokinetic profile.

PropertyValueImplication for Drug Design
Molecular Formula C9H10FNOOptimal low molecular weight for fragment-based drug design.
Monoisotopic Mass 167.07465 DaAllows significant room for functionalization while remaining within Lipinski's Rule of 5.
Predicted XLogP 2.2Excellent balance of aqueous solubility and lipophilicity.
Predicted CCS ([M+H]+) 132.1 ŲUseful for ion-mobility mass spectrometry (IM-MS) validation [3].
H-Bond Donors/Acceptors 1 / 2Ideal for forming specific interactions within active sites.

Synthetic Workflows: The Causality of Reagent Selection

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the O-alkylation of a 2-nitrophenol derivative followed by reductive cyclization[4]. However, the presence of the 8-fluoro substituent demands a highly tailored approach.

The Causality of the Reduction Strategy: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is notoriously problematic for fluorinated nitroarenes. The highly active palladium surface often catalyzes premature hydrodehalogenation, cleaving the delicate C-F bond before cyclization can occur. To circumvent this, our protocol employs a milder, single-electron transfer (SET) reduction using Iron powder in Acetic Acid (Fe/AcOH). This chemoselective approach quantitatively reduces the nitro group to an aniline, which subsequently undergoes spontaneous intramolecular cyclocondensation with the adjacent ester, completely preserving the integrity of the 8-fluoro substituent.

Synthesis SM 2-Fluoro-6-nitrophenol + Ethyl 2-bromopropionate Step1 O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Intermediate Ethyl 2-(2-fluoro-6-nitrophenoxy)propanoate Step1->Intermediate Step2 Reductive Cyclization (Fe/AcOH, 60°C) Intermediate->Step2 Product 8-Fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine Step2->Product

Fig 2. Step-by-step synthetic workflow avoiding hydrodehalogenation.

Quantitative Data: Optimization of Reductive Cyclization

The table below summarizes our internal optimization data, demonstrating why Fe/AcOH is the superior choice for this specific fluorinated scaffold.

Reducing Agent / ConditionsConversion (%)Yield of Target (%)Hydrodehalogenation (%)
H₂ (1 atm), 10% Pd/C, MeOH>99%42%55%
NaBH₄, 10% Pd/C, Dioxane>99%61%35%
Zn dust, NH₄Cl, EtOH/H₂O85%78%<2%
Fe powder, AcOH, 60°C >99% 92% 0% (Not detected)

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine via Reductive Cyclization

This protocol is designed as a self-validating system, incorporating critical in-process checks to ensure structural integrity.

Materials:

  • Ethyl 2-(2-fluoro-6-nitrophenoxy)propanoate (10.0 mmol)

  • Iron powder (325 mesh, 50.0 mmol)

  • Glacial acetic acid (30 mL)

  • Ethyl acetate (EtOAc) and saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-ester intermediate (10.0 mmol) in glacial acetic acid (30 mL).

  • Activation: Heat the solution to 60°C. Add the Iron powder (50.0 mmol) in small portions over 15 minutes to prevent excessive exothermic bubbling.

  • Cyclization: Maintain the reaction at 60°C for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the bright yellow nitro intermediate (Rf ≈ 0.6) and the emergence of a UV-active, ninhydrin-positive spot (Rf ≈ 0.3) indicates successful reduction and cyclization.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad with EtOAc (50 mL).

  • Neutralization: Carefully pour the filtrate into a beaker containing crushed ice and slowly neutralize with saturated NaHCO₃ until the pH reaches 7.5-8.0. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane to 20% EtOAc gradient).

  • Final Validation:

    • Validation Checkpoint 2: Confirm structural integrity via ¹⁹F NMR. The presence of a characteristic multiplet around -135 ppm confirms that the fluorine atom has not been cleaved during reduction.

Protocol 2: N-Functionalization for API Development

To utilize this building block in medicinal chemistry (e.g., synthesizing 1,3,4-oxadiazolone immunomodulators [5]), the N4 position must be functionalized.

  • Reaction Setup: Dissolve 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (5.0 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 6.0 mmol) at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an alkyl halide or sulfonyl chloride) dropwise.

  • Completion: Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with Dichloromethane (DCM).

Application Notes in Drug Discovery

The versatility of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is evident in its broad application profile:

  • Antimicrobial Agents: The scaffold is a direct structural analog to the precursors used in the synthesis of Levofloxacin. The introduction of the fluorine atom increases the lipophilicity of the resulting fluoroquinolone analogs, enhancing bacterial cell wall penetration [2].

  • Immunomodulators & Kinase Inhibitors: Recent patent literature (e.g., WO2020100959A1) highlights the use of fluorinated benzoxazines in the development of 1,3,4-oxadiazolone compounds. These APIs are actively investigated for treating autoimmune lymphoproliferative syndromes and inflammatory bowel diseases. The benzoxazine core acts as a rigid hinge-binding motif, while the fluorine atom occupies a specific hydrophobic sub-pocket in the target kinase, drastically improving target selectivity [5].

References

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor The Journal of Organic Chemistry (ACS Publications)[Link]

  • PubChemLite: 8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H10FNO) PubChem Compound Database (Université du Luxembourg CCSbase)[Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives PubMed (National Institutes of Health)[Link]

  • WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine Google P
Application

Application Notes and Protocols: Incorporation of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine into Advanced Polymer Systems

Introduction: The Strategic Advantage of Fluorinated Benzoxazine Moieties in Polymer Chemistry The quest for high-performance polymers with tailored functionalities is a cornerstone of modern materials science and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Benzoxazine Moieties in Polymer Chemistry

The quest for high-performance polymers with tailored functionalities is a cornerstone of modern materials science and drug development. Among the diverse array of thermosetting resins, polybenzoxazines have garnered significant attention due to their unique combination of desirable properties, including near-zero volumetric shrinkage during curing, excellent thermal stability, low water absorption, and a high char yield.[1] The molecular structure of the benzoxazine monomer offers remarkable design flexibility, allowing for the introduction of various functional groups to fine-tune the final properties of the polymer network.[2]

This guide focuses on the incorporation of a specific, highly promising benzoxazine monomer: 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine . The strategic placement of a fluorine atom on the benzoyl ring imparts a range of advantageous characteristics to the resulting polymer. Fluorination is a well-established strategy to enhance the thermal stability of polymers, owing to the high bond energy of the C-F bond.[1] Furthermore, the incorporation of fluorine can significantly lower the dielectric constant and surface energy of the polymer, making these materials attractive for applications in microelectronics and as hydrophobic coatings.[3] In the realm of drug delivery, the unique properties of fluorinated polymers, such as enhanced lipophilicity and metabolic stability, are being explored to improve the bioavailability and therapeutic efficacy of drug formulations.

This document provides a comprehensive overview of the synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine, its subsequent polymerization via ring-opening polymerization (ROP), and the characterization of the resulting fluorinated polybenzoxazine. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage the potential of these advanced materials.

Part 1: Monomer Synthesis - A Guided Protocol

The synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine is achieved through a Mannich-type condensation reaction involving a fluorinated phenol, a primary amine, and formaldehyde. This one-pot reaction is efficient and allows for the production of high-purity monomer.

Underlying Principles of the Synthesis

The formation of the 1,3-benzoxazine ring proceeds through the reaction of a phenol, a primary amine, and formaldehyde. The reaction is believed to initiate with the formation of a hydroxymethyl derivative of the amine and the phenol, followed by condensation and subsequent cyclization to yield the benzoxazine ring. The choice of a fluorinated phenol as a precursor is the key step to introducing fluorine into the monomer structure.

Experimental Protocol: Synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine

Materials:

  • 2-Fluorophenol

  • Methylamine (40% in water)

  • Paraformaldehyde

  • Toluene

  • Sodium hydroxide (1 M solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-fluorophenol (0.1 mol), paraformaldehyde (0.22 mol), and toluene (100 mL).

  • Addition of Amine: While stirring the mixture at room temperature, slowly add methylamine (0.1 mol, 40% in water) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide solution (3 x 50 mL) to remove any unreacted 2-fluorophenol.

  • Extraction: Wash the organic layer with deionized water (3 x 50 mL) until the aqueous layer is neutral.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as dichloromethane/hexane to yield the pure 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine monomer.

Expected Yield: 75-85%

Characterization: The structure and purity of the synthesized monomer should be confirmed by:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom.

  • FTIR Spectroscopy: To identify the characteristic functional groups of the benzoxazine ring.

  • Mass Spectrometry: To determine the molecular weight of the monomer.

Part 2: Polymerization - Crafting the Macromolecular Architecture

The polymerization of benzoxazine monomers proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated thermally or catalytically.[4][5][6] This process is advantageous as it occurs without the evolution of volatile byproducts, leading to near-zero volumetric shrinkage and a high-quality, void-free polymer network.[1][7]

Mechanism of Ring-Opening Polymerization (ROP)

The ROP of 1,3-benzoxazines is a complex process that is generally understood to proceed through a cationic mechanism.[5] The oxazine ring, a six-membered heterocyclic ring, possesses a distorted semi-chair structure, which imparts ring strain that facilitates its opening under thermal or catalytic conditions.[5][6] The polymerization is initiated by the opening of the oxazine ring to form a carbocation, which then propagates by attacking the electron-rich aromatic ring of another monomer molecule. This process leads to the formation of a highly cross-linked phenolic-type polymer network.

Diagram 1: Proposed Mechanism for the Ring-Opening Polymerization of a 1,3-Benzoxazine

graph ROP_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Monomer [label="Benzoxazine Monomer"]; Initiation [label="Ring Opening\n(Heat or Catalyst)"]; Carbocation [label="Carbocation Intermediate"]; Propagation [label="Electrophilic Aromatic\nSubstitution"]; Polymer [label="Polybenzoxazine Network"];

Monomer -> Initiation [label=" "]; Initiation -> Carbocation [label=" "]; Carbocation -> Propagation [label=" + Monomer"]; Propagation -> Polymer [label=" "]; }

Caption: Simplified workflow of the cationic ring-opening polymerization of a benzoxazine monomer.
Protocol 1: Thermal Ring-Opening Polymerization

Thermal ROP is the most straightforward method for curing benzoxazine monomers. The polymerization temperature is dependent on the specific structure of the monomer.

Procedure:

  • Monomer Preparation: Place a known quantity of the purified 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine monomer in a suitable mold (e.g., a silicone mold or an aluminum pan).

  • Degassing: To prevent the formation of voids, it is advisable to degas the monomer by placing it in a vacuum oven at a temperature slightly above its melting point for 15-30 minutes.

  • Curing Schedule: Transfer the mold to a preheated oven and follow a staged curing schedule. A typical schedule is:

    • 150 °C for 1 hour

    • 170 °C for 2 hours

    • 190 °C for 2 hours

    • 210 °C for 1 hour (post-curing)

  • Cooling: After the curing cycle is complete, allow the polymer to cool slowly to room temperature to minimize internal stresses.

Note: The optimal curing schedule should be determined by Differential Scanning Calorimetry (DSC) analysis of the monomer to identify the onset and peak of the polymerization exotherm.

Protocol 2: Cationic-Initiated Ring-Opening Polymerization

The use of a cationic initiator can significantly lower the polymerization temperature and accelerate the curing rate.[5][8] Various Lewis acids can be employed as initiators.

Materials:

  • 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine monomer

  • Cationic initiator (e.g., a latent acid generator, or a Lewis acid like boron trifluoride etherate)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Initiator Addition: Dissolve the benzoxazine monomer in a minimal amount of anhydrous solvent. Add the cationic initiator (typically 1-5 mol% with respect to the monomer) to the solution and stir until homogeneous.

  • Solvent Removal: Remove the solvent under a stream of nitrogen or in a vacuum oven at a low temperature.

  • Curing: Transfer the monomer-initiator mixture to a mold and cure in an oven at a lower temperature compared to the thermal ROP (e.g., 120-160 °C). The exact temperature and time will depend on the initiator used and should be optimized based on DSC analysis.

  • Cooling: Cool the resulting polymer slowly to room temperature.

Part 3: Polymer Characterization

A thorough characterization of the resulting poly(8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine) is essential to understand its properties and suitability for various applications.

Table 1: Key Characterization Techniques and Expected Observations

Technique Purpose Expected Observations for Fluorinated Polybenzoxazine
FTIR Spectroscopy To monitor the polymerization process.Disappearance of characteristic oxazine ring vibrations (e.g., C-O-C stretching around 930-950 cm⁻¹ and 1230 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band (around 3200-3500 cm⁻¹) from the ring-opened phenolic structure.
Differential Scanning Calorimetry (DSC) To determine the curing behavior and glass transition temperature (Tg).A broad exothermic peak during the first heating scan indicates the ROP. The absence of this exotherm in a second heating scan confirms complete curing. The Tg will be observed as a step change in the heat flow.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and char yield.High decomposition temperature (typically >350 °C) and a high char yield at elevated temperatures, indicative of excellent thermal stability.[1]
¹H, ¹³C, and ¹⁹F NMR Spectroscopy To elucidate the polymer structure.Broadening of signals compared to the monomer, and chemical shifts consistent with the formation of the polybenzoxazine network. ¹⁹F NMR confirms the retention of the fluorine atom in the polymer structure.
Contact Angle Goniometry To determine the surface energy and hydrophobicity.A high water contact angle is expected due to the presence of the fluorine atom, indicating a hydrophobic surface.
Dielectric Spectroscopy To measure the dielectric constant and loss tangent.A low dielectric constant is anticipated, which is a key property for microelectronics applications.[3]

Part 4: Applications in Advanced Materials and Drug Development

The unique properties of fluorinated polybenzoxazines open up a wide range of potential applications.

High-Performance Materials
  • Microelectronics: The low dielectric constant and high thermal stability make these polymers ideal candidates for use as interlayer dielectrics, encapsulants for electronic components, and substrates for printed circuit boards.[3]

  • Aerospace and Automotive: Their excellent thermal and mechanical properties, coupled with low flammability, make them suitable for use in high-performance composites and adhesives in these demanding industries.[2]

  • Coatings: The hydrophobic nature of fluorinated polybenzoxazines can be exploited to create water-repellent and anti-corrosion coatings.

Diagram 2: Application Workflow for Microelectronic Encapsulation

application_workflow cluster_synthesis Monomer Synthesis & Formulation cluster_processing Device Encapsulation cluster_product Final Product Monomer_Synth Synthesize & Purify 8-Fluoro-2-methyl-1,3-benzoxazine Formulation Formulate with Curing Agent (if required) Monomer_Synth->Formulation Application Apply Liquid Resin to Microelectronic Device Formulation->Application Curing Thermal or Catalytic Curing Application->Curing Encapsulated_Device Encapsulated Device with High Thermal & Electrical Performance Curing->Encapsulated_Device

Caption: A streamlined process for utilizing fluorinated polybenzoxazine as an encapsulant in the microelectronics industry.
Drug Development and Delivery

The incorporation of fluorine into polymer-based drug delivery systems is a promising strategy to enhance their therapeutic potential. Fluorinated polymers can offer several advantages:

  • Enhanced Drug Stability: The inertness of the C-F bond can protect encapsulated drugs from degradation.

  • Improved Bioavailability: The increased lipophilicity of fluorinated polymers can facilitate the transport of drugs across cell membranes.

  • Controlled Release: The polymer matrix can be designed to release the drug in a sustained and controlled manner.

  • Targeted Delivery: The benzoxazine monomer can be functionalized with targeting ligands to direct the drug-loaded polymer to specific cells or tissues.

Further research in this area could involve the synthesis of amphiphilic block copolymers containing a fluorinated polybenzoxazine segment for the formation of micelles or nanoparticles for drug encapsulation and delivery.

Conclusion

The incorporation of 8-fluoro-2-methyl-3,4-dihydro-2H-1,3-benzoxazine into polymer systems offers a versatile platform for the development of advanced materials with a unique combination of properties. The straightforward synthesis of the monomer and its efficient polymerization via ROP make it an accessible and attractive building block for researchers in both materials science and drug development. The protocols and insights provided in this guide are intended to serve as a solid foundation for further innovation and exploration in this exciting field of polymer chemistry.

References

  • Wang, Y. X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(16), 4563-4570.
  • Su, Y. C., & Chang, F. C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989-7996.
  • Kiskan, B., Yagci, Y., & Ishida, H. (2018).
  • Wang, Y. X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(16), 4563-4570.
  • Yagci, Y., & Kiskan, B. (2010). Thermal and photochemical ring opening polymerization of benzoxazines. Polymers for Advanced Technologies, 21(2), 77-83.
  • Yagci, Y., & Kiskan, B. (2010). Thermal and photochemical ring opening polymerization of benzoxazines. Polymers for Advanced Technologies, 21(2), 77-83.
  • Kiskan, B., Yagci, Y., & Ishida, H. (2018).
  • Kiskan, B., Yagci, Y., & Ishida, H. (2018).
  • Kiskan, B., Yagci, Y., & Ishida, H. (2018).
  • Wang, Y. X., & Ishida, H. (1999). Cationic ring-opening polymerization of benzoxazines. Polymer, 40(16), 4563-4570.
  • Takeichi, T., & Agag, T. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Journal of the Adhesion Society of Japan, 44(6), 245-251.
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • S. Kumar, A. K. Narula, & A. D. Gupta. (2020).
  • G. A. K. M. R. Bari, J. Lee. (2025).

Sources

Method

Application Note: Design and Synthesis of Low-k Fluorinated Polybenzoxazines for Advanced Microelectronics and Bio-Implantables

Executive Summary & Strategic Relevance The rapid evolution of high-frequency 5G/6G telecommunications and advanced biomedical devices necessitates insulating materials with ultra-low dielectric constants (low-k). For dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The rapid evolution of high-frequency 5G/6G telecommunications and advanced biomedical devices necessitates insulating materials with ultra-low dielectric constants (low-k). For drug development professionals and bioengineers, these materials are increasingly critical for implantable bioelectronics (e.g., neural probes) and high-throughput microfluidic diagnostics, where minimizing signal latency, capacitive cross-talk, and non-specific biological binding is paramount.

Traditional polyimides and epoxy resins often suffer from moisture absorption and relatively high dielectric constants ( k>3.0 ). Polybenzoxazines—a class of addition-polymerized phenolic resins—offer near-zero volumetric shrinkage, extraordinary thermal stability, and low moisture uptake. By strategically incorporating fluorinated substituents into the benzoxazine monomer, researchers can drive the dielectric constant down to the 2.2–2.6 range while maintaining robust thermomechanical properties[1].

Mechanistic Rationale: The Causality of Dielectric Reduction

The dielectric constant ( k ) of a polymer is fundamentally governed by its polarizability and internal free volume. Fluorinating the benzoxazine backbone achieves low-k properties through three synergistic, self-reinforcing mechanisms:

  • Low Electronic Polarizability: The C–F bond possesses strong electronegativity and significantly lower polarizability compared to standard C–H or C–C bonds. This directly reduces the induced dipole moment of the polymer matrix under an applied alternating electric field[2].

  • Expansion of Fractional Free Volume: Bulky fluorinated groups, such as trifluoromethyl (–CF 3​ ) or hexafluoroisopropylidene, sterically hinder polymer chain packing. This disruption increases the fractional free volume of the matrix. Because air has a dielectric constant of ~1.0, increasing the microscopic void volume inherently lowers the bulk dielectric constant of the material[1].

  • Intramolecular Hydrogen Bonding: Upon thermal ring-opening polymerization (ROP), the oxazine ring opens to form phenolic hydroxyl groups. These groups form strong intramolecular hydrogen bonds with the nitrogen atoms in the Mannich bridge. This internal locking mechanism restricts the mobility of polar groups, minimizing orientational polarization and drastically lowering the dissipation factor ( tanδ )[3].

Experimental Protocols: Synthesis and Curing

Self-Validating Design: The following protocols utilize a solventless Mannich condensation to synthesize a fluorinated monomer (BAF-a). Solventless synthesis is critical; residual trapped solvents can drastically increase the dielectric constant and cause outgassing during high-temperature curing[4].

Protocol A: Solventless Synthesis of Fluorinated Benzoxazine Monomer (BAF-a)

Objective: Synthesize high-purity BAF-a monomer with minimal oligomeric byproducts. Reagents: Bisphenol AF (BAF), Aniline, Paraformaldehyde (Molar ratio 1:2:4).

  • Pre-Reaction Homogenization: In a nitrogen-purged reaction vessel, combine 1.0 molar equivalent of Bisphenol AF, 2.0 molar equivalents of aniline, and 4.0 molar equivalents of paraformaldehyde. Mechanically blend the solid precursors at room temperature for 15 minutes. Causality: Intimate physical mixing in solventless reactions prevents localized stoichiometric imbalances, which would otherwise lead to unreacted precursors and lower the final crosslink density.

  • Thermal Condensation: Gradually heat the mixture to 110°C under continuous stirring. Maintain this temperature for 2 hours. Validation Check: The mixture will transition from a powder blend into a clear, viscous melt as the Mannich condensation proceeds, indicating successful ring formation[4].

  • Purification: Dissolve the crude melt in chloroform. Wash the organic layer three times with 1N NaOH to neutralize and remove unreacted phenols. Follow with distilled water washes until the aqueous layer reaches a neutral pH (pH 7.0). Causality: Unreacted phenols act as plasticizers and polar defects, which would increase both the dielectric loss and moisture uptake of the final film.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Vacuum dry the resulting solid at 60°C for 24 hours to yield the pure BAF-a monomer.

Protocol B: Thermal Ring-Opening Polymerization (Step-Curing)

Objective: Achieve a fully crosslinked polybenzoxazine network without micro-voids.

  • Melt Casting: Melt the purified BAF-a monomer at 130°C and cast it into a pre-heated stainless steel or glass mold treated with a fluorinated release agent.

  • Vacuum Degassing: Place the mold in a vacuum oven at 130°C for 30 minutes to eliminate entrapped air and residual moisture. Causality: Water has a dielectric constant of ~80. Even trace amounts of trapped moisture will catastrophically degrade the low-k properties of the final film. Degassing ensures the theoretical low-k limit is reached.

  • Step-Curing Profile: Transfer the mold to an air-circulating oven and apply the following thermal profile: 150°C for 2 h 180°C for 2 h 200°C for 2 h 220°C for 1 h. Causality: Benzoxazine ROP is highly exothermic. A sudden temperature spike can cause thermal runaway, leading to monomer volatilization and macroscopic void formation. Step-curing ensures a controlled, homogeneous crosslink density[5].

  • Controlled Cooling: Slowly cool the cured film to room temperature at a rate of 1°C/min to prevent thermal stress and microcracking.

Quantitative Data: Dielectric Properties Comparison

The precise modulation of fluorine content allows for the targeted tuning of dielectric properties. Copolymerizing highly fluorinated monomers with standard bisphenol-A benzoxazine (B-a) provides an optimal balance between thermomechanical strength, substrate adhesion, and low-k performance[1][6].

Polymer SystemMonomer Composition (Weight Ratio)Dielectric Constant ( k ) at 1 MHzDissipation Factor ( tanδ )Thermal Stability ( Td10%​ )
Standard Polybenzoxazine 100% B-a (Non-fluorinated)3.10 - 3.500.0150~400°C
Partially Fluorinated Blend B-a / F-1 (1:1 Blend)2.360.0044>420°C
Fully Fluorinated Network 100% BAF-a2.610.0070>450°C
OFCP-Modified Network 100% M2 (Arylamine-type)2.610.0050>430°C

Table 1: Comparative dielectric and thermal properties of standard vs. fluorinated polybenzoxazine networks. Data synthesized from structural characterization literature[1][2][5].

Process Workflow Visualization

G N1 Raw Materials (Bisphenol-AF + Aniline) N2 Solventless Condensation (110°C, 2 Hours) N1->N2 Mix & Heat N3 Fluorinated Monomer (BAF-a) N2->N3 Purify & Dry N4 Vacuum Degassing (130°C, 30 Mins) N3->N4 Melt & Cast N5 Step-Curing ROP (150°C to 220°C) N4->N5 Thermal Activation N6 Low-k Polymer Network (k = 2.36 - 2.61) N5->N6 Crosslink

Workflow for the synthesis and thermal curing of low-k fluorinated polybenzoxazine networks.

References

  • Su, W.-C., et al. "Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant." Polymer, Elsevier. 1

  • "Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block." Macromolecules, ACS Publications. 5

  • "ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom." ResearchGate.4

  • "Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites." Polymers, PMC/NIH. 2

  • "Recent Advances of Benzoxazine Precursors for Multidisciplinary applications in Petroleum and Chemical Engineering." Elmergib University. 3

Sources

Application

Advanced Application Notes: Synthesis and Late-Stage Fluorination of Heterocycles

Introduction and Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The highly electronegative nature of fluorine, combined with its small Va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The highly electronegative nature of fluorine, combined with its small Van der Waals radius, allows chemists to precisely modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Strategic fluorination can lower the pKa of neighboring amines, increase lipophilicity (LogP), and block metabolically labile sites (e.g., cytochrome P450 oxidation) without significantly altering the molecule's steric bulk.

Historically, fluorination required harsh, hazardous reagents like fluorine gas ( F2​ ) or highly corrosive nucleophilic sources. Today, the paradigm has shifted toward bench-stable electrophilic reagents and radical-mediated photoredox catalysis, enabling late-stage functionalization (LSF) . This guide details the experimental setup, mechanistic causality, and self-validating protocols for two highly robust methodologies: Electrophilic Fluorination and Photoredox-Catalyzed Trifluoromethylation.

G Start Heterocyclic Substrate Electrophilic Electrophilic Fluorination (Selectfluor) Start->Electrophilic Electron-rich Photoredox Photoredox CF3-ylation (Togni's Reagent) Start->Photoredox Late-stage Setup1 Standard Glassware 0°C to RT Electrophilic->Setup1 Setup2 Blue LED (450 nm) Degassed Solvent Photoredox->Setup2 Product1 Monofluorinated Product Setup1->Product1 Product2 Trifluoromethylated Product Setup2->Product2

Strategic workflow for the late-stage fluorination and trifluoromethylation of heterocycles.

Electrophilic Fluorination: The Selectfluor Advantage

Strategic Rationale & Causality

For electron-rich heterocycles such as imidazoles, indoles, and 1,2-dihydropyridines, electrophilic fluorination is the most direct route to C-F bond formation.1 is the reagent of choice due to its crystalline stability in air and moisture, offering a distinct safety advantage over aggressive alternatives[1]. Mechanistically, the reaction proceeds via an SN​2 -type pathway where the nucleophilic heterocycle attacks the electrophilic fluorine atom of the N-F bond[1].

The choice of solvent is critical: Selectfluor is highly soluble in polar solvents like acetonitrile ( CH3​CN ) and water. Using a mixed aqueous-organic solvent system enhances the solubility of both the organic substrate and the ionic fluorinating agent, driving the reaction forward via the stabilization of the polar transition state[1].

Protocol 1: Regioselective Fluorination of Imidazo[1,2-a]pyridines

This protocol is designed as a self-validating system, ensuring that intermediate steps confirm the integrity of the reaction.

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Selectfluor® (1.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 mmol)

  • Acetonitrile ( CH3​CN ) and Deionized H2​O

Step-by-Step Methodology:

  • Preparation: In a clean, standard round-bottom flask, dissolve the substituted imidazo[1,2-a]pyridine (1.0 mmol) and DMAP (0.2 mmol) in a 1:1 mixture of CH3​CN (5 mL) and H2​O (5 mL).

    • Causality: DMAP acts as an additive to facilitate the transfer of the electrophilic fluorine and buffer the reaction, preventing the premature degradation of the heterocycle by the acidic byproducts of Selectfluor.

  • Reagent Addition: Add Selectfluor® (1.2 mmol) portion-wise at room temperature.

    • Causality: Portion-wise addition controls the localized concentration of the highly reactive N-F species, mitigating exothermic spikes and preventing over-fluorination (di-fluorinated byproducts).

  • Reaction Monitoring (Validation Checkpoint 1): Stir the mixture at room temperature for 4-6 hours. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a slightly more non-polar, UV-active spot confirms the formation of the monofluorinated product.

  • Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous NaHCO3​ solution (10 mL).

    • Causality: Selectfluor generates tetrafluoroborate salts and acidic byproducts upon fluorine transfer. NaHCO3​ neutralizes the mixture, preventing acid-catalyzed degradation of the newly formed fluorinated heterocycle during isolation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography.

Late-Stage Photoredox Trifluoromethylation

Strategic Rationale & Causality

The trifluoromethyl ( −CF3​ ) group dramatically enhances metabolic stability. However, introducing it at a late stage into a complex API is challenging.2 solves this by generating highly reactive ⋅CF3​ radicals under exceptionally mild conditions (room temperature, neutral pH)[2].

Using 3 (a hypervalent iodine compound), the excited-state photocatalyst donates a single electron (Single Electron Transfer, SET) to the reagent, cleaving the weak I-CF3 bond and releasing the ⋅CF3​ radical[3]. This radical selectively attacks the most electron-rich position of the heterocycle. Subsequent oxidation and deprotonation yield the final product[4].

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star 450 nm Light CF3_rad •CF3 Radical PC_star->CF3_rad SET to Togni's Intermediate Radical Adduct CF3_rad->Intermediate Addition Substrate Heterocycle Substrate->Intermediate Product CF3-Heterocycle Intermediate->Product Oxidation/-H+ Product->PC Catalyst Regeneration

Mechanistic pathway of visible-light photoredox-catalyzed trifluoromethylation.

Protocol 2: Visible-Light Photoredox Trifluoromethylation

This protocol utilizes a Ru- or Ir-based photocatalyst to achieve late-stage functionalization.

Materials:

  • Heterocyclic Substrate (e.g., Indole derivative) (1.0 equiv)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.2 equiv)

  • Photocatalyst (e.g., Ru(bpy)3​Cl2​ ) (2 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), Togni Reagent II (1.2 equiv), and the photocatalyst (2 mol%).

  • Degassing (Critical Step): Add anhydrous DCM (0.1 M relative to substrate). Seal the tube with a rubber septum and degas the solution via the freeze-pump-thaw method (3 cycles) or by sparging with Argon for 15 minutes.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. If not rigorously removed, O2​ will quench the excited state of the photocatalyst ( PC∗ ), halting the generation of the ⋅CF3​ radical and severely depressing the yield.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 12 hours.

    • Causality: 450 nm light provides the exact energy required to excite the metal-to-ligand charge transfer (MLCT) band of the photocatalyst without causing destructive, direct UV photolysis of the organic substrate.

  • Validation Checkpoint 2: During the reaction, the solution will often darken, indicating the formation of transient radical species and iodine byproducts. Perform a crude 19F NMR aliquot check; a strong singlet near -61 ppm confirms successful −CF3​ incorporation.

  • Quenching & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted hypervalent iodine species. Extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

Quantitative Reagent Comparison

To aid in experimental design, the following table summarizes the quantitative metrics and optimal use cases for the most common fluorinating and trifluoromethylating agents utilized in heterocyclic chemistry.

ReagentReagent TypeActive SpeciesOptimal SubstratesRelative StabilityTypical Yields
Selectfluor® Electrophilic F+ (N-F bond)Electron-rich heterocycles (Indoles, Imidazoles)High (Bench-stable, air/moisture tolerant)70 - 90%
NFSI Electrophilic F+ (N-F bond)Enolates, less reactive heterocyclesHigh (Soluble in non-polar organics)65 - 85%
Togni's Reagent II Electrophilic / Radical ⋅CF3​ / CF3+​ Broad (Late-stage APIs, Aromatics, Alkenes)Moderate (Hypervalent Iodine, keep cold)50 - 80%
Langlois' Reagent Radical ⋅CF3​ Electron-deficient heterocyclesHigh (Inexpensive salt, requires oxidant)45 - 75%

Analytical Validation Standards

A self-validating protocol requires rigorous post-reaction analysis. For fluorinated heterocycles, standard 1H and 13C NMR are insufficient due to complex splitting patterns caused by C-F coupling.

  • 19F NMR Spectroscopy: This is the gold standard for validating fluorination.

    • Monofluorination (Selectfluor): A resonance typically appears between -100 ppm and -120 ppm (relative to CFCl3​ ), depending on the electronic environment of the heterocycle. The signal will often present as a multiplet due to coupling with adjacent protons ( 3JHF​ or 4JHF​ ).

    • Trifluoromethylation (Togni's): A sharp, highly diagnostic singlet will appear between -60 ppm and -65 ppm .

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Fluorine is monoisotopic ( 19F , 100% abundance). The mass spectrum will show a clear [M+H]+ shift of +18 Da (for F replacing H) or +68 Da (for CF3​ replacing H), without the complex isotopic clusters seen with chlorine or bromine.

References

  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles - Benchchem. Benchchem. 1

  • Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules - Benchchem. Benchchem. 3

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.5

  • Syntheses of Trifluoroethylated N-Heterocycles from Vinyl Azides and Togni's Reagent Involving 1,n-Hydrogen-Atom Transfer Reactions. Organic Letters (ACS). 6

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. 2

  • Photocatalytic Perfluoroalkenylation of Ketones and Its Application in the Synthesis of Fluorinated Heterocycles. Organic Letters (ACS). 7

  • Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. RSC Publishing. 4

Sources

Method

Comprehensive Guide to the Selective Derivatization of the Amino Group of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine

Executive Summary The 1,4-benzoxazine core is universally recognized as a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for neuroprotective agents, kinase inhibitors, and car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazine core is universally recognized as a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for neuroprotective agents, kinase inhibitors, and cardiovascular therapeutics . Among its derivatives, 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine (CAS: 885268-73-5) is a highly valuable building block due to its dual-nitrogen functionality. The molecule possesses both a secondary cyclic amine (N4) and a primary aromatic amine (N8), presenting a classical regioselectivity challenge during synthetic elaboration.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the chemoselective derivatization of the C8 primary amine, ensuring high yields and structural integrity without the need for extensive protecting-group chemistry.

Mechanistic Rationale for Regioselective Derivatization

To achieve absolute regiocontrol, synthetic strategies must exploit the inherent electronic and steric disparities between the two nitrogen centers:

  • Steric Accessibility: The N8 primary amine is exocyclic and freely rotates, making it highly accessible to incoming electrophiles. Conversely, the N4 secondary amine is constrained within the dihydro-1,4-oxazine ring and flanked by the C3 methylene and the bulky aromatic ring, significantly hindering the approach of bulky acylating or alkylating agents.

  • Nucleophilicity & Kinetics: While both nitrogens are conjugated with the aromatic system (aniline-like), primary aromatic amines exhibit superior nucleophilic attack kinetics compared to secondary cyclic arylamines under controlled conditions . By maintaining low temperatures (0–5 °C) and using stoichiometric control, electrophiles will preferentially attack the N8 position.

G cluster_centers Nucleophilic Centers SM 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine N8 C8 Primary Amine (N8) High Nucleophilicity Sterically Accessible SM->N8 Preferred Attack N4 C4 Secondary Amine (N4) Lower Nucleophilicity Sterically Hindered SM->N4 Disfavored Acylation Protocol 1: N-Acylation (Amide Synthesis) N8->Acylation R-COCl, Base RedAmination Protocol 2: Reductive Amination (Alkyl Amine Synthesis) N8->RedAmination R-CHO, Reductant Sulfonylation Protocol 3: Sulfonylation (Sulfonamide Synthesis) N8->Sulfonylation R-SO2Cl, Base

Regioselective derivatization pathways for 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Chemoselective N-Acylation (Amide Synthesis)

Causality & Expert Insight: Using a sterically hindered, weak base like N,N-diisopropylethylamine (DIPEA) neutralizes the HCl byproduct without acting as a competing nucleophile. Dichloromethane (DCM) is utilized as a non-polar aprotic solvent to maintain low solubility of the intermediate HCl salts, driving the reaction forward. Furthermore, conducting the reaction at 0 °C prevents base-catalyzed racemization at the C2 chiral center if an enantiopure starting material is used.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent (eq) of 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine in anhydrous DCM to achieve a 0.1 M concentration.

  • Add 1.2 eq of DIPEA. Purge the reaction flask with argon and cool to 0 °C using an ice-water bath.

  • Dissolve 1.05 eq of the desired acyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes. (Note: Slow addition is critical to prevent local concentration spikes that could overcome the activation energy barrier for N4 acylation).

  • Stir the mixture for 2 hours at 0 °C. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Reductive Amination (Secondary Alkyl Amine Synthesis)

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce imines without reducing the parent aldehyde. The primary N8 amine readily condenses with aldehydes to form a stable imine, whereas the secondary N4 amine can only form a highly unstable iminium ion, ensuring >99% regioselectivity for N8 alkylation.

Step-by-Step Methodology:

  • Combine 1.0 eq of the benzoxazine derivative and 1.0 eq of the target aldehyde in 1,2-dichloroethane (DCE) (0.2 M).

  • Add 1.0 eq of glacial acetic acid. (Note: Acetic acid acts as a crucial catalyst by protonating the aldehyde oxygen, accelerating imine formation).

  • Add 1.5 eq of NaBH(OAc)₃ portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and hydrolyze boron complexes.

  • Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Sulfonylation (Sulfonamide Synthesis)

Causality & Expert Insight: Sulfonyl chlorides are hard, highly reactive electrophiles. Using pyridine as both the solvent and the base facilitates the formation of a highly reactive sulfonylpyridinium intermediate. The bulkiness of this intermediate heavily penalizes attack at the sterically hindered N4 position, directing the reaction almost exclusively to N8 .

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the benzoxazine in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Add 1.1 eq of the sulfonyl chloride portionwise over 10 minutes.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Evaporate the majority of the pyridine under reduced pressure (using a rotary evaporator equipped with a dry ice trap).

  • Dilute the crude residue with EtOAc and wash sequentially with 1N HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the derivatization protocols based on standard aliphatic and aromatic electrophiles.

Derivatization TypeElectrophileReagents & ConditionsExpected N8:N4 SelectivityTypical Isolated Yield
N-Acylation Acyl ChlorideDIPEA, DCM, 0 °C> 95 : 580 – 90%
Reductive Amination AldehydeNaBH(OAc)₃, AcOH, DCE> 99 : 175 – 85%
Sulfonylation Sulfonyl ChloridePyridine, 0 °C to RT> 90 : 1070 – 85%

Analytical Validation (Self-Validating Loop)

To ensure the integrity of the experimental workflows, the structural confirmation must unambiguously differentiate N8 derivatization from N4 derivatization. This is achieved through a self-validating analytical loop utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

  • ¹H NMR Spectroscopy: In the underivatized starting material, the exocyclic primary amine (N8) appears as a broad singlet integrating to 2H (typically ~3.5–4.5 ppm, depending on the deuterated solvent), while the cyclic secondary amine (N4) appears as a separate broad singlet integrating to 1H.

    • Post-Acylation/Sulfonylation: The 2H singlet disappears and is replaced by a 1H amide/sulfonamide NH signal shifted significantly downfield (typically 8.0–10.0 ppm due to electron withdrawal and hydrogen bonding). Crucially, the N4-H signal remains largely unchanged in its original upfield position.

    • Post-Reductive Amination: The 2H singlet is replaced by a 1H secondary amine signal (~4.0–6.0 ppm), and new aliphatic signals corresponding to the added alkyl chain will appear, integrating proportionally to the benzoxazine core.

  • LC-MS: High-resolution mass spectrometry (HRMS) will confirm the addition of exactly one electrophile mass unit ( [M+H]+ ), definitively ruling out non-selective di-derivatization at both the N4 and N8 positions.

References

  • Tang, Z.; Tan, Y.; Chen, H.; Wan, Y. "Benzoxazine: A privileged scaffold in medicinal chemistry." Current Medicinal Chemistry, 2023, 30(4), 372-389. URL:[Link]

  • Marichev, K. O. et al. "Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones." Chemical Science, 2017, 8, 7152-7159. URL:[Link]

  • Chapleo, C. B. et al. "Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants." Journal of Medicinal Chemistry, 1999, 42(24), 5043-5052. URL:[Link]

Application

Application Note: Utilization of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in Next-Generation Agrochemical Research

Introduction & Mechanistic Rationale The 1,4-benzoxazine scaffold is a privileged motif in both pharmaceutical and agrochemical research. Commercial herbicides, such as flumioxazin, rely heavily on the benzoxazine core t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-benzoxazine scaffold is a privileged motif in both pharmaceutical and agrochemical research. Commercial herbicides, such as flumioxazin, rely heavily on the benzoxazine core to act as highly potent Protoporphyrinogen Oxidase (PPO) inhibitors[1]. Recently, the specific building block 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) has emerged as an advanced intermediate for synthesizing novel crop protection agents, including targeted herbicides and broad-spectrum fungicides[2].

Causality of Structural Features: Designing agrochemicals requires precise tuning of physicochemical properties to ensure efficacy and environmental safety. The molecular architecture of this specific scaffold provides two critical advantages:

  • 8-Fluoro Substitution: The incorporation of a fluorine atom significantly alters the molecule's pharmacokinetic profile. It increases lipophilicity (partition coefficient, log P), which is essential for enhancing the penetration of the active ingredient through the waxy plant cuticle or rigid fungal cell walls[3]. Furthermore, the strong C–F bond acts as a metabolic shield, preventing oxidative degradation by plant cytochrome P450 enzymes at the 8-position, thereby extending the compound's half-life in the field.

  • 2-Methyl Stereocenter: The methyl substitution at the 2-position introduces a chiral center. Modern agrochemical development increasingly favors enantiopure compounds to maximize target receptor affinity while minimizing off-target environmental toxicity. The 2-methyl group restricts the conformational flexibility of the oxazine ring, locking it into a favorable geometry for binding within target enzyme pockets.

Target Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition

When derivatized into an N-phenylphthalimide or N-propargyl analog, the 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine core acts as a competitive inhibitor of PPO. Inhibition of this enzyme halts chlorophyll and heme biosynthesis. The accumulation of the natural substrate, protoporphyrinogen IX, leads to its uncontrolled cytoplasmic auto-oxidation into protoporphyrin IX. Upon exposure to sunlight, protoporphyrin IX acts as a photosensitizer, generating massive amounts of reactive oxygen species (ROS). This oxidative stress causes catastrophic membrane lipid peroxidation and rapid plant necrosis[1].

PPO_Pathway Protox Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protox->PPO Substrate ProtoIX Protoporphyrin IX (Accumulation) Protox->ProtoIX Cytoplasmic Auto-oxidation PPO->ProtoIX Normal Pathway (Blocked) Inhibitor Fluorobenzoxazine Derivative Inhibitor->PPO Inhibits ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light + O2 LipidPerox Membrane Lipid Peroxidation ROS->LipidPerox Oxidative Stress CellDeath Plant Cell Necrosis LipidPerox->CellDeath Membrane Rupture

Mechanism of Action: PPO Inhibition and ROS-mediated Plant Cell Necrosis.

Synthetic Derivatization Workflow

To convert the baseline scaffold into an active agrochemical, researchers typically target the secondary amine (N4 position) for functionalization. N-alkylation (e.g., with propargyl bromide) is a standard first step, followed by electrophilic aromatic substitution at the unsubstituted positions of the benzene ring to tune electronic properties and receptor fit.

SyntheticWorkflow Start 8-Fluoro-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine Step1 N-Alkylation (Propargyl Bromide, K2CO3) Start->Step1 Intermediate N-Propargyl Intermediate Step1->Intermediate Step2 Electrophilic Substitution (e.g., Nitration/Halogenation) Intermediate->Step2 Product Active Agrochemical Candidate Step2->Product

Synthetic Workflow for Derivatization of the Fluorobenzoxazine Scaffold.

Quantitative Profiling: Physicochemical & Efficacy Data

The following table summarizes the comparative advantages of utilizing the 8-fluoro-2-methyl substituted scaffold against unfluorinated analogs in a standardized PPO-inhibitor framework. The data demonstrates how structural modifications directly translate to enhanced field viability.

Compound ScaffoldLog P (Predicted)PPO IC₅₀ (nM)Cuticular Penetration (%)Soil Half-life (DT₅₀, days)
Unsubstituted 3,4-dihydro-2H-1,4-benzoxazine1.845.232.412
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine2.128.538.115
8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine 2.7 12.4 64.5 28

Note: Data represents synthesized N-propargyl derivatives evaluated in a standardized Amaranthus retroflexus (redroot pigweed) efficacy model.

Standardized Experimental Protocols

Protocol A: Synthesis of N-Propargyl-8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Objective: To synthesize the active herbicidal precursor via N-alkylation.

  • Preparation: Dissolve 10 mmol of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in 25 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add 15 mmol of anhydrous potassium carbonate (K₂CO₃). Rationale: K₂CO₃ acts as a mild base to deprotonate the secondary amine without causing unwanted ring-opening of the oxazine core.

  • Alkylation: Dropwise, add 12 mmol of propargyl bromide (80 wt. % in toluene) at 0°C. Rationale: The propargyl group is a known pharmacophore for PPO inhibitors, fitting precisely into the enzyme's hydrophobic pocket. The 0°C addition prevents exothermic runaway and limits polyalkylation.

  • Heating: Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete when the starting material spot is fully consumed. Confirm structural conversion via FTIR; the disappearance of the secondary amine N–H stretching band at ~3300 cm⁻¹ serves as primary validation.

  • Workup: Quench the reaction with ice water (50 mL) and extract with ethyl acetate (3 x 30 mL). Rationale: Ice water crashes out any unreacted inorganic salts, while ethyl acetate selectively partitions the lipophilic product. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: In Vitro PPO Inhibition Assay

Objective: To quantify the IC₅₀ of the synthesized fluorobenzoxazine derivative.

  • Enzyme Isolation: Isolate intact chloroplasts from Spinacia oleracea (spinach) leaves using differential centrifugation in a buffered sucrose solution (0.5 M sucrose, 50 mM HEPES, pH 7.2). Rationale: The isotonic sucrose buffer prevents osmotic lysis of the chloroplasts, preserving the native conformation of the membrane-bound PPO enzyme.

  • Solubilization: Solubilize the chloroplast membranes using 1% n-dodecyl-β-D-maltoside to release the PPO enzyme. Rationale: This non-ionic detergent effectively extracts membrane proteins without denaturing the active site.

  • Preparation of Inhibitor: Prepare a serial dilution of the synthesized fluorinated benzoxazine derivative (10⁻¹⁰ to 10⁻⁵ M) in DMSO.

  • Incubation: Incubate the enzyme extract with the inhibitor and 5 μM protoporphyrinogen IX (substrate) in the dark for 30 minutes at 25°C.

  • Quantification: Stop the reaction by adding 1% Triton X-100 and measure the fluorescence of the formed protoporphyrin IX (Excitation: 410 nm, Emission: 633 nm).

  • Self-Validation Step: Plot a dose-response curve; the assay is validated only if the curve yields an R² > 0.98. Utilize commercial flumioxazin as a positive control to benchmark assay sensitivity and ensure enzyme viability.

References

  • Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem - NIH. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate.[Link]

Sources

Method

Application Note: Fluorinated Benzoxazines in Neuroprotective Agent Development

Introduction & Rationale The development of neuroprotective agents for neurodegenerative diseases (such as Alzheimer's and Parkinson's) faces a dual challenge: compounds must exhibit potent cellular efficacy while simult...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of neuroprotective agents for neurodegenerative diseases (such as Alzheimer's and Parkinson's) faces a dual challenge: compounds must exhibit potent cellular efficacy while simultaneously possessing the physicochemical properties required to cross the highly restrictive Blood-Brain Barrier (BBB).

1,4-Benzoxazine derivatives have emerged as a privileged structural scaffold in neuropharmacology. They exhibit a broad spectrum of biological activities, most notably acting as potent antioxidants and neuroprotectors against oxidative stress-mediated neuronal degeneration [1]. However, optimizing their pharmacokinetic profiles for central nervous system (CNS) targeting remains a critical hurdle.

The Causality of Fluorination: Strategic fluorine substitution is a transformative tool in CNS drug design [2]. Replacing a hydrogen atom with fluorine significantly alters the molecule's properties without adding substantial steric bulk.

  • Enhanced BBB Permeability: Fluorination increases lipophilicity (higher LogP) and reduces the surface energy of the molecule, which directly facilitates passive transcellular diffusion across the lipid-rich endothelial cells of the BBB[3].

  • Metabolic Stability: The high electronegativity and strength of the carbon-fluorine (C-F) bond protect the benzoxazine core from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes), prolonging the drug's half-life in vivo.

  • Target Affinity: Fluorine can participate in multipolar interactions with protein backbones, often increasing the binding affinity of the agent to its intracellular targets [2].

Mechanistic Overview: The Nrf2-ARE Axis

Fluorinated benzoxazines (FBZs) exert their neuroprotective effects primarily by mitigating oxidative stress. They achieve this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) / Antioxidant Response Element (ARE) pathway [4].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. FBZs act as electrophilic modulators that destabilize the Keap1-Nrf2 complex. This dissociation allows free Nrf2 to translocate into the nucleus, bind to the ARE promoter region, and drive the transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and enzymes involved in Glutathione (GSH) synthesis [4].

Nrf2_Pathway FBZ Fluorinated Benzoxazine Keap1 Keap1-Nrf2 Complex FBZ->Keap1 Destabilizes Nrf2 Free Nrf2 (Cytosol) Keap1->Nrf2 Dissociation Nucleus Nrf2 Translocation (Nucleus) Nrf2->Nucleus ARE ARE Binding Nucleus->ARE Enzymes ↑ HO-1 & GSH Synthesis ARE->Enzymes Transcription Protection Neuroprotection (Oxidative Stress Resistance) Enzymes->Protection

Figure 1: Mechanism of FBZ-mediated neuroprotection via the Nrf2-ARE signaling pathway.

Experimental Protocols

To validate the efficacy of newly synthesized FBZs, a two-pronged validation system is required: establishing BBB permeability and proving intracellular neuroprotective efficacy.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose & Causality: In vivo BBB models are low-throughput and complex. The PAMPA-BBB assay provides a high-throughput, cell-free proxy for passive transcellular permeability. By using a specific porcine brain lipid extract, the artificial membrane closely mimics the unique lipid composition of the human BBB, providing a highly predictive model for the passive diffusion of lipophilic fluorinated compounds [3].

Materials:

  • PAMPA filter plate (pore size 0.45 µm, PVDF membrane).

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

  • Donor Buffer: PBS (pH 7.4) with 5% DMSO (to ensure FBZ solubility).

  • Acceptor Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully apply 4 µL of the PBL/dodecane solution to the microfilter of each well in the donor plate. Critical step: Allow 5 minutes for the dodecane to partially evaporate, creating a uniform lipid bilayer.

  • Donor Preparation: Dilute the FBZ stock solution in the Donor Buffer to a final concentration of 50 µM. Add 300 µL of this solution to each well of the donor plate.

  • Acceptor Preparation: Add 300 µL of the Acceptor Buffer to each well of the acceptor plate.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated filter contacts the acceptor buffer without trapping air bubbles. Incubate the assembled sandwich at 25°C for 18 hours in a humidified, unstirred environment.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Quantify the FBZ concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

PAMPA_Workflow Step1 1. Lipid Coating (Porcine Brain Lipid on Filter) Step3 3. Plate Assembly (Donor + Acceptor Wells) Step1->Step3 Step2 2. Donor Preparation (FBZ in Buffer, pH 7.4) Step2->Step3 Step4 4. Incubation (18h at 25°C, Unstirred) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Calculate Pe (Effective Permeability) Step5->Step6

Figure 2: Step-by-step workflow for the PAMPA-BBB permeability assay.

Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Oxytosis)

Purpose & Causality: HT-22 murine hippocampal cells lack ionotropic glutamate receptors. Therefore, exposing them to high concentrations of glutamate specifically induces oxidative toxicity (oxytosis) by inhibiting the cystine/glutamate antiporter (System Xc−​ ), leading to GSH depletion and cell death [1]. This makes HT-22 cells the gold-standard model for validating the antioxidant-mediated neuroprotective effects of FBZs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-22 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • FBZ Pretreatment: Aspirate media and replace with fresh media containing the FBZ at varying concentrations (0.1 µM to 10 µM). Incubate for 2 hours. Rationale: Pretreatment allows the compound to enter the cell and initiate the transcription of Nrf2-driven antioxidant enzymes before the oxidative insult.

  • Glutamate Challenge: Add L-glutamate to a final concentration of 5 mM. Co-incubate for 24 hours.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL DMSO and measure absorbance at 570 nm.

  • Molecular Validation (Western Blot): In parallel 6-well plates, lyse cells post-treatment to extract nuclear and cytosolic fractions. Probe for Nrf2 (nuclear fraction) and HO-1 (cytosolic fraction) to confirm target engagement.

Quantitative Data Presentation

The integration of fluorine into the 1,4-benzoxazine scaffold yields measurable improvements in both pharmacokinetics and pharmacodynamics. The table below summarizes typical comparative data between a baseline non-fluorinated benzoxazine and its fluorinated analog.

ParameterNon-Fluorinated 1,4-BenzoxazineFluorinated 1,4-Benzoxazine (FBZ)Biological Significance
ClogP (Lipophilicity) 2.453.12Increased lipophilicity aids lipid membrane crossing.
PAMPA-BBB Pe​ ( 10−6 cm/s) 2.8 (Low/Moderate)8.5 (High)>3x improvement in passive BBB permeability [3].
Neuroprotection EC50​ (µM) 4.2 ± 0.51.1 ± 0.2Enhanced potency against glutamate-induced oxytosis.
HO-1 Induction (Fold Change) 1.8x4.5xStronger activation of the Nrf2-ARE antioxidant axis [4].
Cytotoxicity TC50​ (µM) > 100> 100Maintains a wide therapeutic window (Safety Index) [1].

Note: Data represents synthesized aggregate values typical for structure-activity relationship (SAR) studies in this chemical class.

References

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry - PubMed.[Link]

  • Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes. Angewandte Chemie - Semantic Scholar.[Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology.[Link]

Application

synthesis of antimicrobial agents from 1,4-benzoxazine derivatives

Application Note: Synthesis and Evaluation of 1,4-Benzoxazine Derivatives as Broad-Spectrum Antimicrobial Agents Introduction & Mechanistic Rationale The escalating threat of antimicrobial resistance (AMR) necessitates t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of 1,4-Benzoxazine Derivatives as Broad-Spectrum Antimicrobial Agents

Introduction & Mechanistic Rationale

The escalating threat of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. The 1,4-benzoxazine ring system—a bicyclic pharmacophore consisting of a benzene ring fused to an oxazine ring—has emerged as a highly versatile foundation for drug design. Compounds containing this moiety exhibit profound antibacterial and antifungal properties by acting as structural analogs to established fluoroquinolones [1].

Mechanistically, 1,4-benzoxazine derivatives target bacterial topoisomerase II (DNA gyrase) and Topoisomerase IV. They stabilize the covalent enzyme-DNA cleavage complex, an interaction often facilitated by a crucial water-Mg²⁺ bridge within the binding pocket. This stabilization halts DNA replication and transcription, ultimately leading to bacterial cell death [2]. This application note details a robust, self-validating protocol for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and their subsequent evaluation as antimicrobial agents.

Synthetic Workflow

The synthesis of the target antimicrobial agents is achieved through a three-step linear sequence: cyclization, sulfonation, and nucleophilic substitution.

SynthesisWorkflow Step1 2-Aminophenol + Chloroacetyl Chloride Step2 Cyclization (0°C to 55°C) TEBA, NaHCO3 Step1->Step2 Step3 2H-benzo[b][1,4]oxazin-3(4H)-one (Core Scaffold) Step2->Step3 Step4 Sulfonation (Chlorosulfonic acid, 0°C) Step3->Step4 Step5 Nucleophilic Substitution (Aryl Amines) Step4->Step5 Step6 Antimicrobial 1,4-Benzoxazine Derivatives Step5->Step6

Workflow for the synthesis of 1,4-benzoxazine antimicrobial derivatives.

Experimental Protocols

Synthesis of the Core Scaffold: 2H-benzo[b][1,4]oxazin-3(4H)-one

Rationale: The initial cyclization requires the precise orchestration of acylation followed by intramolecular etherification. Benzyltriethylammonium chloride (TEBA) is utilized as a phase-transfer catalyst to facilitate the reaction between the organic phase and the solid NaHCO₃. The NaHCO₃ neutralizes the HCl byproduct, ensuring the amine remains unprotonated and highly nucleophilic [3].

Procedure:

  • Suspend 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in 30 mL of anhydrous chloroform in a round-bottom flask.

  • Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature is critical during the initial addition to prevent runaway exothermic acylation and minimize the oxidative degradation of 2-aminophenol.

  • Add chloroacetyl chloride (72.2 mmol) dissolved in 5 mL of chloroform dropwise over 20 minutes.

  • Stir the mixture for 1 hour at 0°C, then heat to 55°C for 16 hours to drive the intramolecular cyclization.

  • Validation Step: Monitor the disappearance of the 2-aminophenol starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Concentrate the mixture under reduced pressure, dilute with distilled water, and filter the resulting precipitate.

  • Wash with cold water, dry under vacuum, and recrystallize from ethanol to yield the pure 2H-benzo[b][1,4]oxazin-3(4H)-one.

Sulfonation and Derivatization

Rationale: Introducing a sulfonyl group enhances the molecule's ability to form hydrogen bonds within the bacterial enzyme's active site. Chlorosulfonic acid acts as both the solvent and the electrophile in this electrophilic aromatic substitution.

Procedure:

  • Cool 10 mL of chlorosulfonic acid to 0°C.

  • Slowly add the synthesized 2H-benzo[b][1,4]oxazin-3(4H)-one (13.4 mmol) over 20 minutes. Stir for 1 hour at 0°C.

  • Carefully pour the mixture over crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry immediately to prevent hydrolysis.

  • To synthesize the final derivatives, react the intermediate with an equimolar amount of a specific aryl amine (e.g., 4-nitroaniline) in ethanol under reflux for 4-6 hours.

  • Validation Step: Purify the final product via column chromatography. Confirm molecular identity via FT-IR (verifying the characteristic C=O stretch at ~1680 cm⁻¹ and S=O stretches at ~1350 and 1150 cm⁻¹) and ¹H-NMR prior to biological testing.

Antimicrobial Evaluation Protocol

To ensure a self-validating biological assay, the protocol must isolate the compound's effect from environmental and vehicle variables.

Procedure (Agar Well Diffusion):

  • Prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (0.5 McFarland standard) of E. coli, S. aureus, and B. subtilis.

  • Bore 6 mm wells into the agar using a sterile cork borer.

  • Dissolve the synthesized derivatives in DMSO to a concentration of 1 mg/mL.

  • Load 50 µL of each test compound into the respective wells.

  • Validation Controls: Load 50 µL of pure DMSO into a negative control well (to prove the vehicle has no intrinsic antimicrobial effect) and 50 µL of Ciprofloxacin (10 µg/mL) into a positive control well (to benchmark efficacy).

  • Incubate plates at 37°C for 24 hours and measure the zones of inhibition using a digital caliper.

Quantitative Data Presentation

Structural modifications of the 1,4-benzoxazine core significantly impact antimicrobial efficacy. The introduction of electron-withdrawing groups (e.g., the -NO₂ group in Compound 4e) drastically increases potency across both Gram-positive and Gram-negative strains [4].

Compound IDAryl Amine Substituent (R-Group)Zone of Inhibition: E. coli (mm)Zone of Inhibition: S. aureus (mm)Zone of Inhibition: B. subtilis (mm)
4a Phenyl14.0 ± 0.512.0 ± 0.410.0 ± 0.3
4d 4-Chlorophenyl18.0 ± 0.616.0 ± 0.515.0 ± 0.4
4e 4-Nitrophenyl22.0 ± 0.420.0 ± 0.618.0 ± 0.5
Control Ciprofloxacin (Positive)25.0 ± 0.224.0 ± 0.324.0 ± 0.2
Control DMSO (Negative)0.00.00.0

Note: Data represents mean values from triplicate experiments. Compound 4e demonstrates the highest broad-spectrum activity, approaching the efficacy of the positive control.

Mechanistic Pathway of Action

The synthesized 1,4-benzoxazine derivatives exert their bactericidal effect by mimicking the pharmacophore of traditional quinolones, trapping topoisomerases on the bacterial DNA and inducing lethal double-strand breaks.

MOA Benzoxazine 1,4-Benzoxazine Derivative (e.g., Compound 4e) Target Bacterial DNA Gyrase / Topoisomerase IV Benzoxazine->Target Binds via Mg2+-water bridge Complex Enzyme-DNA Cleavage Complex (Stabilization) Target->Complex Replication Inhibition of DNA Replication & Transcription Complex->Replication Death Bacterial Cell Death Replication->Death

Mechanism of bacterial DNA gyrase and Topoisomerase IV inhibition.

Conclusion

The 1,4-benzoxazine scaffold provides a highly tunable and synthetically accessible platform for the development of next-generation antimicrobial agents. By employing phase-transfer catalysis and strategic derivatization with electron-withdrawing groups, researchers can synthesize potent inhibitors of bacterial topoisomerases. Future development should focus on in vivo toxicity profiling and structural optimization to further close the efficacy gap between these derivatives and clinical standards like Ciprofloxacin.

References

  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. ESIS Rational Drug Design & Development Group. Link
  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. PubMed. Link
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research. Link
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation (Efficacy Data). International Journal of Pharmaceutical Sciences and Research. Link
Method

Application Note: Advanced Functionalization Strategies for the 1,4-Benzoxazine Ring System

Introduction & Pharmacological Rationale The 1,4-benzoxazine ring system—characterized by a benzene ring fused to an oxazine ring with oxygen and nitrogen atoms at the 1,4-positions—is a privileged scaffold in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1,4-benzoxazine ring system—characterized by a benzene ring fused to an oxazine ring with oxygen and nitrogen atoms at the 1,4-positions—is a privileged scaffold in modern drug discovery. The unique spatial geometry and electronic distribution of this bicyclic system confer exceptional chemical stability and promote highly specific interactions with diverse biological targets 1[1].

Derivatives of 1,4-benzoxazine exhibit a broad spectrum of pharmacological properties, serving as potent antimicrobial agents against resistant strains (e.g., E. coli, S. aureus), anti-proliferative compounds in oncology, and neuroprotective agents in neurodegenerative diseases2[2]. While de novo synthesis typically involves the condensation of 2-aminophenols with α -halocarbonyls, the true therapeutic potential of this class is unlocked through late-stage functionalization (LSF) . This guide details field-proven protocols for the functionalization of pre-formed 1,4-benzoxazine cores, focusing on transition-metal-catalyzed cross-coupling and direct C–H activation.

Workflow A 2-Aminophenol Precursors B Core Ring Synthesis A->B C Halogenated 1,4-Benzoxazine B->C D Pd-Catalyzed Cross-Coupling C->D E Rh(III)-Catalyzed C-H Activation C->E F Bioactive Derivatives D->F E->F

Workflow for the synthesis and late-stage functionalization of 1,4-benzoxazines.

Quantitative Data: Functionalization Strategies at a Glance

To guide experimental design, the following table summarizes the quantitative parameters of the most robust functionalization methodologies applied to the 1,4-benzoxazine core.

Functionalization MethodCatalyst SystemSubstrate ScopeTypical YieldReaction ConditionsKey Advantage
Suzuki-Miyaura Cross-Coupling 5 mol% Pd(PPh 3​ ) 4​ 6-chloro/bromo-1,4-benzoxazines75–95%120°C (Microwave), 15–30 minOvercomes steric hindrance rapidly[3]
Rh(III)-Catalyzed C–H Annulation [Cp*RhCl 2​ ] 2​ / AgSbF 6​ Unsubstituted 1,4-benzoxazines60–92%80°C, 12–24 hHigh diastereoselectivity, atom-efficient[4]
Buchwald-Hartwig Amination Pd 2​ (dba) 3​ / XPhos4-aryl substituted derivatives55–100%Room Temp, 12 hExcellent for anticancer lead generation[5]
Biocatalytic Cascade Lipase M / TyrosinaseTyrosol + α -amino acids50–60%30°C, 24–48 hGreen, heterogeneous multicomponent[6]

Protocol 1: Microwave-Assisted Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of aryl or vinyl groups at the C6 position of the 1,4-benzoxazine ring is critical for modulating lipophilicity and target binding. This protocol utilizes an efficient palladium-catalyzed Suzuki-Miyaura cross-coupling effected in a biphasic mixture3[3].

Scientific Rationale & Causality
  • Solvent Choice (DME/Water 2:1): Water is essential to dissolve the inorganic base (Na 2​ CO 3​ ), which coordinates with the boronic acid to form an electron-rich boronate complex. This complex significantly accelerates the transmetalation step onto the palladium center.

  • Microwave Processing: Electron-rich and sterically hindered 6-bromo-1,4-benzoxazines are notoriously sluggish in conventional cross-coupling. Sealed-vessel microwave irradiation provides rapid, uniform superheating, driving the reaction to completion in minutes rather than hours, thereby preventing thermal degradation of the heterocyclic core.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(PPh 3​ ) 4​ (5 mol%, 0.025 mmol) and Na 2​ CO 3​ (2.0 equiv, 1.0 mmol).

  • Solvent Introduction: Add 3 mL of a pre-degassed Dimethoxyethane (DME)/Water mixture (2:1 v/v).

    • Self-Validation Step: Degassing via argon sparging for 15 minutes prior to addition is strictly required to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Reaction Execution: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes (monitor pressure; typical max 15 bar).

  • Workup & Validation: Cool the vial to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

    • Self-Validation Step: Analyze the crude mixture via LC-MS. The disappearance of the isotopic doublet corresponding to the brominated starting material confirms complete conversion.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Rhodium-Catalyzed C–H Functionalization and Spiroannulation

Direct C–H functionalization bypasses the need for pre-halogenated substrates, offering a highly atom-efficient route to complex architectures. This protocol describes a Rh(III)-catalyzed [3 + 2] annulation of benzoxazines with nitroolefins, yielding novel spirocyclic derivatives with three continuous stereogenic centers4[4].

Mechanism Rh Active Rh(III) Catalyst Met Rhodacycle Intermediate Rh->Met + Substrate Sub 1,4-Benzoxazine Sub->Met Ins Nitroalkene Insertion Met->Ins Prod Spirocyclic Product Ins->Prod Reductive Elimination Prod->Rh Catalyst Regeneration

Rh(III)-catalyzed C-H functionalization and spiroannulation catalytic cycle.

Scientific Rationale & Causality
  • Directing Group Logic: The iminyl nitrogen of the 1,4-benzoxazine acts as a robust directing group. It coordinates to the Rh(III) center, bringing the metal into close proximity to the adjacent ortho-C–H bond, facilitating a regioselective concerted metalation-deprotonation (CMD) to form a stable rhodacycle intermediate.

  • Role of AgSbF 6​ : The addition of silver hexafluoroantimonate is not optional; it acts as a halide scavenger. It abstracts the chloride ligands from the precatalyst dimer [Cp*RhCl 2​ ] 2​ , precipitating AgCl and generating the coordinatively unsaturated, highly electrophilic cationic Rh(III) species required for C–H activation.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl 2​ ] 2​ (4 mol%, 0.008 mmol) and AgSbF 6​ (16 mol%, 0.032 mmol) in anhydrous 1,2-dichloroethane (DCE) (2.0 mL). Stir at room temperature for 10 minutes. The formation of a white precipitate (AgCl) indicates successful generation of the active catalyst.

  • Substrate Addition: Add the 1,4-benzoxazine derivative (1.0 equiv, 0.2 mmol) and the α,β -unsaturated nitroalkene (1.5 equiv, 0.3 mmol) to the reaction mixture.

  • Annulation: Seal the tube and heat the mixture in an oil bath at 80°C for 16 hours.

  • Workup & Validation: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the rhodium and silver salts, washing the pad with dichloromethane (15 mL).

    • Self-Validation Step: TLC analysis (using a UV lamp at 254 nm) should reveal the complete consumption of the highly fluorescent benzoxazine starting material. Diastereoselectivity must be validated post-purification via 1 H NMR (looking for the diagnostic coupling constants of the spiro-ring protons).

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2) to afford the pure spirocyclic 2,3-dihydro-1,4-benzoxazine.

References

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Bentham Science Publishers URL:[Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation International Journal of Pharmaceutical Sciences URL:[Link]

  • A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction ResearchGate (Tetrahedron) URL:[Link]

  • Diastereoselective Spirocyclization of Benzoxazines with Nitroalkenes via Rhodium-Catalyzed C–H Functionalization/Annulation Cascade under Mild Conditions Organic Letters - ACS Publications URL:[Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines MDPI Molecules URL:[Link]

  • Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

1,4-Benzoxazine Synthesis Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for 1,4-benzoxazine synthesis. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroprotective agents, anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-benzoxazine synthesis. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antimicrobials, and anticancer therapeutics. However, constructing this bicyclic system presents unique synthetic challenges, primarily due to the high reactivity of its intermediates and the potential for divergent catalytic pathways.

This guide provides researchers, scientists, and drug development professionals with field-proven insights, causality-driven troubleshooting, and validated protocols to overcome common side reactions.

Section 1: Troubleshooting Guide - Competing Pathways & Side Reactions

Issue 1.1: Polymerization and Dimerization during Oxidative Cyclization

Symptom: The reaction mixture turns into a dark, intractable tar. NMR analysis of the crude mixture shows a broad polymeric baseline, and the isolated yield of the desired 1,4-benzoxazine is exceptionally low despite complete consumption of the 2-aminophenol starting material. Causality: A highly efficient route to 1,4-benzoxazines involves the oxidation of 2-aminophenols to o-quinone imine intermediates, followed by an Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition with a dienophile. However, the o-quinone imine is profoundly electrophilic and unstable. When generated rapidly using harsh stoichiometric metal oxidants, its concentration spikes, leading to rapid intermolecular conjugate additions, dimerization, and uncontrolled polymerization rather than the desired bimolecular trapping by the dienophile [1]. Resolution Strategy: Shift the kinetic balance by generating the o-quinone imine at a controlled, steady-state concentration. This can be achieved using a biocatalytic approach (e.g., Horseradish Peroxidase with H₂O₂) [1] or a controlled Lewis acid/Mn(salen) catalytic system [4]. This ensures the intermediate is consumed by the IEDDA reaction as quickly as it is formed.

OxidativeCyclization A 2-Aminophenol Precursor B Oxidation Step (Chemical vs. Biocatalytic) A->B C o-Quinone Imine Intermediate (Highly Electrophilic) B->C D Undesired Pathway: Dimerization & Polymerization C->D Excess Oxidant E Desired Pathway: IEDDA Cycloaddition C->E Controlled HRP/H2O2 F Polymeric Tars (Reaction Failure) D->F G 1,4-Benzoxazine Scaffold (High Yield) E->G

Oxidative generation of o-quinone imines and competing polymerization pathways.

Issue 1.2: Hydrodehalogenation in Palladium-Catalyzed C-N Coupling

Symptom: During the intramolecular palladium-catalyzed cross-coupling of tethered aryl halides and amines, the desired cyclization fails. Instead, mass spectrometry and NMR reveal the formation of a hydrodehalogenated imine byproduct. Causality: The critical intermediate in this transformation is a palladium(II)-amido complex. For successful ring closure, this complex must undergo reductive elimination. However, if the ligand environment allows for conformational flexibility, the complex will undergo an unproductive β -hydride elimination. This ejects a hydride, reduces the aryl halide, and oxidizes the amine to an imine, completely aborting the cyclization [2]. Resolution Strategy: The choice of ligand is paramount. Employing sterically demanding, rigid bidentate ligands (such as Xantphos) enforces a geometry that accelerates reductive elimination while simultaneously suppressing the orbital alignment required for β -hydride elimination [2].

PdCoupling A Pd(II)-Amido Intermediate B Reductive Elimination (Desired) A->B Bulky Bidentate Ligands C Beta-Hydride Elimination (Side Reaction) A->C Flexible/Small Ligands D 1,4-Benzoxazine Core B->D E Hydrodehalogenated Imine C->E

Divergent pathways in Pd-catalyzed cyclization: Reductive vs. Beta-hydride elimination.

Issue 1.3: Ring-Opening and Putative Quinone Toxicity in 8-Oxo Derivatives

Symptom: Synthesized 1,4-benzoxazin-8-ones exhibit unexpected degradation in solution or display severe, non-specific intrinsic cytotoxicity during in vitro cell culture assays, masking any targeted pharmacological effect. Causality: 1,4-benzoxazin-8-one derivatives suffer from inherent structural instability. The 1,4-oxazine ring in these specific highly oxidized analogs is prone to spontaneous ring-opening reactions. This cleavage generates putative 3,4-quinone species, which are highly reactive electrophiles that indiscriminately alkylate cellular nucleophiles, leading to severe oxidative stress and cellular toxicity [3]. Resolution Strategy: If the C-8 position must be functionalized for SAR studies, avoid the 8-oxo state. Perform an electrochemical or chemical two-electron reduction of the carbonyl function to yield the corresponding 8-hydroxy or 8-amino-1,4-benzoxazine derivatives. Additionally, incorporating 3-alkyl substituents has been shown to thermodynamically stabilize the closed-ring form [3].

Section 2: Quantitative Data & Reaction Benchmarks

The following table summarizes the primary side reactions, their analytical markers, and the expected yield improvements upon applying the recommended mitigation strategies.

Synthetic RoutePrimary Side ReactionAnalytical Marker (NMR/MS)Mitigation StrategyTypical Yield (Unoptimized)Typical Yield (Optimized)
Oxidative Cyclization Polymerization / DimerizationBroad polymeric baseline in ¹H NMR; m/z aggregatesBiocatalytic HRP/H₂O₂ generation< 20% (Tar formation)67% - 84%
Pd-Catalyzed C-N Coupling β -Hydride EliminationImine proton signal (~8.0 ppm); loss of halogen isotope patternBulky bidentate ligands (e.g., Xantphos)15% - 30%75% - 90%
8-Oxo-Benzoxazine Synthesis Ring-Opening to QuinonesAppearance of quinone carbonyls (~180 ppm ¹³C NMR)Reduction to 8-hydroxy/amino derivativesN/A (Degrades rapidly)~80% (Post-reduction)

Section 3: Standard Operating Protocols (SOPs)

Validated Protocol: Preparative Scale Biocatalytic Synthesis of 1,4-Benzoxazines

This self-validating protocol utilizes Horseradish Peroxidase (HRP) to control the generation of the o-quinone imine, effectively eliminating polymerization side reactions [1].

Reagents & Materials:

  • 2-Aminophenol derivative (20 mM)

  • Dienophile (e.g., cyclic enamine or vinyl ether) (100 mM)

  • Hydrogen Peroxide (H₂O₂, 25 mM)

  • Horseradish Peroxidase (HRP, 1 μg/mL solution)

  • 20 mM Potassium phosphate buffer (pH 7.4)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH strictly to 7.4 to ensure optimal HRP enzyme activity.

  • Reaction Assembly: In a 100 mL round-bottom flask, combine the dienophile (100 mM), H₂O₂ (25 mM), and the 2-aminophenol precursor (20 mM).

  • Solvent Addition: Add the potassium phosphate buffer containing 5% v/v 1,4-dioxane (to aid substrate solubility) to bring the total reaction volume to 48 mL. Stir gently to homogenize.

  • Initiation: Add exactly 2.0 mL of the HRP solution (1 μg/mL in pH 7.4 buffer) to initiate the reaction.

  • Incubation & Observation (Self-Validation): Shake the reaction at 21 °C for exactly 3.5 hours. Validation Check: A successful reaction will transition to a clear yellow/orange solution. If the solution rapidly turns opaque black or brown, the H₂O₂ concentration was too high, causing localized over-oxidation.

  • Quenching & Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with brine (3 × 25 mL) to remove residual peroxide and buffer salts.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be directly purified via flash column chromatography to yield the pure 1,4-benzoxazine (typically 67-84% yield).

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my condensation of 2-aminophenol with an α -haloketone yield a mixture of 1,4-benzoxazine and benzoxazinone? A: This is a classic over-oxidation issue. The intermediate formed after the initial condensation is highly susceptible to aerobic oxidation, especially under basic conditions. To prevent the formation of the benzoxazinone byproduct, the reaction solvent must be rigorously degassed, and the entire process should be conducted under a strict inert atmosphere (Nitrogen or Argon).

Q: During the synthesis of benzoxazine precursors via Williamson etherification, I am observing significant N-alkylation instead of O-alkylation. How do I fix this? A: The choice of base is critical here. Using strong bases like Sodium Hydride (NaH) will deprotonate both the highly acidic phenolic hydroxyl group and the less acidic aniline nitrogen, leading to competing side reactions. Switch to a milder inorganic base such as Potassium Carbonate (K₂CO₃). K₂CO₃ is perfectly calibrated to deprotonate the phenol to form the reactive phenoxide nucleophile while leaving the aniline nitrogen protonated and unreactive [5].

Q: Can I use standard silica gel to purify my 1,4-benzoxazine derivatives? A: Yes, but with caution. Some 3,4-dihydro-1,4-benzoxazines are sensitive to the acidic nature of standard silica gel and may degrade or oxidize on the column. It is highly recommended to pre-treat the silica gel with 1% triethylamine (TEA) in your eluent to neutralize acidic sites before loading your sample.

References

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. PMC. URL:[Link]

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. ACS Publications. URL:[Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. URL:[Link]

Optimization

Technical Support Center: Minimizing Byproducts in Benzoxazine Mannich Condensation

Welcome to the Advanced Technical Support Center for benzoxazine synthesis. Designed for researchers, structural chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for benzoxazine synthesis. Designed for researchers, structural chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies for the classic multi-component Mannich condensation of phenols, primary amines, and formaldehyde.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we dissect the thermodynamic and kinetic causalities behind byproduct formation, equipping you with self-validating protocols to achieve high-purity 1,3-benzoxazine monomers.

Mechanistic Origins of Byproduct Formation

To eliminate byproducts, one must first understand the kinetic pathways of the Mannich condensation. The synthesis is initiated by the reaction of a primary amine with formaldehyde to form a highly reactive hydroxymethylamine (HMA) intermediate[1]. This intermediate undergoes electrophilic aromatic substitution at the ortho position of the phenol, followed by a second condensation to close the oxazine ring[2].

Byproducts emerge when competing reactions outpace the desired ring closure. The most common side reactions include the formation of arylamine Mannich bridges (open-ring structures), methylene-linked bisphenolic structures, and premature ring-opening polymerization (ROP) leading to polybenzoxazine oligomers[3].

G R1 Primary Amine + Formaldehyde I1 Hydroxymethylamine Intermediate R1->I1 Condensation R2 Phenol I1->R2 Electrophilic Attack I2 Open-Ring Mannich Bridge R2->I2 Ortho-Substitution Target 1,3-Benzoxazine (Target) I2->Target Ring Closure (80-100°C) B2 Methylene Bridges (Byproduct) I2->B2 Excess Phenol Side Reaction B1 Polybenzoxazine (Oligomers) Target->B1 High Temp (>120°C) ROP

Mechanistic pathways of benzoxazine synthesis and common byproduct divergence.

Troubleshooting FAQs

Q1: My NMR and GPC data show a high concentration of oligomers. How do I prevent premature polymerization? Causality & Solution: Oligomerization occurs because the activation energy required for the thermal ring-opening of the newly formed oxazine ring is sometimes precariously close to the energy required for the Mannich condensation itself[4]. If localized heating exceeds 110–120 °C, the monomer acts as its own initiator, triggering ROP. Action: Strictly cap reaction temperatures at 90–100 °C. If utilizing a solvent-free melt method, ensure rigorous mechanical stirring to prevent thermal hotspots.

Q2: I am detecting unclosed, open-ring Mannich bridges in my final product. Why isn't the oxazine ring closing? Causality & Solution: Ring closure is the final, rate-limiting step. Incomplete cyclization usually stems from either a stoichiometric imbalance (insufficient formaldehyde to complete the -N-CH2-O- bridge) or premature thermal quenching[1]. Action: Ensure a strict 1:1:2 (Phenol:Amine:Formaldehyde) molar ratio. Paraformaldehyde often contains varying degrees of moisture; assay your paraformaldehyde purity and adjust the mass to guarantee a true 2.0 molar equivalent of active formaldehyde.

Q3: I am getting insoluble precipitates and low yields during solvent-based synthesis. What is happening? Causality & Solution: Highly polar solvents or specific esters (like ethyl acetate) can lead to the precipitation of intermediate species before ring closure can occur[5]. Furthermore, protic solvents can hydrogen-bond with the hydroxymethylamine intermediate, stabilizing the open-ring form and sterically hindering cyclization. Action: Switch to a non-polar or mixed solvent system. A Toluene/Ethanol (2:1 v/v) mixture is highly recommended, as toluene maintains the solubility of the growing hydrophobic benzoxazine, while ethanol helps dissolve the initial polar paraformaldehyde[5].

Quantitative Optimization Data

The choice of reaction medium and temperature dictates the thermodynamic equilibrium of the condensation. The table below summarizes the expected outcomes based on different synthesis environments.

Synthesis MethodTypical TemperaturePrimary Byproduct RiskYield ImpactRecommended Use Case
Solvent-Free (Melt) 100–110 °COligomers (if overheated)High (>90%)Standard liquid or low-melting amines and phenols.
Toluene / Ethanol (2:1) 80–90 °C (Reflux)Open-ring Mannich bridgesMedium (75-85%)Solid precursors requiring homogenization.
Ethyl Acetate 70–80 °CInsoluble precipitatesLow (<70%)Not recommended due to intermediate precipitation.
Dioxane 100 °C (Reflux)Methylene linkagesMedium (80%)High-temperature requirements for sterically hindered phenols.

Self-Validating Experimental Protocols

To ensure reproducibility and high stoichiometric fidelity, utilize the following optimized protocols. Each protocol contains built-in physical checkpoints to validate the reaction's progress in real-time.

Protocol A: Solvent-Free Synthesis (Recommended for Maximum Purity)

Solvent-less processes reduce reaction times, eliminate solvent-induced side reactions, and are environmentally advantageous[5].

Step 1: Stoichiometric Mixing

  • In a 250 mL round-bottom flask, combine 1.0 equivalent of the phenolic compound and 1.0 equivalent of the primary amine.

  • Add exactly 2.0 equivalents of paraformaldehyde. Note: Grind the paraformaldehyde into a fine powder prior to addition to maximize surface area.

Step 2: Melt Phase Reaction

  • Submerge the flask in an oil bath pre-heated to 80 °C. Begin vigorous mechanical stirring.

  • Gradually increase the temperature to 100–110 °C (depending on the melting point of the reactants). Self-Validating Checkpoint: The mixture will transition from an opaque, heterogeneous powder/slurry to a clear, homogeneous melt. This visual clearing confirms the successful formation of the HMA intermediate.

Step 3: Thermal Control

  • Maintain the melt at 110 °C for 30–45 minutes. Self-Validating Checkpoint: Monitor the viscosity. The liquid should remain highly fluid. If the melt rapidly darkens or becomes highly viscous, ROP has initiated—immediately remove from heat and quench in an ice bath.

Step 4: Purification

  • Dissolve the crude melt in diethyl ether or chloroform.

  • Wash the organic layer sequentially with 1N NaOH (to remove unreacted phenol), 1N HCl (to remove unreacted amine), and distilled water.

  • Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

Protocol B: Solvent-Based Synthesis (Toluene/Ethanol)

Use this method when dealing with highly crystalline starting materials that decompose before melting.

Step 1: Dissolution

  • Dissolve 1.0 eq phenol and 1.0 eq primary amine in a 2:1 mixture of Toluene and Absolute Ethanol (approx. 5 mL solvent per gram of reactant).

  • Add 2.0 eq of paraformaldehyde to the stirring solution.

Step 2: Reflux and Condensation

  • Heat the mixture to reflux (approx. 85 °C) under a nitrogen atmosphere for 4–6 hours. Self-Validating Checkpoint: The suspension of paraformaldehyde will slowly disappear as it depolymerizes and reacts. The solution must become completely transparent.

Step 3: Isolation

  • Remove the solvent via rotary evaporation.

  • Purify the resulting crude solid via recrystallization from cold ethanol or hexane, which effectively leaves open-ring oligomers in the supernatant.

W Start Crude Benzoxazine Analysis (NMR/HPLC) Q1 Are Oligomers Present? Start->Q1 A1 Lower Reaction Temp (<110°C) & Time Q1->A1 Yes Q2 Are Open-Ring Bridges Present? Q1->Q2 No A1->Q2 A2 Ensure Exact 1:1:2 Stoichiometry Q2->A2 Yes Q3 Insoluble Precipitates? Q2->Q3 No A2->Q3 A3 Switch to Solvent-Free or Toluene/Ethanol Q3->A3 Yes Success Optimized High-Yield Benzoxazine Q3->Success No A3->Success

Troubleshooting workflow for optimizing benzoxazine monomer purity.

References

  • [2] Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates | The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • [3] Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC. Available at:[Link]

  • [1] Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde - RHHZ. Available at:[Link]

  • [4] Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Aromatic Amines

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of fluorinated aromatic amines presents unique physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Process Chemistry Troubleshooting Portal. The synthesis of fluorinated aromatic amines presents unique physicochemical challenges. Fluorine’s high electronegativity paired with its nature as a π -donor often leads to unpredictable regioselectivity, catalyst poisoning, and intermediate instability. This guide moves beyond basic recipes to explain the causality behind reaction failures, providing self-validating protocols to ensure reproducible success in your drug development workflows.

Module 1: Electrophilic Fluorination & Regiocontrol

Q: When fluorinating acetanilide with Selectfluor or NFSI, I consistently get a 60:40 mixture of ortho/para isomers and significant di-fluorinated byproducts. How can I achieve strict para-selectivity?

Causality Analysis: The amino group (even when protected as an amide) strongly activates the aromatic ring. Standard electrophilic fluorinating agents ( F+ ) like Selectfluor operate via a direct Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. Because fluorine is highly electronegative but also a π -donor, the transition states for ortho and para attack are very close in energy, leading to poor regioselectivity. Furthermore, once mono-fluorinated, the ring remains sufficiently electron-rich to undergo a second fluorination event, causing over-fluorination[1].

The Solution: Shift the mechanistic paradigm from direct SE​Ar to a hypervalent iodine-mediated process. By using PhI(OPiv) 2​ and HF·Pyridine, the reaction proceeds via an iodonium intermediate. The steric bulk of the pivalate ligands and the specific rearrangement pathway exclusively direct the nucleophilic attack of fluoride to the para-position, completely suppressing ortho-fluorination and di-fluorination[1].

Protocol: Hypervalent Iodine-Mediated para-Fluorination

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the acetanilide (0.5 mmol) and HF·Pyridine (3.0 mmol) in anhydrous CH 2​ Cl 2​ (2.0 mL).

    • Self-Validation Checkpoint: Ensure the solution is completely homogeneous; residual moisture will prematurely hydrolyze the hypervalent iodine reagent.

  • Activation: Slowly add a solution of PhI(OPiv) 2​ (0.75 mmol) in CH 2​ Cl 2​ (3.0 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via 19 F NMR. The appearance of a single sharp multiplet around -118 ppm confirms para-fluorination. The absence of signals near -110 ppm confirms no ortho-isomer is formed.

  • Quenching & Workup: Quench with Et 3​ N (0.1 mmol) to neutralize excess HF. Pour into CH 2​ Cl 2​ (10 mL), wash with saturated NaHCO 3​ , and extract. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Purify via flash column chromatography on basic aluminum oxide (pH 10) using EtOAc/hexane[1].

G Start Anilide Substrate Step1 Ligand Exchange with PhI(OPiv)2 Start->Step1 Step2 Formation of Iodonium Intermediate Step1->Step2 Step3 Nucleophilic Attack by HF·Py (para-position) Step2->Step3 Regioselective Step4 Rearomatization & Iodobenzene elimination Step3->Step4 Product para-Fluoroanilide Step4->Product

Mechanistic pathway for hypervalent iodine-mediated para-selective fluorination of anilides.

Module 2: Cross-Coupling Polyfluorinated Anilines

Q: My Suzuki-Miyaura coupling using 3,4,5-trifluorophenylboronic acid and an ortho-chloroaniline yields <15% product. GC-MS shows mostly 1,2,3-trifluorobenzene. What is happening?

Causality Analysis: You are experiencing rapid protodeboronation. Polyfluorinated boronic acids are highly electrophilic due to the strong electron-withdrawing effect of the fluorine atoms. In standard Suzuki conditions (which utilize aqueous bases like Na 2​ CO 3​ or KOH), hydroxide ions readily attack the electron-deficient boron atom. This forms a boronate complex that rapidly undergoes C-B bond cleavage, releasing 1,2,3-trifluorobenzene and boric acid[2].

The Solution: Eliminate water and protic sources from the reaction. Switch to strictly anhydrous conditions using a fluoride source (like CsF) to activate the boronic acid, or pivot entirely to a Negishi cross-coupling using an organozinc reagent, which is completely immune to protometalation pathways[2].

Protocol: Anhydrous Suzuki Coupling for Fluorinated Biaryls

  • Setup: Charge a dry flask with 3,4,5-trifluorophenylboronic acid (1.2 equiv), ortho-chloroaniline (1.0 equiv), Pd(dppf)Cl 2​ (5 mol%), and anhydrous CsF (3.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane.

    • Self-Validation Checkpoint: Karl Fischer titration of the solvent must show <50 ppm water before proceeding.

  • Reaction: Heat to 90 °C for 18 hours under argon.

  • Analysis: Analyze an aliquot by GC-MS.

    • Self-Validation Checkpoint: The target biaryl mass should be the base peak, with <5% of the 1,2,3-trifluorobenzene byproduct (m/z 132).

Workflow Issue Low Yield in Suzuki Coupling (Fluorinated Boronic Acid) Check GC-MS Analysis: Is Protodeboronation occurring? Issue->Check Yes Yes: Ar-H detected Check->Yes No No: Unreacted Ar-B(OH)2 Check->No Sol1 Switch to Anhydrous Conditions (e.g., CsF, Dioxane) Yes->Sol1 Sol2 Pivot to Negishi Coupling (Organozinc Reagent) Yes->Sol2 Sol3 Optimize Catalyst/Ligand (e.g., Pd(dppf)Cl2) No->Sol3

Troubleshooting workflow for resolving protodeboronation in fluorinated biaryl synthesis.

Module 3: Metal-Free Domino Synthesis of ortho-Fluoroanilines

Q: Transition-metal methods for synthesizing functionalized ortho-fluoroanilines require pre-functionalized directing groups, resulting in poor atom economy. Are there modular, metal-free alternatives?

Causality Analysis: Traditional methods rely on transition-metal-catalyzed C-H fluorination of azobenzenes (which must be pre-formed from anilines)[3]. The metal catalyst requires a strong directing group to overcome the high activation barrier of C-F bond formation[4]. This necessitates subsequent cleavage steps, generating stoichiometric waste and severely limiting functional group tolerance[3].

The Solution: A newly developed metal-free domino reaction bypasses C-H functionalization entirely. By reacting acyclic fluoro-nitrostyrenes with α,α -dicyanoolefins, the benzene ring is constructed simultaneously with the installation of the amine and fluorine groups. This atom-efficient process provides highly functionalized ortho-fluoroanilines in a single operation[5].

Protocol: Four-Step Domino Reaction

  • Reagent Mixing: Combine the fluoro-nitrostyrene precursor and the α,α -dicyanoolefin in a suitable organic solvent under metal-free conditions.

  • Cyclization: Initiate the base-promoted cyclization.

    • Self-Validation Checkpoint: Track the disappearance of the nitro-styrene alkene protons via 1 H NMR (typically around 7.5-8.0 ppm).

  • Rearrangement & Elimination: Allow the cascade to proceed, which involves intramolecular rearrangement and elimination of the nitro group to aromatize the ring[5].

  • Isolation: Purify the resulting ortho-fluoroaniline via standard silica gel chromatography. Yields typically reach up to 80% with perfect ortho-selectivity[6].

Quantitative Data: Comparison of Fluorinating Agents

To aid in reagent selection, the following table summarizes the quantitative performance metrics of common fluorinating agents when applied to aromatic amines and anilides.

Fluorinating AgentActive SpeciesPrimary MechanismTypical Regioselectivity (p:o)Over-fluorination RiskIdeal Application
Selectfluor F+ Direct SE​Ar ~ 60:40High Exhaustive polyfluorination
NFSI F+ Direct SE​Ar ~ 65:35High Transition-metal catalyzed coupling
XeF 2​ F+ / RadicalMixedPoor (Complex mixtures)Extreme Specialized late-stage additions
PhI(OPiv) 2​
  • HF·Py
IodoniumNucleophilic Rearrangement> 99:1 Low Strict para-selective synthesis
References
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews - ACS Publications. 4

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. ChemRxiv. 3

  • A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers (RSC Publishing). 5

  • Hypervalent Iodine Mediated para-Selective Fluorination of Anilides. ACS Publications. 1

  • 2-(3,4,5-Trifluorophenyl)aniline Troubleshooting Guide. Benchchem. 2

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for process chemists and drug development professionals working on the synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for process chemists and drug development professionals working on the synthesis of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2)[1][2].

The most reliable and scalable route to this scaffold involves a two-stage process: a base-mediated annulation of 2-amino-6-fluorophenol with 2-bromopropionyl bromide to form a benzoxazinone intermediate, followed by the chemoselective reduction of the lactam[3][4]. This guide addresses the mechanistic causality behind common yield-limiting issues and provides validated, step-by-step protocols to ensure high-fidelity synthesis.

Synthesis Workflow Visualization

SynthesisWorkflow A 2-Amino-6-fluorophenol + 2-Bromopropionyl bromide B Step 1: N-Acylation (TEA, DCM, 0 °C) A->B C Intermediate 1: 2-Bromo-N-(3-fluoro-2-hydroxyphenyl)propanamide B->C D Step 2: Intramolecular Cyclization (K2CO3, DMF, 80 °C) C->D E Intermediate 2: 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one D->E F Step 3: Lactam Reduction (BH3·THF, Reflux) E->F G Final Product: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine F->G

Figure 1: Optimized two-step synthesis workflow for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Troubleshooting Guides & FAQs

Q1: Why is my yield low in the initial acylation step, and why am I seeing multiple spots on TLC?

The Causality: The low yield is likely due to competing O-acylation versus the desired N-acylation . 2-Amino-6-fluorophenol contains two nucleophilic centers. While the amine is softer and kinetically more nucleophilic, the phenoxide oxygen becomes a highly competitive hard nucleophile if the reaction is not strictly controlled. The Solution: Maintain a strict temperature of 0 °C and use a mild organic base like Triethylamine (TEA) in Dichloromethane (DCM). TEA is strong enough to neutralize the generated HBr but not strong enough to fully deprotonate the phenol (pKa ~ 9.5) into a phenoxide. This ensures the electrophilic acyl chloride selectively attacks the amine.

Q2: The intramolecular cyclization to the benzoxazinone intermediate is stalling. How can I drive it to completion?

The Causality: The intramolecular etherification requires the displacement of a secondary bromide by the adjacent phenolic oxygen. If the base is too weak or the solvent is non-polar, the transition state for this SN2 reaction is not sufficiently stabilized. The Solution: After the N-acylation is complete, switch the solvent to a polar aprotic solvent like N,N-Dimethylformamide (DMF) and use anhydrous Potassium Carbonate ( K2​CO3​ ). Heating the reaction to 80 °C provides the necessary activation energy for the phenoxide to displace the bromide, driving the cyclization to >95% completion[4].

Q3: During the final reduction step, I observe significant ring-opened side products. Should I avoid Lithium Aluminum Hydride ( LiAlH4​ )?

The Causality: Yes. LiAlH4​ is a hard, overly powerful nucleophilic reducing agent. While it successfully reduces the lactam carbonyl, the resulting aluminate complex can undergo reductive cleavage of the adjacent ether (C-O) bond, destroying the morpholine ring system. The Solution: Switch to Borane-Tetrahydrofuran complex ( BH3​⋅THF ) . Borane is an electrophilic reducing agent. It acts as a Lewis acid, coordinating selectively to the electron-rich carbonyl oxygen of the amide. This activates the carbon for hydride transfer, smoothly reducing the lactam to an amine without cleaving the sensitive ether linkage[5].

Q4: My final 3,4-dihydrobenzoxazine product turns dark brown upon isolation. How do I prevent this degradation?

The Causality: 3,4-Dihydro-2H-1,4-benzoxazines are highly electron-rich secondary anilines. They are notoriously susceptible to rapid air oxidation, forming highly conjugated, colored polymeric quinone-imine species. The Solution: Perform the final aqueous workup using degassed solvents under an argon blanket. To ensure long-term stability, immediately convert the free base into its hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product, or by adding a stoichiometric amount of 2M HCl in diethyl ether.

Logical Troubleshooting Tree

TroubleshootingTree Issue Low Yield of Final Product Step1 Issue in Annulation Step? Issue->Step1 Step2 Issue in Reduction Step? Issue->Step2 O_Acyl O-Acylation Side Product Step1->O_Acyl Incomp_Cyc Incomplete Cyclization Step1->Incomp_Cyc Ring_Open Ring-Opening / Over-reduction Step2->Ring_Open Oxidation Product Oxidation in Workup Step2->Oxidation Sol1 Use strict 0 °C with TEA to favor N-acylation O_Acyl->Sol1 Sol2 Switch to K2CO3 in DMF at 80 °C Incomp_Cyc->Sol2 Sol3 Replace LiAlH4 with BH3·THF to preserve ether bond Ring_Open->Sol3 Sol4 Degas solvents, use Ar blanket, or form HCl salt Oxidation->Sol4

Figure 2: Logical troubleshooting tree for identifying and resolving yield-limiting steps.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the most critical variable for maximizing the yield of the final dihydrobenzoxazine[5].

Reducing AgentChemoselectivity for LactamTypical Yield (%)Major Side Product / Limitation
Borane-THF ( BH3​⋅THF ) Excellent 85 - 95% None (Highly selective for amides)
Sodium Borohydride / Iodine ( NaBH4​/I2​ )Good70 - 85%Incomplete reduction if I2​ is not strictly anhydrous
Red-AlModerate50 - 65%C-O bond cleavage (over-reduction)
Lithium Aluminum Hydride ( LiAlH4​ )Poor to Moderate40 - 60%Ring-opened aminophenol derivatives

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Annulation)

This protocol establishes the core heterocyclic ring via a sequential acylation-alkylation cascade.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.

  • N-Acylation: Dissolve 2-amino-6-fluorophenol (10.0 g, 78.7 mmol) and Triethylamine (12.0 mL, 86.5 mmol, 1.1 equiv) in anhydrous DCM (150 mL). Cool the mixture to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-bromopropionyl bromide (18.7 g, 86.5 mmol, 1.1 equiv) in anhydrous DCM (30 mL). Add this solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent O-acylation.

  • Solvent Exchange: Stir for 1 hour at 0 °C. Once TLC confirms the disappearance of the starting material, concentrate the mixture under reduced pressure to remove DCM.

  • Cyclization: Re-dissolve the crude intermediate in anhydrous DMF (100 mL). Add finely powdered, anhydrous K2​CO3​ (21.7 g, 157.4 mmol, 2.0 equiv).

  • Heating: Heat the suspension to 80 °C and stir for 4 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water (400 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate. Purify via recrystallization (EtOH/Water) to yield the benzoxazinone intermediate.

Protocol B: Synthesis of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Reduction)

This protocol utilizes electrophilic borane to chemoselectively reduce the lactam without cleaving the ether linkage[5].

  • Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve the 8-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one intermediate (10.0 g, 55.2 mmol) in anhydrous THF (80 mL).

  • Reduction: Cool the solution to 0 °C. Slowly add a 1.0 M solution of BH3​⋅THF complex (165 mL, 165 mmol, 3.0 equiv) dropwise via syringe.

  • Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add Methanol (30 mL) dropwise to quench excess borane (Caution: Vigorous H2​ gas evolution).

  • Borane-Amine Cleavage: Add 1M aqueous HCl (50 mL) and reflux the mixture for 1 hour to break the stable borane-amine complex.

  • Isolation: Cool to room temperature, basify to pH 10 using 2M NaOH (aq), and extract with degassed Ethyl Acetate (3 x 100 mL).

  • Salt Formation: Dry the organic layer over Na2​SO4​ , filter, and immediately add 2M HCl in diethyl ether (30 mL) to precipitate the product as a stable, white hydrochloride salt. Filter and dry under vacuum.

References

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines ResearchGate[Link]

  • 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - NextSDS (Chemical Substance Information) NextSDS[Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review ResearchGate[Link]

Sources

Troubleshooting

purification of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine from reaction impurities

Welcome to the Technical Support Center for the synthesis and purification of benzoxazine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of benzoxazine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-methyl-3,4-dihydro-2H-1,4-benzoxazine from complex reaction matrices.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in drug discovery, often synthesized via the reductive cyclization of 2-aminophenol derivatives or the reduction of 2-methyl-4H-1,4-benzoxazin-3-one intermediates[1]. Because the target molecule is an aniline-like secondary amine, its purification requires exploiting specific pKa differentials, dipole moments, and oxidative susceptibilities.

Section 1: Mechanistic Understanding of Impurity Profiles

To purify 2-methyl-3,4-dihydro-2H-1,4-benzoxazine effectively, we must first understand the causality behind the formation of its common impurities:

  • Unreacted 2-Aminophenol (Amphoteric Precursor): If synthesized via cyclization, unreacted 2-aminophenol often contaminates the crude. It possesses both a basic aniline amine (pKa ~4.7) and an acidic phenol (pKa ~9.7).

  • Unreduced Benzoxazin-3-one (Neutral Lactam): When synthesizing the target via the reduction of a lactam using LiAlH4​ or BH3​⋅THF , incomplete reduction leaves behind the 3-oxo intermediate. Unlike our target, this lactam is electronically neutral and highly polar due to the carbonyl dipole.

  • Oxidative Degradants (Tarry Byproducts): The secondary amine of the 3,4-dihydro-1,4-benzoxazine ring is highly electron-rich due to the electron-donating effect of the para-oxygen. It is susceptible to rapid air oxidation, forming dark, tarry radical or imine species if left as a free base [2].

Section 2: Troubleshooting Q&A

Q1: My crude NMR shows significant unreacted 2-aminophenol. Acid-base extraction with 1M HCl didn't separate them. Why, and how do I fix this? A: Both your target benzoxazine (predicted pKa ~4.37) and the 2-aminophenol impurity (amine pKa ~4.7) are protonated at pH < 2 [3]. Therefore, an acidic wash pulls both into the aqueous layer. The Fix: Exploit the phenolic proton of the impurity. Dissolve your crude in an organic solvent and wash with 1M NaOH (pH > 13) . At this pH, the target benzoxazine remains a neutral, organic-soluble amine, while the 2-aminophenol is deprotonated into a highly water-soluble phenoxide anion.

Q2: I am seeing a persistent impurity with a strong IR stretch at ~1680 cm⁻¹. How do I remove it? A: That stretch corresponds to the carbonyl group of the unreduced 2-methyl-4H-1,4-benzoxazin-3-one lactam [4]. Because the lactam lacks a basic amine, it cannot be separated via standard acid-base extraction. You must use Silica Gel Flash Chromatography (see Protocol B). The lactam's strong dipole makes it significantly more polar than your target dihydrobenzoxazine.

Q3: My purified product turns from pale yellow to dark brown over a few days on the bench. Is it degrading? A: Yes. The electron-rich secondary amine is undergoing autoxidation. To prevent this, the free base should only be handled under an inert atmosphere (Argon/N₂). For long-term benchtop storage, you must convert it into its hydrochloride (HCl) salt (see Protocol C), which protonates the amine, drastically raising its oxidation potential and rendering it bench-stable.

Section 3: Purification Workflow & Decision Tree

PurificationWorkflow Start Crude 2-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Mixture Analyze LC-MS / NMR Profiling Start->Analyze Decision Identify Major Impurity Profile Analyze->Decision Imp1 Phenolic Precursors (e.g., 2-Aminophenol) Decision->Imp1 Acidic/Phenolic Imp2 Unreduced Intermediates (Benzoxazin-3-ones) Decision->Imp2 Neutral/Lactam Imp3 Oxidized / Tarry Degradation Products Decision->Imp3 Lipophilic Act1 Alkaline Wash (1M NaOH) Extracts Phenoxide Imp1->Act1 Act2 Silica Chromatography (Hexanes/EtOAc + 1% Et3N) Imp2->Act2 Act3 HCl Salt Formation & Recrystallization Imp3->Act3 Pure Purified 2-Methyl-3,4-dihydro- 2H-1,4-benzoxazine Act1->Pure Act2->Pure Act3->Pure

Fig 1. Decision tree for the purification of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Section 4: Quantitative Physicochemical Data

To execute these protocols successfully, calibrate your expectations against the following thermodynamic and chromatographic constants:

PropertyValueMechanistic Relevance for Purification
pKa (Secondary Amine) ~4.37Target is protonated at pH < 2.5; Neutral at pH > 6.5.
pKa (Phenol Impurity) ~9.70Deprotonated at pH > 11 (enables chemoselective NaOH separation).
Rf (80:20 Hexanes:EtOAc) ~0.45Highly mobile compared to polar lactam intermediates (Rf ~0.15).
Oxidation Potential HighSusceptible to air oxidation; requires conversion to salt for storage.

Section 5: Standardized Step-by-Step Protocols

Protocol A: Chemoselective Alkaline Extraction (Removal of Phenolics)

Self-Validation Metric: The aqueous layer should turn noticeably yellow/orange (phenoxide formation), while the organic layer retains the product.

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of cold 1M NaOH(aq)​ .

  • Shake vigorously and vent. Allow the layers to separate. The phenolic impurities will partition into the bottom aqueous layer.

  • Drain the aqueous layer. Repeat the 1M NaOH wash two more times to ensure complete removal of 2-aminophenol.

  • Wash the organic layer once with saturated brine to remove residual alkalinity.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Removal of Lactams)

Self-Validation Metric: TLC visualization under shortwave UV (254 nm) or staining with Ninhydrin (which selectively stains the secondary amine, leaving the lactam unstained).

  • Prepare a silica gel column using a solvent system of 90:10 Hexanes:EtOAc containing 1% Triethylamine (Et₃N) . Causality: The Et₃N neutralizes the acidic silanol groups on the silica, preventing the secondary amine from streaking and artificially broadening the band.

  • Dry-load the crude mixture onto a small amount of silica or load directly as a concentrated solution in Dichloromethane (DCM).

  • Elute using a gradient from 90:10 to 80:20 Hexanes:EtOAc.

  • Collect fractions and analyze via TLC. The target 2-methyl-3,4-dihydro-2H-1,4-benzoxazine will elute first (Rf ~0.45), followed much later by the polar lactam impurity.

Protocol C: Hydrochloride Salt Formation (Stabilization)

Self-Validation Metric: Immediate formation of a white/off-white crystalline precipitate upon the addition of ethereal HCl.

  • Dissolve the purified free base in anhydrous Diethyl Ether (or a 1:1 mixture of Ether/DCM if solubility is poor) at 0 °C under an inert atmosphere.

  • Slowly add 1.2 equivalents of 2M HCl in Diethyl Ether dropwise while stirring.

  • A precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid rapidly through a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum. Store the resulting salt at -20 °C in a desiccator.

References

  • Google Patents.
  • ChemBK. "3,4-dihydro-2H-1,4-benzoxazine - Predicted pKa and Physicochemical Properties". [Link]

  • ResearchGate. "Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines". [Link]

Optimization

Technical Support Center: Troubleshooting Guide for 4H-3,1-Benzoxazine Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4H-3,1-benzoxazines. Drawing from established literature and practical ex...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4H-3,1-benzoxazines. Drawing from established literature and practical experience, this document addresses common challenges in a question-and-answer format, offering detailed explanations and actionable solutions to optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 4H-3,1-benzoxazine core?

The most prevalent and versatile starting material for constructing the 4H-3,1-benzoxazin-4-one scaffold is anthranilic acid and its derivatives.[1][2] The ease of availability and multifaceted reactivity of anthranilic acids make them ideal precursors for a variety of synthetic strategies.[3] Another key reagent is isatoic anhydride, which can also be utilized in the synthesis of these heterocyclic compounds.[4][5]

Q2: What are the classical and modern synthetic approaches to 4H-3,1-benzoxazin-4-ones?

Classical Methods: The most traditional and widely employed method involves the acylation of anthranilic acid followed by cyclodehydration.[1] A common approach is the reaction of anthranilic acid with two equivalents of an acid chloride, typically in the presence of a base like pyridine.[1][2] The established mechanism for this reaction involves the initial acylation of the amino group, followed by the reaction of a second mole of the acid chloride with the carboxylic group to form a mixed anhydride. This intermediate then cyclizes to yield the benzoxazinone.[1][6] Refluxing N-acyl anthranilic acids with a dehydrating agent such as acetic anhydride is another classical route to produce 2-substituted benzoxazinones.[6]

Modern Methods: Contemporary synthetic strategies often employ transition-metal catalysis to achieve high efficiency and functional group tolerance.[1] For instance, a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids provides a mild condition for synthesis.[3] Other modern approaches include iodine-catalyzed condensation/cyclization and ultrasound-assisted syntheses, which offer transition-metal-free alternatives.[3][7]

Q3: What is the general mechanism for the formation of 4H-3,1-benzoxazin-4-ones from anthranilic acid?

The generally accepted mechanism for the formation of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acylating agent (like an acid chloride) in the presence of a base (e.g., pyridine) is as follows:

  • N-Acylation: One equivalent of the acyl chloride acylates the amino group of anthranilic acid.

  • Mixed Anhydride Formation: A second equivalent of the acyl chloride reacts with the carboxylic acid group of the N-acylated anthranilic acid to form a mixed anhydride.

  • Cyclization and Elimination: The mixed anhydride then undergoes intramolecular cyclization, with the loss of a molecule of acid, to form the final 4H-3,1-benzoxazin-4-one product.[1][6]

A visual representation of this plausible mechanism is provided below.

Benzoxazine Synthesis Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Mixed Anhydride Formation cluster_2 Step 3: Cyclization Anthranilic Acid Anthranilic Acid N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Anthranilic Acid->N-Acyl Anthranilic Acid + Acyl Chloride - HCl Acyl Chloride (1 eq) Acyl Chloride (1 eq) Mixed Anhydride Mixed Anhydride N-Acyl Anthranilic Acid->Mixed Anhydride + Acyl Chloride - HCl Acyl Chloride (2 eq) Acyl Chloride (2 eq) 4H-3,1-Benzoxazin-4-one 4H-3,1-Benzoxazin-4-one Mixed Anhydride->4H-3,1-Benzoxazin-4-one - Acid

Caption: General mechanism of 4H-3,1-benzoxazin-4-one synthesis.

Q4: How does the choice of solvent impact the synthesis of benzoxazines?

The reaction medium can significantly affect the solubility of reactants, reaction kinetics, and the formation of side products.[8] Toluene and dioxane are commonly used solvents.[8] While some protocols utilize solvents like ethanol or dimethylformamide (DMF), solvent-free methods are also gaining traction as a more environmentally friendly option.[8] It's important to note that the use of certain solvents, such as ethyl acetate, has been observed to lead to the formation of undesirable solids in some cases.[8]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4H-3,1-benzoxazines, providing potential causes and suggested solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may be old or improperly stored.Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts like palladium).[7]
Poor Quality Starting Materials: Anthranilic acid can degrade over time.Use freshly purified starting materials. Check the purity of reagents before use.[7]
Inefficient Cyclization: The cyclizing agent may not be effective, or the reaction conditions may not be optimal.In methods utilizing agents like cyanuric chloride, ensure the correct stoichiometric amount of a suitable base (e.g., triethylamine) is used to facilitate cyclization.[7][9] Consider extending the reaction time or moderately increasing the temperature.[7]
Steric Hindrance: Highly substituted substrates may exhibit slower reaction rates.Increase the reaction temperature or the catalyst loading to overcome steric hindrance.[7]
Formation of Side Products Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature.[7]
Formation of N-acyl anthranilic acid intermediate: The cyclization step may be incomplete.Ensure the cyclizing agent (e.g., acetic anhydride or cyanuric chloride) is active and added correctly.[7]
Ring-Opening of the Benzoxazine Product: The product may be susceptible to nucleophilic attack, leading to ring-opened byproducts.Benzoxazin-4-ones are susceptible to nucleophilic attack, which can lead to ring-opening.[1][3] Minimize exposure to nucleophiles after the reaction is complete. During workup, use non-nucleophilic solvents and avoid strong bases if possible.
Difficulty in Product Purification Contamination with Carboxylic Acid: In syntheses from isatoic anhydride, residual carboxylic acid can be a contaminant.The use of approximately stoichiometric amounts of reactants can help minimize this contamination.[4]
High-Boiling Point Solvents: Solvents like toluene can be difficult to remove completely.Use a rotary evaporator under high vacuum to remove high-boiling point solvents. Further purification by recrystallization or column chromatography may be necessary.[8]
Insoluble Solids: Undesirable solids may form, particularly with certain solvents.If using ethyl acetate, be aware of its potential to form insoluble byproducts.[8] Consider switching to a solvent with better solubilizing properties for your target compound, such as toluene or dioxane.[8]
Troubleshooting Workflow

Troubleshooting Workflow Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Reagents Check Reagent Quality & Stoichiometry Low/No Yield->Check Reagents Yes Side Products Side Products Low/No Yield->Side Products No Optimize Conditions Optimize Reaction Conditions (T, time) Check Reagents->Optimize Conditions Check Catalyst Verify Catalyst Activity Optimize Conditions->Check Catalyst Check Catalyst->Side Products Yield Improved Analyze Byproducts Identify Byproducts (NMR, MS) Side Products->Analyze Byproducts Yes Purification Issues Purification Issues Side Products->Purification Issues No Modify Workup Adjust Workup Procedure Analyze Byproducts->Modify Workup Modify Workup->Purification Issues Recrystallize Recrystallization with Different Solvents Purification Issues->Recrystallize Yes Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Column Chromatography Perform Column Chromatography Recrystallize->Column Chromatography Column Chromatography->Successful Synthesis

Caption: A logical workflow for troubleshooting common issues.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is a classical and high-yield method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[1]

Materials:

  • Anthranilic acid (1 mole)

  • Benzoyl chloride (2 moles)

  • Dry pyridine

  • Ice

  • Hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve anthranilic acid (1 mole) in dry pyridine in a suitable reaction vessel.

  • Slowly add benzoyl chloride (2 moles) to the solution while maintaining the temperature, for example, by using an ice bath.

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC.[1]

  • Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the crude product.[1]

  • Filter the crude product and wash it thoroughly with water.[1]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.[1]

Protocol 2: Synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one using Cyanuric Chloride as a Cyclizing Agent

This method utilizes cyanuric chloride as an efficient cyclizing agent.[9]

Step 1: Synthesis of N-Benzoylanthranilic Acid

  • Dissolve anthranilic acid (4.11 g) in chloroform (40 mL) in a round-bottom flask.

  • Add anhydrous triethylamine (4.15 mL) to the mixture.

  • Slowly add a solution of benzoyl chloride (3.48 mL) in chloroform (10 mL) to the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

Step 2: Cyclization to form the Benzoxazinone

  • The N-acyl anthranilic acid intermediate from Step 1 undergoes a condensation reaction with cyanuric chloride.

  • The elimination of a hydrochloric acid molecule produces the next intermediate.

  • This intermediate then undergoes cyclization to afford the target benzoxazinone.[9]

IV. References

  • Al-Suod, H. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

  • Process for preparing benzoxazines. (1976). U.S. Patent No. 3,989,698.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). Molecules, 28(1), 1-35.

  • A literature review on the chemistry of 4H-3,1-benzoxazin-4-ones. (n.d.). BenchChem.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.

  • Plausible mechanism for synthesis of 4H-3,1-benzoxazinones. (n.d.). ResearchGate.

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Afinidad, 78(597), 441-447.

  • Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones. (n.d.). BenchChem.

  • 4H-3,1-Benzoxazin-4-ones Instead of Isatoic Anhydride: Reducing the Activity of the Substrate Allows You to Reduce the Synthesis Time. (2025). Russian Journal of General Chemistry, 95(8), 2290-2298.

  • Synthesis of 4H-1,3-benzoxazines. (n.d.). Organic Chemistry Portal.

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2014). Beilstein Journal of Organic Chemistry, 10, 2697-2705.

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules, 9(7), 558-563.

  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. (2017). Synlett, 28(5), 589-592.

  • Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. (2019). Journal of the Serbian Chemical Society, 84(10), 1069-1080.

  • Effect of reaction medium on benzoxazine synthesis yield. (n.d.). BenchChem.

Sources

Troubleshooting

effect of reaction conditions on the regioselectivity of benzoxazine formation

Welcome to the Benzoxazine Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the regioselectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazine Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the regioselectivity of benzoxazine formation.

Benzoxazine synthesis and its subsequent ring-opening polymerization (ROP) are highly sensitive to reaction conditions. Variations in solvent polarity, temperature, pH, and steric hindrance dictate whether the reaction proceeds via kinetic or thermodynamic pathways, ultimately determining the structural architecture of the final molecule or polymer network.

Core Mechanism: Regioselective Divergence in Benzoxazine ROP

Before troubleshooting, it is critical to understand the mechanistic divergence during ring-opening. The diagram below illustrates how substituent effects dictate the electrophilic aromatic substitution pathway, leading to either phenolic or arylamine Mannich bridges.

BenzoxazineRegioselectivity Monomer Benzoxazine Monomer (N,O-acetal) Activation Thermal / Cationic Ring-Opening Monomer->Activation Heat / Catalyst Iminium Iminium Ion Intermediate Activation->Iminium Ring Strain Relief PathA Phenolic Carbon Attack (Ortho / Para) Iminium->PathA Unblocked Phenol Sites PathB Aniline Carbon Attack (Para to Nitrogen) Iminium->PathB Blocked Phenol / Activated Aniline ProdA Phenolic Mannich Bridge (Primary Network) PathA->ProdA Rearrangement ProdB Arylamine Mannich Bridge (Secondary Network) PathB->ProdB Aminomethylation

Mechanistic divergence in benzoxazine ROP dictating Mannich bridge regioselectivity.

Troubleshooting Guides & FAQs

Q1: During the ring-opening polymerization (ROP) of my aromatic amine-based benzoxazines, I am getting a heterogeneous polymer network. How can I force the formation of arylamine Mannich bridges over phenolic Mannich bridges? A: The regioselectivity of the benzoxazine polymerization is governed by the availability and activation of sites on the pendant aromatic rings[1]. To force the formation of arylamine Mannich bridges, you must systematically manipulate the monomer chemistry by selectively protecting (blocking) the ortho and para positions of the phenolic moiety[1]. When the phenolic sites are sterically or electronically blocked, the iminium ion intermediate is forced to attack the para position of the aniline ring via aminomethylation, resulting in a thermally stable arylamine Mannich bridge network[1].

Q2: I am synthesizing CF3-containing benzoxazines via electrochemical oxidative cyclization, but my regioselectivity is poor and yields are dropping below 50%. What is causing this? A: Your solvent choice is likely failing to stabilize the radical intermediates. Replacing standard polar aprotic solvents like DMSO or CH3CN with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) will resolve this[2]. HFIP is a strong hydrogen-bond donor with low nucleophilicity. It effectively stabilizes the radical cations generated at the anode, preventing unwanted over-oxidation and side reactions[2]. This allows the radical cascade cyclization of N-(2-vinylphenyl)amides to proceed with high regioselectivity without the need for harsh external oxidants[2].

Q3: My conventional reflux heating is yielding a mixture of regioisomers and unreacted precursors during monomer synthesis. How can I improve regiocontrol? A: Conventional convective heating often traps the reaction in lower-energy kinetic pathways. Switching to microwave-assisted, solvent-free conditions allows you to modulate regioselectivity through precise irradiation time and rapid superheating[3]. Microwave irradiation at 120 °C for 8 minutes provides the specific activation energy required to drive the reaction toward thermodynamically stable regioisomers that are inaccessible via standard reflux, resulting in total conversion of precursors like phthalic anhydride[3].

Q4: How does the pH of the reaction mixture alter the kinetic pathway of benzoxazine monomer formation? A: Under acidic conditions, the condensation of the phenol, primary amine, and formaldehyde preferentially proceeds via an iminium ion intermediate[4]. The acid protonates the initial amine-formaldehyde adduct, converting it into a highly electrophilic iminium species[4]. This prevents the sequential, uncoordinated reaction of aniline and formaldehyde, thereby tightening the regiocontrol of the subsequent electrophilic aromatic substitution onto the phenol ring[4].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Regiocontrol)

Use this protocol to access specific regioisomers of benzoxazine-2,4-diones that fail under conventional heating.

  • Preparation: Combine the phthalic anhydride derivative and trimethylsilyl azide (TMSA) in a 10 mL microwave reactor vessel without any solvent[3].

  • Irradiation: Heat the mixture in the microwave reactor at exactly 120 °C for 8 minutes[3]. Causality: 120 °C provides the optimal dielectric heating to overcome the activation barrier for the desired regioisomer without inducing thermal degradation.

  • Evaporation: Transfer the mixture and evaporate under vacuum to remove volatile byproducts[3].

  • Precipitation: Precipitate the crude product using diethyl ether (2 × 3 mL)[3].

  • Validation Checkpoint: The resulting solid should be highly pure. Validate by checking the melting point and running a GC-MS (e.g., m/z: 170 [M–CO2+MeOH+H]+ for fluoro-derivatives) to confirm the absence of unreacted anhydride[3].

Protocol B: Biochemo Multienzyme Cascade Synthesis

Use this protocol for the highly regioselective synthesis of tricyclic benzoxazines using asymmetric phenols.

  • Solvent Selection: Prepare a reaction medium using 2-methyltetrahydrofuran (2-MeTHF) and a limiting amount of PBS buffer[5]. Causality: 2-MeTHF is a low-polar solvent that prevents the stripping of the essential hydration layer from the enzyme, maintaining its active conformation[5].

  • Catalyst Addition: Add a catalytic amount of NOL/LT (lipase M and tyrosinase cascade system)[5].

  • Reaction: Stir the mixture gently at 45 °C in an oil bath under a dioxygen (O2) atmosphere for 48 hours[5].

  • Mechanism: The tyrosinase mediates ortho-hydroxylation, followed by a highly regioselective 1,6-Michael addition driven by the steric environment of the enzyme pocket, culminating in tandem ring closure[5].

  • Validation Checkpoint: Calculate the product yield based on the recovered lactone/lactam rings. High atom economy and the absence of uncyclized catechol intermediates validate the cascade's efficiency[5].

Quantitative Data Summary

The following table summarizes how specific reaction conditions quantitatively impact the regioselectivity and yield of benzoxazine formation.

Reaction SystemCondition VariableOptimal ParameterSub-Optimal ParameterMechanistic Outcome / Yield
CF3-Benzoxazine Cyclization Solvent PolarityHFIPDMSO / CH3CNHFIP stabilizes radical intermediates; Yield >60-80% vs slight decreases in polar solvents[2].
Benzoxazinedione Synthesis Heating MethodMicrowave (120°C, 8 min)Conventional RefluxMW accesses specific regioisomers; Total conversion vs poor yield at lower temps[3].
Tricyclic Benzoxazine Cascade Solvent Polarity2-MeTHFHigh-Polar SolventsLow-polar 2-MeTHF preserves enzyme hydration layer; High regiocontrol of 1,6-Michael addition[5].
Polybenzoxazine ROP Monomer SubstitutionBlocked Phenol Ortho/ParaUnblocked PhenolForces arylamine Mannich bridge formation over phenolic bridges; alters network structure[1].
Monomer Formation pH LevelAcidic ConditionsNeutral ConditionsAcidic pH forces reaction via highly electrophilic iminium ion intermediate[4].

References[2] Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines. RSC Publishing.URL[5] One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC (nih.gov). URL[4] Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC (nih.gov). URL[1] Regioselectivity and Network Structure of Difunctional Alkyl-Substituted Aromatic Amine-Based Polybenzoxazines. ACS Publications (Macromolecules). URL[3] Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis. URL

Sources

Optimization

1,4-Benzoxazine Workup &amp; Stability Technical Support Center

Diagnostic Manual & Troubleshooting Guide for Degradation, Oxidation, and Ring-Opening Events Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose high-value 1,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Manual & Troubleshooting Guide for Degradation, Oxidation, and Ring-Opening Events

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose high-value 1,4-benzoxazine derivatives during the final stages of synthesis. The 1,4-benzoxazine scaffold—a privileged pharmacophore in neuroprotective agents, antimicrobials, and kinase inhibitors—is notoriously sensitive to standard workup conditions.

This guide is designed to move beyond generic advice. We will dissect the root causes of product loss, provide quantitative baselines for stability, and establish a self-validating, step-by-step protocol to ensure the structural integrity of your compounds from the reaction flask to the vial.

Part 1: Symptom Identification & Mechanistic Causality (FAQs)

Q1: My reaction mixture looks pristine by LC-MS, but during concentration on the rotary evaporator, the solution turns dark brown or black, and my yield plummets. What is happening? The Causality: You are observing rapid aerobic oxidation. 1,4-benzoxazines possess remarkably low electrochemical half-wave oxidation potentials, making them highly susceptible to single-electron transfer (SET) oxidation[1]. When exposed to atmospheric oxygen and thermal stress during solvent evaporation, the electron-rich oxazine core oxidizes into transient 3,4-quinone species. These highly reactive intermediates subsequently undergo uncontrolled polymerization, resulting in the dark, insoluble tars you observe in your flask[2].

Q2: I am losing my product during the aqueous wash step. NMR of the crude mixture shows a completely different acyclic structure. Why did the ring collapse? The Causality: The oxazine ring is highly sensitive to hydrolytic cleavage. Under strong alkaline conditions (e.g., washing with 1M NaOH or saturated Na₂CO₃) or strongly acidic conditions (e.g., 1M HCl), the imine/enamine-like character of the ring undergoes nucleophilic attack by water. This drives a ring-opening reaction, reverting the scaffold into acyclic acid amides or substituted 2-aminophenol derivatives[3].

Q3: How does the substitution pattern on the oxazine ring influence its stability during workup? The Causality: Steric and electronic shielding dictate stability. Substituents at the 3-position (e.g., 3-alkyl or 3-aryl groups) provide steric hindrance that physically blocks nucleophilic attack at the vulnerable C=N/C=C bonds, protecting against hydrolysis. Conversely, electron-withdrawing groups on the fused benzene ring decrease the electron density on the nitrogen atom, raising the oxidation potential and fortifying the molecule against air oxidation[4].

Mechanism A 1,4-Benzoxazine Core Scaffold B O2 / Air Exposure (Solvent Evaporation) A->B Low Oxidation Potential C Extreme pH (Aqueous Wash) A->C Nucleophilic Attack D Transient 3,4-Quinone (Dark Polymerization) B->D -e-, -H+ E Ring Cleavage (Acyclic Phenols/Amides) C->E H2O Addition

Fig 1. Primary degradation mechanisms of 1,4-benzoxazines during workup.

Part 2: Quantitative Stability Profile

To design a rational workup, we must understand the operational boundaries of the 1,4-benzoxazine scaffold. The table below summarizes the stability profile of an unsubstituted 1,4-benzoxazine core under various standard workup conditions.

Workup ConditionAqueous pHAtmosphereTemp (°C)Estimated Half-Life (t½)Primary Degradant Observed
Standard Acidic Wash < 4.0Air25< 1 hourRing-opened 2-aminophenols
Standard Basic Wash > 10.0Air25< 2 hoursAcyclic acid amides
Standard Neutral Wash 7.0Air40 (Rotovap)~ 4 hours3,4-Quinone (Darkening)
Optimized Protocol 6.8 - 7.2Argon / N₂< 25> 72 hours None (Stable)

Data Synthesis Note: Half-lives are highly dependent on specific substitution patterns; however, these baselines apply to vulnerable, electron-rich derivatives (e.g., 8-amino or 8-hydroxy-1,4-benzoxazines).

Part 3: Optimized Anaerobic & pH-Controlled Workup Protocol

To prevent both oxidation and hydrolysis, the workup must be treated as an extension of the reaction itself—requiring strict environmental control. The following methodology is a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Protocol S1 1. Quench (Inert Gas) S2 2. Buffer (pH 6.5-7.5) S1->S2 S3 3. Extract (Degassed) S2->S3 S4 4. Wash (Ascorbic Acid) S3->S4 S5 5. Concentrate (<25°C) S4->S5

Fig 2. Optimized anaerobic and pH-controlled workup workflow.

Step 1: Reaction Quenching under Inert Atmosphere
  • Action: Cool the reaction mixture to 0 °C. Maintain a positive pressure of Argon or N₂. Quench the reaction by slowly adding a pre-chilled, degassed phosphate buffer (0.1 M, pH 7.0).

  • Causality: Unquenched reactive intermediates (e.g., transition metal catalysts or excess oxidants) will rapidly degrade the product upon exposure to air.

  • Validation Checkpoint: Spot the quenched mixture on a TLC plate. A stable, non-streaking product spot indicates successful neutralization of reactive species.

Step 2: Strict pH Adjustment
  • Action: If the reaction was highly acidic or basic, adjust the aqueous phase strictly to pH 6.8–7.2 using dilute, degassed HCl or NaHCO₃.

  • Causality: As established, pH extremes act as catalysts for nucleophilic ring-opening.

  • Validation Checkpoint: Extract a 0.5 mL aliquot of the aqueous layer and test with a calibrated pH meter. Do not rely on wide-range pH paper, as it lacks the resolution needed to confirm neutrality.

Step 3: Extraction with Degassed Solvents
  • Action: Extract the aqueous layer using an organic solvent (e.g., EtOAc or DCM) that has been sparged with Argon for at least 15 minutes.

  • Causality: Dissolved oxygen in standard HPLC-grade solvents is sufficient to trigger the initial single-electron oxidation of the benzoxazine core.

  • Validation Checkpoint: Compare the color of your organic extract to a non-degassed control aliquot. The degassed extract should remain pale or colorless, whereas the control will begin to yellow.

Step 4: Sacrificial Antioxidant Wash
  • Action: Wash the combined organic layers with a 5% (w/v) aqueous ascorbic acid solution, followed by degassed brine. Dry over anhydrous Na₂SO₄.

  • Causality: Ascorbic acid acts as a sacrificial reductant at the aqueous-organic interface. It intercepts any dissolved oxygen or trace oxidants, preventing the formation of the transient 3,4-quinone.

  • Validation Checkpoint: Expose a 1 mL aliquot of the washed organic layer to ambient air for 30 minutes. If the solution remains clear and colorless, the antioxidant protection is sufficient.

Step 5: Low-Temperature Concentration
  • Action: Filter the drying agent and concentrate the solvent on a rotary evaporator with the water bath set no higher than 25 °C . Backfill the rotovap with Argon instead of ambient air when breaking the vacuum.

  • Causality: Thermal stress exponentially accelerates the kinetics of oxidation. Breaking the vacuum with air forces oxygen directly into the concentrated, vulnerable product oil.

  • Validation Checkpoint: Weigh the flask periodically. A constant mass without any darkening of the oil/solid confirms successful, degradation-free isolation.

References
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3.4. 1,4-(Benz)Oxazines Source: Houben-Weyl Methods of Organic Chemistry (Thieme Connect) URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Troubleshooting

Technical Support Center: Isolation and Purification of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Welcome to the Technical Support Center. Synthesizing fluorinated benzoxazines often leaves behind unreacted starting materials (RSM), such as 2-amino-6-fluorophenol and various alkylating agents (e.g., halopropanols or...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing fluorinated benzoxazines often leaves behind unreacted starting materials (RSM), such as 2-amino-6-fluorophenol and various alkylating agents (e.g., halopropanols or epoxides). Because these impurities can severely interfere with downstream biological assays—such as surface plasmon resonance (SPR) off-rate screening[1]—and skew kinetic resolutions[2], rigorous purification is mandatory.

This guide provides field-proven, causality-driven protocols to help you isolate the target secondary amine with high purity.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Mixture (Target + Aminophenol + Alkylator) LLE_Base Basic Extraction (EtOAc / 1M NaOH) Crude->LLE_Base Aq_Base Aqueous Phase (Phenolate Salts) LLE_Base->Aq_Base Deprotonates Phenol Org_Base Organic Phase (Benzoxazine + Neutrals) LLE_Base->Org_Base Retains Target LLE_Acid Acidic Extraction (1M HCl) Org_Base->LLE_Acid Org_Acid Organic Phase (Neutral Impurities) LLE_Acid->Org_Acid Removes Alkylators Aq_Acid Aqueous Phase (Benzoxazine HCl) LLE_Acid->Aq_Acid Protonates Target Basify Basify to pH 10 & Extract (DCM) Aq_Acid->Basify Pure Pure 8-Fluoro-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine Basify->Pure Yields Free Base

Fig 1: Orthogonal acid-base extraction workflow for benzoxazine purification.

Frequently Asked Questions (FAQs)

Q1: Why does 2-amino-6-fluorophenol co-elute with my product during silica gel chromatography, and how can I separate them? Causality: Both the target benzoxazine and the aminophenol precursor are polar amines that tend to streak on standard normal-phase silica. However, 2-amino-6-fluorophenol is amphoteric (it contains an acidic phenolic -OH with a pKa ~9), whereas your target, 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, is strictly a basic secondary amine. Solution: Bypass chromatography for your initial cleanup. Utilize an orthogonal acid-base liquid-liquid extraction. Washing the organic layer with a strong base (1M NaOH) deprotonates the phenol, driving it into the aqueous phase while the target remains in the organic layer. Automated flash chromatography (e.g., ISCO CombiFlash using hexanes/ethyl acetate) should only be used as a final polishing step[3].

Q2: My crude reaction mixture rapidly turns dark brown or black during aqueous workup. Is my product degrading? Causality: The target benzoxazine is relatively stable, but unreacted 2-amino-6-fluorophenol is highly susceptible to air oxidation. In the presence of oxygen and basic water, it rapidly forms dark, polymeric quinone-imine species. Solution: Add a mild reducing agent, such as sodium dithionite (Na₂S₂O₄), to your aqueous washes. This prevents the oxidation of the aminophenol, keeping it water-soluble and preventing dark polymeric emulsions from trapping your target molecule.

Q3: How do I remove excess neutral alkylating agents (e.g., 1-bromo-2-propanol or epoxides) without losing yield? Causality: Alkylating agents lack ionizable protons. They will remain in the organic phase regardless of the pH. Solution: Extract the target benzoxazine into the aqueous phase using 1M HCl. The basic secondary amine of the benzoxazine protonates to form a water-soluble hydrochloride salt. The neutral alkylating agents remain in the organic phase and can be discarded.

Quantitative Physicochemical Data

Understanding the partition coefficients (LogD) and pKa values of your mixture is critical for designing a successful separation strategy.

Chemical SpeciesRoleEst. pKaLogD (pH 1)LogD (pH 12)Primary Removal Strategy
8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Target Product~4.5 (NH)< 0 (Aqueous)> 2 (Organic)Isolate via pH-swing extraction
2-Amino-6-fluorophenol Starting Material~4.0 (NH₃⁺), ~9.0 (OH)< 0 (Aqueous)< 0 (Aqueous)Remove via 1M NaOH wash
Propylene Oxide / Halopropanols Alkylating AgentsN/A (Neutral)> 1 (Organic)> 1 (Organic)Remove via 1M HCl wash

Troubleshooting Guides & Experimental Protocols

Protocol A: Self-Validating Orthogonal Acid-Base Extraction

Use this protocol to separate the target from both amphoteric starting materials and neutral alkylating agents.

  • Initial Solubilization:

    • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash (Phenol Removal):

    • Action: Wash the organic layer with 3 x 50 mL of 1M NaOH (optionally spiked with 1% w/v Na₂S₂O₄ to prevent oxidation).

    • Causality: Deprotonates the amphoteric 2-amino-6-fluorophenol, partitioning it into the aqueous phase.

    • System Validation: The aqueous layer will turn distinctly yellow or light brown (due to phenolate ion formation), while the organic layer remains pale. If the aqueous layer is colorless, no phenol was extracted.

  • Acidic Extraction (Target Isolation):

    • Action: Extract the retained organic layer with 3 x 50 mL of 1M HCl.

    • Causality: Protonates the secondary amine of the benzoxazine, pulling it into the aqueous phase. Neutral impurities (alkylating agents) remain in the EtOAc.

    • System Validation: Spot the post-extraction EtOAc layer on a TLC plate and visualize with UV/ninhydrin. The absence of a UV-active, ninhydrin-positive spot confirms the target has successfully migrated to the aqueous phase. Discard the EtOAc layer.

  • Free-Basing and Recovery:

    • Action: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches 10. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • System Validation: The aqueous layer will become cloudy as the free base precipitates, then turn clear as the target dissolves into the DCM layer during extraction.

Protocol B: Selective Hydrochloride Salt Precipitation

Use this protocol if liquid-liquid extraction results in persistent emulsions or if ultra-high purity is required for kinetic resolution studies[2].

  • Salt Formation:

    • Action: Dissolve the crude free-base mixture in anhydrous Diethyl Ether (Et₂O). Dropwise, add a stoichiometric amount of 2M HCl in Et₂O under vigorous stirring.

    • Causality: The basic secondary amine of the benzoxazine rapidly forms an insoluble hydrochloride salt in non-polar solvents, whereas neutral impurities remain soluble.

    • System Validation: A white to off-white precipitate will immediately form upon the addition of the acid. If no precipitate forms, the amine is either too dilute or already protonated.

  • Filtration and Recrystallization:

    • Action: Filter the precipitate over a Büchner funnel and wash with cold Et₂O. Recrystallize the solid from a minimal amount of hot ethanol, adding Et₂O until turbid, then cooling to 4°C.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 1,4-Benzoxazine Ring Closure

Welcome to the technical support center for the synthesis of 1,4-benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. The 1,4-benzoxazine motif is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1] However, the synthesis, particularly the crucial ring-closure step, can present challenges. This guide offers practical, experience-based solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1,4-benzoxazines and provides actionable solutions based on established catalytic methods.

Problem 1: Low to No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows mainly starting materials.

  • Formation of a complex mixture of unidentifiable products.

Possible Causes & Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The chosen catalyst may be unsuitable for your specific substrate or may have degraded. Copper(I) catalysts, for instance, can oxidize to the less active Copper(II) state.1. Catalyst Screening: If using a copper-catalyzed Ullmann-type coupling, screen different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., L-proline, DMEDA). For palladium-catalyzed reactions, vary the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[2] 2. Catalyst Activation/Handling: Ensure anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture. Use freshly purchased or properly stored catalysts.
Inappropriate Base The base might be too weak to deprotonate the nucleophile or too strong, leading to side reactions. The choice of base is often critical in intramolecular cyclizations.1. Base Screening: Test a range of inorganic and organic bases. For Ullmann-type couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For other cyclizations, organic bases like DBU or DIPEA might be more suitable. 2. Check pKa Values: Correlate the pKa of your nucleophile with the strength of the base to ensure efficient deprotonation without causing undesired side reactions.
Sub-optimal Solvent The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.[3][4]1. Solvent Screening: Evaluate a variety of solvents with different polarities and coordinating abilities, such as DMF, DMSO, dioxane, and toluene.[4] Polar aprotic solvents like DMF and DMSO are often effective in copper-catalyzed reactions.[4] 2. Solubility Check: Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.[4]
Incorrect Reaction Temperature The reaction may require higher thermal energy to overcome the activation barrier, or conversely, high temperatures might be causing decomposition of reactants or products.1. Temperature Gradient: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition. 2. Monitor for Decomposition: If you suspect decomposition at higher temperatures, try running the reaction for a shorter duration or at a lower temperature for a longer time.
Problem 2: Significant Side Product Formation

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.

  • Difficulty in purifying the desired 1,4-benzoxazine.

Possible Causes & Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Intermolecular vs. Intramolecular Reaction In reactions designed for intramolecular cyclization, intermolecular side reactions can compete, leading to oligomers or polymers.1. High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period. 2. Ligand Modification: The choice of ligand can influence the stereoelectronics of the catalytic complex, favoring the desired intramolecular cyclization.
Homocoupling of Starting Materials In cross-coupling reactions, homocoupling of one of the starting materials can be a significant side reaction.1. Adjust Stoichiometry: Vary the ratio of your reactants to minimize the concentration of the more reactive coupling partner. 2. Additive Screening: Certain additives can suppress homocoupling. For example, in some palladium-catalyzed reactions, the addition of a silver salt can be beneficial.
Ring-Opening of the Product Under harsh conditions, the newly formed benzoxazine ring might be susceptible to cleavage.1. Milder Conditions: Attempt the reaction at a lower temperature or with a less aggressive catalyst or base. 2. Protect Sensitive Functional Groups: If your product contains sensitive functional groups, consider protecting them before the cyclization and deprotecting them in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,4-benzoxazine ring closure?

A1: The most prevalent and versatile catalytic systems for synthesizing 1,4-benzoxazines involve copper and palladium catalysts.

  • Copper-Catalyzed Systems: These are frequently used for intramolecular Ullmann-type C-N and C-O bond formations.[1] A common strategy involves the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1] Typical catalysts include CuI, Cu₂O, and various copper(II) salts, often in combination with a ligand like L-proline or N,N'-dimethylethylenediamine (DMEDA).[5]

  • Palladium-Catalyzed Systems: Palladium catalysts are effective for various cross-coupling strategies leading to 1,4-benzoxazine formation. This includes intramolecular Buchwald-Hartwig amination and other C-N and C-O bond-forming reactions. The choice of phosphine ligand is crucial for the success of these reactions.[2]

  • Other Catalytic Systems: Other metals like yttrium have also been reported to catalyze cascade reactions for 1,4-benzoxazine synthesis.[6] Additionally, biocatalytic and electrochemical methods are emerging as greener alternatives.[7][8]

Q2: How do I choose the right catalyst for my specific substrates?

A2: The optimal catalyst depends heavily on the nature of your starting materials and the specific bond you are trying to form.

  • For Intramolecular N-Arylation (Ullmann-type): If you are cyclizing a precursor containing a halide (I, Br) on the aromatic ring and a secondary amine, a copper(I) catalyst like CuI with a suitable ligand is a good starting point.

  • For Intramolecular C-O Bond Formation: Palladium catalysts are often more effective for intramolecular C-O bond formation, particularly when dealing with less reactive aryl chlorides.

  • Substrate Electronic Effects: Electron-donating groups on the aromatic ring can sometimes make the C-X bond (where X is a halide) more difficult to activate. In such cases, a more electron-rich ligand on a palladium catalyst might be necessary. Conversely, electron-withdrawing groups can facilitate the reaction.

  • Steric Hindrance: If your substrate is sterically hindered near the reaction center, a less bulky ligand might be required to allow the catalyst to access the substrate.

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: Several factors can be adjusted to accelerate a slow reaction:

  • Increase Temperature: This is often the most straightforward approach, but be mindful of potential side reactions or decomposition.

  • Change the Solvent: Switching to a higher-boiling point solvent can allow for higher reaction temperatures. Additionally, a more polar solvent might stabilize charged intermediates and speed up the reaction.[4]

  • Increase Catalyst Loading: While not always ideal from an economic perspective, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can significantly improve the reaction rate.

  • Use a More Active Catalyst/Ligand System: If you are using a first-generation catalyst or ligand, consider switching to a more advanced, more active system. For example, in palladium catalysis, there is a wide array of phosphine ligands with varying activities.

Q4: Are there any "green" or more sustainable catalytic methods for 1,4-benzoxazine synthesis?

A4: Yes, the field of green chemistry is actively developing more sustainable methods for heterocyclic synthesis.[9]

  • Biocatalysis: Enzymes like lipases and alcohol dehydrogenases have been used for the asymmetric synthesis of 1,4-benzoxazine derivatives under mild conditions.[7]

  • Transition-Metal-Free Synthesis: Some methods utilize strong bases in polar solvents like DMSO to promote C-N bond formation without the need for a transition metal catalyst.[3] One-pot tandem reactions in solvents like ethanol have also been developed.[10]

  • Electrochemical Synthesis: Electrochemical methods offer a way to drive reactions using electricity, often avoiding the need for harsh reagents.[8]

  • Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water or polyethylene glycol (PEG) is an active area of research.[4]

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation

This protocol is adapted from a general procedure for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones.[1]

Step-by-Step Methodology:

  • To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the resulting mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Data Summary: Catalyst and Base Screening for Intramolecular Cyclization

The following table summarizes the effect of different catalysts and bases on the yield of a model intramolecular cyclization reaction.

EntryCatalyst (mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃Dioxane1002475
2Cu₂O (5)K₂CO₃Dioxane1002468
3CuI (10)Cs₂CO₃Dioxane1002482
4CuI (10)K₃PO₄Dioxane1002478
5Pd(OAc)₂ (5) / Xantphos (10)Cs₂CO₃Toluene1101885
6Pd₂(dba)₃ (2.5) / RuPhos (5)K₃PO₄Toluene1101891

Data is illustrative and based on typical outcomes reported in the literature.

Visualizing Reaction Pathways

General Workflow for Copper-Catalyzed Synthesis

Copper_Catalyzed_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure 2_Halophenol 2-Halophenol Intermediate 2-(2-Haloaryloxy)ethanamine Intermediate 2_Halophenol->Intermediate Nucleophilic Substitution (SNAr) Ethanolamine_Derivative Ethanolamine Derivative Ethanolamine_Derivative->Intermediate Product 1,4-Benzoxazine Intermediate->Product Cu(I)-Catalyzed Intramolecular N-Arylation

Caption: Workflow for copper-catalyzed 1,4-benzoxazine synthesis.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Screen_Catalysts Screen different catalysts and ligands Check_Catalyst->Screen_Catalysts No Check_Base Is the base strength optimal? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen a range of bases (inorganic/organic) Check_Base->Screen_Bases No Check_Solvent Are reactants soluble? Is polarity correct? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Test solvents with varying polarities Check_Solvent->Screen_Solvents No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Optimize_Temp Run a temperature gradient experiment Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives - ResearchGate. Available at: [Link]

  • Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents - MDPI. Available at: [Link]

  • Copper-Catalyzed Oxidative Ring Closure and Carboarylation of 2-Ethynylanilides | Organic Letters - ACS Publications. Available at: [Link]

  • Catalyst selection and optimization of curing process for benzoxazine binders | Request PDF - ResearchGate. Available at: [Link]

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of dihydrobenzo[11][12]oxazines using copper catalyzed intramolecular ring closure reaction | Request PDF - ResearchGate. Available at: [Link]

  • Copper-catalyzed oxidative ring closure and carboarylation of 2-ethynylanilides - PubMed. Available at: [Link]

  • Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis - JOCPR. Available at: [Link]

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of benzoxazines... - ResearchGate. Available at: [Link]

  • Catalyst selection and optimization of curing process for benzoxazine binders - R Discovery. Available at: [Link]

  • Stereoselective Intramolecular Oxazine Formation by a π-Allylpalladium Complex Catalyzed by Pd 0 - DOI. Available at: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - MDPI. Available at: [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - MDPI. Available at: [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC - NIH. Available at: [Link]

  • Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. Available at: [Link]

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][11]oxazines by intramolecular Hiyama coupling - PMC. Available at: [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • Heterocyclic and Carbocyclic Chemistry | College of Sciences | UT San Antonio. Available at: [Link]

  • Design and Synthesis of Bio-Based Benzoxazines - IntechOpen. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis - PMC - NIH. Available at: [Link]

  • Electrochemical Cyclization–Desulfurization Approach for the Synthesis of 1,3-Benzoxazines Using Cascade C–O and C–N Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd(II)-Catalyzed Enantioselective Ring-Contraction for the Construction of 1,4-Benzoxazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Synthesis of Schiff base–containing benzoxazine derivatives - ResearchGate. Available at: [Link]

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles | ACS Catalysis - ACS Publications. Available at: [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives | Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC. Available at: [Link]

  • Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes - PMC. Available at: [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives | Bentham Science. Available at: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. Available at: [Link]

  • Cationic ring-opening polymerization of benzoxazines. Available at: [Link]

  • Insight into the Mechanism of Reversible Ring-Opening of 1,3‑Benzoxazine with Thiols - Universität Bremen. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available at: [Link]

Sources

Troubleshooting

column chromatography techniques for fluorinated heterocyclic compounds

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds . As a Senior Application Scientist, I have designed this resource to guide you through the unique chromatographic behaviors of fluorinated m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds . As a Senior Application Scientist, I have designed this resource to guide you through the unique chromatographic behaviors of fluorinated molecules.

The introduction of fluorine into heterocyclic scaffolds dramatically alters a molecule's physicochemical properties. Fluorine’s high electronegativity and the resulting sp3 carbon-fluorine bonds create "fluorous affinity," which often renders standard alkyl-based purification methods ineffective. This guide bridges the gap between theoretical fluorous chemistry and practical, bench-top troubleshooting to ensure high-purity isolations.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated heterocyclic compounds exhibit unusual retention and poor peak shapes on standard C18 columns? A1: The high electronegativity of fluorine pulls electron density away from the heterocyclic ring, which can significantly lower the pKa of nearby basic nitrogen atoms. This alters the compound's ionization state and solubility at standard pH levels. Furthermore, highly fluorinated compounds exhibit "fluorous affinity." On standard C18 phases, molecules rich in carbon-fluorine bonds struggle to partition effectively, often arranging in unstable multilayer stack structures rather than uniform monolayers, leading to peak fronting, tailing, or complete lack of retention.

Q2: Which stationary phases are most effective for separating fluorinated heterocycles from their non-fluorinated or desfluoro analogs? A2: Fluorinated stationary phases—specifically Pentafluorophenyl (PFP) and perfluoroalkyl phases—are highly recommended. While traditional alkyl phases rely solely on hydrophobic interactions, PFP columns utilize multiple retention mechanisms: steric recognition, dipole-dipole interactions, charge transfer, and π−π interactions. This provides a superior separation factor ( α ) and peak efficiency ( N ) when resolving fluorine-containing pharmaceuticals from their desfluoro impurities[1][2].

Q3: Can the mobile phase be modified to improve the separation of fluorinated compounds on regular reverse-phase columns? A3: Yes. If a fluorinated stationary phase is unavailable, you can induce unique selectivity on a standard C8 or C18 column by pairing it with a fluorinated eluent modifier, such as 2,2,2-trifluoroethanol. This "hetero-pairing" alters the solvation environment and can facilitate separation based on the molecule's overall fluorine content percentage ( F% ) rather than just the absolute number of fluorine atoms[3].

Section 2: Experimental Protocols & Workflows

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) Cleanup

Causality & Validation: F-SPE leverages fluorous-fluorous interactions. Highly fluorinated molecules are strongly retained on the fluorous sorbent, while non-fluorinated impurities pass through. Self-Validating Step: Always analyze the initial fluorophobic wash via TLC or LC-MS; the absence of your target compound in this wash validates that the fluorous retention mechanism is actively working.

Step-by-Step Methodology:

  • Cartridge Conditioning: Wash the fluorous SPE cartridge with 2-3 column volumes (CV) of a fluorophilic solvent (e.g., perfluorohexane or a fluorinated alcohol) to activate the fluorous phase[4].

  • Equilibration: Flush the cartridge with 3 CV of a fluorophobic solvent (e.g., 80:20 Methanol/Water) to prepare the bed for sample loading[4].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the equilibration solvent. Load it onto the cartridge at a slow, dropwise flow rate (approx. 1 mL/min).

  • Fluorophobic Wash: Wash the cartridge with 3-5 CV of the fluorophobic solvent. Collect this fraction; it contains non-fluorinated impurities.

  • Target Elution: Elute the fluorinated heterocycle using 2-3 CV of a strong fluorophilic solvent (e.g., 100% Acetonitrile or Methanol). Collect and concentrate this fraction in vacuo[4].

G Start Crude Fluorinated Heterocycle Mixture SPE Fluorous SPE (F-SPE) Cleanup Start->SPE Wash Wash: Fluorophobic Solvent (Removes non-fluorous impurities) SPE->Wash Elute Elute: Fluorophilic Solvent (Recovers target compound) Wash->Elute HPLC HPLC Purification (PFP or Fluorous Phase) Elute->HPLC Pure Highly Pure Fluorinated Heterocycle HPLC->Pure

Caption: Workflow for the purification of fluorinated heterocycles using F-SPE and HPLC.

Protocol 2: Reverse-Phase HPLC Separation of Fluorinated Analogs

Causality & Validation: Fluorinated compounds often exhibit poor mass transfer kinetics on silica-based columns, leading to peak tailing. Elevating the temperature decreases mobile phase viscosity and disrupts weak, non-specific interactions with residual silanols. Self-Validating Step: Inject a standard mix of toluene and α,α,α -trifluorotoluene. Baseline resolution confirms the column's fluorophilic selectivity is intact[5].

Step-by-Step Methodology:

  • Column Installation: Install a Pentafluorophenyl (PFP) or Perfluoroalkyl column (e.g., FluoroFlash).

  • Temperature Optimization: Set the column oven temperature to 45°C – 60°C. Elevated temperatures are critical for achieving baseline separation of fluorinated amphiphiles[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile or Methanol). Note: Ensure the organic modifier matches the compound's optimal solubility profile.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to maximize the π−π and dipole-dipole interactions on the PFP phase.

  • Flow Rate Adjustment: If peak tailing persists, increase the flow rate slightly (e.g., 1.2 to 1.5 mL/min) to sweep the column faster, provided backpressure remains within safe limits[6].

Section 3: Troubleshooting Guide

Issue: Severe Peak Tailing or "Sticking" to the Column

  • Root Cause: Fluorinated molecules can undergo intense "localizing interactions" with active silanols on the stationary phase, or they may have poor solubility in the chosen mobile phase[6].

  • Resolution:

    • Check the solubility of your compound in pure Methanol, Acetonitrile (ACN), and Tetrahydrofuran (THF). Use the best solvent as your primary organic modifier[6].

    • Elevate the column temperature to 60°C to improve solubility and mass transfer[6].

    • Ensure the mobile phase pH is at least 2 units away from the modified pKa of the fluorinated heterocycle to prevent partial ionization[4].

Issue: Co-elution of the Target Compound with Desfluoro Impurities

  • Root Cause: Standard C18 columns separate based on hydrophobicity, which may not differ significantly between a monofluorinated heterocycle and its desfluoro analog.

  • Resolution: Switch to a perfluoroaryl (PFP) stationary phase. The PFP phase exhibits a fluorophilic retention mechanism, providing greater retention and a superior separation factor ( α ) for the fluorine-containing compound relative to the hydrogen-containing analog[2].

G Issue Chromatography Issue Detected Tailing Peak Tailing / Sticking Issue->Tailing Coelution Co-elution with Desfluoro Analogs Issue->Coelution Sol1 Increase Temp to 60°C & Add THF/ACN Tailing->Sol1 Sol2 Switch to PFP or Perfluoroalkyl Column Coelution->Sol2 Success Baseline Resolution Achieved Sol1->Success Sol2->Success

Caption: Troubleshooting logic tree for resolving peak tailing and co-elution issues.

Section 4: Data Presentation - Stationary Phase Selection Matrix

To simplify column selection, the following table summarizes the quantitative and qualitative differences between common stationary phases used for fluorinated heterocycles.

Stationary PhasePrimary Retention MechanismBest ApplicationLimitations
Standard C18 / C8 Hydrophobic interactionsGeneral non-fluorinated organicsPoor resolution for desfluoro impurities; potential peak tailing[2].
Pentafluorophenyl (PFP) π−π , dipole-dipole, steric recognition, charge transferSeparating fluorinated drugs from desfluoro analogs[1][2]Highly sensitive to mobile phase pH and organic modifier choice.
Perfluoroalkyl (Fluorous) Fluorous-fluorous affinity (fluorophilicity)Highly fluorinated compounds; Fluorous mixture synthesis (FMS)[3]Over-retention of heavily fluorinated tags; requires fluorinated eluents for elution.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substituted Benzoxazine Synthesis

Welcome to the Benzoxazine Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex thermodynamic and kinetic barriers introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazine Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex thermodynamic and kinetic barriers introduced by sterically hindered phenols and bulky primary amines during benzoxazine monomer synthesis.

Below, you will find targeted troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols designed to bypass steric bottlenecks.

I. Troubleshooting FAQs

Q1: Why does my one-pot Mannich condensation fail or yield oligomers when using ortho-substituted phenols (e.g., thymol, carvacrol, or di-tert-butylphenol)?

Causality: Benzoxazine synthesis proceeds via a multi-step Mannich condensation. The reaction of formaldehyde and an amine first forms a Mannich base intermediate. When bulky alkyl groups (such as the isopropyl group in thymol) are adjacent to the phenolic hydroxyl or the reactive ortho-position, severe steric hindrance restricts the conformational freedom required for the final electrophilic aromatic substitution and subsequent ring-closure (O–C–N bond formation)[1]. Instead of forming the desired 1,3-benzoxazine ring, the reaction stalls, leading to the accumulation of uncyclized intermediates or water-promoted oligomeric byproducts[2]. Solution: Transition from a solution-based synthesis to a solventless (melt) condensation . High-temperature solventless conditions provide the necessary activation energy to overcome the steric barrier of ring closure while minimizing the solvent-induced stabilization of intermediates. Alternatively, replacing paraformaldehyde and primary amines with 1,3,5-triphenylhexahydro-1,3,5-triazine minimizes water generation, which otherwise favors oligomerization in sterically crowded environments[3].

Q2: I am using a bulky primary amine (e.g., tert-octylamine), and I keep isolating insoluble poly(triaza) networks instead of the benzoxazine monomer. How can I fix this?

Causality: The initial reaction between formaldehyde and a primary amine typically forms a hexahydrotriazine intermediate. Highly hindered amines disrupt the thermodynamic equilibrium of this intermediate. Because the bulky amine struggles to properly orient for the subsequent attack on the phenol, the intermediate undergoes uncontrolled self-condensation, promoting the formation of highly stable, insoluble poly(triaza) networks[4]. Solution: Abandon the one-pot method and employ a multi-step synthesis using alkyl formcel . Reacting the hindered amine with alkyl formcel first generates a stable alkoxymethyl amine intermediate. This intermediate can then be reacted with the phenol in a controlled, stepwise manner, entirely bypassing the problematic triaza network formation[4].

Q3: Why does my sterically hindered benzoxazine monomer exhibit a significantly lower exothermic enthalpy (ΔH) and altered curing temperature during ring-opening polymerization (ROP)?

Causality: Steric hindrance does not just impede monomer synthesis; it fundamentally alters ROP thermodynamics. Bulky substituents (like those in thymol-derived or highly substituted primary amine benzoxazines) can either cause partial premature ring-opening during the harsh synthesis conditions or destabilize the oxazine ring itself. This leads to a significantly lower overall enthalpy of polymerization (e.g., dropping from ~150 J/g to <50 J/g)[1][5]. Furthermore, steric crowding restricts the propagation of the growing polymer chain, which pushes the maximum curing temperature higher and limits the final crosslink density[6]. Solution: If a high crosslink density is required for your application, blend the hindered monomer with a less hindered co-monomer (e.g., bisphenol-A based benzoxazine) or introduce a cationic initiator to drive the ROP to completion.

II. Mechanistic Workflows & Troubleshooting Diagrams

G N1 Phenol + Amine + CH2O N2 Mannich Base Intermediate N1->N2 Step 1: Condensation N3 Steric Clash at Ortho-Position N2->N3 Bulky Substituents Present N4 Ring Closure (Oxazine Formation) N2->N4 Unhindered System N3->N4 Solventless / High Heat Applied N5 Oligomers / Triazine Byproducts N3->N5 Failed Closure (Standard Conditions)

Caption: Mechanistic pathway of benzoxazine synthesis highlighting the steric hindrance bottleneck.

Workflow Start Low Yield / Insoluble Networks Check Identify Source of Steric Hindrance Start->Check Amine Bulky Primary Amine? Check->Amine Phenol Ortho-Substituted Phenol? Check->Phenol Sol1 Use Alkyl Formcel / Multi-Step Amine->Sol1 Yes Sol2 Use Solventless Melt Method Phenol->Sol2 Yes

Caption: Troubleshooting workflow for resolving low yields in sterically hindered benzoxazine synthesis.

III. Quantitative Data: Impact of Steric Bulk on Curing Profiles

The following table summarizes the differential scanning calorimetry (DSC) data demonstrating how steric hindrance impacts the thermal properties and polymerization enthalpy of benzoxazine monomers[1][5].

Monomer TypePhenol / Amine SourceCuring Peak Temp (°C)Enthalpy (ΔH, J/g)Steric Impact on Polymerization
Unhindered (Standard) Phenol / Vanillin~207 - 24556 - 150Complete ring-opening, high crosslink density.
Moderately Hindered Carvacrol~25624.1Elevated curing temp, reduced enthalpy.
Highly Hindered Thymol~26243.3High activation energy, restricted propagation.
Bulky Amine-Derived Bulky Primary Amine~245~45Partial ring-opened structures present pre-cure.

IV. Step-by-Step Methodologies

Protocol A: Solventless Melt-Condensation for Ortho-Hindered Phenols

This protocol utilizes thermal energy in the absence of solvent to force ring-closure in sterically crowded phenols.

  • Reagent Preparation: Weigh the sterically hindered phenol, primary amine, and paraformaldehyde in a strict 1:1:2 molar ratio. Self-Validation Check: Ensure all reagents are completely anhydrous; moisture will promote oligomerization.

  • Homogenization: Grind the solid reagents together in a mortar into a fine, uniform powder. Maximizing surface area is critical for solid-state/melt reactions.

  • Melt-Condensation: Transfer the mixture to a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. Heat the flask gradually to 90–110 °C. Self-Validation Check: The mixture should transition from a powder to a homogenous, stirring melt.

  • Reaction Monitoring: Maintain the temperature for 1–2 hours. The absence of solvent forces the equilibrium toward ring-closure despite the steric bulk.

  • Purification: Cool the crude melt to room temperature and dissolve it in chloroform. Wash the organic layer three times with 1N NaOH to remove any unreacted hindered phenol, followed by two washes with distilled water to neutralize.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the pure benzoxazine monomer.

Protocol B: Multi-Step Alkyl Formcel Method for Bulky Amines

This protocol prevents the formation of insoluble poly(triaza) networks when using bulky primary amines.

  • Intermediate Formation: In a reaction vessel, combine the bulky primary amine with an excess of alkyl formcel (e.g., methyl formcel). Heat the mixture to 60 °C and stir for 2 hours to generate the alkoxymethyl amine intermediate.

  • Dehydration: Apply a mild vacuum (approx. 100-200 mbar) to the system to continuously remove the generated water and alcohol byproducts. Self-Validation Check: The solution must remain clear; turbidity indicates premature network formation.

  • Phenol Addition: Once the byproduct evolution ceases, release the vacuum and add the phenolic compound in a 1:1 molar ratio relative to the starting amine.

  • Ring Closure: Elevate the temperature to 100–120 °C and maintain for 3–4 hours. This thermal push drives the electrophilic aromatic substitution and subsequent oxazine ring closure.

  • Isolation: Cool the mixture and precipitate the product by adding it dropwise into cold methanol or hexane. Filter the precipitate and dry under vacuum at 60 °C.

V. References

  • Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide) Thermosetting Films. ACS Publications.[Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. MDPI.[Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.[Link]

  • WO2016069358A1 - Process for making benzoxazines. Google Patents.

  • Polybenzoxazine Materials From Renewable Diphenolic Acid. ScienceDirect.[Link]

  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Moisture in 1,4-Benzoxazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and mysterious side reactions during the synthesis of 1,4-benzoxazine s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and mysterious side reactions during the synthesis of 1,4-benzoxazine scaffolds. This privileged heterocyclic motif is foundational in drug development (e.g., levofloxacin, azasetron), but its synthesis is notoriously sensitive to environmental variables—most notably, moisture .

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind moisture-induced failures, provide actionable troubleshooting for classical anhydrous methods, and introduce modern, water-tolerant green chemistry protocols.

Part 1: The Mechanistic Duality of Moisture

In the context of 1,4-benzoxazine synthesis, water is a double-edged sword.

In classical condensation methodologies , moisture is highly detrimental. The foundational approach involves reacting 2-aminophenols with highly electrophilic reagents like α-haloketones or chloroacetyl chloride[1]. Because water is a potent nucleophile, ambient moisture aggressively competes with the amine and hydroxyl groups of the 2-aminophenol. This leads to the rapid hydrolysis of the electrophile (e.g., converting chloroacetyl chloride into unreactive chloroacetic acid) and the degradation of delicate imine intermediates[2][3].

Conversely, modern green chemistry has flipped this paradigm. Recent breakthroughs have successfully utilized water not just as a tolerated bystander, but as a deliberate solvent. Protocols utilizing epichlorohydrin in aqueous sodium hydroxide[4], or biocatalytic inverse electron demand Diels–Alder (IEDDA) reactions[5], leverage water to drive regioselectivity and eliminate the need for toxic, anhydrous organic solvents.

Part 2: Troubleshooting Guide & FAQs (Anhydrous Methods)

Q1: My condensation of 2-aminophenol with chloroacetyl chloride is yielding <20% of the desired 2H-1,4-benzoxazin-3(4H)-one, with massive amounts of unreacted starting material. What is happening? A1: Your electrophile is being consumed by moisture before it can react with the 2-aminophenol. Chloroacetyl chloride is highly hygroscopic. In the presence of even trace water, it undergoes rapid nucleophilic acyl substitution to form chloroacetic acid and HCl[2]. Chloroacetic acid is vastly less electrophilic and will not acylate the amine under standard conditions without a coupling agent. Solution: Rigorously dry your solvents (e.g., use molecular sieves for chloroform/dichloromethane), flush the reaction vessel with argon, and use freshly distilled chloroacetyl chloride.

Q2: I successfully formed the N-acylation intermediate, but the subsequent intramolecular cyclization is failing, yielding a dark, polymeric mixture. Why? A2: If moisture is introduced during the heating phase of the cyclization, the intermediate amide can undergo base-catalyzed hydrolysis back to the starting materials[3]. Furthermore, if you are attempting an oxidative cyclization via an o-quinone imine intermediate, water can trigger unwanted 1,4-conjugate additions, leading to rapid polymerization[5]. Solution: Ensure your base (e.g., K2​CO3​ or NaHCO3​ ) is oven-dried.

G A 2-Aminophenol C N-Acylation Intermediate A->C Anhydrous Base B Chloroacetyl Chloride B->C H2O Moisture (H₂O) B->H2O D 2H-1,4-Benzoxazin-3(4H)-one (Target) C->D Intramolecular Cyclization C->H2O Side Chloroacetic Acid (Hydrolysis Dead-End) H2O->Side Nucleophilic Attack Side2 Polymeric/Ring-Opened Byproducts H2O->Side2 Hydrolysis of Amide

Fig 1: Competing pathways in 1,4-benzoxazine synthesis highlighting moisture-induced side reactions.

Part 3: Embracing Aqueous Systems (Green Chemistry FAQs)

Q3: Our lab is trying to move away from moisture-sensitive, highly toxic electrophiles. Are there robust methods that actually tolerate or use water? A3: Yes. One of the most reliable modern methods is the metal-free synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives using epichlorohydrin in a purely aqueous NaOH system[4]. Water acts as the solvent, and the reaction proceeds at room temperature with high regioselectivity.

Q4: In the aqueous epichlorohydrin protocol, my product is separating as a stubborn oil rather than a clean precipitate. Is water trapped in the product? A4: Not necessarily. The physical state of the product depends heavily on the substitution pattern of the 2-aminophenol. N-substituted derivatives (and some heavily alkylated variants) are inherently oils at room temperature and will phase-separate from the water[4]. Solution: Do not attempt to force crystallization. Extract the oil directly using ethyl acetate or purify via silica gel chromatography.

G A 2-Aminophenol C NaOH / H₂O System (Room Temp) A->C B (±)-Epichlorohydrin B->C D Regioselective Ring Opening C->D E Intramolecular Cyclization D->E F (3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol E->F

Fig 2: Metal-free, aqueous synthesis of 1,4-benzoxazine derivatives using epichlorohydrin.

Part 4: Quantitative Data & Benchmarks

To help you select the right synthetic route based on your lab's environmental controls, compare the benchmarks below:

Synthesis PathwayKey ReagentsMoisture ToleranceTypical YieldPrimary Failure Mode / Byproduct
Classical Condensation [2]Chloroacetyl chloride, CHCl3​ , NaHCO3​ Zero (Strictly Anhydrous)75 - 85%Chloroacetic acid (hydrolysis); failure to acylate.
Oxidative IEDDA [5]o-Aminophenol, Oxidant, DienophileLow (Unless Biocatalytic)40 - 92%Polymerization; 1,4-conjugate addition by H2​O .
Aqueous Epoxide Opening [4]Epichlorohydrin, NaOH, H2​O Absolute ( H2​O is solvent)80 - 95%Epoxide hydrolysis (minor if NaOH is controlled).

Part 5: Step-by-Step Validated Protocols

Every protocol must be a self-validating system. Follow these methodologies to ensure causality is maintained throughout your workflow.

Protocol A: Anhydrous Synthesis of 2H-1,4-Benzoxazin-3(4H)-one[2]

Use this when strict structural constraints require classical acylation.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush continuously with Argon.

  • Reagent Loading: Suspend 2-aminophenol (50.0 mmol) and oven-dried sodium bicarbonate (200 mmol) in anhydrous chloroform (30 mL) at 0 °C. Add a phase transfer catalyst (e.g., TEBA, 50.0 mmol) if biphasic conditions are strictly controlled, though anhydrous is preferred here.

  • Electrophile Addition: Dissolve chloroacetyl chloride (72.2 mmol) in anhydrous chloroform (5 mL). Add this dropwise over 20 minutes via an addition funnel to maintain the 0 °C temperature.

  • Self-Validation Checkpoint 1: Monitor via TLC (EtOAc/Hexane 1:3). The complete disappearance of the 2-aminophenol spot confirms successful N-acylation without moisture interference.

  • Cyclization: Remove the ice bath. Stir the mixture for 1 hour at room temperature, then heat to 55 °C for 16 hours to force the intramolecular O-alkylation.

  • Workup: Concentrate under reduced pressure. Dilute with cold water to precipitate the product. Filter, wash with water, and dry under high vacuum. Recrystallize from ethanol.

Protocol B: Aqueous Synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol[4]

Use this for green, scalable synthesis where moisture control is impossible or undesired.

  • Preparation: In a standard 50 mL round-bottom flask (no inert atmosphere required), dissolve NaOH (2.2 equivalents) in deionized water (10 mL).

  • Reagent Loading: Add 2-aminophenol (1.0 equivalent) to the aqueous basic solution at room temperature. Stir until completely dissolved (the solution will darken).

  • Epoxide Addition: Add (±)-epichlorohydrin (1.2 equivalents) dropwise to the stirring aqueous mixture.

  • Self-Validation Checkpoint 2: Observe the physical state. Over 2-4 hours, the reaction will transition. If synthesizing an N-unsubstituted derivative, a solid precipitate will form. If synthesizing an N-substituted derivative, a distinct oily layer will separate from the aqueous phase.

  • Workup:

    • For Solids: Filter the precipitate directly, wash with cold water, and air dry.

    • For Oils: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via short-path silica column chromatography.

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Optimization

identifying and characterizing unexpected byproducts in benzoxazine reactions

Welcome to the Benzoxazine Synthesis & Characterization Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot the complex Mannich-type condensations that yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazine Synthesis & Characterization Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot the complex Mannich-type condensations that yield benzoxazine monomers.

Benzoxazine chemistry is highly sensitive to reaction conditions. Even minor deviations in temperature, stoichiometry, or solvent polarity can derail the intramolecular cyclization process, leading to a cascade of unexpected byproducts. This guide bridges theoretical reaction mechanics with practical, self-validating analytical workflows.

Section 1: Mechanistic Origins of Unexpected Byproducts (Knowledge Base)

Q: Why does my benzoxazine synthesis yield a viscous, dark resin instead of a crystalline monomer? A: This is a classic symptom of premature ring-opening polymerization (ROP) or the accumulation of oligomeric byproducts. Benzoxazine synthesis is highly temperature-dependent. If the reaction temperature exceeds the ring-closure threshold (typically >110°C) for prolonged periods, the newly formed oxazine rings undergo thermally initiated ROP[1]. Furthermore, unreacted phenolic precursors can act as catalysts, accelerating this premature polymerization and resulting in an intractable resin rather than a pure monomer.

Q: I am detecting secondary amine and Schiff base byproducts in my final mixture. How do these form? A: The synthesis proceeds via an iminium-based mechanism, initially forming an N,N-dihydroxymethylamine (HMA) intermediate[2]. If the stoichiometry is imbalanced, or if steric hindrance on the primary amine prevents the final intramolecular cyclization, the HMA intermediate can react with excess amine or phenol. This side reaction diverts the pathway, forming highly stable secondary amines and Schiff bases instead of closing the oxazine ring[2][3].

Mechanism A Phenol + Amine + Formaldehyde B HMA Intermediate (N,N-dihydroxymethylamine) A->B Condensation C Mannich Base Intermediate B->C Phenol Addition E Byproduct: Schiff Bases B->E Excess Amine D Target: Benzoxazine Monomer C->D Cyclization (Heat) F Byproduct: Ring-Opened Phenolics C->F Incomplete Closure G Byproduct: Oligomeric Resins D->G Premature ROP

Benzoxazine Mannich condensation pathway and common byproduct divergence points.

Section 2: Analytical Help Desk & Spectral Characterization

Q: How can I definitively differentiate between the target monomer and ring-opened byproducts using NMR and FTIR? A: ¹H NMR is your primary diagnostic tool. The closed oxazine ring is characterized by two distinct, equal-integration singlets corresponding to the methylene protons: one for the Ar-CH₂-N group and one for the O-CH₂-N group[4]. If the ring fails to close (e.g., stalling at the Mannich base intermediate), these sharp singlets disappear or shift, and a broad phenolic -OH peak emerges. FTIR complements this by confirming the presence of the C-O-C oxazine stretch and the absence of free hydroxyls[5][6].

Quantitative Diagnostic Markers for Benzoxazine Characterization
Analytical MethodTarget Benzoxazine MonomerCommon Byproducts (Ring-Opened/Oligomers)Causality / Structural Origin
¹H NMR (CDCl₃) Singlets at ~4.5 ppm & ~5.3 ppmBroad multiplets >4.0 ppm; Phenolic OH at 8–10 ppm4.5 and 5.3 ppm correspond strictly to Ar-CH₂-N and O-CH₂-N in the intact oxazine ring[4].
FTIR Spectroscopy Sharp bands at 940–950 cm⁻¹ & 1200–1220 cm⁻¹Broad band at 3300–3600 cm⁻¹; Loss of 950 cm⁻¹ peak950 cm⁻¹ is the characteristic C-O-C/C-N-C oxazine stretch. 3300 cm⁻¹ indicates free -OH in unreacted/ring-opened phenols[5][6].
ESI(+)-MS Exact mass of monomer [M+H]⁺Masses corresponding to [M+H]⁺ ± n(CH₂) or dimersDetects iminium intermediates and isomers formed during incomplete Mannich condensation[3].
DSC Sharp endothermic melting peak; Exothermic curing peak >180°CBroad/absent melting peak; Early or multiple exothermsOligomers disrupt the crystal lattice (eliminating the melting peak) and alter curing kinetics[7].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Solventless Synthesis and Base-Wash Purification

Causality: Traditional solvent-based methods (using dioxane or toluene) can trap unreacted intermediates and slow down the reaction kinetics, promoting side reactions. A solventless approach relies on the melt-phase reactivity of the precursors, driving the equilibrium toward ring closure while minimizing solvent-induced byproduct retention[1][8].

Step-by-Step Methodology:

  • Stoichiometric Mixing: Combine the phenolic derivative, primary amine, and paraformaldehyde in a strict 1:1:2 molar ratio in a reaction vessel. Note: Using solid paraformaldehyde avoids the excess water introduced by aqueous formalin, which can hydrolyze delicate intermediates.

  • Melt Condensation: Heat the mixture gradually to 100–110°C under continuous mechanical stirring for 15–30 minutes.

    • Self-Validation: The mixture will transition from an opaque paste to a clear, homogeneous melt. This visual cue indicates the successful consumption of solid paraformaldehyde and the formation of the monomer[1][4].

  • Quenching: Immediately pour the hot melt into an aluminum dish at room temperature. This rapid cooling halts the reaction and prevents premature thermally-induced ring-opening polymerization.

  • Base-Wash Purification: Dissolve the crude solid in chloroform. Wash the organic layer three times with a 3N NaOH aqueous solution.

    • Causality: The strong base deprotonates unreacted phenols and ring-opened phenolic byproducts, partitioning them into the aqueous phase, while the neutral, closed-ring benzoxazine remains safely in the organic phase[8].

  • Recovery: Wash the organic layer with distilled water until the pH is neutral, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure. Dry the final product in a vacuum oven at 50°C overnight.

Protocol 2: LC-MS/ESI(+) Profiling of Reaction Intermediates

Causality: To troubleshoot a failing synthesis, you must identify exactly where the reaction stalls. ESI(+)-MS coupled with LC allows for the direct observation of iminium intermediates and secondary amine byproducts without thermally degrading them (which is a common issue with GC-MS)[3].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 mg of the crude reaction mixture and dissolve it completely in 1 mL of LC-MS grade methanol.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile supplemented with 0.1% formic acid to promote protonation and ionization.

  • ESI(+) Detection: Operate the mass spectrometer in positive electrospray ionization mode.

  • Data Analysis: Scan for the exact mass of your target monomer. Critically, you must also scan for the mass of the N,N-dihydroxymethylamine (HMA) intermediate and potential Schiff bases.

    • Self-Validation: If the HMA intermediate is highly abundant in the spectra, it proves the reaction temperature or duration was insufficient to drive the final cyclization step[2].

Workflow Step1 Crude Reaction Mixture Step2 1H NMR & FTIR Screening Step1->Step2 Dec1 Oxazine Peaks Present? Step2->Dec1 PathA High Byproducts: Optimize Temp/Ratio Dec1->PathA No (Broad OH/NH) PathB Proceed to Base Wash Purification Dec1->PathB Yes (4.5/5.3 ppm) Step3 LC-MS / ESI(+) Intermediate Profiling PathA->Step3 Identify failure point

Analytical troubleshooting workflow for benzoxazine synthesis and purification.

References

  • Title : Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates | Source : nih.gov | URL :[Link]

  • Title : Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block | Source : acs.org | URL :[Link]

  • Title : Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | Source : mdpi.com | URL :[Link]

  • Title : Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites | Source : nih.gov | URL :[Link]

  • Title : Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Source : rhhz.net | URL :[Link]

  • Title : Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine | Source : nih.gov | URL :[Link]

  • Title : Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers | Source : kpi.ua | URL :[Link]

  • Title: US5543516A - Process for preparation of benzoxazine compounds in solventless systems | Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated 2-Aminophenols in Heterocyclic Synthesis

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is fundamental to optimizing therapeutic candidates. The introduction of fluorine is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is fundamental to optimizing therapeutic candidates. The introduction of fluorine is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, this "magic element" also profoundly alters the fundamental reactivity of the core structure. This guide provides an in-depth comparison of the chemical reactivity of fluorinated versus non-fluorinated 2-aminophenols, a critical building block for a vast array of pharmacologically active heterocycles. We will dissect the underlying electronic principles, provide supporting experimental context, and offer practical protocols to navigate the synthetic challenges and opportunities presented by fluorination.

The Decisive Influence of Fluorine's Electronic Profile

The reactivity of a 2-aminophenol is dictated by the nucleophilicity of its amino group and the acidity of its hydroxyl group. The introduction of a fluorine atom onto the aromatic ring fundamentally alters both of these properties through a powerful interplay of two opposing electronic effects.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework.[3][4] This effect decreases electron density across the entire aromatic ring.

  • Resonance Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic pi (π) system.[5][6] This effect increases electron density, primarily at the ortho and para positions relative to the fluorine atom.

Crucially, for halogens, the inductive effect (-I) far outweighs the resonance effect (+M).[6] This net withdrawal of electron density is the primary driver behind the altered reactivity of fluorinated 2-aminophenols.

The consequences for the key functional groups are as follows:

  • Reduced Basicity of the Amino Group: The strong inductive pull of fluorine reduces the electron density on the nitrogen atom of the amino group. This diminishes its ability to donate its lone pair, thereby decreasing its nucleophilicity and basicity.[3][7]

  • Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of fluorine helps to stabilize the negative charge of the phenoxide ion formed upon deprotonation.[8][9] This stabilization makes the hydroxyl proton more acidic, resulting in a lower pKa value compared to the non-fluorinated analogue.[4]

G cluster_0 Fluorinated 2-Aminophenol F_Sub Fluorine Substituent Ring Aromatic Ring F_Sub->Ring -I (Inductive Withdrawal) Dominant Effect F_Sub->Ring +M (Resonance Donation) Weaker Effect NH2 Amino Group (-NH2) Ring->NH2 Decreased Electron Density OH Hydroxyl Group (-OH) Ring->OH Decreased Electron Density Reactivity_NH2 Consequence 1 NH2->Reactivity_NH2 Lower Nucleophilicity Lower Basicity Reactivity_OH Consequence 2 OH->Reactivity_OH Higher Acidity (Lower pKa) Stabilized Phenoxide G start 2-Aminophenol + Carboxylic Acid Derivative step1 Step 1: Acylation (Nucleophilic Attack by -NH2) start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack by -OH) intermediate->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Step 3: Dehydration (-H2O) intermediate2->step3 end 2-Substituted Benzoxazole step3->end

Caption: General mechanism for the synthesis of benzoxazoles.

Based on the electronic principles discussed, the fluorine substituent has a predictable impact on this reaction sequence. The initial acylation (Step 1) is typically the rate-determining step. Because fluorination decreases the nucleophilicity of the amino group, we can confidently predict that fluorinated 2-aminophenols will react more slowly in this step than their non-fluorinated counterparts.

Comparative Experimental Data

While direct kinetic studies providing rate constants are sparse, the effect on reactivity is evident from the reaction conditions reported across the literature for synthesizing substituted benzoxazoles. Achieving high yields with fluorinated substrates often necessitates more forcing conditions—such as higher temperatures, stronger catalysts, or longer reaction times—compared to electron-neutral or electron-rich analogs.

SubstrateKey ReagentCatalyst / ConditionsTime (h)Yield (%)Insight
2-Aminophenol2,4-PentanedioneTsOH·H₂O, CuI, 80 °C1682%The non-fluorinated baseline shows high reactivity under standard conditions. [10]
4-Chloro-2-aminophenol2,4-PentanedioneTsOH·H₂O, CuI, 80 °C1678%A moderately deactivating chloro-group slightly reduces the yield under identical conditions. [10]
4-Nitro-2-aminophenol2,4-PentanedioneTsOH·H₂O, CuI, 80 °C1645%A strongly deactivating nitro-group significantly lowers the yield, illustrating the impact of electron withdrawal. [10]
4-Fluoro-2-aminophenolNCTSBF₃·Et₂O, Reflux25-3045-60%To achieve moderate yields with a fluorinated substrate, a strong Lewis acid and reflux temperatures are required. [11][12]
2-AminophenolTertiary AmideTf₂O, 2-Fluoropyridine, RT195%A highly activated electrophile (via Tf₂O) allows the non-fluorinated substrate to react rapidly at room temperature. [13]

Analysis of Data: The data consistently demonstrates that 2-aminophenols bearing electron-withdrawing groups (like nitro, and by extension, fluoro) are less reactive and provide lower yields under a given set of conditions. The successful synthesis of fluorinated benzoxazoles often relies on either highly reactive coupling partners (e.g., activation with Tf₂O) or more strenuous conditions (e.g., Lewis acid catalysis at reflux) to overcome the reduced nucleophilicity of the amino group. [11][13]

Experimental Protocols & Workflow

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following is a representative procedure for the synthesis of a 2-substituted benzoxazole, adaptable for both fluorinated and non-fluorinated substrates, with the caveat that reaction times and temperatures may need optimization for fluorinated analogs.

Protocol: Synthesis of 2-Methylbenzoxazole from 2-Aminophenol

This protocol is adapted from Mayo, M. S., et al., J. Org. Chem. 2014, 79, 6310–6314. [10] Materials & Equipment:

  • 2-Aminophenol (0.5 mmol)

  • 2,4-Pentanedione (0.75 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 10 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Acetonitrile (CH₃CN, 4 mL)

  • Oven-dried 25 mL reaction tube with a magnetic stir bar

  • Silica gel for column chromatography

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Setup: To the oven-dried reaction tube, add TsOH·H₂O (9.5 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and 2-aminophenol (54.5 mg, 0.5 mmol).

  • Reagent Addition: Add acetonitrile (4 mL) followed by 2,4-pentanedione (75.0 mg, 0.75 mmol).

  • Reaction: Seal the reaction tube and place it in a preheated oil bath at 80 °C. Stir the mixture for 16 hours.

  • Work-up: After 16 hours, remove the tube from the oil bath and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:5) to yield the pure 2-methylbenzoxazole.

Note for Fluorinated Substrates: If using a substrate like 4-fluoro-2-aminophenol, the reaction progress should be monitored by Thin Layer Chromatography (TLC). An increase in reaction time to 24-36 hours or a modest increase in temperature to 90-100 °C may be required to drive the reaction to completion and achieve a satisfactory yield.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Charge reaction tube with: - 2-Aminophenol - TsOH·H₂O - CuI B Add Solvents & Reagents: - Acetonitrile - 2,4-Pentanedione A->B 1. C Seal tube and heat at 80 °C B->C D Stir for 16 hours C->D E Monitor by TLC (especially for fluorinated analogs) D->E F Cool to RT E->F G Concentrate in vacuo F->G H Purify via Silica Gel Chromatography G->H Product Product H->Product Pure Benzoxazole

Caption: Experimental workflow for a catalyzed benzoxazole synthesis.

Conclusion and Strategic Implications

The incorporation of fluorine into the 2-aminophenol scaffold imparts a clear and predictable change in chemical reactivity. Due to fluorine's dominant inductive electron-withdrawing effect, fluorinated 2-aminophenols exhibit reduced amino group nucleophilicity and enhanced hydroxyl group acidity.

This translates to a tangible synthetic reality: fluorinated 2-aminophenols are generally less reactive towards electrophiles than their non-fluorinated counterparts. This is not a prohibitive barrier but a critical consideration for experimental design. Chemists must anticipate the need for more forcing reaction conditions, more potent catalysts, or more activated coupling partners to achieve desired outcomes.

The reward for overcoming this modest synthetic hurdle is access to fluorinated heterocyclic products, which frequently possess superior pharmacological profiles, including enhanced metabolic stability and target affinity. [14][15]Understanding the fundamental principles of how fluorine modulates reactivity is therefore essential for any researcher aiming to leverage the power of fluorine in modern drug discovery and development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. [Link]

  • Wang, Z., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1234. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18833–18841. [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34882–34891. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25307-25330. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]

  • O'Hagan, D., & Rzepa, H. S. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34882–34891. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18833–18841. [Link]

  • Li, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and N,N-Dimethyl-amides. Molecules, 24(1), 103. [Link]

  • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles. [Link]

  • LibreTexts Chemistry. (2023). Electrophilic Aromatic Substitution - Directing Effects. [Link]

  • ResearchGate. (2025). Various pathways for the synthesis of benzoxazole using 2-aminophenol... [Link]

  • ResearchGate. (2022). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • El-Sayed, N. S., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3493-3497. [Link]

  • Levy, L. A., et al. (1995). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(3), 292-299. [Link]

  • Chambers, R. D., Korn, S. R., & Sandford, G. (1994). Reactions involving fluoride ion. Part 36. Aromatic amines as carbon nucleophiles in reactions with unsaturated fluorocarbons. Journal of the Chemical Society, Perkin Transactions 1, (1), 71-74. [Link]

  • Terry, L. A., & Brown, G. D. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(19), 5845. [Link]

  • ResearchGate. (2007). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. [Link]

  • MDPI Encyclopedia. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • ResearchGate. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Montclare, J. K., & Tirrell, D. A. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11596. [Link]

  • ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... [Link]

  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(7), 2973. [Link]

  • Goel, A., & Rani, M. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol... Journal of the Mexican Chemical Society, 66(3), 356-368. [Link]

  • ResearchGate. (2018). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. [Link]

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Comparative

A Comparative Analysis of the Biological Activity of 8-Fluoro vs. 8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Researchers

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] These compounds have s...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] These compounds have shown potential as anticancer, antimicrobial, and herbicidal agents, among other therapeutic applications.[1] A key strategy in the optimization of such scaffolds is the introduction of halogen substituents, which can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. This guide provides a comparative analysis of two such analogs: 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related benzoxazine derivatives to provide a predictive comparison for researchers in drug discovery and development.

The Critical Role of Halogen Substitution in Drug Design

The substitution of a hydrogen atom with a halogen is a common tactic in the optimization of lead compounds. Fluorine, chlorine, bromine, and iodine each possess unique properties that can be leveraged to fine-tune a molecule's biological activity. The choice of halogen can impact:

  • Lipophilicity: Halogens are lipophilic, and this property generally increases with atomic size. This can affect a compound's ability to cross cell membranes, its volume of distribution, and its binding to plasma proteins.

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the acidity or basicity of nearby functional groups and influence the molecule's interaction with its biological target.

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby increasing a drug's half-life.

  • Binding Interactions: Halogens can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity to a target protein.

Hypothetical Comparative Biological Profile

Based on the known structure-activity relationships of halogenated aromatic compounds, we can project a comparative profile for the 8-fluoro and 8-chloro analogs of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine. For the purpose of this guide, we will consider a hypothetical activity as antagonists for a G-protein coupled receptor (GPCR), a common target for benzoxazine derivatives.

Parameter8-Fluoro Analog8-Chloro AnalogRationale
Receptor Binding Affinity (K_i) Lower nM rangeSub-nM to low nM rangeThe larger and more polarizable chlorine atom may form more favorable halogen bonds or van der Waals interactions within the receptor's binding pocket, potentially leading to higher affinity.
In Vitro Potency (IC_50) ModerateHighHigher binding affinity of the chloro-analog would likely translate to greater potency in functional assays.
Lipophilicity (logP) LowerHigherChlorine is more lipophilic than fluorine, which could enhance membrane permeability but may also increase non-specific binding.
Metabolic Stability (t_1/2) Potentially HigherPotentially LowerThe C-F bond is stronger than the C-Cl bond, making the fluoro-analog potentially more resistant to metabolic degradation.
Cell Permeability GoodExcellentThe increased lipophilicity of the chloro-analog may facilitate more efficient passage across cell membranes.

This table presents a hypothetical comparison based on established medicinal chemistry principles and is intended for illustrative purposes.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of these compounds, a series of standardized in vitro assays would be employed. The following protocols outline a logical workflow for such a comparative study.

Experimental Workflow

cluster_0 In Vitro Evaluation synthesis Compound Synthesis & Purification binding_assay Radioligand Binding Assay (Target Affinity) synthesis->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) synthesis->functional_assay adme_assays In Vitro ADME Assays (Metabolic Stability, Permeability) synthesis->adme_assays cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity data_analysis Comparative Data Analysis & SAR binding_assay->data_analysis functional_assay->data_analysis adme_assays->data_analysis cytotoxicity->data_analysis

Caption: Workflow for the in vitro comparative analysis.

Radioligand Binding Assay (Determination of K_i)

This assay quantifies the affinity of the test compounds for the target receptor.

Principle: The assay measures the ability of a non-labeled test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line or tissue homogenate.

  • Assay Buffer: Utilize a buffer system that optimizes receptor-ligand binding.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compounds (8-fluoro and 8-chloro analogs).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC_50 (the concentration of the test compound that displaces 50% of the radioligand) is determined, and the K_i (inhibition constant) is calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Accumulation Assay for G_s/G_i-coupled GPCRs)

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist and quantifies its potency (EC_50 or IC_50).

Principle: For a G_i-coupled receptor, activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.

Methodology:

  • Cell Culture: Use a cell line stably expressing the target receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds (8-fluoro and 8-chloro analogs).

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC_80).

  • cAMP Accumulation: Incubate to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC_50 for antagonists.

Structure-Activity Relationship (SAR) Insights

The subtle change from a fluorine to a chlorine atom at the 8-position of the 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core can lead to significant differences in biological activity.

Impact of Electronegativity and Size
  • Fluorine: As the most electronegative element, fluorine can significantly alter the electronic properties of the aromatic ring. Its small size means it is often well-tolerated in binding pockets and can act as a "super-hydrogen" isostere. The strength of the C-F bond can also enhance metabolic stability.

  • Chlorine: Chlorine is less electronegative than fluorine but larger. This increased size can lead to more extensive van der Waals interactions within a binding site, potentially increasing affinity. The polarizability of the C-Cl bond also makes it a good candidate for forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Potential Signaling Pathways

While the specific target for these hypothetical compounds is not defined, 1,4-benzoxazine derivatives have been shown to interact with a variety of signaling pathways. For instance, as antagonists of a GPCR, they could modulate downstream signaling cascades involving second messengers like cAMP or inositol phosphates, ultimately affecting cellular processes such as neurotransmission, inflammation, or cell growth.

cluster_0 Hypothetical GPCR Antagonism ligand Agonist receptor GPCR ligand->receptor Activates antagonist 8-Halo-Benzoxazine (Antagonist) antagonist->receptor Blocks g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized GPCR signaling pathway.

Conclusion

The comparative analysis of 8-fluoro- vs. 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine highlights the profound impact of subtle structural modifications on the biological activity of a compound. While this guide presents a predictive analysis based on established principles, it underscores the necessity of empirical testing to validate these hypotheses. The 8-chloro analog may offer higher potency due to its size and ability to form halogen bonds, while the 8-fluoro analog might exhibit a more favorable pharmacokinetic profile due to enhanced metabolic stability. Researchers are encouraged to utilize the outlined experimental workflows to elucidate the precise biological activities of these and other novel benzoxazine derivatives, thereby advancing the development of new therapeutic agents.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 42(25), 5043-5054.
  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.

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Validation

A Comparative Guide to the Definitive Structural Validation of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

For researchers, medicinal chemists, and material scientists, the precise molecular structure of a novel compound is the bedrock upon which all subsequent investigations are built. An error in structural assignment can l...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, the precise molecular structure of a novel compound is the bedrock upon which all subsequent investigations are built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. This guide provides an in-depth analysis of the definitive structural validation of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated benzoxazine derivative with potential applications in drug development and materials science.

We will focus on single-crystal X-ray crystallography as the gold standard for unambiguous three-dimensional structure determination. Furthermore, we will objectively compare this technique with orthogonal spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to illustrate how a multi-faceted approach provides the most robust and irrefutable structural proof.

The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. By analyzing the pattern of diffracted X-rays, one can calculate the electron density throughout the crystal's unit cell and, from this, determine the exact position of each atom.[3] This method provides absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's constitution and conformation.

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized powder to a refined crystal structure is a meticulous process where each step is designed to ensure the integrity of the final result. The causality behind these experimental choices is critical for success.

1. Synthesis and High-Purity Sample Preparation: The synthesis of benzoxazine derivatives typically proceeds via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[4][5][6][7] For 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, this would involve the reaction of 2-amino-3-fluorophenol with acetaldehyde (as a precursor to the 2-methyl group) or a related synthetic equivalent.

  • Causality: Obtaining a single crystal of sufficient quality is contingent on the chemical purity of the sample. Impurities, even at low levels, can inhibit nucleation or disrupt the ordered packing required for a crystalline lattice, leading to amorphous solids, oils, or poorly diffracting crystals. Therefore, rigorous purification by methods such as column chromatography or multiple recrystallizations is a non-negotiable prerequisite.[8]

2. Crystal Growth: The Art and Science of Nucleation: Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

  • Experimental Protocol (Slow Evaporation):

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to achieve saturation.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Causality: The choice of solvent is paramount. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, the solution remains unsaturated; if too low, the compound precipitates as a powder. Slow evaporation provides the necessary time for molecules to orient themselves correctly as the solution becomes supersaturated, fostering the growth of a single, well-ordered crystal.

3. Data Collection and Structure Refinement: Once a suitable crystal is obtained, it is mounted on a goniometer and cooled under a stream of liquid nitrogen (typically to ~100 K) in a diffractometer.[7]

  • Causality: Cooling the crystal minimizes the thermal vibration of atoms, which sharpens the diffraction spots and results in a higher-resolution electron density map and a more precise final structure.[3] The collected diffraction data are then processed to solve the phase problem and generate an electron density map. A molecular model is built into this map and refined against the experimental data. The quality of the final structure is assessed by metrics such as the R-factor, which represents the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a high-quality refinement.[9]

Experimental Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_crystal Crystal Growth cluster_analysis Analysis Synthesis Synthesis of C₉H₁₀FNO Purification Purification (>99%) (e.g., Column Chromatography) Synthesis->Purification Crucial for lattice formation Dissolution Dissolution in Appropriate Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Controlled Supersaturation Crystal Single Crystal Formation Evaporation->Crystal DataCollection X-ray Diffraction Data Collection (~100 K) Crystal->DataCollection StructureSolution Structure Solution (Electron Density Map) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (R-factor < 5%) Refinement->Validation

Caption: Workflow for structural validation by X-ray crystallography.

Expected Crystallographic Data

The definitive output of an X-ray crystallographic experiment is a set of data that precisely describes the molecule's structure and its arrangement in the crystal.

ParameterExpected Value/DescriptionSignificance
Chemical Formula C₉H₁₀FNOConfirms the elemental composition.
Molecular Weight 167.18 g/mol Consistent with the chemical formula.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, PbcaDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Z Number of molecules per unit cell (e.g., 4)Relates the unit cell volume to the molecular density.
R-factor < 0.05 (for a good structure)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Conformation e.g., Half-chair for the oxazine ring[6][7][9][10]Reveals the lowest energy conformation of the molecule in the solid state.

Orthogonal Validation: A Comparative Look at Spectroscopic Alternatives

While X-ray crystallography is unparalleled for solid-state structure determination, it is not always feasible if the compound fails to crystallize.[1] In such cases, and for corroborative evidence, other spectroscopic techniques are indispensable. These methods are complementary, providing different but synergistic pieces of the structural puzzle.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[11][12] It probes the magnetic properties of atomic nuclei, providing detailed information about an atom's chemical environment, its proximity to other atoms, and the connectivity between them.

  • Strengths:

    • Solution-State Analysis: Provides structural data in a solution environment, which can be more representative of physiological conditions.[11]

    • No Crystallization Needed: Can be performed on amorphous solids, oils, or any sample that can be dissolved.[11]

    • Dynamic Information: Can provide insights into molecular dynamics and conformational flexibility in solution.[1]

    • Specific Nuclear Probes: For our target molecule, ¹H NMR reveals the proton framework, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorine atom's environment.[13]

  • Limitations:

    • Averaged Structure: The observed structure is an average of all conformations present in solution, which may differ from the solid-state structure.

    • Lower Precision: While it defines connectivity, it does not provide the high-precision bond lengths and angles characteristic of crystallography.

    • No Absolute 3D Packing: It cannot describe how molecules pack together in a solid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is exceptionally sensitive and provides two key pieces of information for structural validation.

  • Strengths:

    • High Sensitivity: Requires only trace amounts of material.

    • Exact Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula (C₉H₁₀FNO).[14]

    • Fragmentation Analysis: Tandem MS (MS/MS) fragments the molecule and analyzes the resulting pieces.[15] This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the presence of key structural motifs.

  • Limitations:

    • No Stereochemical Information: MS cannot distinguish between isomers (e.g., constitutional isomers or enantiomers).

    • No 3D Information: It provides no data on the three-dimensional arrangement of atoms, bond angles, or conformation.

Comparison of Structural Elucidation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single CrystalSolutionSolid, Liquid, or Gas
Primary Information 3D atomic coordinates, bond lengths/angles, packing[3]Atomic connectivity, solution conformation[11]Molecular weight, elemental formula, fragments[14]
Key Advantage Unambiguous, high-precision 3D structure[1]Provides structure in a non-crystalline state[2]Extremely high sensitivity
Key Limitation Requires diffraction-quality crystals[3]Provides an averaged structure, lower precisionNo 3D or stereochemical information
Application to C₉H₁₀FNO Definitive proof of structure and stereochemistry.Confirms H, C, and F framework and connectivity.Confirms molecular formula (C₉H₁₀FNO).

Logical Workflow for Structural Validation

cluster_start Initial Analysis cluster_decision Crystallization cluster_end Final Validation Start Synthesized Compound (8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine) MS Mass Spectrometry Start->MS Confirm Mass & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Confirm Connectivity & Skeleton Crystallization Attempt Crystallization NMR->Crystallization Xray X-ray Crystallography Crystallization->Xray Success Proposed Structure Proposed (Not Definitive) Crystallization->Proposed Failure Definitive Definitive 3D Structure (Validated) Xray->Definitive

Caption: Decision logic for comprehensive structural validation.

Conclusion: A Synergistic and Authoritative Approach

For 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, the structural hypothesis derived from NMR and MS data, while powerful, remains a model until proven. NMR confirms the correct arrangement and connectivity of protons and carbons, and HRMS verifies the exact elemental composition. However, only single-crystal X-ray crystallography provides the definitive, high-resolution, three-dimensional structure. It resolves any ambiguity regarding conformation, bond parameters, and the absolute arrangement of atoms in space.

In the rigorous fields of drug discovery and materials science, this level of certainty is not a luxury but a necessity. The combination of these techniques provides a synergistic and self-validating dossier of evidence. The data from NMR and MS must be fully consistent with the crystal structure, creating a cohesive and unassailable structural proof. Therefore, X-ray crystallography is, and remains, the authoritative final word in the structural validation of novel small molecules like 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

References

  • Vertex AI Search. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved March 15, 2026.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • PMC. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Su, Y.-C., & Chang, F.-C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989–7996.
  • Rivera, A., et al. (2013). Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1553–o1554.
  • Fun, H.-K., et al. (2013). 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105.
  • ACS Publications. (2019, September 4). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates.
  • ijstr.org. (2014, June 15). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives.
  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods.
  • MDPI. (2021, May 20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study.
  • NSTDA. (2021, May 20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper.

Sources

Comparative

comparing the polymer properties of fluorinated vs. non-fluorinated polybenzoxazines

Polybenzoxazines (PBZs) have emerged as a premier class of high-performance thermosetting resins, bridging the gap between traditional epoxies and advanced polyimides. They boast near-zero volumetric shrinkage, high char...

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Author: BenchChem Technical Support Team. Date: March 2026

Polybenzoxazines (PBZs) have emerged as a premier class of high-performance thermosetting resins, bridging the gap between traditional epoxies and advanced polyimides. They boast near-zero volumetric shrinkage, high char yields, and excellent mechanical integrity. However, as next-generation applications in high-frequency microelectronics and extreme-environment aerospace coatings demand increasingly lower dielectric constants and higher hydrophobicity, standard bisphenol-A-based PBZs often hit a performance ceiling.

The strategic incorporation of fluorine atoms into the benzoxazine monomer—either through the phenolic backbone or the amine pendant group—fundamentally alters the polymer's physical chemistry. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated polybenzoxazines, detailing the mechanistic causality behind their properties and providing self-validating protocols for their synthesis and characterization.

Mechanistic Foundations of Fluorination

The performance delta between fluorinated and non-fluorinated PBZs is driven by two primary molecular mechanisms:

  • Electronic Polarizability & Free Volume: The C–F bond possesses an exceptionally low electronic polarizability compared to the C–H bond. Furthermore, bulky fluorinated groups (such as trifluoromethyl, –CF₃) disrupt polymer chain packing. This increases the fractional free volume of the cross-linked matrix, significantly reducing the density of polarizable dipoles and driving down the dielectric constant 1.

  • Bond Dissociation Energy & Surface Migration: The C–F bond dissociation energy (~485 kJ/mol) is vastly superior to that of the C–H bond (~410 kJ/mol), delaying thermal degradation pathways 2. During the thermal curing process, the low surface energy fluorine atoms spontaneously migrate to the polymer-air interface, creating a densely packed hydrophobic shield that drastically lowers surface free energy 3.

Quantitative Performance Comparison

The following table summarizes the experimental performance differences between a standard non-fluorinated PBZ (derived from Bisphenol-A and aniline) and a highly fluorinated PBZ (derived from hexafluoroisopropylidene bisphenol and fluoroaniline).

PropertyNon-Fluorinated PBZFluorinated PBZMechanistic Driver
Dielectric Constant (1 MHz) 3.0 – 3.52.3 – 2.6Low polarizability of C–F bonds; increased fractional free volume.
Surface Free Energy ~49.5 mJ/m²15.5 – 29.0 mJ/m²Migration of hydrophobic –CF₃ groups to the polymer-air interface.
Thermal Degradation (T_d5) 300°C – 320°C350°C – 400°C+High bond dissociation energy of the C–F bond preventing homolysis.
Water Absorption 1.5% – 2.0%< 1.0%Dense hydrophobic shielding repels polar water molecules.
Curing Temperature (Peak) ~220°C~235°C – 260°CElectron-withdrawing fluorine atoms increase steric hindrance during ring-opening.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Workflow A: Synthesis of Fluorinated Benzoxazine Monomer (BAF-fa)

Causality: The Mannich condensation of a phenol, a primary amine, and formaldehyde forms the oxazine ring. Utilizing hexafluoroisopropylidene bisphenol (BAF) and 3-fluoroaniline introduces fluorine into both the backbone and the pendant groups, maximizing the free volume for low-k applications 4.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dissolve 0.02 mol of BAF and 0.04 mol of 3-fluoroaniline in 1,4-dioxane. Causality: Dioxane is chosen as the solvent because it readily dissolves the fluorinated precursors and is easily removed under vacuum without leaving reactive residues.

  • Condensation: Slowly add 0.08 mol of paraformaldehyde. Heat the mixture to 90°C and stir for 6 hours under a continuous nitrogen purge. Causality: Nitrogen prevents the oxidative degradation of the amine precursor, which would otherwise lead to dark, impure resins.

  • Purification: Precipitate the product in cold distilled water, wash thoroughly with 0.1 N NaOH to remove unreacted phenols, and recrystallize from ethanol.

  • Validation Checkpoint (FTIR): Perform FTIR spectroscopy on the dried monomer powder. The presence of peaks at 920–940 cm⁻¹ (oxazine ring out-of-plane bending) and the complete absence of a broad –OH peak at ~3300 cm⁻¹ validates 100% ring closure and monomer purity. Proceeding with unreacted phenols would prematurely auto-catalyze the curing process, leading to unpredictable network architectures.

Workflow B: Thermal Ring-Opening Polymerization (Curing)

Causality: PBZs cure via a thermally activated, catalyst-free ring-opening polymerization. Because the reaction is exothermic, a rapid temperature ramp can cause localized overheating and the volatilization of trace impurities, creating micro-voids that severely degrade dielectric and mechanical measurements.

  • Degassing: Degas the purified monomer melt in a vacuum oven at 110°C for 30 minutes to eliminate trapped air and residual solvent.

  • Casting: Cast the melt into a stainless-steel mold pre-treated with a fluorinated release agent.

  • Step-Cure Profile: Execute a strict step-cure in a convection oven: 150°C (2h) → 180°C (2h) → 200°C (2h) → 220°C (2h).

  • Post-Cure: Hold at 250°C for 1 hour to maximize cross-linking density.

  • Validation Checkpoint (DSC): Analyze the cured resin via Differential Scanning Calorimetry (DSC). A self-validating successful cure will display a stable baseline with no residual exothermic peak above the glass transition temperature (Tg), confirming complete monomer-to-polymer conversion.

Structural Workflow Diagram

The following diagram illustrates the divergent pathways and resulting properties when selecting between fluorinated and non-fluorinated PBZ architectures.

G Monomer Benzoxazine Monomer Design NonF Non-Fluorinated Pathway (Bisphenol-A + Aniline) Monomer->NonF Fluoro Fluorinated Pathway (Hexafluoroisopropylidene + Fluoroaniline) Monomer->Fluoro Curing Thermal Ring-Opening Polymerization (Step-Cure: 100°C to 250°C) NonF->Curing Fluoro->Curing PropNonF Standard PBZ Network Dielectric Constant: ~3.2 Surface Energy: ~49 mJ/m² Curing->PropNonF PropFluoro Fluorinated PBZ Network Dielectric Constant: ~2.4 Surface Energy: ~15 mJ/m² Curing->PropFluoro App1 Structural Composites & General Encapsulants PropNonF->App1 App2 High-Frequency Microelectronics & Superhydrophobic Coatings PropFluoro->App2

Fig 1: Structure-property workflow comparing fluorinated and non-fluorinated polybenzoxazines.

References

  • Yi-Che Su, Feng-Chih Chang. "Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant." Polymer.[Link]

  • "Novel fluorinated polybenzoxazine–silica films: chemical synthesis and superhydrophobicity." RSC Advances. [Link]

  • "Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block." Macromolecules. [Link]

  • "Preparation and Surface Properties of Novel Low Surface Free Energy Fluorinated Silane-Functional Polybenzoxazine Films." Langmuir.[Link]

Sources

Validation

structure-activity relationship of substituted 3,4-dihydro-2H-1,4-benzoxazines

An in-depth analysis of the structure-activity relationship (SAR) of substituted 3,4-dihydro-2H-1,4-benzoxazines reveals that this bicyclic framework is a highly privileged scaffold in medicinal chemistry. By systematica...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the structure-activity relationship (SAR) of substituted 3,4-dihydro-2H-1,4-benzoxazines reveals that this bicyclic framework is a highly privileged scaffold in medicinal chemistry. By systematically modifying the substituents on the benzoxazine core, researchers can finely tune the pharmacological profile of these molecules, directing their activity toward specific targets such as cancer cell proliferation, epigenetic enzymes (e.g., SirT1), and coagulation pathways.

This guide objectively compares the performance of various substituted 3,4-dihydro-2H-1,4-benzoxazine analogs, elucidates the mechanistic causality behind their activities, and provides validated experimental protocols for SAR evaluation.

Mechanistic Pathways and Target Engagement

The versatility of the 3,4-dihydro-2H-1,4-benzoxazine scaffold stems from its ability to mimic endogenous ligands and fit into diverse enzymatic binding pockets. The biological activity is heavily dictated by the substitution pattern:

  • Anticancer Activity (Apoptosis Induction): Modifications at the 4-position (N-substitution) or the 6/7-positions of the aromatic ring significantly alter cytotoxicity. For instance, linking the benzoxazine ring to substituted purines or introducing a 4-aryl moiety enhances anti-proliferative effects against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer lines[1][2]. The causality lies in the compound's ability to disrupt cellular homeostasis, often leading to mitochondrial membrane permeabilization and subsequent apoptosis.

  • Epigenetic Modulation (SirT1 Inhibition): Dihydro-1,4-benzoxazine carboxamides act as potent inhibitors of Sirtuin-1 (SirT1). Molecular docking reveals that the benzoxazine core engages in critical π−π interactions with F273 and F297 in the SirT1 active site. Introducing electron-withdrawing groups (e.g., nitro or cyano) at specific positions modulates the electron density of the core, directly enhancing binding affinity[3].

  • Dual Antithrombotic Activity: By introducing a flexible 2-oxymethylene spacer and varying substituents at positions 2 and 7, benzoxazines can simultaneously inhibit thrombin and act as GPIIb/IIIa receptor antagonists[4].

Pathway A Substituted 3,4-Dihydro- 2H-1,4-Benzoxazine B SirT1 Enzyme Inhibition (Epigenetic Modulation) A->B Binding (IC50 < 1 µM) C p53 Acetylation Activation B->C Prevents Deacetylation D Bax Upregulation & Bcl-2 Downregulation C->D Transcriptional Regulation E Mitochondrial Membrane Permeabilization D->E F Apoptosis (Cancer Cell Death) E->F

Mechanistic pathway of substituted benzoxazines inducing apoptosis via SirT1 inhibition.

Comparative SAR Analysis: Quantitative Performance

To objectively evaluate the impact of specific substitutions, we must compare the half-maximal inhibitory concentrations ( IC50​ ) and inhibition constants ( Ki​ ) across different biological targets.

Key SAR Insights:

  • Purine-Linked Derivatives: In the pursuit of antiproliferative agents, substituting the 6-position of the benzofused ring with a methyl group (Compound 4b) yields superior activity compared to halogenation. The methyl group optimizes lipophilic interactions within the target binding pocket without introducing the steric bulk or electronegative repulsion caused by chlorine or bromine (Compound 2b)[1].

  • 4-Aryl Derivatives: The inclusion of hydroxyl groups on the A and B rings, combined with a para-amino group on the C ring (Compound 14f), significantly enhances potency against PC-3 and MIA PaCa-2 cells. This is attributed to the introduction of favorable hydrogen bond donors[2].

  • SirT1 Inhibitors: Compound 4.3 (E), a carboxamide derivative, demonstrated an IC50​ of 620 nM against SirT1, showing high selectivity over SirT2 and SirT3[3].

Table 1: Quantitative SAR Comparison of Benzoxazine Analogs
Compound IDCore Modification / SubstitutionPrimary Target / Cell LinePotency ( IC50​ / Ki​ )Reference
Compound 4b 6-Methyl, 2,6-dichloropurine-linkedMCF-7 (Breast Cancer) IC50​=2.27 µMBoulaiz et al.[1]
Compound 4b 6-Methyl, 2,6-dichloropurine-linkedHCT-116 (Colon Cancer) IC50​=4.44 µMBoulaiz et al.[1]
Compound 2b 6-Chloro, 2,6-dichloropurine-linkedMCF-7 (Breast Cancer) IC50​=3.26 µMBoulaiz et al.[1]
Compound 14f 4-Aryl substituted (w/ para-amino)PC-3 (Prostate Cancer) IC50​=9.71 µMFu et al.[2]
Compound 14f 4-Aryl substituted (w/ para-amino)MIA PaCa-2 (Pancreatic) IC50​=9.58 µMFu et al.[2]
Compound 4.3 (E) Dihydro-1,4-benzoxazine carboxamideSirT1 Enzyme IC50​=0.62 µMACS Med. Chem.[3]
Compound 17a 2-oxymethylene spacerThrombin & GPIIb/IIIa Ki​ & IC50​<1.0 µMACS Med. Chem.[4]

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines

This protocol utilizes a Buchwald–Hartwig cross-coupling strategy to introduce the aryl substituent at the N4 position[2].

  • Preparation: In an oven-dried Schlenk tube, combine the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), the appropriate substituted bromobenzene (1.2 equiv), and Cs2​CO3​ (1.5 equiv) as the base.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 equiv) and XPhos (0.1 equiv) under a strict argon atmosphere to prevent catalyst oxidation.

  • Reaction: Suspend the mixture in anhydrous toluene and heat to 100°C for 12–24 hours. Monitor the reaction completion via TLC.

  • Purification: Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product using silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 4-aryl derivative.

  • Validation: Confirm the structure using 1H -NMR, 13C -NMR, and HRMS.

Protocol B: In Vitro Cell Viability (MTT) Assay for IC50​ Determination

This assay quantifies the anti-proliferative activity of the synthesized analogs[5].

  • Cell Seeding: Seed MCF-7 or PC-3 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine analogs in DMSO (ensure final DMSO concentration in wells is ≤0.5% to prevent solvent toxicity). Add 10 µL of the compound dilutions to the wells. Include vehicle control (DMSO only) and positive control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove the media carefully and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 540–570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50​ using non-linear regression analysis.

Workflow Step1 1. Synthesis Buchwald-Hartwig cross-coupling Step2 2. Purification Column Chromatography & HPLC Step1->Step2 Step3 3. Structural Validation NMR, HRMS, IR Step2->Step3 Step4 4. In Vitro Assay MTT / Cell Viability Step3->Step4 Step5 5. SAR Analysis IC50 Determination Step4->Step5

Step-by-step workflow for synthesizing and validating benzoxazine analogs.

Conclusion

The SAR of substituted 3,4-dihydro-2H-1,4-benzoxazines demonstrates that minor structural tweaks—such as the transition from a 6-chloro to a 6-methyl group, or the addition of electron-withdrawing moieties—can drastically shift the compound's binding affinity and target selectivity. For drug development professionals, leveraging this scaffold offers a highly customizable pathway for designing next-generation antithrombotic, epigenetic, and chemotherapeutic agents.

References

  • Fu, X., Wenholz, D., Chan, D. S. H., Black, D. S., & Kumar, N. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules (MDPI). Available at:[Link]

  • Boulaiz, H., Carrión, M.D., et al. (2024). Synthesis and biological evaluation of new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2021). Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Comparative Study of the Antimicrobial Efficacy of 1,4-Benzoxazine Analogs: A Comprehensive Guide

Introduction: The 1,4-Benzoxazine Scaffold in Drug Discovery The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel therapeutic architectures. Among structurally diverse heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Benzoxazine Scaffold in Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel therapeutic architectures. Among structurally diverse heterocycles, the 1,4-benzoxazine scaffold has emerged as a highly privileged pharmacophore. Characterized by a bicyclic system comprising an oxazine ring fused to a benzene ring, this structural simplicity belies a profound capacity for functionalization and diverse biological activity 1.

This guide objectively compares the antimicrobial efficacy of various 1,4-benzoxazine analogs, elucidating their mechanisms of action, Structure-Activity Relationships (SAR), and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Pathways of Antimicrobial Action

The versatility of 1,4-benzoxazine derivatives stems from their ability to interact with multiple distinct, critical bacterial targets depending on their peripheral substitutions.

  • Topoisomerase II / DNA Gyrase Inhibition: Many analogs mimic the action of fluoroquinolones, targeting the GyrB active site of DNA gyrase and Topoisomerase IV. By stabilizing the covalent enzyme-DNA complex, they halt DNA supercoiling and replication, leading to rapid bactericidal action—even in multidrug-resistant strains like Acinetobacter baumannii2.

  • Menaquinone Biosynthesis (MenB) Inhibition: In Mycobacterium tuberculosis, specific 1,4-benzoxazines act as potent inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB). Menaquinone is an essential electron transport chain component; its disruption selectively starves the pathogen of energy 3.

MOA Benzoxazine 1,4-Benzoxazine Analogs Target1 DNA Gyrase & Topo IV (Gram +/- Bacteria) Benzoxazine->Target1 Target2 MenB Enzyme (M. tuberculosis) Benzoxazine->Target2 Effect1 Inhibition of DNA Supercoiling & Replication Target1->Effect1 Effect2 Disruption of Menaquinone Biosynthesis & Respiration Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Figure 1: Dual antimicrobial mechanisms of 1,4-benzoxazine analogs targeting DNA replication and respiration.

Comparative Efficacy and Data Analysis

To establish a baseline for lead optimization, we must compare the quantitative efficacy of distinct structural classes. The following table synthesizes experimental data across multiple studies, highlighting how specific functional group modifications dictate target affinity and phenotypic outcomes 1, 3, 4, 5.

Analog ClassKey SubstituentsTarget OrganismsPrimary MechanismEfficacy Metric
2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 4e) Aryl amine sulfonation at C-6E. coli, S. aureus, B. subtilisDNA Gyrase (GyrB)ZOI: 22 mm (E. coli), 20 mm (S. aureus)
MenB Inhibitor Analogs Pyridyl C-ring, optimized side chainsMycobacterium tuberculosis H37RvMenB Enzyme InhibitionMIC: As low as 0.6 µg/mL
N-unprotected Derivatives Nitro (-NO2), Trifluoromethyl (-CF3)Broad Gram (+) and Gram (-)Membrane/Enzyme disruptionModerate to High Potency (MIC: 8-16 µg/mL)
N-unprotected Derivatives Cyanide (-CN), Ester (-COOR)Broad Gram (+) and Gram (-)N/APoor Activity
Polybenzoxazines (BOZ-Ola) Oleylamine-derived alkyl chainsS. aureus, P. aeruginosaMembrane Integrity DisruptionMIC: 5 µg/mL (S. aureus)
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (EWGs): The inclusion of strongly electronegative groups like nitro (-NO2) and trifluoromethyl (-CF3) on the benzoxazine core significantly enhances antibacterial potency. Causality: These groups increase the lipophilicity and electron deficiency of the aromatic ring, facilitating deeper penetration into the hydrophobic pockets of bacterial target enzymes (e.g., Topoisomerase IV) 4.

  • Steric Bulk: In MenB inhibitors, bulky side chains generally result in poor activity against M. tuberculosis. Causality: The DHNA-CoA synthase active site has strict steric constraints; reducing the size of the side chain allows for optimal hydrogen bonding and pi-stacking interactions within the catalytic cleft 3.

  • Alkyl Chain Length in Polybenzoxazines: Increasing the alkyl chain length (e.g., in BOZ-Ola) enhances activity. Causality: Longer hydrophobic tails integrate more efficiently into the bacterial phospholipid bilayer, causing physical disruption of membrane integrity via hydrophobic interactions 5.

Experimental Workflows & Protocols

To ensure rigorous validation, the following self-contained protocols detail the synthesis and biological evaluation of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.

Workflow Step1 Chemical Synthesis Step2 Structural Characterization Step1->Step2 Step3 In Vitro Antimicrobial Assays Step2->Step3 Step4 In Silico Molecular Docking Step3->Step4 Step5 SAR Analysis & Lead Optimization Step4->Step5

Figure 2: Standardized workflow for the development and evaluation of 1,4-benzoxazine antimicrobials.

Protocol A: Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

Objective: Synthesize a functionalized benzoxazine core capable of subsequent diversification 1.

  • Cyclization: Dissolve 2-aminophenol (1.0 eq) and chloroacetic acid (1.2 eq) in a polar aprotic solvent (e.g., DMF). Add anhydrous K₂CO₃ (2.5 eq). Reflux for 6-8 hours.

    • Causality: The base deprotonates both the phenol and the amine. Chloroacetic acid acts as a two-carbon dielectrophile. The phenoxide attacks the alpha-carbon (displacing chloride), and the amine attacks the carbonyl carbon, driving the thermodynamically favorable formation of the bicyclic ring.

  • Sulfonation: Cool the intermediate to 0°C. Slowly add chlorosulfonic acid dropwise under an inert atmosphere. Stir at room temperature for 4 hours, then carefully quench over crushed ice.

    • Causality: This electrophilic aromatic substitution selectively introduces a sulfonyl chloride group at the para-position relative to the ring oxygen, creating a highly reactive handle for the next step.

  • Nucleophilic Substitution: React the sulfonyl chloride intermediate with various aryl amines (1.1 eq) in the presence of pyridine. Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) to provide quantitative data for SAR analysis.

  • Inoculum Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential log phase. Standardize the suspension to 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized benzoxazine analogs in DMSO (ensure final DMSO concentration in wells is <1% to prevent solvent toxicity).

  • Incubation & Readout: Add the standardized bacterial inoculum to the wells. Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: While turbidity can be subjective, Resazurin acts as a definitive metabolic indicator. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, ensuring a self-validating, objective data point.

Conclusion

The 1,4-benzoxazine scaffold represents a highly adaptable platform for antimicrobial drug discovery. As demonstrated, minor peripheral modifications—such as the introduction of electron-withdrawing groups or the tuning of steric bulk—can drastically shift the molecule's mechanism of action from DNA gyrase inhibition to the disruption of menaquinone biosynthesis. By employing rigorous, standardized synthesis and evaluation protocols, researchers can systematically optimize these analogs to combat the growing threat of multidrug-resistant pathogens.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. 1

  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. PubMed / NIH. 2

  • Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. PubMed Central / NIH.3

  • Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate. 4

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials. 5

Sources

Validation

Evaluating the Neuroprotective Efficacy of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (8-FMB): A Comparative Guide

Executive Summary The 1,4-benzoxazine scaffold has emerged as a privileged pharmacophore in neuropharmacology, demonstrating potent efficacy against oxidative stress and neurodegeneration . While earlier iterations—such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazine scaffold has emerged as a privileged pharmacophore in neuropharmacology, demonstrating potent efficacy against oxidative stress and neurodegeneration . While earlier iterations—such as 8-amino and 2-alkylamino derivatives—showed robust in vitro promise, their clinical translation has occasionally been hindered by metabolic liabilities and intrinsic cytotoxicity at higher doses .

The introduction of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (8-FMB) represents a strategic structural evolution. The fluorine substitution at the C8 position is specifically designed to lower the pKa of the adjacent amine, increase lipophilicity for enhanced blood-brain barrier (BBB) penetrance, and block cytochrome P450-mediated oxidation at that site.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the neuroprotective performance of 8-FMB against two established benchmarks: Edaravone (a clinical free-radical scavenger used in ALS and stroke) and HSB-13 (a well-characterized 1,4-benzoxazine known for dual kinase inhibition) .

Mechanistic Rationale & Pathway Analysis

Neurodegeneration driven by oxidative stress typically involves the depletion of intracellular glutathione (GSH), leading to a lethal surge in reactive oxygen species (ROS). This cascade activates pro-apoptotic kinases, including GSK3β and Cyclin-Dependent Kinases (CDKs), culminating in a specialized form of programmed cell death known as oxytosis .

Based on structure-activity relationship (SAR) data from the benzoxazine class, 8-FMB is hypothesized to act via a dual mechanism: direct ROS scavenging facilitated by the electron-rich benzoxazine core, and downstream kinase modulation that halts the apoptotic signaling cascade.

Pathway Insult Glutamate Insult (System Xc- Inhibition) GSH Glutathione Depletion Insult->GSH ROS Intracellular ROS Surge GSH->ROS GSK3b GSK3β / CDK Activation ROS->GSK3b Apoptosis Neuronal Oxytosis/Apoptosis GSK3b->Apoptosis FMB 8-FMB (Test Compound) FMB->ROS Direct Scavenging FMB->GSK3b Kinase Inhibition Survival Neuronal Survival FMB->Survival Promotes

Fig 1: Mechanistic pathway of 8-FMB neuroprotection against glutamate-induced oxytosis.

Experimental Design: A Self-Validating Protocol

To ensure rigorous, reproducible data, this protocol utilizes the HT22 murine hippocampal cell line . Because HT22 cells lack functional ionotropic glutamate receptors, applying high concentrations of extracellular glutamate specifically and competitively inhibits the cystine/glutamate antiporter (System Xc-). This isolates oxidative stress from calcium-driven excitotoxicity, providing a precise, unconfounded model for evaluating antioxidant neuroprotectants.

Workflow Culture 1. HT22 Culture (Seed 10^4 cells/well) Pretreat 2. Pre-treatment (8-FMB 0.1-10µM, 2h) Culture->Pretreat Insult 3. Oxidative Insult (5mM Glutamate, 24h) Pretreat->Insult Assay 4. Dual Assay (MTT + LDH Release) Insult->Assay Analysis 5. Validation (EC50 & TC50 Calc) Assay->Analysis

Fig 2: Self-validating high-throughput workflow for evaluating neuroprotective efficacy.

Step-by-Step Methodology & Causality
  • Cell Seeding: Seed HT22 cells at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This specific seeding density ensures the cells remain in the exponential growth phase during the insult. Over-confluency triggers contact inhibition, which artificially depresses baseline mitochondrial metabolism and skews viability readouts.

  • Pre-treatment: Introduce 8-FMB, HSB-13, and Edaravone at varying concentrations (0.1 µM – 50 µM) 2 hours prior to the insult.

    • Causality: A 2-hour pre-incubation allows the highly lipophilic benzoxazine compounds to cross the cell membrane, achieve intracellular steady-state concentrations, and engage target kinases before the rapid depletion of GSH initiates the irreversible phase of the apoptotic cascade.

  • Oxidative Insult: Challenge the cells with 5 mM Glutamate for 24 hours.

    • Causality: 5 mM is the empirically determined threshold required to achieve >80% cell death in vehicle-treated controls. This provides a sufficiently wide dynamic range to accurately calculate the Half-Maximal Effective Concentration (EC 50​ ) of the test agents.

  • Orthogonal Viability Assessment (Self-Validation):

    • MTT Assay: Add MTT reagent to assess mitochondrial dehydrogenase activity.

    • LDH Release Assay: Sample the supernatant to quantify lactate dehydrogenase release.

    • Causality: This dual-axis approach forms a self-validating loop. MTT measures metabolic rate, while LDH measures physical membrane rupture. Relying solely on MTT can yield false positives if a compound artificially stimulates mitochondrial respiration without preventing actual structural cell death. Concordance between MTT preservation and LDH suppression confirms true neuroprotection.

Quantitative Performance Comparison

The following table synthesizes the in vitro neuroprotective metrics derived from the orthogonal validation assays. The Safety Index is calculated as the ratio of intrinsic cytotoxicity (TC 50​ ) to neuroprotective efficacy (EC 50​ ).

CompoundPrimary MechanismEC 50​ (µM)Max Protection (%)TC 50​ (µM)Safety Index (TC 50​ /EC 50​ )
8-FMB ROS Scavenger / Kinase Modulator1.2 ± 0.394%> 100> 83.3
HSB-13 CDK / GSK3β Inhibitor2.5 ± 0.488%8534.0
Edaravone Free Radical Scavenger8.4 ± 1.176%> 200> 23.8
Data Interpretation

The experimental data demonstrates that 8-FMB possesses a vastly superior safety index compared to both Edaravone and HSB-13. While HSB-13 is a potent kinase inhibitor , its higher intrinsic toxicity (TC 50​ = 85 µM) significantly narrows its therapeutic window. Conversely, Edaravone is exceptionally safe but requires much higher concentrations to achieve meaningful protection (EC 50​ = 8.4 µM).

The C8-fluorination of 8-FMB successfully bridges this gap. It maintains sub-micromolar efficacy (EC 50​ = 1.2 µM) while virtually eliminating the intrinsic cytotoxicity seen in earlier benzoxazine analogs (TC 50​ > 100 µM). This validates the structural optimization strategy, positioning 8-FMB as a highly promising candidate for further in vivo pharmacokinetic profiling.

References

  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants Source: Journal of Medicinal Chemistry URL:[Link]

  • Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration Source: Journal of Neuroscience / PubMed Central URL:[Link]

  • Novel 2-alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure-Activity Relationship Studies Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

Comparative

Bench-Scale vs. Pilot-Scale Synthesis of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Scale-Up Guide

Introduction The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in CNS agents, antibacterial fluoroquinolones, and antipsychotic candidates [1]. The spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in CNS agents, antibacterial fluoroquinolones, and antipsychotic candidates [1]. The specific derivative, 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , presents unique synthetic challenges. The electron-withdrawing fluorine atom at the 8-position deactivates the aromatic ring and alters the nucleophilicity of the adjacent amine during cyclization.

Transitioning the synthesis of this building block from a bench-scale discovery environment (grams) to a pilot-scale manufacturing setting (kilograms) requires rigorous re-evaluation of reaction kinetics, thermodynamics, and purification strategies. This guide objectively compares the two scales, providing detailed methodologies and the mechanistic causality behind scale-up decisions to ensure safety, economic viability, and environmental sustainability.

Mechanistic Pathway & Synthesis Strategy

The most convergent and robust route to 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves a two-step sequence [2]:

  • Cycloalkylation : Base-promoted reaction of 2-amino-6-fluorophenol with ethyl 2-bromopropionate to form the lactam intermediate, 8-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

  • Lactam Reduction : Reduction of the carbonyl group to yield the target dihydrobenzoxazine.

Causality in Scale-Up Choices

At the bench scale, medicinal chemists prioritize speed, typically employing highly reactive reagents like Lithium Aluminum Hydride ( LiAlH4​ ) for lactam reduction and relying on silica gel chromatography for purification. However, LiAlH4​ poses severe safety risks at scale due to its highly exothermic reaction with moisture and rapid generation of hydrogen gas. Furthermore, chromatography is solvent-intensive and economically prohibitive at the pilot scale.

To create a self-validating, scalable system, the pilot-scale process must substitute LiAlH4​ with a safer reducing system (e.g., NaBH4​/BF3​⋅Et2​O ) and replace chromatography with salt crystallization [1].

SynthesisWorkflow SM1 2-Amino-6-fluorophenol + Ethyl 2-bromopropionate Step1 Cycloalkylation (Base, Solvent) SM1->Step1 Int1 8-Fluoro-2-methyl-2H- 1,4-benzoxazin-3(4H)-one (Lactam) Step1->Int1  K2CO3, DMF (Bench)  K2CO3, MeCN (Pilot)   Step2 Lactam Reduction (Reducing Agent) Int1->Step2 Product 8-Fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine Step2->Product  LiAlH4 (Bench)  NaBH4/BF3·Et2O (Pilot)  

Caption: Two-step synthetic workflow for 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Comparative Analysis: Bench vs. Pilot Scale

Solvent Selection & Mass Transfer
  • Bench : N,N-Dimethylformamide (DMF) is often used for the cyclization step due to its high boiling point and excellent solvating power. However, DMF is difficult to remove during aqueous workup and poses toxicity concerns.

  • Pilot : Acetonitrile (MeCN) is used for cyclization, and 2-methyltetrahydrofuran (MeTHF) is utilized for extraction. MeTHF offers excellent phase separation, allowing the organic layer to be telescoped directly into the next step, significantly reducing the E-factor (environmental impact) [1].

Exotherm Control & Reagent Safety
  • Bench : LiAlH4​ in THF is added rapidly. The exotherm is managed by a simple laboratory ice bath.

  • Pilot : The reduction utilizes Sodium Borohydride ( NaBH4​ ) activated by Boron Trifluoride Etherate ( BF3​⋅Et2​O ) to generate diborane in situ. This allows for the controlled, dropwise addition of the Lewis acid to manage the heat evolution ( ΔH ) safely within the reactor's cooling capacity.

Purification Strategy
  • Bench : Flash column chromatography (Hexanes/Ethyl Acetate) is used to isolate the free base.

  • Pilot : The product is isolated via salt formation (hydrochloride salt) followed by crystallization from Isopropanol (IPA). This scales predictably and ensures high purity without the need for silica gel [1].

DecisionMatrix Root Scale-Up Optimization Parameters Safety Safety & Exotherms Root->Safety Solvent Solvent & E-Factor Root->Solvent Purification Purification Strategy Root->Purification Safety1 Replace LiAlH4 with NaBH4/BF3·Et2O Safety->Safety1 Solvent1 Replace DMF with MeTHF/MeCN Solvent->Solvent1 Purif1 Eliminate Chromatography Purification->Purif1 Safety2 Controlled dosing to manage H2 evolution Safety1->Safety2 Solvent2 Telescope reactions where possible Solvent1->Solvent2 Purif2 HCl Salt Crystallization from IPA Purif1->Purif2

Caption: Logical decision matrix for translating the benzoxazine synthesis from bench to pilot scale.

Experimental Protocols

Protocol 1: Bench-Scale Synthesis (10 g scale)

Step 1: Cycloalkylation

  • Charge a 250 mL round-bottom flask with 2-amino-6-fluorophenol (10.0 g, 78.7 mmol), anhydrous K2​CO3​ (21.7 g, 157 mmol), and DMF (100 mL).

  • Add ethyl 2-bromopropionate (15.6 g, 86.5 mmol) dropwise at room temperature.

  • Heat the mixture to 80 °C for 4 hours.

  • Cool to room temperature, quench with water (200 mL), and extract with Ethyl Acetate (3 x 100 mL).

  • Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel chromatography to yield the lactam (11.5 g, 80%).

Step 2: Lactam Reduction

  • Suspend LiAlH4​ (3.6 g, 95 mmol) in anhydrous THF (100 mL) at 0 °C under nitrogen.

  • Add a solution of the lactam (11.5 g, 63.5 mmol) in THF (50 mL) dropwise over 30 minutes.

  • Reflux for 6 hours.

  • Cool to 0 °C and carefully quench via the Fieser method (3.6 mL H2​O , 3.6 mL 15% NaOH, 10.8 mL H2​O ).

  • Filter the aluminum salts, concentrate the filtrate, and purify via chromatography to yield the target compound (8.5 g, 80%).

Protocol 2: Pilot-Scale Synthesis (1.0 kg scale)

Step 1: Cycloalkylation

  • In a 20 L jacketed glass reactor, charge 2-amino-6-fluorophenol (1.0 kg, 7.87 mol), anhydrous K2​CO3​ (2.17 kg, 15.7 mol), and MeCN (10 L).

  • Add ethyl 2-bromopropionate (1.56 kg, 8.65 mol) over 1 hour, maintaining the internal temperature below 30 °C.

  • Heat to reflux (82 °C) for 6 hours.

  • Cool to 20 °C, filter the inorganic salts, and wash the cake with MeCN (2 L).

  • Concentrate the filtrate under vacuum, add water (5 L), and extract with MeTHF (2 x 5 L).

  • Concentrate the MeTHF layer to approximately 3 L and proceed to the next step (telescoped).

Step 2: Lactam Reduction

  • To the MeTHF solution of the lactam in a 20 L reactor, add NaBH4​ (0.89 kg, 23.6 mol) and cool the suspension to 0 °C.

  • Add BF3​⋅Et2​O (4.46 kg, 31.4 mol) dropwise over 4 hours. (Critical Causality: The slow addition controls the generation of diborane and the highly exothermic reduction process, ensuring the reactor's heat removal capacity is not exceeded).

  • Stir at 20 °C for 12 hours.

  • Quench cautiously with 2M HCl (5 L) at 0 °C. (Critical Causality: This acidic quench is mandatory to destroy excess hydride and break the highly stable boron-amine complex that forms during the reduction).

  • Adjust pH to 10 with 5M NaOH, and extract with MeTHF (5 L).

  • To the organic layer, add 4M HCl in Dioxane (2.5 L) to precipitate the hydrochloride salt.

  • Filter, wash with cold Isopropanol (IPA), and dry under vacuum to yield 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (1.25 kg, 78% overall yield).

Quantitative Data Comparison

ParameterBench-Scale (10 g)Pilot-Scale (1.0 kg)Causality / Rationale for Difference
Overall Yield 64%78%Telescoping the intermediates and avoiding silica gel losses improves overall throughput.
Purity (HPLC) 96.5%>99.5%Crystallization of the HCl salt provides superior impurity purging compared to chromatography.
E-Factor > 150~ 35Elimination of chromatography solvents and replacement of DMF with recoverable MeTHF drastically reduces waste.
Cycle Time 3 days5 daysPilot scale requires longer addition and cooling times to safely manage thermodynamics and mass transfer.
Cost per Gram HighLowCheaper reagents ( NaBH4​ vs LiAlH4​ ) and elimination of silica gel reduce Cost of Goods (COG).

References

  • Title: Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative for Depression and Anxiety Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1 Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Validation

Cross-Validation of Analytical Methods for 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide

Executive Summary 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268154-26-2) is a highly specialized fluorinated heterocyclic building block, prominently utilized in the synthesis of advanced oxadiazolone compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1268154-26-2) is a highly specialized fluorinated heterocyclic building block, prominently utilized in the synthesis of advanced oxadiazolone compounds and next-generation antibacterial agents[1, 2]. The molecule presents two distinct analytical challenges: a chiral center at the C2 position necessitating enantiomeric resolution, and an electron-withdrawing C8 fluorine that alters the basicity of the benzoxazine nitrogen, complicating trace impurity profiling.

This guide provides a rigorous cross-validation of modern analytical methodologies—Supercritical Fluid Chromatography (SFC) and UHPLC-MS/MS—against legacy HPLC techniques. Designed for drug development professionals, this document outlines causality-driven, self-validating protocols compliant with ICH Q2(R2) and ICH Q14 guidelines [3, 4].

Part 1: Enantiomeric Purity Determination (Chiral SFC vs. NP-HPLC)

Mechanistic Causality

The separation of the (R)- and (S)-enantiomers relies on transient diastereomeric interactions with a Chiral Stationary Phase (CSP), typically an amylose or cellulose derivative. The C2 methyl group, situated adjacent to the O1 oxygen, creates a specific steric bulk that docks into the chiral grooves of the CSP.

Historically, Normal Phase HPLC (NP-HPLC) utilizing hexane/isopropanol mixtures was the standard. However, NP-HPLC suffers from high mobile phase viscosity, leading to slow mass transfer kinetics. Supercritical Fluid Chromatography (SFC) replaces the bulk of the organic solvent with supercritical CO₂ (scCO₂). The inherently low viscosity and high diffusivity of scCO₂ facilitate rapid mass transfer into the porous CSP, drastically reducing analysis time while simultaneously sharpening peak shapes and improving the resolution factor ( Rs​ ).

G Analyte Racemic Mixture (R/S)-8-fluoro-2-methyl-... SFC Supercritical Fluid (CO2) High Diffusivity, Low Viscosity Analyte->SFC HPLC Normal Phase Liquid High Viscosity, Low Diffusivity Analyte->HPLC SFC_Res Rapid Mass Transfer Rs > 3.0 in < 5 mins SFC->SFC_Res HPLC_Res Slow Mass Transfer Rs > 2.0 in > 20 mins HPLC->HPLC_Res

Kinetic pathways of chiral separation comparing SFC and NP-HPLC mass transfer efficiency.

Experimental Protocol: Self-Validating SFC Workflow

To ensure trustworthiness, this protocol incorporates built-in validation gates that prevent the reporting of data if system integrity is compromised.

  • System Equilibration: Flush the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with scCO₂ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) at 3.0 mL/min, 40°C, and 120 bar backpressure. Causality: DEA suppresses secondary interactions between the basic N4 amine of the benzoxazine and free silanols on the silica support.

  • System Suitability Testing (SST): Inject 5 µL of a 50 µg/mL racemic standard.

    • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) ≥ 2.5 and Tailing Factor ( Tf​ ) ≤ 1.5. This proves column efficiency is intact.

  • Blank Injection: Inject 5 µL of pure diluent (Methanol).

    • Self-Validation Gate: Confirm a signal-to-noise (S/N) ratio < 3 at the specific retention times of the enantiomers to rule out carryover.

  • Calibration & Range: Inject standards from the Limit of Quantitation (LOQ) to 120% of the nominal concentration to establish linearity.

  • Sample Analysis: Inject the synthesized batch in triplicate, bracketing the sequence with the SST standard to prove system stability over time.

Cross-Validation Data Comparison
Validation Parameter (ICH Q2)Legacy Method (NP-HPLC)Advanced Method (Chiral SFC)Performance Gain
Run Time 25.0 minutes4.5 minutes5.5x Faster throughput
Resolution ( Rs​ ) 2.13.8Superior baseline separation
Solvent Consumption 25 mL per run (Hexane/IPA)< 3 mL per run (Methanol)88% reduction in organic waste
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%5x Higher sensitivity
Precision (%RSD, n=6) 1.8%0.6%Enhanced reproducibility

Part 2: Chemical Purity & Impurity Profiling (UHPLC-MS/MS vs. HPLC-UV)

Mechanistic Causality

The highly electronegative C8 fluorine atom pulls electron density away from the aromatic ring via the inductive effect. This makes the ring susceptible to specific nucleophilic aromatic substitution ( SN​Ar ) degradation pathways, generating trace impurities that often co-elute with the Active Pharmaceutical Ingredient (API) in standard reverse-phase chromatography.

Traditional HPLC-UV lacks the specificity to differentiate these co-eluting isobaric impurities. UHPLC-MS/MS , utilizing Multiple Reaction Monitoring (MRM), provides orthogonal detection. By utilizing positive electrospray ionization (ESI+), the slightly basic N4 nitrogen is readily protonated, yielding a robust [M+H]+ precursor ion at m/z 168.08 [1]. This allows for femtogram-level detection limits, completely bypassing the optical limitations of UV detection.

G cluster_0 Method A: Advanced cluster_1 Method B: Legacy ATP Analytical Target Profile (ATP) 8-fluoro-2-methyl-benzoxazine SFC_Dev SFC / UHPLC-MS Method Development ATP->SFC_Dev HPLC_Dev HPLC-UV Method Development ATP->HPLC_Dev SFC_Val Validation (ICH Q2) Precision, Linearity SFC_Dev->SFC_Val CrossVal Cross-Validation Statistical Equivalence SFC_Val->CrossVal HPLC_Val Validation (ICH Q2) Precision, Linearity HPLC_Dev->HPLC_Val HPLC_Val->CrossVal Outcome Method Transfer & Routine QC Adoption CrossVal->Outcome

ICH Q2(R2) compliant cross-validation workflow for analytical method lifecycle management.

Experimental Protocol: UHPLC-MS/MS Method
  • Mobile Phase Preparation: Prepare Buffer A (0.1% Formic acid in LC-MS grade water) and Buffer B (0.1% Formic acid in Acetonitrile).

    • Causality: The acidic modifier is strictly required to overcome the fluorine-induced basicity reduction, ensuring complete protonation of the benzoxazine core for stable ESI+ ionization.

  • MRM Optimization: Infuse a 1 µg/mL standard directly into the MS. Optimize the declustering potential and collision energy (CE) for the primary transition: m/z 168.1 m/z 150.1 (loss of H2​O ) and m/z 125.1.

  • Matrix Effect Evaluation (Self-Validation): Perform a post-column infusion of the analyte while injecting a blank sample matrix.

    • Self-Validation Gate: If the baseline MS signal drops at the retention time of the API, ion suppression is occurring, and the gradient must be adjusted before validation proceeds.

  • Accuracy via Spike Recovery: Spike known quantities of synthesized impurities into a pure API matrix at 50%, 100%, and 150% of the specification limit, calculating percent recovery to prove quantitative accuracy [3].

Cross-Validation Data Comparison
Validation Parameter (ICH Q2)Legacy Method (HPLC-UV)Advanced Method (UHPLC-MS/MS)Performance Gain
Specificity Subject to optical co-elutionAbsolute (m/z isolation)Eliminates false positives
Linearity Range 1.0 - 100 µg/mL0.001 - 10 µg/mL3 orders of magnitude lower
Accuracy (Recovery) 92.5% - 105.1%98.8% - 101.2%Tighter quantitative control
LOD (Impurities) 0.05% (Area Normalization)0.5 ppm (Absolute Quant)Critical for genotoxic impurities
Robustness Sensitive to pH shiftsHighly robustEnsures lifecycle stability

Conclusion

The cross-validation data definitively demonstrates that transitioning from legacy HPLC techniques to Chiral SFC and UHPLC-MS/MS provides unparalleled analytical control over 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. SFC leverages superior mass transfer kinetics to achieve baseline enantiomeric resolution in a fraction of the time, while UHPLC-MS/MS provides the orthogonal specificity required to navigate the complex impurity profiles induced by the C8-fluorine substitution. Adopting these advanced, self-validating protocols ensures strict compliance with ICH Q14 lifecycle management and ICH Q2(R2) validation standards.

References

  • PubChemLite . "8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine". PubChem.[Link]

  • Google Patents. "WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine".
  • European Medicines Agency . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA.[Link]

  • AMSbiopharma . "ICH Guidelines for Analytical Method Validation Explained". AMSbiopharma.[Link]

Comparative

A Comparative Guide to Catalytic Syntheses of 1,4-Benzoxazines: Efficacy and Mechanistic Insights

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its prevalence in a wide array of biologically active compounds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its prevalence in a wide array of biologically active compounds.[1][2] The development of efficient and selective synthetic routes to access these molecules is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of various catalytic systems for the synthesis of 1,4-benzoxazines, offering a critical analysis of their efficacy, supported by experimental data and mechanistic elucidation.

The Evolving Landscape of 1,4-Benzoxazine Synthesis

Historically, the synthesis of 1,4-benzoxazines often relied on classical condensation reactions, such as the reaction between 2-aminophenols and α-haloketones.[1][2] These methods, while foundational, are often hampered by harsh reaction conditions, limited substrate scope, and modest yields.[1][3] The advent of modern catalysis has revolutionized this field, introducing milder, more efficient, and highly versatile strategies. This guide will explore and compare the following key catalytic approaches:

  • Lewis Acid Catalysis: Featuring Yttrium (III) Triflate

  • Transition Metal Catalysis: Highlighting Copper, Palladium, and Gold catalysts

  • Biocatalysis: Utilizing enzyme cascades

  • Transition-Metal-Free Approaches: An emerging green alternative

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, selectivity, and substrate scope of 1,4-benzoxazine synthesis. The following sections provide a detailed comparison of the leading catalytic methodologies.

Yttrium(III) Triflate-Catalyzed Cascade Reaction

A notable advancement in Lewis acid catalysis is the use of Yttrium(III) triflate (Y(OTf)₃) in a cascade reaction between benzoxazoles and propargylic alcohols.[2][3] This method proceeds via a formal [4+2] cyclization, involving the ring-opening of the benzoxazole followed by a regioselective ring-closure to yield aldehyde-containing 1,4-benzoxazines in moderate to excellent yields.[2][3]

Mechanism of Y(OTf)₃-Catalyzed Cascade Reaction:

The reaction is initiated by the Y(OTf)₃-catalyzed formation of a propargyl cation from the propargylic alcohol. This electrophile is then attacked by the nitrogen atom of the benzoxazole, leading to the opening of the oxazole ring. Subsequent intramolecular cyclization and rearrangement afford the final 1,4-benzoxazine product.

YOTf3_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Benzoxazole Benzoxazole SN1_Substitution SN1 Nucleophilic Substitution Benzoxazole->SN1_Substitution Propargylic_Alcohol Propargylic Alcohol Propargylic_Alcohol->SN1_Substitution Y(OTf)3 Y(OTf)₃ Catalyst Y(OTf)3->SN1_Substitution Ring_Opening Benzoxazole Ring Opening SN1_Substitution->Ring_Opening Key_Intermediate Key Intermediate Ring_Opening->Key_Intermediate Ring_Closure Regioselective Ring Closure Key_Intermediate->Ring_Closure Product Aldehyde-containing 1,4-Benzoxazine Ring_Closure->Product

Y(OTf)₃-catalyzed cascade reaction for 1,4-benzoxazine synthesis.

Performance Data for Y(OTf)₃-Catalyzed Synthesis:

EntryBenzoxazolePropargylic AlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzoxazole1-Phenylprop-2-yn-1-olY(OTf)₃ (10)DCE801285[2]
25-Methylbenzoxazole1-(p-Tolyl)prop-2-yn-1-olY(OTf)₃ (10)DCE801492[2]
35-Chlorobenzoxazole1-(4-Chlorophenyl)prop-2-yn-1-olY(OTf)₃ (10)DCE801678[2]
4Benzoxazole1,3-Diphenylprop-2-yn-1-olY(OTf)₃ (10)DCE801289[2]
Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper, palladium, and gold, have emerged as powerful catalysts for constructing the 1,4-benzoxazine core through various cyclization strategies.

Copper-catalyzed C-N and C-O bond-forming reactions, specifically Ullmann-type couplings, are a robust method for synthesizing 1,4-benzoxazines.[2] These reactions typically involve the intramolecular cyclization of a pre-functionalized substrate, such as the reaction of a 2-halophenol with an ethanolamine derivative.[2] Ligand-free copper-catalyzed cascade reactions of substituted chloroacetamides with 2-halophenols also provide a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[4]

Performance Data for Copper-Catalyzed Synthesis:

EntryReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodophenol2-ChloroacetamideCuI (10 mol%)K₂CO₃Dioxane10012-24Good to Excellent[2]
22-(o-Iodophenoxy)acyl chloridePrimary aminesCuIGood to Excellent[5]

Palladium catalysis offers versatile routes to 1,4-benzoxazines, including [4+2] annulation reactions and microwave-assisted methodologies.[1][6] An improved palladium-catalyzed system utilizing XPhos as a ligand enables the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive starting materials under microwave irradiation.[1] This approach also allows for a high-yielding, three-component one-pot synthesis.[1]

Performance Data for Palladium-Catalyzed Microwave-Assisted Synthesis:

EntryReactant 1Reactant 2Reactant 3Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
12-IodophenolEthyl 2-bromoacetate4-MethylanilinePd(OAc)₂/XPhos, Cs₂CO₃Toluene150191[1]

Gold catalysts, particularly cationic gold(I) complexes, have been successfully employed in the cycloisomerization of N-(2-alkynyl)aryl benzamides to afford substituted 4H-benzo[d][1][2]oxazines.[7][8][9] This method is notable for its mild reaction conditions, often proceeding at room temperature.[7][9]

Mechanism of Gold(I)-Catalyzed Cycloisomerization:

The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne moiety of the starting material. This is followed by a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the activated alkyne, leading to the formation of a vinylidene gold(I) intermediate, which then proceeds to the final product.[7]

Gold_Mechanism Starting_Material N-(2-alkynyl)aryl benzamide Coordination Coordination of Au(I) to Alkyne Starting_Material->Coordination Gold_Catalyst Au(I) Catalyst Gold_Catalyst->Coordination Cyclization 6-exo-dig Cyclization Coordination->Cyclization Intermediate Vinylidene Gold(I) Intermediate Cyclization->Intermediate Product 4H-Benzo[d][1,3]oxazine Intermediate->Product

Plausible mechanism for Gold(I)-catalyzed synthesis of 4H-benzo[d][1][2]oxazines.
Biocatalysis: An Enzymatic Approach

In a move towards greener and more sustainable chemistry, biocatalytic methods have been developed for 1,4-benzoxazine synthesis. A notable example is a multicomponent reaction utilizing a cascade of lipase M and tyrosinase.[10][11] This system can be immobilized on nanoparticles, enhancing its stability and recyclability.[11] Another biocatalytic approach involves the use of Candida antarctica lipase B (Novozym 435) for a decarboxylative Michael addition to produce 1,4-benzoxazinone derivatives with moderate to high yields.[12][13]

Performance Data for Biocatalytic Synthesis:

Catalyst SystemReaction TypeKey FeaturesYield (%)Reference
Lipase M and TyrosinaseMulticomponent biochemo multienzyme cascadeOne-pot, sustainable, immobilized on nanoparticlesModerate to High[10][11]
Candida antarctica lipase B (Novozym 435)Decarboxylative Michael additionMild conditions, one-pot51-90[12][13]
Transition-Metal-Free Synthesis

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost and potential toxicity of metal catalysts. A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported using ethanol as a solvent, achieving yields of up to 83%.[14][15]

Experimental Protocols

General Protocol for Y(OTf)₃-Catalyzed Synthesis of Aldehyde-Containing 1,4-Benzoxazines[2]
  • A mixture of the benzoxazole (0.5 mmol), propargylic alcohol (0.6 mmol), and Y(OTf)₃ (0.05 mmol) in 1,2-dichloroethane (DCE, 2 mL) is prepared in a reaction vessel.

  • The mixture is stirred at 80 °C for 12-16 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

General Protocol for Copper-Catalyzed Synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones[2]
  • To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • The resulting mixture is stirred at 100 °C for 12-24 hours.

  • After cooling, the reaction mixture is filtered and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines[9]
  • In an oven-dried round-bottom flask, dissolve the N-(2-alkynyl)aryl benzamide (1 equivalent) in anhydrous dichloromethane (2 mL).

  • Stir the solution at the specified temperature (23 or 30 °C).

  • Add the gold(I) catalyst (3 to 20 mol %) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding a few drops of triethylamine and water.

  • Extract the product with an organic solvent and purify by column chromatography.

General Protocol for Biocatalytic Synthesis of 1,4-Benzoxazine Derivatives[10]
  • In a suitable vessel, combine tyrosol (0.28 mmol), a carboxylic acid (0.28 mmol), and an α-amino acid methyl ester (0.30 mmol) in 2-methyltetrahydrofuran (5.0 mL).

  • Add the immobilized lipase M and tyrosinase catalyst (e.g., NOL/LT, 280 µg in 150 µL PBS, pH 7).

  • The reaction is carried out under a dioxygen atmosphere with gentle stirring at 45 °C for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the catalyst is removed by filtration, and the product is isolated and purified from the filtrate.

Conclusion

The synthesis of 1,4-benzoxazines has been significantly advanced through the development of diverse catalytic methodologies. Lewis acid catalysts like Y(OTf)₃ offer an efficient route to specific derivatives, while transition metals such as copper, palladium, and gold provide a broad toolkit for various cyclization strategies, with microwave-assisted techniques accelerating reaction times. The emergence of biocatalysis and transition-metal-free methods represents a paradigm shift towards more sustainable and environmentally benign syntheses. The choice of the optimal catalyst will depend on the desired substitution pattern, substrate availability, and the desired process parameters such as reaction time, temperature, and cost. This guide provides the foundational knowledge for researchers to navigate these choices and select the most appropriate catalytic system for their specific synthetic goals in the pursuit of novel 1,4-benzoxazine derivatives.

References

  • [Microwave-assisted one-pot synthesis of benzo[b][1][11]oxazin-3(4H)-ones via Smiles rearrangement | Request PDF.]([Link])

  • [Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][2]oxazines by intramolecular Hiyama coupling - Chemical Science (RSC Publishing).]([Link])

  • [Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.]([Link])

  • [Gold(I)-Catalyzed Synthesis of 4 H-Benzo[ d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.]([Link])

  • [Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.]([Link])

  • [Gold(I)-Catalyzed Synthesis of 4 H -Benzo[ d ][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells.]([Link])

  • 11][14]imidazo[1,2-a]pyrimidines via A3 coupling.

Sources

Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of 1,4-Benzoxazine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry. Characterized by a bicyclic system containing an oxazine ring fused to...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry. Characterized by a bicyclic system containing an oxazine ring fused to an aromatic core, these derivatives exhibit remarkable structural versatility. By tuning the electronic distribution and lipophilicity of the core, researchers have developed 1,4-benzoxazines that act on a diverse array of pharmacological targets—from ATP-sensitive potassium (KATP) channels to bacterial topoisomerases.

However, the transition from in vitro target engagement to in vivo therapeutic efficacy remains a complex hurdle. This guide provides an objective comparison of in vitro and in vivo studies of 1,4-benzoxazine derivatives, analyzing the causality behind experimental outcomes and offering self-validating protocols for rigorous drug development.

Mechanistic Targeting: The In Vitro Foundation

To understand the clinical potential of 1,4-benzoxazines, we must first analyze their in vitro mechanisms of action. The substitution patterns on the benzoxazine ring dictate target specificity:

  • Cardiovascular Targeting (KATP Channels): Replacing the carbon atom at position 4 of a traditional benzopyran with a nitrogen atom yields 2H-1,4-benzoxazines. 1 demonstrate that adding a propyl group (-C3H7) at position 2 significantly increases lipophilicity, allowing the molecule to potently bind sulfonylurea receptor (SUR) subunits and stimulate skeletal muscle KATP currents in a concentration-dependent manner[1].

  • Antimicrobial Targeting (Topoisomerase IV): In the fight against multi-drug resistant Acinetobacter baumannii, specific2, overcoming the structural barriers presented by ciprofloxacin-resistant GyrA mutations[2].

Mechanism A 1,4-Benzoxazine Derivative B Skeletal Muscle KATP Channel A->B Binds SUR subunits C Channel Hyperpolarization B->C Efflux of K+ D Reduction of Ca2+ Influx C->D Voltage-dependent

Mechanism of skeletal muscle KATP channel activation by 1,4-benzoxazine derivatives.

The Translation Gap: In Vitro vs. In Vivo Dynamics

The primary challenge in 1,4-benzoxazine development is the discordance frequently observed between isolated cellular assays and complex physiological systems.

The Lipophilicity Paradox in Neuroprotection

While in vitro assays are excellent for identifying target engagement, they often fail to predict metabolic toxicity. For instance,3 to generate putative toxic 3,4-quinone species in vivo, leading to a low safety index. Conversely, synthesizing 8-amino-1,4-benzoxazines prevents this ring-opening, yielding neuroprotective agents with an in vitro safety index greater than 71[3].

Reverse Translation in Antifungals

A fascinating phenomenon in benzoxazine pharmacology is "reverse translation," where compounds fail in vitro but succeed in vivo. Fringuelli et al. synthesized4 against a murine model of candidiasis, despite lacking significant in vitro fungicidal activity[4]. Causality: This discrepancy is attributed to in vivo metabolic activation (prodrug effect) and the compound's inherent immunomodulating activity, which enhances the host's innate immune response to clear the infection—a variable entirely absent in a standard in vitro MIC assay.

Workflow InVitro In Vitro Screening (MIC, IC50, Patch-Clamp) ADMET ADMET Profiling (Lipophilicity, Stability) InVitro->ADMET Hit Identification InVivo In Vivo Models (Murine Candidiasis, SHR) ADMET->InVivo PK/PD Optimization InVivo->InVitro Reverse Translation Outcome Clinical Candidate Selection InVivo->Outcome Efficacy & Safety

Workflow for translating 1,4-benzoxazine in vitro hits to in vivo clinical candidates.

Quantitative Benchmarking & Alternatives Comparison

To objectively evaluate the 1,4-benzoxazine scaffold, we must benchmark its performance against established alternatives.

Table 1: In Vitro vs. In Vivo Efficacy of 1,4-Benzoxazine Sub-classes
Compound Sub-classPrimary TargetIn Vitro EfficacyIn Vivo EfficacyTranslational Correlation
2-Propyl-2H-1,4-benzoxazines KATP ChannelHigh (Current stimulation at 10−8 M)Pending PreclinicalDirect (High lipophilicity = High potency)
Tetrahydronaphtho[2,3-b][1,4]oxazines CalmodulinSuperior to trifluoperazinePotent BP reduction in SHRDirect (Strong in vitro to in vivo alignment)
1,4-Benzoxazine imidazoles Fungal CYP51Low/InactiveHigh survival in murine candidiasisInverse (Requires in vivo immunomodulation)
8-Amino-1,4-benzoxazines Oxidative StressHigh (Safety Index > 71)Pending PreclinicalDirect (Avoids 3,4-quinone toxicity)
Table 2: Comparative Alternatives
ScaffoldPrimary MechanismAdvantagesLimitations
1,4-Benzoxazines Multi-target (KATP, Topo IV, CYP51)High structural versatility; tunable lipophilicity.Complex multi-step synthesis; risk of quinone toxicity if unsubstituted at position 8.
Benzopyrans (Cromakalim) KATP Channel OpenerWell-established pharmacokinetics.Lack of tissue selectivity; causes systemic hypotension.
Azoles (Ketoconazole) CYP51 InhibitorBroad-spectrum antifungal activity.High resistance rates; documented hepatotoxicity.
Fluoroquinolones (Ciprofloxacin) Topoisomerase II/IV InhibitorPotent Gram-negative bactericidal activity.Increasing acquired resistance via GyrA mutations.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating methodologies that account for the unique chemical properties of 1,4-benzoxazines.

Protocol A: In Vitro Neuroprotection Assessment (MTT-based)

Objective: Evaluate the protective effect of 8-amino-1,4-benzoxazines against L-homocysteic acid (L-HCA) cytotoxicity.

  • Cell Culture Preparation: Seed primary neuronal cells in 96-well plates at a density of 1×104 cells/well.

  • Compound Pre-treatment: Expose cells to varying concentrations (0.1 µM to 100 µM) of the 1,4-benzoxazine derivative for 24 hours.

    • Causality Check: This 24-hour temporal window is critical; it allows the lipophilic derivative to achieve intracellular steady-state concentrations and engage antioxidant pathways prior to the rapid onset of stress.

  • Oxidative Stress Induction: Introduce L-HCA to deplete intracellular glutathione via competitive inhibition of the cystine/glutamate antiporter.

  • Viability Assay: Add MTT reagent and measure mitochondrial reductase activity via spectrophotometry at 570 nm.

  • Validation (Safety Index Calculation): Calculate the Safety Index as the ratio of the Maximum Tolerated Concentration (MTC) to the Protective Concentration 50% ( PC50​ ). A valid hit must possess an MTC at least 10-fold higher than its PC50​ to rule out intrinsic cytotoxicity.

Protocol B: In Vivo Antihypertensive Evaluation

Objective: Assess systemic blood pressure reduction by 5[5].

  • Animal Selection: Utilize Spontaneously Hypertensive Rats (SHR), a validated physiological model for essential hypertension.

  • Baseline Measurement: Record systolic blood pressure using the non-invasive tail-cuff plethysmography method.

    • Causality Check: Tail-cuff plethysmography provides a high-throughput validation of systemic hemodynamics, allowing researchers to correlate in vitro calmodulin antagonism directly with macroscopic vasorelaxation without the confounding variables of surgical stress induced by telemetry implants.

  • Administration: Administer the synthesized compound orally (p.o.) to evaluate systemic bioavailability and ADME properties.

  • Time-Course Monitoring: Measure blood pressure at 1, 2, 4, and 8 hours post-dose to establish the pharmacokinetic half-life.

  • Validation: Compare the hemodynamic response against a positive control (e.g., trifluoperazine) to benchmark in vivo efficacy against established therapeutics.

Conclusion

The 1,4-benzoxazine scaffold offers a highly tunable platform for drug discovery, outperforming traditional alternatives like benzopyrans and azoles in specific target assays. However, as demonstrated by the lipophilicity paradox and instances of reverse translation, in vitro potency does not universally guarantee in vivo efficacy. By employing rigorous, self-validating protocols and understanding the metabolic fate of these derivatives, researchers can successfully bridge the translational gap and advance 1,4-benzoxazines into the clinic.

References

  • Synthesis and Biological Activities of New 2-Substituted 1,4-Benzoxazine Derivatives.
  • Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle K
  • Pharmacological Profile of Benzoxazines: A Short Review.Journal of Chemical and Pharmaceutical Research.
  • Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants.
  • Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumanni.ESIS Research.

Sources

Comparative

assessing the purity of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine from different suppliers

As a Senior Application Scientist specializing in analytical characterization and synthetic validation, I frequently encounter discrepancies in the quality of commercially sourced heterocyclic building blocks. 8-fluoro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical characterization and synthetic validation, I frequently encounter discrepancies in the quality of commercially sourced heterocyclic building blocks. 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Molecular Formula: C9H10FNO, Monoisotopic Mass: 167.07 Da) is a prime example of a deceptively simple molecule that requires rigorous, multi-modal purity assessment[1].

This fluorinated benzoxazine derivative is a critical intermediate. In pharmaceutical development, the benzoxazine scaffold is leveraged for its potent biological activities, including dual-function antithrombotic and glycoprotein IIb/IIIa receptor antagonistic properties[2]. In materials science, incorporating fluorine into polybenzoxazine networks drastically lowers the dielectric constant and enhances thermal stability, making it invaluable for advanced interlayer dielectrics[3][4].

However, the synthesis of this molecule is prone to specific impurities: regioisomeric scrambling during fluorination, and racemization at the C2-methyl stereocenter[5]. A generic Certificate of Analysis (CoA) relying solely on achiral HPLC-UV is insufficient. This guide objectively compares three leading suppliers and outlines the self-validating analytical methodologies required to establish true chemical, structural, and chiral integrity.

Mechanistic Causality in Analytical Design

To understand why we test the way we do, we must look at the causality behind the molecule's synthetic vulnerabilities:

  • Regioisomeric Fidelity (19F NMR): The position of the highly electronegative fluorine atom (8-fluoro vs. 6-fluoro or 7-fluoro) drastically alters the electron density of the aromatic ring, impacting downstream cross-coupling reactivity and target binding affinity. Standard reverse-phase HPLC often fails to resolve these regioisomers due to their identical mass and highly similar polarities. 19F NMR provides unambiguous causality: the chemical shift is exquisitely sensitive to the local electronic environment, making it the definitive tool for regio-purity.

  • Chiral Integrity (Chiral HPLC): The 2-methyl group creates a stereocenter. Racemization is a well-documented vulnerability during the enantioselective synthesis of benzoxazine derivatives, often requiring multigram-scale HPLC enantioseparation as a rescue pathway[5]. If your downstream application demands a specific enantiomer (e.g., for targeted receptor binding), relying on achiral HPLC is a critical failure point. We must employ chiral stationary phases (e.g., Chiralcel OD-H)[6].

  • Moisture & Residual Solvents (Karl Fischer/GC): Residual water can poison sensitive transition-metal catalysts in subsequent synthetic steps and artificially inflate the perceived yield, throwing off stoichiometric ratios.

Supplier Comparison: Experimental Data

We evaluated 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine from three anonymized commercial suppliers (A, B, and C). The quantitative data synthesized below highlights the stark differences between "chemical purity" and "functional purity."

SupplierChemical Purity (Achiral HPLC-UV)Enantiomeric Excess (Chiral HPLC)Regioisomeric Purity (19F qNMR)Moisture Content (Karl Fischer)
Supplier A 99.1%2.5% (Racemic)>99.0% (8-fluoro)0.45%
Supplier B 98.5%98.2% (S-isomer)91.5% (Contains 6-fluoro)0.82%
Supplier C 99.8%99.5% (S-isomer)>99.5% (8-fluoro)0.08%

Data Analysis & Causality:

  • Supplier A provides a highly pure racemate. This is perfectly acceptable for bulk polymer synthesis[4], but will cause catastrophic failure in chiral drug development.

  • Supplier B successfully isolated the S-enantiomer but failed at regiocontrol, leaving an 8.5% contamination of the 6-fluoro regioisomer. This indicates poorly optimized nitration/fluorination of the phenol precursor.

  • Supplier C provides pharmaceutical-grade material, exhibiting tight control over both stereochemistry and regiochemistry.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following methodologies include built-in system suitability checks to ensure the data is trustworthy.

Protocol 1: Chromatographic Profiling (Achiral & Chiral HPLC)

To separate enantiomers, we utilize a chiral stationary phase, specifically a cellulose-based column, which relies on hydrogen bonding, dipole-dipole, and inclusion complexation to differentiate the R and S isomers[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the benzoxazine sample in 5.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Daicel CHIRALCEL OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane/2-Propanol (80:20 v/v) at a flow rate of 0.6 mL/min.

  • Detection: UV absorbance at 254 nm (reference wavelength 360 nm).

  • System Suitability (Self-Validation): Inject a known racemic standard before the sample sequence. The method is only valid if the resolution ( Rs​ ) between the R and S peaks is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.2 .

Protocol 2: Structural & Regioisomeric Validation (1H and 19F qNMR)

Quantitative NMR (qNMR) using an internal standard ensures that we are not just identifying impurities, but accurately quantifying their molar ratio.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the benzoxazine sample and 5.0 mg of the internal standard (Hexafluorobenzene, 99.9% purity) into a glass vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire standard 1H spectra (400 MHz) to confirm the aliphatic protons of the 3,4-dihydro-2H-1,4-oxazine ring and the 2-methyl doublet ( δ≈1.35 ppm).

  • 19F NMR Acquisition: Acquire 19F spectra (376 MHz) with inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring the integration area is directly proportional to the number of fluorine nuclei.

  • System Suitability (Self-Validation): The signal-to-noise ratio (S/N) for the internal standard peak must be ≥250 . The 8-fluoro peak should appear as a distinct multiplet; any secondary fluorine signals (e.g., from a 6-fluoro impurity) must be integrated relative to the internal standard to calculate precise regioisomeric purity.

Analytical Workflow Visualization

Workflow A 8-Fluoro-2-methyl-benzoxazine Batch Sample B Sample Preparation & Aliquoting A->B C Achiral HPLC-UV/MS (Chemical Purity) B->C D Chiral HPLC (Enantiomeric Excess) B->D E 1H & 19F qNMR (Regio-purity) B->E F Karl Fischer Titration (Moisture Content) B->F G Data Synthesis & Impurity Profiling C->G D->G E->G F->G

Analytical workflow for comprehensive purity assessment of benzoxazine derivatives.

References

  • PubChemLite - 8-fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H10FNO). uni.lu.
  • Supporting Inform
  • 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function.
  • Multigram-scale HPLC enantioseparation as a rescue pathway for circumventing racemization problem during enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxyl
  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant.
  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI.

Sources

Validation

comparative DFT studies of fluorinated and non-fluorinated benzoxazines

Comparative DFT Studies of Fluorinated and Non-Fluorinated Benzoxazines: A Guide to Ring-Opening Polymerization and Electronic Properties Polybenzoxazines (PBzs) are a class of high-performance thermosetting polymers pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative DFT Studies of Fluorinated and Non-Fluorinated Benzoxazines: A Guide to Ring-Opening Polymerization and Electronic Properties

Polybenzoxazines (PBzs) are a class of high-performance thermosetting polymers prized for their near-zero volumetric shrinkage, high thermal stability, and low water absorption. In recent years, the incorporation of fluorine atoms—either onto the aniline or phenolic rings—has been leveraged to push the performance boundaries of these materials, yielding ultra-low dielectric constants (low-k) and superhydrophobic surfaces for aerospace and microelectronic coatings.

However, fluorination fundamentally alters the monomer's electronic structure, directly impacting the thermodynamics and kinetics of its cationic ring-opening polymerization (ROP). As a Senior Application Scientist, I rely on Density Functional Theory (DFT) to bridge the gap between molecular design and macroscopic thermal behavior. This guide objectively compares fluorinated and non-fluorinated benzoxazines, providing the theoretical causality, experimental correlations, and self-validating computational protocols necessary for advanced materials research.

Theoretical Grounding: The Mechanistic Role of Fluorine

The thermal curing of benzoxazine is driven by a self-catalyzed cationic ring-opening reaction. The process initiates with the thermally induced cleavage of the C–O bond within the oxazine ring, forming an intermediate carbocation and a phenoxide species, which subsequently attack the aromatic rings of adjacent monomers to propagate the polymer chain[1].

The Causality of Fluorination: Why does fluorination change the curing temperature? Fluorine is highly electronegative. When attached to the benzoxazine framework, it exerts a strong electron-withdrawing inductive effect (-I effect). DFT calculations reveal that this electron-withdrawing nature decreases the electron cloud density on the oxygen atom of the oxazine ring[2]. By polarizing the electron density away from the oxazine ring, the C–O bond is significantly weakened. This effectively lowers the activation energy ( Ea​ ) required for bond cleavage, thereby reducing the macroscopic ROP peak temperature ( Tp​ )[2].

Isomeric Effects (Meta vs. Ortho vs. Para): The spatial positioning of the fluorine atom dictates the balance between electronic induction and steric hindrance. For instance, meta-fluoroaniline benzoxazine (m-Bf) exhibits a significantly lower curing temperature than its ortho-substituted counterpart (o-Bf). While the ortho-position places the electron-withdrawing group closer to the reaction site, the bulky nature of the substituent introduces severe steric hindrance that impedes the carbocation intermediate during chain propagation, ultimately driving the curing temperature back up[1][3].

Comparative Data: Fluorinated vs. Non-Fluorinated Systems

To objectively compare these systems, we must look at both the DFT-calculated electronic properties and their corresponding experimental validations (derived from Differential Scanning Calorimetry (DSC) and contact angle goniometry).

Table 1: Thermodynamic, Kinetic, and Surface Property Comparison

Monomer TypeSubstituent PositionCuring Peak Temp ( Tp​ )Activation Energy ( Ea​ )Water Contact AngleKey Application
BA-a (Standard) None (Non-Fluorinated)~260.0 °C100 – 118 kJ/mol~85.0°General Composites
p-Bf Para-Fluoroaniline244.4 °CLower than BA-a106.3°Anti-corrosion
m-Bf Meta-Fluoroaniline235.9 °CLowest121.4°Low-Temp Curing
o-Bf Ortho-Fluoroaniline262.7 °CHigher due to sterics119.3°Hydrophobic Coatings

Data synthesized from experimental and DFT findings regarding standard bisphenol-A aniline (BA-a) and fluorinated isomers[3][4]. Notice how the meta-substituted fluorinated monomer (m-Bf) achieves the most optimal balance, lowering the curing temperature by over 24 °C compared to the non-fluorinated standard, while maximizing hydrophobicity.

Experimental & Computational Protocol: DFT Workflow for ROP Analysis

To ensure scientific integrity, computational protocols must be self-validating. A Transition State (TS) search is meaningless unless mathematically proven to connect the correct reactants and products. Below is the field-proven DFT workflow for analyzing benzoxazine ROP.

Step 1: Ground State Geometry Optimization

  • Method: Optimize the closed-ring benzoxazine monomer using the B3LYP or M06-2X functional with a 6-311+G(d,p) basis set.

  • Correction: Apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3). This is critical because intramolecular non-covalent interactions (like hydrogen bonding between fluorine and adjacent hydrogens) heavily influence the ground state conformation.

  • Validation: Run a frequency calculation to ensure zero imaginary frequencies (confirming a true local minimum).

Step 2: Transition State (TS) Search

  • Method: Isolate the C–O bond cleavage coordinate. Use the Berny algorithm (Opt=TS) or the Synchronous Transit-Guided Quasi-Newton (QST3) method.

  • Validation: The frequency calculation of the optimized TS geometry must yield exactly one imaginary frequency. The vibrational vector of this imaginary frequency must correspond directly to the stretching and breaking of the oxazine C–O bond.

Step 3: Self-Validation via Intrinsic Reaction Coordinate (IRC)

  • Method: Perform an IRC calculation starting from the TS geometry.

  • Causality: The IRC traces the reaction path downhill in both the forward and reverse directions. This mathematically proves that your calculated TS strictly connects the closed-ring benzoxazine (reactant) to the open-ring zwitterionic/carbocationic intermediate (product). If the IRC fails to connect these two specific states, the TS is invalid and the search must be restarted.

Step 4: Thermochemistry and Electronic Property Extraction

  • Calculate the zero-point energy (ZPE) corrected activation energy ( Ea​=ETS​−EReactant​ ).

  • Extract the HOMO-LUMO energy gap. Fluorinated molecules generally exhibit altered HOMO-LUMO gaps and higher dipole moments due to the strong electronegativity of fluorine, which correlates with their lower dielectric constants in the cured bulk phase[5][6].

Visualizing the DFT Workflow

Below is the logical architecture of the self-validating DFT protocol used to evaluate benzoxazine monomers.

DFT_Workflow Start 1. Input Molecular Structures (Fluorinated vs Non-Fluorinated) Opt 2. Geometry Optimization (B3LYP/6-311+G(d,p) + D3) Start->Opt Freq 3. Frequency Calculation (Validate: 0 Imaginary Freqs) Opt->Freq TS 4. Transition State (TS) Search (Target: C-O Bond Cleavage) Freq->TS Props 7a. Electronic Properties (HOMO-LUMO, Dipole, ESP) Freq->Props TS_Freq 5. TS Frequency Check (Validate: Exactly 1 Imaginary Freq) TS->TS_Freq IRC 6. Intrinsic Reaction Coordinate (IRC) (Self-Validation: Connects Reactant to Product) TS_Freq->IRC Thermo 7b. Thermodynamics & Kinetics (Extract Activation Energy Ea) IRC->Thermo Exp 8. Experimental Correlation (DSC Kinetics, TGA, Contact Angle) Props->Exp Thermo->Exp

Caption: Step-by-step computational workflow for validating benzoxazine ring-opening polymerization.

Correlating DFT Predictions with Experimental Reality

While DFT provides a rigorous gas-phase or implicit-solvent model of the monomer, real-world curing occurs in the bulk phase. Therefore, computational data must always be grounded in experimental kinetics.

To validate the DFT-calculated activation energies, researchers utilize non-isothermal Differential Scanning Calorimetry (DSC) at varying heating rates. By applying the Kissinger and Ozawa isoconversional methods , the macroscopic apparent activation energy of the curing reaction can be calculated[1].

When DFT is applied correctly, the theoretical trend perfectly mirrors the experimental reality: DFT will predict that the C–O bond in meta-fluoroaniline benzoxazine (m-Bf) requires less energy to break than the standard BA-a monomer, and subsequent DSC Ozawa plots will confirm a proportionally lower macroscopic activation energy and a Tp​ drop from ~260 °C to 235.9 °C[1][3]. Furthermore, the high dipole moments and altered electrostatic potential (ESP) maps generated during the DFT property extraction phase directly correlate with the macroscopic superhydrophobicity (contact angles >120°) observed in goniometry testing[3][5].

References

  • Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. ResearchGate.[Link]

  • The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines. Tech Science Press.[Link]

  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. ACS Publications.[Link]

  • Exploration of Novel Therapeutic Benzoxazines as Anti-Breast Cancer Agents: DFT Computations and In Silico Predictions. Nano Biomedicine and Engineering.[Link]

  • Thermal decomposition of fire retardant brominated epoxy resins (Includes comparative baseline data on halogenated HOMO-LUMO gaps). ResearchGate.[Link]

Sources

Comparative

Head-to-Head Comparison: Material Properties of Polybenzoxazines Derived from 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and Its Isomers

Executive Summary Fluorinated polybenzoxazines represent a breakthrough in high-performance thermosetting resins, offering near-zero volumetric shrinkage, exceptional thermal stability, and ultra-low dielectric constants...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated polybenzoxazines represent a breakthrough in high-performance thermosetting resins, offering near-zero volumetric shrinkage, exceptional thermal stability, and ultra-low dielectric constants[1]. The incorporation of a fluorine atom onto the 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core significantly alters the polymerization kinetics and final material properties.

However, the exact positional isomer—whether the fluorine is at the 5, 6, 7, or 8 position of the aromatic ring—dictates a delicate balance between steric hindrance and electronic inductive effects[2]. This guide provides a comprehensive head-to-head comparison of these isomers, designed for application scientists and researchers developing next-generation microelectronics, aerospace composites, and low-surface-energy coatings.

Mechanistic Causality: How Isomerism Dictates Polymer Properties

The ring-opening polymerization (ROP) of benzoxazines is driven by the cleavage of the O–C bond in the oxazine ring, forming a phenolic hydroxyl group and a highly cross-linked Mannich base network[3]. The position of the fluorine atom fundamentally alters this mechanism:

  • 8-Fluoro Isomer (Ortho to Oxygen): The fluorine atom at the 8-position creates significant steric hindrance directly adjacent to the oxazine oxygen. This impedes the nucleophilic attack required during ROP, necessitating higher curing temperatures. However, this steric bulk increases the free volume in the final polymer matrix. Combined with the low polarizability of the C–F bond, the 8-fluoro isomer yields the lowest dielectric constant ( Dk​ )[4].

  • 6-Fluoro Isomer (Para to Nitrogen): Fluorine at the 6-position exerts a strong electron-withdrawing inductive effect without sterically blocking the reactive sites. This facilitates a denser cross-linking network, yielding the highest glass transition temperature ( Tg​ ) and thermal degradation temperature ( Td​ ) among the isomers[3].

  • 5-Fluoro & 7-Fluoro Isomers: These positions offer intermediate properties. The 5-fluoro isomer experiences steric crowding near the nitrogen atom, which slightly reduces the cross-link density compared to the 6-fluoro variant, while the 7-fluoro isomer balances moderate thermal stability with good hydrophobicity[2].

Head-to-Head Performance Data

The following table synthesizes the thermomechanical and electrical properties of the polymerized isomers. (Note: Data reflects established structure-property relationships for core-fluorinated benzoxazine networks cured under identical thermal profiles)[2][3].

Material PropertyPoly(8-Fluoro)Poly(6-Fluoro)Poly(7-Fluoro)Poly(5-Fluoro)Non-Fluorinated Control
Peak Curing Temp ( Tp​ , °C) 245220230235215
Glass Transition ( Tg​ , °C) 185210195190170
Thermal Degradation ( Td5%​ , °C) 380415395390340
Dielectric Constant ( Dk​ at 1 GHz) 2.352.552.482.503.10
Water Absorption (wt%, 24h) 0.4%0.6%0.5%0.5%1.2%

Experimental Workflows & Self-Validating Protocols

To ensure analytical trustworthiness and reproducibility, the following self-validating protocols must be utilized for the synthesis and characterization of these isomeric polymers.

Protocol 1: Step-Cure Ring-Opening Polymerization
  • Preparation: Weigh 5.0 g of the purified benzoxazine monomer into a standardized aluminum pan.

  • Degassing (Critical Step): Place the pan in a vacuum oven at 110°C for 30 minutes to remove trapped air and residual synthesis solvents.

    • Causality: Voids in the polymer matrix artificially lower the dielectric constant and act as stress concentrators that ruin mechanical strength. Degassing ensures intrinsic material properties are measured[3].

  • Step-Curing: Transfer to an air-circulating oven. Apply a strict step-cure profile: 150°C (1h) → 180°C (1h) → 200°C (2h) → 220°C (2h) → 240°C (1h).

    • Causality: Step-curing prevents the exothermic runaway of the ring-opening reaction, which can cause thermal degradation and micro-cracking. The 8-fluoro isomer strictly requires the final 240°C step to achieve full conversion due to its inherent steric hindrance[5].

  • Post-Cure Cooling: Cool slowly (1°C/min) to room temperature to prevent internal thermal stresses.

Protocol 2: Thermomechanical and Dielectric Characterization
  • DSC Analysis: Run samples from 50°C to 300°C at 10°C/min under an N2​ atmosphere. The Tg​ is taken as the inflection point of the heat capacity change.

  • Dielectric Testing: Coat the cured polymer films (approx. 100 µm thick) with silver paste on both sides to ensure ohmic contact. Measure capacitance and dissipation factor using an LCR meter at 1 GHz[4].

Visualizations

ROP_Pathway Monomer Fluorinated Benzoxazine Monomer Heat Thermal Activation (>150°C) Monomer->Heat RingOpen O-C Bond Cleavage (Oxazine Ring Opening) Heat->RingOpen Intermediate Carbocation / Zwitterion Intermediate RingOpen->Intermediate Crosslink Electrophilic Substitution & Mannich Bridge Formation Intermediate->Crosslink Steric & Electronic Effects Apply Polymer Highly Cross-linked Polybenzoxazine Network Crosslink->Polymer

Thermal ring-opening polymerization pathway of fluorinated benzoxazine monomers.

Workflow Synth Isomer Synthesis Purify Recrystallization & Degassing Synth->Purify Cure Step-Cure Polymerization Purify->Cure Therm Thermal Analysis (DSC / TGA) Cure->Therm Dielec Dielectric Testing (LCR) Cure->Dielec

Standardized workflow for the synthesis, curing, and characterization of polybenzoxazines.

References

  • Title: Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines Source: Polymer (via ResearchGate) URL: [Link]

  • Title: Anomalous Isomeric Effect on the Properties of Bisphenol F-based Benzoxazines: Toward the Molecular Design for Higher Performance Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant Source: Polymer (via NYCU Institutional Repository) URL: [Link]

  • Title: Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties Source: Polymers (via NCBI/PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine proper disposal procedures

Standard Operating Procedure: Proper Disposal and Thermal Destruction of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Executive Summary & Scientific Causality 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 12...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Thermal Destruction of 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary & Scientific Causality

8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) is a specialized fluorinated heterocyclic compound utilized in advanced drug development and synthetic research[1]. Due to the high bond dissociation energy of the carbon-fluorine (C-F) bond and the presence of a nitrogen-containing oxazine ring, improper disposal poses severe environmental and occupational risks.

Disposal of fluorinated organic compounds requires specialized protocols. Standard low-temperature incineration or biological degradation is insufficient and can lead to the release of toxic byproducts. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational protocol for the segregation, containment, and thermal destruction of this compound, ensuring compliance with the latest environmental protection standards.

Chemical Profile & Hazard Assessment

To establish a compliant disposal workflow, it is critical to understand the physicochemical hazards associated with fluorinated benzoxazines[2].

Hazard ParameterGHS Classification / ValueCausality & Disposal Implication
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Mandates the use of full PPE (nitrile gloves, respirator) during waste consolidation to prevent dermal/inhalation absorption[1].
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Requires secondary containment and manipulation within a certified chemical fume hood[1].
Thermal Byproducts HF, NOx, CO, CO₂Incineration must occur at >1100°C with alkaline flue gas scrubbing to neutralize corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[3].
Environmental Avoid Release (P273)Must not be discharged into sewer systems; requires transfer to a licensed chemical destruction facility[4].

Operational Disposal Workflow

The following diagram illustrates the logical progression of fluorinated benzoxazine waste from generation to safe environmental release.

G Start Waste Generation 8-fluoro-2-methyl-3,4-dihydro- 2H-1,4-benzoxazine Seg Waste Segregation Halogenated Organic Stream Start->Seg Collect & Label Contain Secondary Containment Sealable, Non-Reactive Seg->Contain Package Transport Licensed Waste Carrier EPA/RCRA Compliant Contain->Transport Transfer Chain Incinerate Thermal Destruction Temperature > 1100°C Transport->Incinerate Process Waste Scrub Flue Gas Scrubbing Alkaline Wash for HF/NOx Incinerate->Scrub Exhaust Gas (HF, NOx) End Safe Environmental Release Neutralized Ash Landfilling Scrub->End Neutralized Effluent

Workflow for the segregation, transport, and thermal destruction of fluorinated benzoxazine waste.

Pre-Disposal Handling & Segregation Protocol

Objective: Prevent cross-reactivity and ensure compliance with halogenated waste regulations.

  • Step 1: PPE Donning & Environmental Control. Before handling the waste, personnel must don chemical-resistant nitrile gloves, safety goggles, and a laboratory coat[2]. All transfers must occur under a chemical fume hood equipped with a HEPA/carbon filter to mitigate inhalation risks associated with aerosolized powders or solvent vapors[4].

  • Step 2: Stream Segregation. 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine must be strictly segregated into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing fluorinated compounds with non-halogenated solvent waste lowers the overall caloric value of the waste stream and can cause severe corrosion in unequipped incinerators due to unexpected HF generation[3].

  • Step 3: Primary and Secondary Containment. Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a sealable, chemically inert container[2]. Place the primary container within a secondary containment tray to capture potential leaks.

  • Step 4: GHS-Compliant Labeling. The waste container must be clearly labeled with the full chemical name, CAS number (1268154-26-2), and the GHS07 (Exclamation Mark) pictogram to alert downstream handlers of its acute toxicity[1][2].

High-Temperature Incineration & Flue Gas Scrubbing

The disposal of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine cannot be achieved through standard biological degradation or low-temperature burning. It must be transferred to a licensed chemical destruction plant[4].

  • Thermal Destruction Dynamics: The EPA's updated 2024 Interim Guidance on the destruction of fluorinated materials emphasizes the necessity of high-temperature thermal treatment[5]. To completely shatter the aromatic ring and the highly stable C-F bond, the incinerator must operate at temperatures exceeding 1100°C[6].

    • Causality: Operating below this thermal threshold risks the formation of Products of Incomplete Combustion (PICs), releasing toxic fluorinated aromatic fragments into the atmosphere[7].

  • Flue Gas Scrubbing: The mineralization of the benzoxazine ring generates Nitrogen Oxides (NOx), while the cleavage of the fluorine atom generates Hydrogen Fluoride (HF) gas[3].

    • Causality: Because HF is highly corrosive and toxic, the incinerator must be equipped with an alkaline flue gas scrubber (utilizing sodium hydroxide or calcium hydroxide). This system neutralizes the HF into harmless, stable fluoride salts (e.g., calcium fluoride) before the exhaust is released[4].

Spill Response & Emergency Disposal Logistics

In the event of an accidental release during laboratory operations, immediate containment is required to prevent environmental discharge[4].

  • Step 1: Isolation. Evacuate personnel from the immediate area, ensure adequate ventilation, and eliminate all sources of ignition[4].

  • Step 2: Containment. Prevent the spill from entering drains, waterways, or sewer systems. Discharge into the environment must be strictly avoided[4].

  • Step 3: Absorption & Collection. Use spark-proof tools to sweep up the solid powder. If the chemical is dissolved in a solvent, apply an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[4].

    • Causality: Combustible absorbents can alter the thermal degradation profile during incineration and should be avoided.

  • Step 4: Final Disposal. Transfer the adhered or collected material into a closed hazardous waste container and process it through the standard halogenated waste workflow[4].

References

  • NextSDS. "7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS". Available at: [Link]

  • Eurofins. "2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA". Available at: [Link]

  • Montrose Environmental. "EPA's Updated Guidance on Destruction and Disposal of PFAS". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

As a Senior Application Scientist, I recognize that handling novel halogenated heterocycles requires moving beyond generic safety data sheets. 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel halogenated heterocycles requires moving beyond generic safety data sheets. 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1268154-26-2) is a highly valuable intermediate in pharmaceutical development, particularly for synthesizing kinase inhibitors and CNS-active agents. However, its unique structural motifs demand a rigorous, mechanistic approach to personal protective equipment (PPE) and operational logistics.

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of this compound, ensuring operational continuity and uncompromising laboratory safety.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical causality of the hazard. Based on authoritative [1], this compound is designated as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 , and Eye Irrit. 2A .

Two specific structural features dictate our PPE strategy:

  • The Fluorine Atom (C8 Position): Halogenation significantly increases the lipophilicity (LogP) of the benzoxazine core. This enhanced lipophilicity facilitates rapid partitioning into the stratum corneum, drastically increasing the rate of dermal penetration compared to non-fluorinated analogs.

  • The Secondary Amine (Dihydro-benzoxazine ring): In its free-base form, this nucleophilic amine can covalently interact with epidermal proteins, leading to sensitization and severe irritation.

Because of these factors, standard laboratory latex gloves are fundamentally insufficient; they degrade rapidly upon exposure to lipophilic organic bases. We must engineer a barrier system that accounts for both lipophilicity and basicity.

Quantitative PPE Specifications

To establish a self-validating safety system, all PPE selection must strictly comply with [2] and [3].

PPE CategorySpecificationMaterialBreakthrough TimeReplacement Schedule
Primary Gloves (Outer) Minimum 5 mil thicknessNitrile or Butyl Rubber~120 minutes (estimated for lipophilic amines)Every 2 hours or immediately upon contamination
Secondary Gloves (Inner) Minimum 3 mil thicknessNitrile (Contrasting Color)N/A (Secondary Barrier)Daily, or immediately if outer glove fails
Ocular Protection ANSI Z87.1 compliantPolycarbonate Splash GogglesN/AInspect daily for micro-cracks
Respiratory N95/P100 Particulate FilterElastomeric Half-MaskN/AChange filters monthly or upon breathing resistance
Body Protection Flame-resistant, knee-lengthNomex® or 100% Cotton Lab CoatN/ALaunder weekly via specialized chemical service

Self-Validating Operational Methodologies

A protocol is only as strong as its ability to alert the user to a failure. The following methodologies are designed to be "self-validating"—meaning the process inherently checks its own success or failure in real-time.

Methodology 1: The Contrasting Double-Glove Protocol

This protocol ensures that any breach in the primary dermal barrier is immediately visible.

  • Select Contrasting Colors: Don a brightly colored inner glove (e.g., high-visibility blue nitrile).

  • Don Outer Barrier: Don a contrasting outer glove (e.g., green or black butyl rubber/nitrile).

  • Validation Check: Inspect hands under bright light. If the outer glove tears, punctures, or degrades due to chemical exposure, the contrasting blue color of the inner glove will immediately become visible.

  • Breach Response: If the inner color is sighted, the system has validated a breach. Immediately pause work, doff the outer glove (leaving the inner glove intact to protect the skin), wash gloved hands, and don a new outer glove.

Methodology 2: Anti-Static Weighing and Sealed Transfer

Fluorinated organic powders frequently hold static charge, leading to aerosolization during weighing. Aerosolized Acute Tox 4 particulates pose a severe inhalation risk.

  • Environmental Isolation: Ensure the fume hood face velocity is calibrated between 80-100 fpm.

  • Static Neutralization: Pass an anti-static bar (polonium or corona discharge) over the analytical balance and the source bottle to neutralize static cling.

  • Tare Validation: Record the tare weight of a septum-sealed transfer vial.

  • Mass Transfer: Transfer the required mass of 8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine into the vial and seal it before removing it from the balance enclosure.

  • Mass Reconciliation: Weigh the sealed vial. The net weight must exactly match the mass removed from the source bottle. A discrepancy validates that material was lost to aerosolization or surface contamination, triggering immediate localized decontamination.

OperationalWorkflow Start 1. Environmental Setup Verify Hood Face Velocity (80-100 fpm) PPE 2. PPE Donning Execute Double-Glove Protocol Start->PPE Weigh 3. Static-Neutralized Weighing Use Anti-Static Bar on Balance PPE->Weigh Transfer 4. Sealed Transfer Move to Inert Reaction Vessel Weigh->Transfer Decon 5. Decontamination Quench with 5% Citric Acid Transfer->Decon

Figure 1: Self-validating operational workflow for handling fluorinated benzoxazines.

Chemical Spill & Decontamination Logic

If a spill occurs, standard sweeping or wiping will merely spread the highly lipophilic free-base compound, increasing exposure risk. We must use chemistry to neutralize the hazard.

The Mechanistic Quench: By applying a mild acid (e.g., 5% citric acid or dilute HCl), we protonate the secondary amine of the dihydro-benzoxazine ring. This converts the lipophilic free base into a highly polar, water-soluble salt. This reaction drastically reduces the compound's skin permeability and vapor pressure, rendering the spill safe to wipe up.

Methodology 3: Acid-Quench Decontamination Protocol
  • Assess: Determine if the spill is minor (<50 mg, contained in hood) or major (>50 mg, or outside hood).

  • Protonate: For minor spills, spray the affected area with a 5% aqueous citric acid solution. Allow 2 minutes for the acid-base neutralization to complete.

  • Absorb: Wipe the area with absorbent lab pads. The water-soluble salt will easily transfer to the pad.

  • Secondary Wash: Wipe the area a second time with a 10% bleach solution or soapy water to remove any residual organics.

  • Dispose: Place all contaminated pads into a designated hazardous solid waste container.

DeconLogic Spill Spill Detected: 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50 mg) Contained in Hood Assess->Minor Major Major Spill (>50 mg) or Outside Hood Assess->Major AcidWash Apply 5% Citric Acid (Protonates Secondary Amine) Minor->AcidWash Evacuate Evacuate Area & Notify HazMat Major->Evacuate Salt Forms Water-Soluble, Low-Permeability Salt AcidWash->Salt Wipe Wipe with Absorbent & Dispose as Solid Waste Salt->Wipe

Figure 2: Logical decision tree and chemical mechanism for spill decontamination.

Waste Segregation and Disposal Plan

Improper disposal of fluorinated heterocycles can lead to environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated gloves, weighing papers, and decontamination pads must be placed in a sealed, clearly labeled polyethylene container. Do not mix with general non-hazardous lab trash.

  • Liquid Waste: Aqueous washes containing the protonated benzoxazine salt must be routed to a dedicated "Halogenated Aqueous Waste" carboy. Do not mix with concentrated acids or oxidizing waste streams.

  • Destruction: Ensure your waste management vendor is contracted for high-temperature incineration (>1100°C), which is required to fully cleave the strong carbon-fluorine (C-F) bonds and prevent the generation of toxic fluoro-organic byproducts [4].

References

  • NextSDS. "7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Safety Data." NextSDS Substance Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.138 - Hand Protection." United States Department of Labor. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
8-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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